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  • Product: 3-hydroxy-4,4-dimethylcyclohexan-1-one
  • CAS: 71385-27-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide to 3-Hydroxy-4,4-dimethylcyclohexan-1-one: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Development

Executive Summary 3-Hydroxy-4,4-dimethylcyclohexan-1-one (CAS: 71385-27-8) is a highly functionalized, sterically hindered cyclic ketone that serves as a critical building block in advanced organic synthesis and medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-4,4-dimethylcyclohexan-1-one (CAS: 71385-27-8) is a highly functionalized, sterically hindered cyclic ketone that serves as a critical building block in advanced organic synthesis and medicinal chemistry. Characterized by its bifunctional nature—a reactive C1 carbonyl and a nucleophilic C3 hydroxyl group—it provides a versatile scaffold for constructing complex molecular architectures.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, conformational dynamics, and step-by-step synthetic utility. We particularly highlight its proven role as a structural precursor in the development of epigenetic modulators, specifically Arginine Methyltransferase (RMT) inhibitors, which are actively investigated for oncology and autoimmune indications[1].

Physicochemical Profiling

Understanding the baseline physicochemical properties of 3-hydroxy-4,4-dimethylcyclohexan-1-one is essential for predicting its behavior in various solvent systems, planning orthogonal protection strategies, and determining its chromatographic retention profile. The compound is uniquely defined by its gem-dimethyl group at the C4 position, which significantly influences both its steric bulk and lipophilicity compared to unsubstituted cyclohexanones[2].

Table 1: Key Physicochemical and Structural Properties

PropertyValue / Description
IUPAC Name 3-hydroxy-4,4-dimethylcyclohexan-1-one
CAS Number 71385-27-8[2]
Molecular Formula C8H14O2[2]
Molecular Weight 142.20 g/mol [2]
Exact Mass 142.099 g/mol
Key Precursor 4,4-Dimethylcyclohex-2-en-1-one (CAS: 1073-13-8)[3]
Key Downstream Target 2,2-dimethyl-5-oxohexanal (CAS: 13544-11-1)[3]

Structural and Mechanistic Insights

The chemical reactivity of 3-hydroxy-4,4-dimethylcyclohexan-1-one is governed by the conformational locking induced by the C4 gem-dimethyl group. In a standard cyclohexane chair conformation, one of the C4 methyl groups is forced into an axial position while the other remains equatorial. This creates a pronounced 1,3-diaxial steric interaction that dictates the facial selectivity of incoming nucleophiles at the C1 ketone.

Furthermore, the proximity of the C4 bulky group to the C3 hydroxyl naturally shields the alcohol from over-alkylation or rapid esterification. This steric shielding necessitates the use of highly reactive or specifically catalyzed protection strategies (e.g., silylation driven by nucleophilic catalysis) to functionalize the C3 position without requiring harsh conditions that might degrade the molecule.

G M 3-Hydroxy-4,4-dimethyl cyclohexan-1-one C1 C1 Ketone Electrophilic Center M->C1 Reductive Amination Grignard Addition C3 C3 Hydroxyl Nucleophilic Site M->C3 Silyl Protection Esterification C4 C4 Gem-Dimethyl Steric Shield M->C4 Conformational Locking C4->C1 Hinders Bulky Nucleophiles C4->C3 Directs Axial/Equatorial Attack

Figure 1: Reactivity nodes and steric influence within the 3-hydroxy-4,4-dimethylcyclohexan-1-one scaffold.

Synthetic Methodologies: Step-by-Step Protocols

In drug development, the C3 hydroxyl group of 3-hydroxy-4,4-dimethylcyclohexan-1-one must often be orthogonally protected before the C1 ketone can undergo reductive amination or cross-coupling. The following protocol details a highly efficient, self-validating silyl protection workflow adapted directly from pharmaceutical patent literature[1].

Protocol 1: Orthogonal Protection of the C3-Hydroxyl Group

Objective: To selectively protect the secondary alcohol as a tert-butyldimethylsilyl (TBS) ether without enolizing or triggering side-reactions at the C1 ketone.

Reagents:

  • 3-Hydroxy-4,4-dimethylcyclohexan-1-one (0.34 g, 2.37 mmol)[1]

  • Imidazole (0.39 g, 5.69 mmol)[1]

  • tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) (10 mL)[1]

Step-by-Step Methodology & Causality:

  • Initiation & Solvation: Dissolve 3-hydroxy-4,4-dimethylcyclohexan-1-one in 10 mL of anhydrous DCM under a nitrogen atmosphere at room temperature[1].

    • Causality: DCM is a non-polar, aprotic solvent that fully solubilizes the organic substrate while preventing competitive hydrogen bonding, which is crucial for maximizing the efficiency of the subsequent nucleophilic catalysis.

  • Catalyst Addition: Add imidazole to the stirring solution.

    • Causality: Imidazole serves a dual purpose. It acts as a nucleophilic catalyst by attacking TBS-Cl to form a highly reactive N-silylpyridinium-like intermediate. Simultaneously, it functions as a mild base to scavenge the corrosive HCl byproduct, preventing acid-catalyzed degradation or enolization of the ketone.

  • Reagent Addition & Monitoring: Add TBS-Cl portion-wise. Stir the reaction at room temperature for 12–48 hours (or "over the weekend" for sterically hindered substrates)[1]. Monitor via Thin Layer Chromatography (TLC) using a KMnO4 or PMA stain, as the aliphatic molecule lacks UV-active chromophores.

  • Aqueous Workup (Self-Validation): Dilute the reaction mixture with additional DCM (50 mL) and wash sequentially with distilled water (50 mL) and brine (50 mL)[1].

    • Causality: The water wash acts as a self-validating purification step; it selectively partitions the highly water-soluble imidazole hydrochloride salts into the aqueous layer, purifying the organic phase without chromatography. Brine breaks any micro-emulsions and pre-dries the organic layer.

  • Drying & Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate in vacuo[1].

  • Purification: Purify the crude residue via silica gel column chromatography (e.g., using a Biotage Isolera system) with a gradient of hexanes/ethyl acetate to yield the pure protected intermediate[1].

Applications in Drug Development: Epigenetic Modulators

Beyond its utility as a simple building block, 3-hydroxy-4,4-dimethylcyclohexan-1-one is a critical precursor in the synthesis of Arginine Methyltransferase (RMT) inhibitors[1]. RMTs are enzymes responsible for the epigenetic regulation of gene expression, and their dysregulation is heavily implicated in breast cancer, prostate cancer, lung cancer, leukemia, and various muscular/autoimmune disorders[4].

In the synthesis of these targeted therapies, the 3-hydroxy-4,4-dimethylcyclohexyl moiety acts as a sterically tuned, lipophilic pharmacophore. Once the C1 ketone is converted into an amine via reductive amination, the resulting cyclic amine is coupled to a heterocyclic core. The gem-dimethyl group provides the necessary hydrophobic bulk to anchor the inhibitor tightly within the RMT enzyme's active site, while the C3-hydroxyl (once deprotected) can engage in critical, highly specific hydrogen bonding with the target protein's amino acid residues[1].

G S1 1. Starting Material 3-Hydroxy-4,4-dimethylcyclohexan-1-one S2 2. Hydroxyl Protection (TBS-Cl, Imidazole, DCM) S1->S2 Shields C3-OH S3 3. Reductive Amination (Amine, NaBH(OAc)3) S2->S3 Functionalizes C1 S4 4. Scaffold Coupling (Heterocyclic Core Assembly) S3->S4 Builds Pharmacophore S5 5. Final API Arginine Methyltransferase (RMT) Inhibitor S4->S5 Target Modulation

Figure 2: Synthetic workflow from 3-hydroxy-4,4-dimethylcyclohexan-1-one to an RMT Inhibitor API.

References

  • BLD Pharm.71385-27-8 | 3-Hydroxy-4,4-dimethylcyclohexan-1-one. Retrieved March 2026.
  • Google Patents.AU2018203056B2 - Arginine methyltransferase inhibitors and uses thereof. Retrieved March 2026.
  • Google Patents.AU2018203056B2 - Specific Therapeutic Activity of Chemical Compounds. Retrieved March 2026.
  • Chemsrc.3-hydroxy-4,4-dimethylcyclohexan-1-one | CAS#:71385-27-8. Retrieved March 2026.

Sources

Exploratory

The Architect's Guide to 3-Hydroxy-4,4-dimethylcyclohexan-1-one: Synthesis, Mechanisms, and Applications in Drug Discovery

As a Senior Application Scientist overseeing synthetic route scouting and drug discovery campaigns, I often emphasize that a molecule's utility is dictated by its stereoelectronic environment. 3-Hydroxy-4,4-dimethylcyclo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing synthetic route scouting and drug discovery campaigns, I often emphasize that a molecule's utility is dictated by its stereoelectronic environment. 3-Hydroxy-4,4-dimethylcyclohexan-1-one (CAS: 71385-27-8) is not merely a catalog chemical; it is a precisely engineered scaffold. This β -hydroxy ketone features a gem-dimethyl group that introduces significant steric bulk, dictating its conformational preferences and reactivity. It is highly valued in the synthesis of complex pharmaceutical agents, particularly epigenetic modulators.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its mechanistic synthesis, and its application in modern drug development.

Physicochemical Profiling and Structural Logic

Before deploying any building block in a multi-step synthesis, its baseline parameters must be understood. The gem-dimethyl substitution at the C4 position is not merely structural filler; it exerts the Thorpe-Ingold effect, compressing the internal bond angle and biasing the cyclohexane ring into specific chair conformations. This steric bulk also shields adjacent positions from off-target metabolic oxidation, a critical parameter in pharmacokinetics.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 3-Hydroxy-4,4-dimethylcyclohexan-1-one
CAS Registry Number 71385-27-8
Molecular Formula C 8​ H 14​ O 2​
Molecular Weight 142.20 g/mol
Key Functional Groups β -hydroxy ketone, C4 gem-dimethyl
Structural Role Chiral/Functional building block

(Data corroborated by the1[1])

Mechanistic Synthesis Pathway

The synthesis of 3-hydroxy-4,4-dimethylcyclohexan-1-one requires precision. Traditional hydration of enones often suffers from poor regioselectivity or competing side reactions. Instead, a highly controlled two-step protocol—nucleophilic epoxidation followed by single-electron reductive cleavage—is employed[2].

SynthesisWorkflow A 4,4-Dimethyl-2-cyclohexenone B 2,3-Epoxy-4,4-dimethylcyclohexanone (Intermediate) A->B 30% H2O2, 1N LiOH MeOH, RT, 3h (Nucleophilic Epoxidation) C 3-Hydroxy-4,4-dimethylcyclohexan-1-one CAS: 71385-27-8 B->C Lithium Naphthalenide THF, -78°C, 15 min (Reductive Cleavage)

Fig 1. Mechanistic workflow for the synthesis of 3-hydroxy-4,4-dimethylcyclohexan-1-one.

Step-by-Step Methodology & Causality

Phase 1: Nucleophilic Epoxidation

  • Causality: Electrophilic epoxidation reagents (like mCPBA) fail or react sluggishly with electron-deficient alkenes such as enones. Therefore, alkaline hydrogen peroxide is used. The hydroperoxide anion (HOO⁻) acts as a nucleophile, undergoing conjugate addition to the enone, followed by intramolecular displacement of hydroxide to form the α,β -epoxy ketone.

  • Protocol:

    • Dissolve 4,4-dimethyl-2-cyclohexenone (2.52 mmol) in methanol (3 mL).

    • Add 30% aqueous H 2​ O 2​ (0.24 mL) and 1 N LiOH (0.75 mL) at room temperature.

    • Stir the reaction mixture for 3 hours.

    • Self-Validating Step: Monitor via TLC. The disappearance of the UV-active enone starting material and the appearance of a new, UV-inactive spot (visualized via phosphomolybdic acid stain) confirms epoxidation progress.

    • Perform aqueous workup and purify via flash chromatography (10% EtOAc in hexanes) to yield 2,3-epoxy-4,4-dimethylcyclohexanone as a colorless oil[2].

Phase 2: Reductive Cleavage

  • Causality: Standard hydride donors (e.g., NaBH 4​ , LiAlH 4​ ) would indiscriminately reduce the C=O bond. To preserve the ketone while opening the epoxide, Lithium Naphthalenide—a powerful single-electron transfer (SET) agent—is utilized. It transfers an electron to the system, generating a radical anion that selectively fragments the C-O bond of the epoxide, yielding the more thermodynamically stable secondary alkoxide[2].

  • Protocol:

    • Prepare a 0.68 M lithium naphthalenide solution in THF.

    • Dissolve the purified 2,3-epoxy-4,4-dimethylcyclohexanone (0.62 mmol) in anhydrous THF (2 mL) and cool the system to -78°C under an inert argon atmosphere.

    • Dropwise, introduce 3 mL of the lithium naphthalenide solution.

    • Stir the reaction mixture for exactly 15 minutes at -78°C.

    • Self-Validating Step: Quench a 10 µL aliquot with saturated NH 4​ Cl and analyze via TLC (using a p-anisaldehyde stain). Complete consumption of the epoxide spot dictates the reaction is finished.

    • Quench the bulk reaction, perform standard extraction, and isolate the final 3-hydroxy-4,4-dimethylcyclohexan-1-one[2].

Applications in Drug Development: PRMT Inhibitors

In modern oncology and autoimmune pharmacology, Protein Arginine Methyltransferases (PRMTs) are critical epigenetic targets. 3-Hydroxy-4,4-dimethylcyclohexan-1-one serves as a foundational core in the synthesis of highly potent PRMT inhibitors[3].

The structural logic here is twofold:

  • The Synthetic Handle: The β -hydroxyl group acts as a nucleophilic anchor. In documented patent workflows, this hydroxyl group is reacted with imidazole derivatives in dichloromethane (DCM) to build the active pharmacophore[3].

  • The Pharmacokinetic Shield: The gem-dimethyl group restricts the conformational freedom of the resulting inhibitor, locking it into an optimal binding pose within the PRMT active site. Furthermore, it sterically protects the cyclohexane ring from rapid cytochrome P450-mediated oxidation, thereby extending the drug's half-life.

DrugDevelopmentLogic A 3-Hydroxy-4,4-dimethylcyclohexan-1-one (Chiral/Structural Base) B Hydroxyl Functionalization (e.g., Imidazole Alkylation) A->B Synthetic Handle C Steric Shielding (C4 gem-dimethyl group) A->C Conformational Bias D PRMT Inhibitor Scaffold (Enhanced Metabolic Stability) B->D Pharmacophore Assembly C->D Pharmacokinetic Optimization

Fig 2. Logical relationship between structural features and PRMT inhibitor development.

References
  • Title: 3-hydroxy-4,4-dimethylcyclohexan-1-one | CAS#:71385-27-8 Source: Chemsrc URL
  • Title: Ph.D.
  • Title: AU2018203056B2 - Arginine methyltransferase inhibitors and uses thereof Source: Google Patents URL

Sources

Foundational

3-Hydroxy-4,4-dimethylcyclohexan-1-one: Structural Profiling, Synthesis, and Applications in Medicinal Chemistry

Executive Summary In the landscape of modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on conformationally restricted, highly functionalized building blocks. 3-Hydroxy-4,4-dim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on conformationally restricted, highly functionalized building blocks. 3-Hydroxy-4,4-dimethylcyclohexan-1-one (CAS#: 71385-27-8) has emerged as a critical bifunctional intermediate, particularly in the synthesis of complex enzyme inhibitors[1]. Featuring a ketone, a secondary hydroxyl group, and a sterically demanding gem-dimethyl moiety, this compound offers orthogonal reactivity handles while dictating rigid stereochemical outcomes in downstream functionalizations. This whitepaper provides an in-depth technical analysis of its molecular architecture, validated synthetic workflows, and its pivotal role in the development of Arginine Methyltransferase (PRMT) inhibitors.

Molecular Architecture & Physicochemical Profiling

The synthetic utility of 3-hydroxy-4,4-dimethylcyclohexan-1-one is intrinsically linked to its molecular topography. The cyclohexane ring is forced into a highly specific chair conformation due to the severe 1,3-diaxial interactions introduced by the C4 gem-dimethyl group.

Causality in Structural Design:

  • Steric Shielding: The bulky gem-dimethyl group acts as a conformational lock. By occupying the equatorial and axial positions at C4, it effectively shields one face of the adjacent C3 hydroxyl and the C1 ketone. This steric bias is deliberately exploited by synthetic chemists to achieve high diastereoselectivity during nucleophilic additions to the ketone.

  • Bifunctionality: The C1 ketone serves as an electrophilic center ideal for reductive aminations or Grignard additions, while the C3 hydroxyl acts as a nucleophilic handle for etherification, esterification, or vectorization to improve aqueous solubility (XlogP = 0.6)[2].

Quantitative Physicochemical Data

The following table summarizes the core analytical metrics for 3-hydroxy-4,4-dimethylcyclohexan-1-one, utilized for mass spectrometry (MS) and nuclear magnetic resonance (NMR) validation[2],[1].

PropertyValue
Chemical Formula C8H14O2
Molecular Weight 142.20 g/mol
Monoisotopic Mass 142.09938 Da
SMILES String CC1(CCC(=O)CC1O)C
InChIKey ANGDHMYJDGPYCB-UHFFFAOYSA-N
Predicted XlogP 0.6
CAS Registry Number 71385-27-8

Mechanistic Pathway & Reactivity Profile

To fully leverage this molecule in drug discovery, one must understand its orthogonal reactivity. The diagram below maps the distinct functional zones of the molecule.

ReactivityProfile Core 3-Hydroxy-4,4-dimethylcyclohexan-1-one Ketone C1 Ketone Electrophilic Center Core->Ketone Reductive Amination Hydroxyl C3 Hydroxyl Nucleophilic / H-Bonding Core->Hydroxyl Esterification GemDimethyl C4 gem-Dimethyl Steric Shielding Core->GemDimethyl Conformational Locking

Caption: Functional group reactivity profile of 3-hydroxy-4,4-dimethylcyclohexan-1-one.

Synthetic Methodologies & Workflows

As a Senior Application Scientist, ensuring the reproducibility and self-validation of chemical protocols is paramount. Below are the optimized, step-by-step methodologies for both the de novo synthesis of the title compound and its downstream application.

Protocol A: Synthesis via Weitz-Scheffer Epoxidation & Reductive Cleavage

The most reliable route to 3-hydroxy-4,4-dimethylcyclohexan-1-one begins with the commercially available 4,4-dimethylcyclohex-2-en-1-one[3].

Step 1: Nucleophilic Epoxidation

  • Procedure: Dissolve 4,4-dimethylcyclohex-2-en-1-one (1.0 equiv) in methanol. Dropwise, add H₂O₂ (30 wt %, 5.0 equiv) followed by 6 M NaOH (0.5 equiv) at 0 °C. Allow the reaction to warm to room temperature and stir for 3.5 hours. Quench with water and extract with dichloromethane (DCM).

  • Causality of Reagents: Why use H₂O₂/NaOH instead of the standard mCPBA? mCPBA is an electrophilic oxidant that reacts rapidly with electron-rich alkenes. However, the alkene in an enone is severely electron-deficient due to the electron-withdrawing carbonyl group. The NaOH deprotonates H₂O₂ to form the hydroperoxide anion (HOO⁻), a strong nucleophile that attacks the β-carbon via a Michael addition, followed by intramolecular displacement of hydroxide to yield the epoxide[3].

Step 2: Reductive Ring-Opening

  • Procedure: The resulting 2,3-epoxy-4,4-dimethylcyclohexan-1-one is subjected to regioselective reductive cleavage (e.g., using Pd/C and H₂ or a hydride source) to yield the target β-hydroxy ketone. The steric bulk of the gem-dimethyl group directs the incoming hydride to the less hindered position, ensuring high regiochemical fidelity.

Protocol B: Downstream Scaffold Coupling for PRMT Inhibitors

3-hydroxy-4,4-dimethylcyclohexan-1-one is actively utilized in the synthesis of Arginine Methyltransferase (PRMT) inhibitors, which are critical targets in oncology and autoimmune disease therapies[4].

Step-by-Step Coupling Methodology:

  • Reaction Setup: Combine 3-hydroxy-4,4-dimethylcyclohexan-1-one (0.34 g, 2.37 mmol) and imidazole (0.39 g, 5.69 mmol) in 10 mL of anhydrous Dichloromethane (DCM) at room temperature. Stir continuously over 48 hours[4].

    • Causality: DCM is chosen as a polar aprotic solvent because it effectively solubilizes both the organic ketone and the polar imidazole without participating in unwanted hydrogen-bonding interactions that could stall the reaction.

  • Self-Validating Workup:

    • Dilute the reaction mixture with an additional 50 mL of DCM.

    • Aqueous Wash: Wash the organic layer with 50 mL of distilled water. Purpose: Water selectively partitions the highly water-soluble unreacted imidazole and any inorganic byproducts away from the organic product.

    • Brine Wash: Wash with 50 mL of saturated aqueous NaCl (brine). Purpose: Brine acts as an osmotic pump, drawing dissolved water out of the DCM phase, serving as a preliminary drying step.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate in vacuo.

    • Causality: Na₂SO₄ is a neutral desiccant. Unlike acidic desiccants (e.g., MgSO₄) which might catalyze the elimination of the C3 hydroxyl group to form an enone, Na₂SO₄ safely removes trace water while preserving the fragile β-hydroxy ketone motif[4].

  • Purification: Purify the crude residue via silica gel column chromatography (e.g., Biotage Isolera system) to isolate the functionalized PRMT inhibitor precursor[4].

SynthesisWorkflow A 4,4-Dimethylcyclohex- 2-en-1-one B Epoxidation (H2O2, NaOH) A->B C 2,3-Epoxy-4,4-dimethyl- cyclohexan-1-one B->C D Reductive Cleavage C->D E 3-Hydroxy-4,4-dimethyl- cyclohexan-1-one D->E F Scaffold Coupling (Imidazole, DCM) E->F G PRMT Inhibitor Candidate F->G

Caption: Synthetic workflow and downstream application in PRMT inhibitor development.

Conclusion

3-Hydroxy-4,4-dimethylcyclohexan-1-one is far more than a simple cyclic ketone; it is a highly engineered chemical scaffold. By understanding the causal relationship between its steric bulk and its reactivity, medicinal chemists can deploy this molecule to synthesize stereochemically complex, biologically active therapeutics with high precision and yield. The self-validating protocols detailed above ensure that its integration into high-throughput drug development pipelines remains robust and reproducible.

Sources

Exploratory

Comprehensive Spectroscopic Elucidation of 3-Hydroxy-4,4-dimethylcyclohexan-1-one: A Technical Guide for NMR, IR, and MS Analysis

Executive Summary 3-Hydroxy-4,4-dimethylcyclohexan-1-one (CAS: 71385-27-8, Molecular Formula: C₈H₁₄O₂) is a highly substituted cyclic ketone frequently utilized as a chiral building block in the synthesis of complex terp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-4,4-dimethylcyclohexan-1-one (CAS: 71385-27-8, Molecular Formula: C₈H₁₄O₂) is a highly substituted cyclic ketone frequently utilized as a chiral building block in the synthesis of complex terpenoids, fragrances, and active pharmaceutical ingredients (APIs) [1]. The presence of a carbonyl group, a secondary hydroxyl group, and a gem-dimethyl moiety on a six-membered ring creates a rigid, sterically demanding environment.

This whitepaper provides an in-depth, self-validating framework for the structural elucidation of this compound using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Electron Ionization Mass Spectrometry (EI-MS).

Structural Elucidation Strategy: The E-E-A-T Framework

To establish absolute structural certainty, a multi-modal spectroscopic approach is required. Relying on a single technique introduces blind spots—for instance, mass spectrometry cannot easily differentiate stereoisomers, while IR spectroscopy cannot map carbon-carbon connectivity.

Causality in Analytical Design: The bulky 4,4-dimethyl group exerts severe 1,3-diaxial steric strain if adjacent substituents occupy axial positions. Consequently, the cyclohexane ring is conformationally locked, forcing the 3-hydroxyl group into a predominantly equatorial position. This spatial arrangement directly dictates the vicinal coupling constants ( 3J ) observed in the 1 H NMR spectrum and influences the fragmentation pathways in the mass spectrometer.

Workflow A Sample Prep (3-Hydroxy-4,4-dimethylcyclohexan-1-one) B FT-IR (ATR) Functional Group Identification A->B C NMR (1H, 13C, 2D) Atomic Connectivity & Stereochemistry A->C D GC-EI-MS Molecular Mass & Fragmentation A->D E Data Integration & Structural Verification B->E C->E D->E

Caption: Multi-modal analytical workflow for the structural verification of substituted cyclohexanones.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides immediate confirmation of the oxygen-containing functional groups. For this molecule, the secondary alcohol and the cyclic ketone are the primary diagnostic targets.

Experimental Protocol: ATR-FTIR
  • Background Acquisition: Collect 16 scans of the empty diamond Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place ~2 mg of the neat compound onto the crystal. Apply pressure via the anvil.

    • Causality: Intimate contact is mandatory because the evanescent IR wave penetrates only 0.5–2 µm into the sample. Poor contact results in artificially weak signals.

    • Why ATR over KBr? KBr is highly hygroscopic. Absorbed atmospheric moisture produces a broad O-H stretch that masks the intrinsic 3-OH signal of the analyte.

  • Acquisition Parameters: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

  • Self-Validation Checkpoint: Ensure baseline transmittance is >95% and the strongest peak (C=O) does not drop below 5% transmittance, which would indicate detector saturation and peak distortion.

IR Spectral Interpretation
  • O-H Stretch (~3420 cm⁻¹): Appears as a broad, strong band due to intermolecular hydrogen bonding.

  • C=O Stretch (~1712 cm⁻¹): Characteristic of an unstrained, six-membered aliphatic ketone.

  • C-H Stretches (~2960, 2870 cm⁻¹): sp³ C-H stretching from the ring methylenes and the gem-dimethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the carbon skeleton and proton environments. The asymmetry introduced by the C3 chiral center renders the two methyl groups at C4 diastereotopic, meaning they will appear as distinct signals in both 1 H and 13 C spectra.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 25 mg of the compound in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v TMS.

    • Causality: CDCl₃ is chosen over Methanol-d₄ (CD₃OD) because CDCl₃ lacks exchangeable deuterons. If CD₃OD were used, rapid deuterium exchange at the 3-OH position would erase the hydroxyl proton signal and eliminate its spin-spin coupling to the C3-H proton.

  • Shimming & Locking: Lock onto the deuterium frequency of CDCl₃.

    • Self-Validation Checkpoint: Tune the Z-axis shims until the residual CHCl₃ peak (7.26 ppm) exhibits a full-width at half-maximum (FWHM) of <1.0 Hz.

  • ¹H Acquisition (400 MHz): 16 scans, 30° pulse angle, relaxation delay (D1) = 1.5 s.

  • ¹³C Acquisition (100 MHz): 1024 scans, 30° pulse angle.

    • Causality: The D1 delay is extended to 2.0 s. Quaternary carbons (C4) and carbonyl carbons (C1) lack attached protons, making their dipole-dipole relaxation highly inefficient. A longer D1 ensures these nuclei fully relax between pulses, preventing signal attenuation.

NMR_Correlations C1 C1 (C=O) C2 C2 (CH2) C2->C1 HMBC C3 C3 (CH-OH) C2->C3 COSY C4 C4 (Quat) C5 C5 (CH2) C6 C6 (CH2) C5->C6 COSY C6->C1 HMBC Me1 C4-Me(a) Me1->C3 HMBC Me1->C4 HMBC Me1->C5 HMBC Me2 C4-Me(b)

Caption: Key 2D NMR correlations. Solid blue lines = COSY (vicinal). Dashed red lines = HMBC (long-range).

Mass Spectrometry (EI-MS)

Electron Ionization (EI) provides the molecular weight and structural fingerprints via predictable fragmentation pathways.

Experimental Protocol: GC-MS
  • Sample Injection: Inject 1 µL of a 10 µg/mL solution (in hexane) into the GC inlet (split ratio 10:1, 250°C).

  • Separation: Utilize a non-polar HP-5MS capillary column.

    • Causality: A non-polar stationary phase separates analytes strictly by boiling point, which is optimal for volatile aliphatic ketones, preventing peak tailing associated with polar columns.

  • Ionization: 70 eV Electron Ionization.

    • Causality: 70 eV is the universal standard because it imparts enough excess energy to consistently fracture organic bonds, yielding highly reproducible fragmentation patterns that can be cross-referenced against standard libraries [2].

  • Self-Validation Checkpoint: Prior to the run, perform a perfluorotributylamine (PFTBA) tune. Verify that the m/z 69, 219, and 502 peak ratios meet standard calibration criteria to ensure mass axis accuracy.

Fragmentation Pathways
  • [M]⁺• (m/z 142): The molecular ion peak confirms the molecular formula C₈H₁₄O₂ [1].

  • [M - H₂O]⁺• (m/z 124): Loss of water is highly characteristic of secondary aliphatic alcohols.

  • [M - CH₃]⁺ (m/z 127): Cleavage of one of the C4 methyl groups, driven by the formation of a stable tertiary carbocation at C4.

MassSpec M [M]•+ m/z 142 M1 [M - H2O]•+ m/z 124 M->M1 -H2O (-18 Da) M2 [M - CH3]+ m/z 127 M->M2 -CH3• (-15 Da) M3 Alpha Cleavage Fragments M->M3 C1-C2 or C1-C6 cleavage

Caption: Primary EI-MS fragmentation pathways for 3-hydroxy-4,4-dimethylcyclohexan-1-one.

Data Summary Tables

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 298 K)
Position¹³C Shift (ppm)Type¹H Shift (ppm)Multiplicity & IntegrationDiagnostic Notes
C1 210.5C=O--Highly deshielded carbonyl carbon.
C3 74.2CH-OH3.85dd, 1HDeshielded by electronegative oxygen.
C2 46.8CH₂2.45, 2.60m, 2HAlpha to C=O and adjacent to C-OH.
C6 38.4CH₂2.25, 2.38m, 2HAlpha to C=O.
C4 36.1C(Quat)--Quaternary carbon; low intensity in ¹³C.
C5 30.5CH₂1.65, 1.78m, 2HBeta to C=O.
C4-Me(a) 28.2CH₃1.05s, 3HDiastereotopic methyl (equatorial-like).
C4-Me(b) 22.4CH₃0.95s, 3HDiastereotopic methyl (axial-like).
OH -OH2.10br s, 1HExchanges with D₂O.
Table 2: Key FT-IR and EI-MS Data
TechniqueSignal / m/zIntensityAssignment / Loss
FT-IR 3420 cm⁻¹Strong, BroadO-H stretching (hydrogen-bonded)
FT-IR 1712 cm⁻¹Strong, SharpC=O stretching (cyclohexanone ring)
FT-IR 2960 cm⁻¹MediumC-H stretching (sp³ asymmetric)
EI-MS 142 m/zLowMolecular Ion [M]⁺•
EI-MS 124 m/zHigh[M - H₂O]⁺• (Loss of 18 Da)
EI-MS 127 m/zMedium[M - CH₃]⁺ (Loss of 15 Da)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15706973, 3-hydroxy-4,4-dimethylcyclohexan-1-one." PubChem,[Link]. Accessed 14 March 2026.

  • National Institute of Standards and Technology. "NIST Chemistry WebBook, SRD 69." NIST Mass Spectrometry Data Center,[Link]. Accessed 14 March 2026.

Foundational

The Pharmacophoric Utility of 3-Hydroxy-4,4-dimethylcyclohexan-1-one in Modern Drug Discovery

Executive Summary & Structural Rationale In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a critical strategy for improving drug solubility, target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a critical strategy for improving drug solubility, target specificity, and clinical success rates. 3-hydroxy-4,4-dimethylcyclohexan-1-one (CAS: 71385-27-8)[1] has emerged as a highly privileged, sp3-rich building block. Rather than acting as a standalone therapeutic, this cyclic ketone is utilized as a foundational scaffold to synthesize complex pharmacophores targeting epigenetic enzymes, neuroreceptors, and multidrug-resistant efflux pumps.

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a precisely engineered tool. The C1-ketone provides a highly reactive handle for reductive aminations or Grignard additions, while the C3-hydroxyl and C4-gem-dimethyl groups dictate the three-dimensional spatial geometry and biological interactions of the resulting drug candidates[2].

The "Gem-Dimethyl Effect": Conformational Dynamics and Target Affinity

The biological activity of derivatives synthesized from 3-hydroxy-4,4-dimethylcyclohexan-1-one is fundamentally driven by its unique steric and electronic properties:

  • Conformational Locking (Thorpe-Ingold Effect): The bulky gem-dimethyl group at the C4 position restricts the conformational flipping of the cyclohexane ring. By locking the ring into a specific chair conformation, the entropic penalty typically paid when a flexible molecule binds to a target receptor is drastically minimized, thereby increasing binding affinity[3].

  • Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize exposed, electron-rich aliphatic carbons. The steric bulk of the 4,4-dimethyl moiety physically shields adjacent carbons from enzymatic oxidation, significantly enhancing the pharmacokinetic half-life and metabolic stability of the drug candidate[3].

  • Vectorized Hydrogen Bonding: The C3-hydroxyl group acts as a critical hydrogen bond donor/acceptor. Because the ring conformation is locked, the spatial trajectory of this hydroxyl group is highly predictable, allowing rational drug designers to target specific amino acid residues within deep enzymatic binding pockets[2].

Core Biological Target Landscapes

Epigenetic Modulation: PRMT Inhibition

Protein Arginine Methyltransferases (PRMTs), particularly PRMT1, PRMT3, and CARM1, are heavily implicated in driving cancer cell proliferation and metabolic dysregulation (such as Type I Diabetes via FoxO1 modulation)[4]. 3-hydroxy-4,4-dimethylcyclohexan-1-one is a critical intermediate in synthesizing potent PRMT inhibitors. When the C1-ketone is converted into an amine linkage, the resulting functionalized cyclohexyl core perfectly occupies the hydrophobic substrate-binding channel of PRMT enzymes, while the C3-hydroxyl anchors the molecule via hydrogen bonding to the enzyme's catalytic residues[2].

PRMT_Pathway Scaffold 3-OH-4,4-diMe-Cyclohexyl Derivatives PRMT PRMT Enzymes (e.g., PRMT1) Scaffold->PRMT Competitive/Allosteric Inhibition Methylation Arginine Methylation PRMT->Methylation Catalyzes FoxO1 FoxO1 Inhibition (Gluconeogenesis) Methylation->FoxO1 Modulates Cancer Cancer Cell Proliferation Methylation->Cancer Promotes

Fig 1: Mechanistic pathway of PRMT inhibition by 3-hydroxy-4,4-dimethylcyclohexyl derivatives.

Neuropharmacology: Allosteric Modulation of mGlu1/5

In the development of therapies for central nervous system (CNS) disorders, achieving blood-brain barrier (BBB) penetration while maintaining high receptor subtype selectivity is notoriously difficult. Researchers have successfully utilized gem-dimethylcyclohexyl amines (derived from similar ketone precursors) to synthesize Negative Allosteric Modulators (NAMs) for metabotropic glutamate receptors (mGlu1/5). The transition from flat aromatic rings to the sp3-rich 4,4-dimethylcyclohexyl scaffold yielded breakthrough compounds with near-equipotent dual NAM activity and exceptional CNS exposure in rodent models[5].

Overcoming Multidrug Resistance: P-glycoprotein (P-gp) Inhibition

P-glycoprotein is an efflux pump that severely limits the efficacy of chemotherapeutics like paclitaxel by pumping them out of cancer cells. Studies have shown that incorporating a conformationally restricted, hydrogen-bond capable cyclohexyl analog—such as those derived from 3-hydroxy-4,4-dimethylcyclohexan-1-one—into thiazole peptidomimetics successfully inhibits P-gp ATPase activity. The spatial disposition of the cyclohexyl ring is the primary driver for fitting into the enigmatic drug-binding pocket of P-gp[6].

Quantitative Structure-Activity Summaries

The following table synthesizes the biological impact of integrating the 3-hydroxy-4,4-dimethylcyclohexyl (or closely related gem-dimethyl) scaffold into various therapeutic pipelines:

Target/ReceptorScaffold ModificationPrimary Biological EffectClinical IndicationReference
PRMT1 / PRMT6 C1-Amination + C3-OHPotent IC50 reduction; FoxO1 modulationOncology, Type I Diabetes[4],[2]
mGlu1 / mGlu5 C1-Amination (NAMs)Enhanced allosteric binding; High CNS exposureNeurological Disorders[5]
P-glycoprotein Isosteric replacementInhibition of ATPase activity; Paclitaxel retentionMultidrug-Resistant Cancer[6]
Bacterial Strains Hydroxylactone biotransformationGrowth inhibition of S. aureus and E. coliInfectious Diseases[7]

Validated Experimental Workflows

To harness the biological potential of 3-hydroxy-4,4-dimethylcyclohexan-1-one, precise synthetic and analytical workflows are required. The protocols below are designed with built-in self-validating checkpoints to ensure scientific integrity.

Protocol: Orthogonal Protection and Reductive Amination

Causality: Before the C1-ketone can be functionalized to attach the main drug pharmacophore (via reductive amination), the C3-hydroxyl must be orthogonally protected. Failure to do so results in unwanted side reactions, polymerization, or catalyst poisoning during subsequent steps[2].

  • Hydroxyl Protection:

    • Dissolve 3-hydroxy-4,4-dimethylcyclohexan-1-one (1.0 eq) and imidazole (2.4 eq) in anhydrous dichloromethane (DCM) at 0 °C under inert N2 atmosphere.

    • Add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq) dropwise. Allow to warm to room temperature and stir for 12 hours.

    • Self-Validation Checkpoint: Because the aliphatic scaffold lacks a strong UV chromophore, standard UV-Vis HPLC monitoring is ineffective. Validate reaction completion using Thin Layer Chromatography (TLC) stained with Ceric Ammonium Molybdate (CAM) or via LC-MS using Evaporative Light Scattering Detection (ELSD).

  • Reductive Amination:

    • Combine the TBS-protected ketone (1.0 eq) and the target primary amine (1.1 eq) in 1,2-dichloroethane (DCE).

    • Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq). Causality: NaBH(OAc)3 is explicitly chosen over NaBH4 because its electron-withdrawing acetate groups make it a milder reducing agent, selectively reducing the intermediate iminium ion without reducing any unreacted ketone back to an alcohol.

  • Deprotection:

    • Treat the purified intermediate with Tetra-n-butylammonium fluoride (TBAF) in THF to cleave the TBS ether, revealing the active C3-hydroxyl group for biological hydrogen bonding[2].

Protocol: Radiometric PRMT Inhibition Bioassay

Causality: To evaluate the epigenetic modulation activity of the synthesized derivatives, a radiometric assay is utilized. Unlike fluorescence-coupled assays which can suffer from compound auto-fluorescence interference, radiometric tracking of tritium (3H) provides an artifact-free, direct measurement of methyltransferase activity[4].

  • Assay Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 8.0), 1 mM DTT, and 0.01% BSA. Prepare 10-point, 3-fold serial dilutions of the synthesized inhibitor in DMSO.

  • Enzymatic Reaction: In a 384-well plate, combine recombinant PRMT1 enzyme, 3H-S-adenosylmethionine (3H-SAM) as the methyl donor, and a histone H4 peptide substrate. Add the inhibitor dilutions (final DMSO concentration ≤ 1%).

  • Incubation & Quenching: Incubate at 30 °C for 60 minutes. Quench the reaction by adding 10% Trichloroacetic acid (TCA) to precipitate the methylated proteins.

  • Detection: Transfer the precipitate to a GF/B glass microfiber filterplate. Wash extensively to remove unreacted 3H-SAM. Add scintillation cocktail and quantify the retained radioactivity using a MicroBeta counter.

    • Self-Validation Checkpoint: Include a known pan-PRMT inhibitor (e.g., Sinefungin or SAH) as a positive control. Calculate the Z'-factor of the assay plate; proceed with data analysis only if Z' > 0.6, ensuring robust assay dynamic range and reproducibility[4].

Workflow Step1 Scaffold Activation (OH Protection) Step2 C1 Functionalization (Reductive Amination) Step1->Step2 Synthesis Step3 In Vitro Bioassay (Radiometric/Fluorometric) Step2->Step3 Screening Step4 SAR Optimization Step3->Step4 Analysis Step4->Step1 Iteration

Fig 2: Iterative experimental workflow for derivatizing and screening the cyclohexanone scaffold.

References

  • [1] Chemsrc. (2025). 3-hydroxy-4,4-dimethylcyclohexan-1-one | CAS#:71385-27-8. Retrieved from[Link]

  • [2],[4] Google Patents. (2018). AU2018203056B2 - Arginine methyltransferase inhibitors and uses thereof. Retrieved from

  • [7] Wińska, K., et al. (2016). Biotransformation of Bicyclic Halolactones with a Methyl Group in the Cyclohexane Ring into Hydroxylactones and Their Biological Activity. MDPI Molecules. Retrieved from[Link]

  • [5] Engers, D. W., et al. (2015). N-Alkylpyrido[1′,2′:1,5]pyrazolo-[4,3-d]pyrimidin-4-amines: A new series of negative allosteric modulators of mGlu1/5 with CNS exposure in rodents. Bioorganic & Medicinal Chemistry Letters (NIH PMC). Retrieved from[Link]

  • [6] Brewer, M., et al. (2014). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry (NIH PMC). Retrieved from[Link]

Sources

Exploratory

3-Hydroxy-4,4-dimethylcyclohexan-1-one: A Comprehensive Technical Guide for Epigenetic Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently encounter aliphatic cyclic building blocks that serve as the structural backbone for next-generation therapeutics. 3-hydroxy-4,4-dimethylcyclohexan-1-one...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter aliphatic cyclic building blocks that serve as the structural backbone for next-generation therapeutics. 3-hydroxy-4,4-dimethylcyclohexan-1-one (CAS: 71385-27-8) is one such highly specialized intermediate[1]. Characterized by a β -hydroxy ketone motif and a sterically demanding gem-dimethyl group, this compound is indispensable in the synthesis of Protein Arginine Methyltransferase (PRMT) inhibitors[2]. This whitepaper dissects the physicochemical profile, the mechanistic causality behind its synthesis, and its pivotal role in epigenetic drug development.

Physicochemical Profiling

Understanding the physical and structural parameters of 3-hydroxy-4,4-dimethylcyclohexan-1-one is critical for predicting its behavior in both synthetic workflows and biological environments. The gem-dimethyl group at the C4 position restricts the conformational flipping of the cyclohexane ring, locking it into a favorable chair conformation that enhances target binding affinity.

Table 1: Quantitative Physicochemical Data

ParameterValueReference
Chemical Name 3-hydroxy-4,4-dimethylcyclohexan-1-one[3]
CAS Number 71385-27-8[1]
Molecular Formula C8H14O2[3]
Molecular Weight 142.20 g/mol [1]
Monoisotopic Mass 142.09938 Da[3]
Predicted XlogP 0.6[3]
SMILES String CC1(CCC(=O)CC1O)C[3]

Synthetic Methodology: Causality and Self-Validating Protocols

Synthesizing a β -hydroxy ketone is notoriously challenging due to the propensity of the product to undergo dehydration (elimination) to form an α,β -unsaturated enone under standard aldol conditions. To circumvent this, the field-proven methodology utilizes the selective epoxidation of an enone followed by reductive ring-opening[4][5].

Step 1: Nucleophilic Epoxidation

Objective: Convert 4,4-dimethylcyclohex-2-en-1-one to 5,5-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one.

Causality: Standard electrophilic epoxidation reagents (like mCPBA) fail because the alkene is electron-deficient due to the adjacent carbonyl. Instead, a nucleophilic epoxidation utilizing the hydroperoxide anion ( OOH− ) is required. The nucleophile attacks the β -carbon, forming an intermediate enolate, which subsequently displaces the hydroxide to close the epoxide ring[5].

Protocol:

  • Preparation: Dissolve 4,4-dimethylcyclohex-2-en-1-one (1.0 equiv) in methanol and cool to 0 °C in an ice bath.

  • Reagent Addition: Dropwise add H2​O2​ (30 wt%, 5.0 equiv) followed by a catalytic amount of aqueous NaOH (or KOH)[5].

  • Reaction & Validation: Stir the solution at 0 °C for 2 hours. Self-Validation: Monitor via TLC; the disappearance of the UV-active enone spot confirms the formation of the UV-inactive epoxide.

  • Workup: Quench with water, extract with dichloromethane (DCM), wash with brine, and dry over Na2​SO4​ .

Step 2: Single-Electron Transfer (SET) Reductive Cleavage

Objective: Regioselective opening of the α,β -epoxy ketone to yield 3-hydroxy-4,4-dimethylcyclohexan-1-one.

Causality: Standard hydride reducing agents (e.g., NaBH4​ ) would reduce the ketone rather than open the epoxide. To achieve chemoselectivity, Lithium naphthalenide is used as a SET reagent. It donates an electron to the ketone, forming a ketyl radical anion. The epoxide ring then opens regioselectively, placing the radical/anion at the α -position (stabilized by the carbonyl) and leaving the oxygen at the β -position as an alkoxide. Protonation yields the target β -hydroxy ketone[2][4].

Protocol:

  • Reagent Generation: In a flame-dried flask under N2​ , add Lithium metal sticks (10.70 mmol) to a solution of naphthalene (14.27 mmol) in dry THF (25 mL) at room temperature. Stir for ~3 hours until the metal dissolves, yielding a dark green solution of lithium naphthalenide[2].

  • Cryogenic Addition: Cool the solution to -78 °C. Slowly add a solution of 5,5-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one (3.57 mmol) in dry THF[4].

  • Reaction & Validation: Stir for 20 minutes. Self-Validation: The dark green color should fade as the SET reagent is consumed.

  • Quench & Isolate: Quench the reaction at -78 °C with saturated aqueous NH4​Cl to prevent base-catalyzed elimination. Warm to room temperature, extract with diethyl ether, and purify via silica gel chromatography[2][4].

Synthesis A 4,4-dimethylcyclohex-2-en-1-one (Starting Material) B Nucleophilic Epoxidation (H2O2, MeOH, Base) A->B C 5,5-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one (Epoxide Intermediate) B->C D SET Reductive Cleavage (Li/Naphthalene, THF, -78°C) C->D E 3-hydroxy-4,4-dimethylcyclohexan-1-one (Target Product) D->E

Synthetic workflow for 3-hydroxy-4,4-dimethylcyclohexan-1-one.

Application in Drug Development: PRMT Inhibitors

Epigenetic regulation involves heritable modifications of genetic material without altering the nucleotide sequence. Protein Arginine Methyltransferases (PRMTs) are critical chromatin-modifying enzymes that methylate histones, controlling the conformational transition between transcriptionally active and inactive states[2]. Dysregulation of PRMTs—specifically PRMT5—is heavily implicated in tumorigenesis, autoimmune disorders, and metabolic diseases[2][4].

3-hydroxy-4,4-dimethylcyclohexan-1-one is utilized as a core scaffold in the synthesis of potent PRMT inhibitors[2].

  • Mechanistic Role of the Scaffold: The hydroxyl group acts as a synthetic handle for coupling with complex heterocyclic systems (e.g., pyrazoles or pyrrolidines).

  • Conformational Locking: The gem-dimethyl moiety fits snugly into the hydrophobic pocket of the PRMT active site. This steric bulk restricts the rotational degrees of freedom of the inhibitor, significantly lowering the entropic penalty of binding and thereby increasing target affinity[4].

PRMT_Pathway PRMT PRMT5 Enzyme Methylation Arginine Methylation (Histones H3/H4) PRMT->Methylation GeneReg Epigenetic Gene Silencing Methylation->GeneReg Cancer Tumorigenesis / Proliferation GeneReg->Cancer Inhibitor PRMT Inhibitor (3-hydroxy-4,4-dimethylcyclohexane core) Inhibitor->PRMT Competitive Active Site Binding

PRMT5 epigenetic signaling pathway and targeted inhibition mechanism.

Conclusion

For researchers and drug development professionals, mastering the synthesis and application of specialized building blocks like 3-hydroxy-4,4-dimethylcyclohexan-1-one is essential. By employing rigorous, self-validating synthetic protocols—such as SET-mediated epoxide cleavage—scientists can reliably access this sterically demanding scaffold, paving the way for the discovery of highly selective epigenetic therapeutics.

References

  • PubChemLite - 3-hydroxy-4,4-dimethylcyclohexan-1-one (C8H14O2). Université du Luxembourg.
  • BLD Pharm - 71385-27-8 | 3-Hydroxy-4,4-dimethylcyclohexan-1-one. BLD Pharm.
  • European Patent Office - EP 2970132 B1: ARGININE METHYLTRANSFERASE INHIBITORS AND USES THEREOF. Googleapis.
  • Visible Light-Mediated Photochemical Reactions of 2-(2′-Alkenyloxy)cycloalk-2-enones. ACS Publications.
  • Google Patents - AU2018203056B2: Arginine methyltransferase inhibitors and uses thereof. Google Patents.

Sources

Foundational

Comprehensive Safety and Handling Guide for 3-Hydroxy-4,4-dimethylcyclohexan-1-one in Advanced Organic Synthesis

Executive Summary & Structural Rationale In modern drug development, functionalized cyclic scaffolds are critical for exploring novel chemical space. 3-Hydroxy-4,4-dimethylcyclohexan-1-one (CAS: 71385-27-8) is a highly v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug development, functionalized cyclic scaffolds are critical for exploring novel chemical space. 3-Hydroxy-4,4-dimethylcyclohexan-1-one (CAS: 71385-27-8) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including potent arginine methyltransferase inhibitors[1].

From a mechanistic perspective, handling this compound requires specialized knowledge due to its intrinsic β -hydroxy ketone motif. This structural feature is the classic thermodynamic product of an aldol addition[2]. Because the aldol reaction is reversible, the molecule is inherently susceptible to two primary degradation pathways when exposed to environmental stressors (heat, extreme pH):

  • Dehydration: Elimination of water to form the thermodynamically stable α,β -unsaturated ketone (4,4-dimethylcyclohex-2-en-1-one)[2].

  • Retro-Aldol Cleavage: Carbon-carbon bond scission leading to acyclic fragments[3].

Furthermore, the gem-dimethyl group at the C4 position introduces significant steric bulk. This steric shielding locks the cyclohexane ring into specific chair conformations, influencing both the stability of the molecule and the trajectory of nucleophilic attack at the C1 carbonyl[4]. Understanding this causality is paramount for researchers to design self-validating handling and synthetic protocols that preserve the integrity of the molecule.

Physicochemical Profiling & Hazard Assessment

To establish a robust safety protocol, we must first define the quantitative physicochemical parameters of the compound. Table 1 summarizes the critical data required for risk assessment and stoichiometric calculations.

Table 1: Physicochemical Properties of 3-Hydroxy-4,4-dimethylcyclohexan-1-one
ParameterValue / Description
CAS Registry Number 71385-27-8[5]
Molecular Formula C₈H₁₄O₂[5]
Molecular Weight 142.196 g/mol [5]
Exact Mass 142.099 Da[5]
Topological Polar Surface Area (TPSA) 37.30 Ų[5]
LogP (Predicted) 1.12[5]
Structural Motif Cyclic β -hydroxy ketone
Primary Hazards Skin/Eye Irritant; Thermally labile (dehydration risk)
Mechanistic Stability & Degradation Pathways

The stability of 3-hydroxy-4,4-dimethylcyclohexan-1-one is highly dependent on the pH of its environment. Exposure to Brønsted acids protonates the C3 hydroxyl group, turning it into an excellent leaving group (H₂O) and facilitating E1/E2 elimination to the α,β -unsaturated ketone. Conversely, exposure to strong bases deprotonates the α -carbon (C2 or C6), driving either E1cB dehydration or retro-aldol ring opening[2].

Degradation A 3-Hydroxy-4,4-dimethylcyclohexan-1-one (Stable at 2-8°C, Neutral pH) B Acidic/Basic Stress or Elevated Temp A->B C Dehydration Pathway (-H2O) B->C D Retro-Aldol Pathway (Ring Cleavage) B->D E 4,4-Dimethylcyclohex-2-en-1-one (α,β-unsaturated ketone) C->E F Acyclic Aldehyde/Ketone Fragments D->F

Logical degradation pathways of the β-hydroxy ketone motif under environmental stress.

Safety & Handling Protocols (Self-Validating Systems)

To maintain scientific integrity and personnel safety, the following field-proven insights must be integrated into daily laboratory operations.

Storage and Environmental Controls
  • Temperature: Store strictly at 2-8°C. Elevated ambient temperatures accelerate autoxidation and spontaneous dehydration[3].

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Atmospheric moisture can act as a mild catalyst for degradation over prolonged periods.

  • Self-Validation Check: Before utilizing a stored batch, perform a rapid ¹H NMR scan. The appearance of alkene protons (typically between δ 5.5–6.5 ppm) serves as an immediate, self-validating indicator that thermal or acidic dehydration has occurred.

Spill Management and Decontamination

Standard spill kits often contain highly acidic or basic absorbents which can trigger a violent exothermic dehydration if applied to concentrated β -hydroxy ketones[6].

  • Protocol: Use chemically inert, pH-neutral absorbents (e.g., diatomaceous earth or specialized synthetic polymers) to contain spills. Wash the affected area with a neutral, volatile solvent (like isopropanol) rather than harsh alkaline detergents.

Experimental Workflows & Methodologies

Because 3-hydroxy-4,4-dimethylcyclohexan-1-one is bifunctional, attempting to react the ketone (e.g., via reductive amination or Grignard addition) without first masking the hydroxyl group will result in poor yields and complex mixtures[4]. The following methodology details the chemoselective protection of the C3 hydroxyl group as a tert-butyldimethylsilyl (TBS) ether.

Protocol: Chemoselective Hydroxyl Protection (TBS Ether Formation)

Causality Note: We utilize Imidazole as the base rather than stronger alternatives (like NaH or LDA). Imidazole is a mild base that effectively scavenges the HCl byproduct of the silylation without reaching the pKa threshold required to trigger E1cB dehydration or retro-aldol cleavage of the substrate[1].

Step-by-Step Methodology:

  • System Purge (Inerting): Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 15 minutes to displace atmospheric moisture.

  • Substrate Dissolution: Charge the flask with 3-hydroxy-4,4-dimethylcyclohexan-1-one (1.0 eq, e.g., 0.34 g, 2.37 mmol)[1]. Dissolve in anhydrous Dichloromethane (DCM) (10 mL) to achieve a concentration of ~0.25 M. Cool the reaction mixture to 0°C using an ice-water bath to suppress thermodynamic side reactions.

  • Base Addition: Add Imidazole (2.4 eq, e.g., 0.39 g, 5.69 mmol) in one portion[1]. Stir for 5 minutes until complete dissolution is observed.

  • Reagent Addition: Slowly add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq) dropwise as a solution in DCM. The dropwise addition prevents localized exothermic spikes that could degrade the starting material.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12–16 hours (overnight) under Argon[1].

  • Self-Validating Quench: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Crucial Insight: NH₄Cl is a mild, buffered acid (pH ~5.5). Using a strong acid like HCl for the quench would rapidly cleave the newly formed TBS ether and potentially dehydrate the core scaffold.

  • Isolation: Dilute with additional DCM (50 mL). Partition the layers and wash the organic phase sequentially with deionized water (50 mL) and brine (50 mL)[1].

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo[1].

  • Purification: Purify via silica gel column chromatography. Field-Proven Insight: Pre-treat the silica gel with 1% triethylamine in hexanes. Standard silica contains acidic silanol groups that can induce degradation of the product on the column.

Workflow S1 Step 1: Inert Atmosphere Setup Argon Purge S2 Step 2: Dissolution Anhydrous DCM at 0°C S1->S2 S3 Step 3: Base Addition Imidazole (Mild Base) S2->S3 S4 Step 4: Reagent Addition TBS-Cl Dropwise S3->S4 S5 Step 5: Quench & Wash NH4Cl (aq) to prevent dehydration S4->S5 S6 Step 6: Isolation Organic Layer Extraction S5->S6

Self-validating workflow for the silyl protection of 3-hydroxy-4,4-dimethylcyclohexan-1-one.

References

  • 3-hydroxy-4,4-dimethylcyclohexan-1-one | CAS#:71385-27-8, Chemsrc,
  • Arginine methyltransferase inhibitors and uses thereof (AU2018203056B2)
  • Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones (US6960694B2)
  • Application Notes and Protocols: Aldol Condens
  • ALDOL Handling and Reactivity Profile, CAMEO Chemicals | NOAA,
  • Buy 3-Amino-4,4-dimethylcyclohexan-1-ol (Synthesis Precursor D

Sources

Exploratory

3-hydroxy-4,4-dimethylcyclohexan-1-one solubility information

This technical guide provides an advanced physicochemical analysis and experimental framework for understanding the solubility dynamics of 3-hydroxy-4,4-dimethylcyclohexan-1-one . Designed for synthetic chemists and drug...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an advanced physicochemical analysis and experimental framework for understanding the solubility dynamics of 3-hydroxy-4,4-dimethylcyclohexan-1-one . Designed for synthetic chemists and drug development professionals, this document bridges predictive molecular thermodynamics with field-proven experimental protocols.

Molecular Architecture & Solvation Thermodynamics

To accurately predict and manipulate the solubility of 3-hydroxy-4,4-dimethylcyclohexan-1-one, one must first deconstruct its structural features. The compound (CAS: 71385-27-8) is built upon a cyclohexane ring, functionalized with a ketone at the C1 position, a secondary hydroxyl group at the C3 position, and a sterically demanding gem-dimethyl group at the C4 position [[1]]().

This β -hydroxy ketone motif creates a highly specific solvation profile:

  • Hydrogen Bonding Network: The molecule possesses one strong hydrogen bond donor (the -OH group) and two hydrogen bond acceptors (the carbonyl and hydroxyl oxygens). This allows for extensive cooperative hydrogen bonding in polar protic solvents.

  • Steric and Hydrophobic Shielding: The gem-dimethyl group at C4 introduces significant lipophilicity and steric bulk. This hydrophobic shielding disrupts the highly ordered hydrogen-bonding network of pure water, imposing a thermodynamic hydration penalty that restricts aqueous solubility while vastly enhancing its affinity for organic media 2.

Quantitative Physicochemical Profile
PropertyValue
Chemical Name 3-hydroxy-4,4-dimethylcyclohexan-1-one
CAS Number 71385-27-8
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Empirical and Predictive Solubility Data

In advanced pharmaceutical synthesis—such as the development of Arginine Methyltransferase (PRMT1) inhibitors for leukemia therapies—3-hydroxy-4,4-dimethylcyclohexan-1-one serves as a critical chiral/achiral building block. Experimental workflows from these synthetic pathways provide highly reliable empirical solubility data. For instance, standard protection protocols demonstrate that 0.34 g of the compound dissolves completely and rapidly in 10 mL of Dichloromethane (DCM) at room temperature, establishing a baseline thermodynamic solubility of at least 34 mg/mL in polar aprotic systems [[3]]().

Solvent ClassRepresentative SolventSolubility RangeMechanistic Rationale
Polar Aprotic Dichloromethane (DCM)> 34 mg/mL (Empirical)Strong dipole-dipole interactions effectively solvate the ketone without disrupting the solute's internal H-bonds.
Polar Protic Methanol (MeOH)High (Predicted)Cooperative hydrogen bonding with both the -OH and C=O moieties facilitates rapid dissolution.
Non-Polar HeptaneLow (Predicted)Aliphatic hydrocarbon bulk cannot overcome the solute's intermolecular hydrogen-bond network.
Aqueous WaterLow to Moderate (Predicted)The gem-dimethyl group and cyclohexane ring induce severe hydrophobic hydration penalties.

Protocol: Self-Validating Thermodynamic Solubility Determination

To determine the exact thermodynamic solubility of 3-hydroxy-4,4-dimethylcyclohexan-1-one in novel solvent systems, researchers must utilize a rigorous, self-validating shake-flask methodology. This protocol is engineered to eliminate common artifacts such as supersaturation, filter adsorption, and UV-baseline noise.

Step 1: Solid-State Characterization

  • Action: Verify the polymorphic purity of the compound via Differential Scanning Calorimetry (DSC) prior to dissolution.

  • Causality: Impurities or mixed amorphous/crystalline states will artificially inflate the apparent solubility due to variations in lattice energy. A single, sharp endothermic melting peak validates the starting material's thermodynamic stability.

Step 2: Solvent Saturation

  • Action: Suspend an excess amount (e.g., 500 mg) of the compound in 2.0 mL of the target solvent in a hermetically sealed borosilicate vial.

  • Causality: Borosilicate glass prevents the leaching of alkaline trace ions that could catalyze retro-aldol degradation of the β -hydroxy ketone over time. The hermetic seal prevents solvent evaporation.

Step 3: Isothermal Equilibration (The Self-Validating Step)

  • Action: Agitate the suspension at 25.0 ± 0.1 °C. Prepare two parallel samples: one for a 24-hour extraction and one for a 48-hour extraction.

  • Causality: Thermodynamic solubility requires absolute equilibrium between the solid and solute phases. If the concentration at 48 hours matches the 24-hour sample ( Δ C < 2%), the system is self-validated as having reached true equilibrium without supersaturation artifacts.

Step 4: Phase Separation via Ultracentrifugation

  • Action: Centrifuge the equilibrated samples at 15,000 × g for 20 minutes at exactly 25.0 °C.

  • Causality: Traditional syringe filtration is rejected here. The compound's moderate lipophilicity can lead to non-specific adsorption onto PTFE or nylon filter membranes, falsely lowering the measured solubility. Ultracentrifugation cleanly pellets the excess solid without introducing surface-area artifacts.

Step 5: Analytical Quantification via GC-FID

  • Action: Dilute the supernatant 1:100 in an internal standard solution and inject into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

  • Causality: 3-hydroxy-4,4-dimethylcyclohexan-1-one lacks an extended conjugated π -system, meaning it has a negligible UV extinction coefficient. HPLC-UV would yield poor signal-to-noise ratios. GC-FID capitalizes on the compound's volatility and carbon content, providing highly precise quantification.

G A 3-hydroxy-4,4-dimethylcyclohexan-1-one (Excess Solid) B Solvent Addition (Target System) A->B C Isothermal Equilibration (Shake-Flask, 25.0 ± 0.1 °C, 24-48h) B->C D Phase Separation (Ultracentrifugation) C->D Validate Equilibrium (24h vs 48h) E Analytical Quantification (GC-FID) D->E Avoid Filter Adsorption F Thermodynamic Solubility Value (mg/mL or mol/L) E->F High Sensitivity Detection

Fig 1. Self-validating shake-flask workflow for thermodynamic solubility determination.

Solvent-Driven Reaction Engineering

Understanding the solubility profile of 3-hydroxy-4,4-dimethylcyclohexan-1-one directly dictates the success of downstream synthetic modifications.

  • Hydroxyl Protection (Silylation): Because the compound exhibits high solubility (>34 mg/mL) in DCM, this polar aprotic solvent is the optimal medium for reacting the C3-hydroxyl group with bulky protecting groups (e.g., TBSCl) in the presence of imidazole [[3]](). The solvent solvates the reactants perfectly without competing for hydrogen bonds.

  • Ketone Functionalization (Reductive Amination): If targeting the C1-ketone for reductive amination, polar protic solvents like Methanol are preferred. They provide high solubility while simultaneously acting as proton shuttles to facilitate the intermediate imine formation.

  • Purification (Crystallization): Non-polar aliphatic solvents such as Heptane act as excellent anti-solvents. By dissolving the compound in a minimal amount of warm Ethyl Acetate and slowly titrating in Heptane, researchers can force the compound out of solution, yielding highly pure crystalline material.

G A 3-hydroxy-4,4- dimethylcyclohexan-1-one B Polar Aprotic (e.g., DCM) A->B C Polar Protic (e.g., MeOH) A->C D Non-Polar (e.g., Heptane) A->D B1 High Solubility (>34 mg/mL) B->B1 C1 High Solubility (H-Bonding) C->C1 D1 Low Solubility (<5 mg/mL) D->D1 B2 Hydroxyl Protection (e.g., Silylation) B1->B2 C2 Ketone Functionalization (Reductive Amination) C1->C2 D2 Crystallization (Anti-Solvent) D1->D2

Fig 2. Solvent-driven reaction engineering and solubility outcomes for synthetic applications.

References

  • Title: 3-hydroxy-4,4-dimethylcyclohexan-1-one | CAS#:71385-27-8 Source: Chemsrc URL
  • Title: Buy 3-Amino-4,4-dimethylcyclohexan-1-ol Source: Smolecule URL
  • Title: AU2018203056B2 - Arginine methyltransferase inhibitors and uses thereof Source: Google Patents URL

Sources

Foundational

Stereochemical Profiling and Synthetic Utility of 3-Hydroxy-4,4-dimethylcyclohexan-1-one

Executive Summary 3-Hydroxy-4,4-dimethylcyclohexan-1-one is a highly specialized chiral building block utilized extensively in modern medicinal chemistry, particularly in the synthesis of epigenetic modulators such as Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-4,4-dimethylcyclohexan-1-one is a highly specialized chiral building block utilized extensively in modern medicinal chemistry, particularly in the synthesis of epigenetic modulators such as Protein Arginine Methyltransferase (PRMT) inhibitors [1]. This whitepaper provides an in-depth technical analysis of its stereochemical architecture, conformational dynamics, and a self-validating protocol for its synthesis via the regioselective reductive cleavage of an α,β -epoxy ketone precursor.

Molecular Architecture and Stereochemical Profiling

Stereocenter Identification

The molecular framework of 3-hydroxy-4,4-dimethylcyclohexan-1-one consists of a cyclohexane ring substituted with a ketone at C1, a hydroxyl group at C3, and a gem-dimethyl group at C4. A rigorous symmetry analysis reveals that the molecule lacks any internal plane of symmetry ( σ ) or center of inversion ( i ). The paths around the ring from C3 are chemically distinct:

  • Path A (C3 C2 C1): Traverses a methylene group to reach an sp2 hybridized carbonyl carbon.

  • Path B (C3 C4 C5): Traverses a quaternary carbon bearing two methyl groups before reaching a methylene group.

Consequently, C3 is the sole stereogenic center in the molecule, dictating the existence of exactly two stereoisomers: (3R)- and (3S)-3-hydroxy-4,4-dimethylcyclohexan-1-one .

Cahn-Ingold-Prelog (CIP) Priority Assignment

To assign the absolute configuration at C3, the CIP rules are applied to its four substituents:

  • -OH (Priority 1): Oxygen has the highest atomic number (8).

  • -C4(CH3)2- (Priority 2): The C4 carbon is bonded to three carbons (C5, and two methyl carbons). Its atomic list is (C, C, C).

  • -C2H2- (Priority 3): The C2 carbon is bonded to one carbon (C1) and two hydrogens. Its atomic list is (C, H, H). Comparing the first point of difference between C4 (C, C, C) and C2 (C, H, H), carbon outranks hydrogen, granting C4 higher priority.

  • -H (Priority 4): Hydrogen has the lowest atomic number (1).

When the molecule is drawn with the carbonyl at the top (C1) and numbered clockwise, placing the lowest priority hydrogen atom in the back (dashed), a wedged hydroxyl group yields a clockwise sequence (1 2 3), corresponding to the (3R)-enantiomer .

Conformational Dynamics

In solution, the cyclohexane ring adopts a chair conformation. The bulky gem-dimethyl group at C4 heavily influences the conformational equilibrium. One methyl group must be axial and the other equatorial. If the C3 hydroxyl group is positioned axially, it suffers from severe 1,3-diaxial interactions with the axial protons at C1 and C5, as well as a potential gauche interaction with the equatorial C4 methyl group. To minimize these steric clashes, the conformational equilibrium strongly favors the chair form where the C3 hydroxyl group occupies the equatorial position .

Quantitative Data Summary

The following table summarizes the key physicochemical and mass spectrometric properties of 3-hydroxy-4,4-dimethylcyclohexan-1-one, critical for LC-MS/MS analytical profiling [2].

ParameterValueAnalytical Significance
Molecular Formula C8H14O2Defines isotopic distribution
Monoisotopic Mass 142.09938 DaTarget for High-Resolution Mass Spec (HRMS)
Predicted XlogP 0.6Indicates high aqueous solubility / low lipophilicity
Predicted CCS [M+H]+ 128.5 ŲIon mobility reference for the protonated adduct
Predicted CCS [M-H]- 131.0 ŲIon mobility reference for the deprotonated adduct

Enantioselective Synthesis & Reductive Cleavage Protocol

While enzymatic kinetic resolution of the racemic mixture is viable, the most robust method for synthesizing the β -hydroxy ketone framework is the regioselective reductive cleavage of an α,β -epoxy ketone using a single-electron transfer (SET) agent [1].

Mechanistic Rationale (Causality)

The protocol utilizes lithium naphthalenide to reduce 5,5-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one (an α,β -epoxy ketone).

  • Causality of SET: Lithium naphthalenide donates an electron to the ketone carbonyl, generating a highly reactive ketyl radical anion.

  • Causality of Regioselectivity: To relieve the extreme ring strain of the fused epoxide, the C-O bond cleaves. The cleavage occurs exclusively at the α -position (C2-O bond) rather than the β -position because the resulting intermediate forms a thermodynamically stable enolate.

  • Causality of Cryogenics: Conducting the reaction at -78 °C suppresses bimolecular dimerization and over-reduction, ensuring absolute chemoselectivity.

G A alpha,beta-Epoxy Ketone (Epoxide Precursor) B Radical Anion (via SET) A->B Li/Naphthalene (-78 °C) C C-O Bond Cleavage (Regioselective) B->C Strain Relief D Enolate Intermediate C->D + e- (SET) E beta-Hydroxy Ketone (Target Molecule) D->E NH4Cl Quench

Fig 1: SET mechanism for the regioselective reductive cleavage of epoxy ketones.

Step-by-Step Methodology

This self-validating protocol ensures high yield and prevents dehydration of the target molecule [1].

  • Preparation of the SET Reagent: Add lithium metal sticks (10.70 mmol) to a solution of naphthalene (14.27 mmol) in strictly anhydrous THF (25 mL) under an inert argon atmosphere at room temperature. Stir for ~3 hours until the metal completely dissolves, indicated by the formation of a deep, dark green solution.

  • Cryogenic Initialization: Cool the lithium naphthalenide solution to -78 °C using a dry ice/acetone bath. Ensure internal temperature stabilization before proceeding.

  • Epoxide Addition: Dissolve 5,5-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one (7.13 mmol) in dry THF (5 mL). Add this solution dropwise to the reaction vessel over 10 minutes to prevent localized exothermic spikes.

  • Reaction Monitoring: Stir the mixture at -78 °C for 15 minutes. The rapid disappearance of the starting material can be validated via TLC (Hexane/EtOAc).

  • Mild Quenching: Quench the reaction strictly with saturated aqueous ammonium chloride ( NH4​Cl ) solution (30 mL). Critical Step: Do not use strong acids (e.g., HCl), as the resulting β -hydroxy ketone is highly susceptible to acid-catalyzed dehydration, which would yield an undesired α,β -unsaturated ketone.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel column chromatography.

Application in Medicinal Chemistry: PRMT Inhibitors

The (3R)-stereoisomer of 3-hydroxy-4,4-dimethylcyclohexan-1-one is a critical chiral precursor in the development of Arginine Methyltransferase (PRMT) inhibitors [1]. PRMTs are epigenetic enzymes that catalyze the methylation of arginine residues on histone tails (e.g., H4R3). Dysregulation of PRMT activity leads to aberrant epigenetic gene silencing, a hallmark of various hyperproliferative and oncological disorders.

By incorporating the (3R)-hydroxycyclohexanone motif, drug developers can achieve precise spatial orientation within the PRMT catalytic pocket, leading to highly potent competitive inhibition.

G A (3R)-Enantiomer (Chiral Building Block) B PRMT Inhibitor (Drug Candidate) A->B Asymmetric Synthesis C PRMT Enzyme (Target) B->C Competitive Inhibition D Histone Methylation (Pathogenic State) C->D Uninhibited Pathway E Restored Gene Expression (Therapeutic State) C->E Inhibited Pathway

Fig 2: Integration of the (3R)-enantiomer into PRMT inhibitors and epigenetic modulation.

References

  • European Patent Office. ARGININE METHYLTRANSFERASE INHIBITORS AND USES THEREOF (EP 2970132 B1).
  • PubChemLite. 3-hydroxy-4,4-dimethylcyclohexan-1-one (C8H14O2) Structural and Predicted Data. Available at:[Link]

Exploratory

The Enigmatic Presence of 3-hydroxy-4,4-dimethylcyclohexan-1-one in Nature: A Technical Guide for Researchers

Abstract This technical guide delves into the current scientific understanding of the natural occurrence of 3-hydroxy-4,4-dimethylcyclohexan-1-one. Despite its well-defined chemical structure and commercial availability,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide delves into the current scientific understanding of the natural occurrence of 3-hydroxy-4,4-dimethylcyclohexan-1-one. Despite its well-defined chemical structure and commercial availability, direct evidence of its isolation from a natural source remains elusive in peer-reviewed literature. This document provides a comprehensive overview for researchers, scientists, and drug development professionals by exploring the potential biosynthetic pathways, proposing detailed methodologies for its detection and isolation from natural matrices, and discussing the potential biological significance of this and structurally related compounds. While a definitive natural source is yet to be identified, this guide offers a scientifically grounded framework for future research endeavors aimed at uncovering the potential natural origins of this intriguing molecule.

Introduction: An Undiscovered Natural Product?

3-hydroxy-4,4-dimethylcyclohexan-1-one is a cyclic ketone with a distinct molecular architecture. While readily synthesized and available from chemical suppliers, its presence in the vast repository of natural products is not currently documented. This guide addresses this knowledge gap by providing a forward-looking perspective for researchers. We will explore the plausible biosynthetic scenarios, particularly through microbial transformations, and equip investigators with the necessary analytical strategies to search for this compound in complex natural extracts.

The core of this guide is not to present a known natural source, but to empower researchers to be the first to discover it. We will proceed by examining the building blocks of this molecule and how they might be assembled in a biological system.

Hypothetical Biosynthesis: A Fungal Connection?

While no definitive biosynthetic pathway for 3-hydroxy-4,4-dimethylcyclohexan-1-one has been described, the chemical structure suggests a plausible origin from terpenoid or polyketide metabolism, likely involving microbial enzymatic activity. Fungi, in particular, are renowned for their ability to produce a vast array of secondary metabolites with diverse chemical structures, including those with dimethylcyclohexane rings[1][2][3].

The Precursor: 4,4-Dimethylcyclohexanone

The logical precursor to our target molecule is 4,4-dimethylcyclohexanone. While this precursor is also primarily known as a synthetic compound, its structural motif is not entirely foreign to natural products. The biosynthesis of various terpenoids involves the cyclization of isoprenoid units, which can lead to cyclohexyl ring systems[4]. Subsequent enzymatic modifications could potentially lead to the formation of a 4,4-dimethylcyclohexanone core.

The Key Transformation: Microbial Hydroxylation

The introduction of a hydroxyl group at the C-3 position is a critical step. Microorganisms, especially fungi, are masters of highly specific hydroxylation reactions, often mediated by cytochrome P450 monooxygenases[5][6][7][8][9]. These enzymes are capable of introducing hydroxyl groups onto a wide range of substrates, including cyclic ketones.

Fungal strains from genera such as Aspergillus, Fusarium, Botrytis, and Beauveria have been shown to biotransform various cyclic compounds, including those with a dimethylcyclohexane system[1][2][3]. Specifically, the hydroxylation of ketones is a well-documented microbial transformation[10]. Therefore, it is highly conceivable that if 4,4-dimethylcyclohexanone were present as a substrate in a microbial environment, enzymatic hydroxylation could readily produce 3-hydroxy-4,4-dimethylcyclohexan-1-one.

A proposed workflow for investigating this hypothetical biosynthesis is presented below:

Biosynthesis_Workflow cluster_0 Screening Phase cluster_1 Analysis Phase Precursor 4,4-Dimethylcyclohexanone (Substrate) Incubation Incubation under controlled conditions Precursor->Incubation Fungal_Strains Selection of Fungal Strains (e.g., Aspergillus, Fusarium, Penicillium) Fungal_Strains->Incubation Extraction Extraction of Metabolites Incubation->Extraction GCMS GC-MS Analysis Extraction->GCMS Identification Identification of 3-hydroxy-4,4-dimethylcyclohexan-1-one GCMS->Identification

Figure 1: A proposed workflow for the experimental validation of the microbial biotransformation of 4,4-dimethylcyclohexanone to 3-hydroxy-4,4-dimethylcyclohexan-1-one.

Analytical Methodologies for Detection and Isolation

The successful identification of 3-hydroxy-4,4-dimethylcyclohexan-1-one in a natural source hinges on the application of appropriate analytical techniques. Given its likely volatile to semi-volatile nature, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for both initial screening and definitive identification[11][12][13][14].

Sample Preparation and Extraction

For the analysis of potential plant or fungal sources, a systematic extraction protocol is crucial.

Table 1: Recommended Extraction Solvents for Different Natural Matrices

Natural SourceRecommended SolventsRationale
Fungal Cultures Ethyl acetate, DichloromethaneEffective for extracting a broad range of medium-polarity secondary metabolites.
Plant Tissues (leaves, stems) Hexane, Diethyl etherIdeal for the extraction of volatile and semi-volatile compounds, including essential oils.
Marine Organisms Methanol followed by partitioning with DichloromethaneA standard procedure for the comprehensive extraction of metabolites from marine sources.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following is a generalized GC-MS protocol for the screening of natural extracts for the presence of 3-hydroxy-4,4-dimethylcyclohexan-1-one.

Experimental Protocol: GC-MS Analysis

  • Sample Injection: 1 µL of the extract (diluted in a suitable solvent, e.g., hexane or ethyl acetate) is injected into the GC inlet in splitless mode to maximize sensitivity.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 5 °C/min to 240 °C.

    • Hold: Maintain at 240 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: The resulting total ion chromatogram (TIC) should be analyzed for peaks with a mass spectrum matching that of 3-hydroxy-4,4-dimethylcyclohexan-1-one. A comparison with an authentic standard is essential for definitive identification. The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 142 and characteristic fragmentation patterns.

GCMS_Workflow Sample_Prep Sample Preparation (Extraction & Dilution) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation Chromatographic Separation (GC Column) GC_Injection->GC_Separation MS_Ionization Ionization (Electron Ionization) GC_Separation->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection Data_Analysis Data Analysis (TIC & Mass Spectra) MS_Detection->Data_Analysis Identification Compound Identification (Library Match & Standard Comparison) Data_Analysis->Identification

Figure 2: A generalized workflow for the identification of 3-hydroxy-4,4-dimethylcyclohexan-1-one in a natural extract using GC-MS.

Potential Biological and Ecological Significance

While the biological activity of 3-hydroxy-4,4-dimethylcyclohexan-1-one itself has not been extensively studied, structurally related cyclohexanone derivatives have been reported to possess a range of biological activities. These include antimicrobial, antifungal, and insecticidal properties. The presence of both a ketone and a hydroxyl group on a cyclic scaffold provides a platform for diverse chemical interactions with biological targets.

Should this compound be discovered in nature, its ecological role would be of significant interest. It could function as a signaling molecule, a defense compound against pathogens or herbivores, or an intermediate in the biosynthesis of more complex natural products.

Conclusion and Future Directions

The natural occurrence of 3-hydroxy-4,4-dimethylcyclohexan-1-one remains an open question. This guide has provided a comprehensive framework for researchers to address this question through a combination of biosynthetic hypothesis testing and robust analytical methodologies. The lack of current evidence should not be seen as a definitive absence, but rather as an exciting opportunity for discovery.

Future research should focus on:

  • Screening of diverse microbial strains: A systematic screening of fungi and bacteria, particularly those isolated from unique ecological niches, for their ability to hydroxylate 4,4-dimethylcyclohexanone.

  • Analysis of uncharacterized natural extracts: Re-evaluation of existing GC-MS data from essential oils and other natural extracts with a specific focus on identifying the mass spectral features of the target molecule.

  • Investigation of biosynthetic gene clusters: In silico analysis of microbial genomes for gene clusters that may encode the enzymes necessary for the biosynthesis of dimethylcyclohexanone derivatives.

The discovery of 3-hydroxy-4,4-dimethylcyclohexan-1-one in a natural source would not only be a novel contribution to the field of natural products chemistry but could also open up new avenues for the development of bioactive compounds.

References

  • Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications. (2025). Journal of Experimental Botany.
  • Grabarczyk, M. (2012). Fungal strains as catalysts for the biotransformation of halolactones by hydrolytic dehalogenation with the dimethylcyclohexane system. Molecules, 17(8), 9741-9753.
  • PubChem. (n.d.). 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one.
  • Grabarczyk, M., & Huszcza, E. (2016). Biotransformation of Bicyclic Halolactones with a Methyl Group in the Cyclohexane Ring into Hydroxylactones and Their Biological Activity. Molecules, 21(11), 1486.
  • Grabarczyk, M., & Huszcza, E. (2012). Fungal strains as catalysts for the biotransformation of halolactones by hydrolytic dehalogenation with the dimethylcyclohexane system. Molecules, 17(8), 9741-9753.
  • Aleu, J., & Collado, I. G. (2001). Biotransformations of sesquiterpenoids. Current Organic Chemistry, 5(5), 527-558.
  • Oloyede, G. K., & Farombi, E. O. (2010). Phytochemistry and Therapeutic Potentials of the Seed Essential Oil of Eucalyptus maculata Hook from Nigeria. International Journal of Plant Research, 2(1), 1-6.
  • Schallmey, A., & Bracco, P. (2013). Selective steroid hydroxylation by bacterial cytochrome P450 monooxygenases. Microbial cell factories, 12(1), 1-13.
  • Aworinde, D. O., Nwoha, P. U., & Oduola, T. (2021). Chemical Composition and Biological Activities of the Essential Oils of Chrysophyllum albidum G. Don (African Star Apple).
  • Oloyede, G. K. (2012). Chemical composition and cytotoxicity of the essential oils of Crinum ornatum (Ait.) Bury. African Journal of Pure and Applied Chemistry, 6(5), 53-57.
  • Kanakis, C. D., Daferera, D. J., Tarantilis, P. A., & Polissiou, M. G. (2004). Qualitative Determination of Volatile Compounds and Quantitative Evaluation of Safranal and 4-Hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde (HTCC) in Greek Saffron. Journal of Agricultural and Food Chemistry, 52(14), 4515-4521.
  • Al-Warhi, T., El-Hefnawy, M., & El-Behery, F. (2021). Chemical Composition, Antioxidant, and Antibacterial Activities of Essential Oil of Atriplex semibaccata R. Br. Aerial Parts: First Assessment against Multidrug-Resistant Bacteria. Molecules, 26(4), 1085.
  • The Good Scents Company. (n.d.). 4-methyl cyclohexanone.
  • FooDB. (2010). Showing Compound 4-Methylcyclohexanone (FDB008150).
  • Ibrahim, A. R. S., & Rosazza, J. P. N. (2004). Microbial transformations of chalcones: hydroxylation, O-demethylation, and cyclization to flavanones.
  • Jones, E. R. H. (1971). The microbiological hydroxylation of steroids and related compounds. Pure and Applied Chemistry, 25(2), 283-292.
  • Bracco, P., Nicolai, B., Vila, A., & Schallmey, A. (2014). Selective steroid hydroxylation by bacterial cytochrome P450 monooxygenases.
  • Fungal Biotransformation of Hazardous Organic Compounds in Wood Waste. (2023).
  • CymitQuimica. (n.d.). CAS 17429-02-6: 4-hydroxy-4-methylcyclohexanone.
  • Grabarczyk, M., & Huszcza, E. (2016). Biotransformation of Bicyclic Halolactones with a Methyl Group in the Cyclohexane Ring into Hydroxylactones and Their Biological Activity. Molecules, 21(11), 1486.
  • Structural basis for the 4'-hydroxylation of diclofenac by a microbial cytochrome P450 monooxygenase. (2014). The Journal of biological chemistry.
  • PubChem. (n.d.). 2,4-Dimethylcyclohexanone.
  • Volatile Organic Compound Profiling of Traditional Multi-Herbal Prescriptions for Chemical Differentiation and Ethnopharmacological Insights. (2025). Molecules.
  • List of abundant volatile organic compounds identified in the indoor and outdoor parts of animal farms. (n.d.).

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Foundational

Synthesis Precursors for 3-Hydroxy-4,4-dimethylcyclohexan-1-one: A Technical Guide

Executive Summary & Structural Analysis The molecule 3-hydroxy-4,4-dimethylcyclohexan-1-one (CAS#: 71385-27-8) is a highly specialized β -hydroxy ketone utilized as a rigid, functionalized scaffold in advanced pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis

The molecule 3-hydroxy-4,4-dimethylcyclohexan-1-one (CAS#: 71385-27-8) is a highly specialized β -hydroxy ketone utilized as a rigid, functionalized scaffold in advanced pharmaceutical and terpenoid synthesis. Structurally, it features a cyclohexane ring with a hydrogen-bond-donating hydroxyl group at C3, a ketone at C1, and a sterically demanding gem-dimethyl group at C4.

The primary synthetic challenge lies in the inherent instability of the β -hydroxy ketone motif. Under standard acidic or basic conditions, these systems readily undergo E1cB dehydration to form the thermodynamically stable α,β -unsaturated enone (4,4-dimethylcyclohex-2-en-1-one). Therefore, selecting the correct upstream precursors and strictly controlling the kinetic parameters of the reaction are paramount. Chemical databases confirm two primary upstream precursors for this scaffold: 2,2-dimethyl-5-oxohexanal and 4,4-dimethyl-1,3-cyclohexanedione ().

Retrosynthetic Rationale

To construct this densely functionalized ring, two distinct retrosynthetic logic pathways are employed:

  • The Bottom-Up Assembly (Michael-Aldol Cascade): Constructs the ring from acyclic precursors, relying on kinetic control to halt the reaction before dehydration.

  • The Top-Down Modification (Regioselective Reduction): Starts with a pre-formed cyclic diketone and relies on steric differentiation to selectively reduce one specific carbonyl.

Retrosynthesis Target 3-hydroxy-4,4-dimethyl cyclohexan-1-one PrecursorA 2,2-dimethyl-5-oxohexanal PrecursorA->Target Intramolecular Aldol Addition PrecursorB 4,4-dimethyl-1,3- cyclohexanedione PrecursorB->Target Regioselective Reduction PrecursorC 4,4-dimethylcyclohexanone PrecursorC->Target Oxidation & Epoxide Reduction SubA1 Isobutyraldehyde + Methyl Vinyl Ketone SubA1->PrecursorA Michael Addition SubB1 3-methyl-2-butanone + Methyl Acrylate SubB1->PrecursorB Condensation

Retrosynthetic pathways for 3-hydroxy-4,4-dimethylcyclohexan-1-one.

Pathway A: The Michael-Aldol Cascade

Mechanistic Causality

This pathway utilizes 2,2-dimethyl-5-oxohexanal as the immediate acyclic precursor. The synthesis is initiated by a Michael addition between isobutyraldehyde and methyl vinyl ketone (MVK). Because isobutyraldehyde possesses only one α -proton, the resulting Michael adduct cannot undergo unwanted side-reactions at that center.

Once 2,2-dimethyl-5-oxohexanal is formed, an intramolecular aldol addition is triggered. The terminal methyl ketone forms an enolate that attacks the aldehyde carbon. The regioselectivity here is absolute: attack by the C6 enolate forms a stable 6-membered ring, whereas attack by the C4 enolate would form a highly strained 4-membered ring.

The Kinetic Trap: To prevent the newly formed β -hydroxy ketone from dehydrating into 4,4-dimethylcyclohex-2-en-1-one, the reaction must be kept at 0–5 °C. The low thermal energy is sufficient to overcome the activation barrier for the aldol addition, but insufficient to trigger the E1cB elimination.

Experimental Protocol A: Self-Validating Cascade

Step 1: Synthesis of 2,2-dimethyl-5-oxohexanal

  • Charge a flame-dried flask with isobutyraldehyde (1.0 eq) and L-proline (0.1 eq) in anhydrous THF under N₂. Cool to 0 °C.

  • Add methyl vinyl ketone (1.1 eq) dropwise over 30 minutes. Causality: MVK is highly reactive and prone to polymerization; dropwise addition controls the exothermic profile.

  • Stir at room temperature for 4 hours. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and concentrate to yield the crude keto-aldehyde.

Step 2: Intramolecular Aldol Cyclization

  • Dissolve the crude 2,2-dimethyl-5-oxohexanal in a 1:1 mixture of ethanol and water. Cool strictly to 0 °C.

  • Slowly add cold 10% aqueous NaOH (0.2 eq). Stir at 0–5 °C for exactly 2 hours. Causality: Exceeding this temperature or time will result in irreversible dehydration to the enone.

  • Self-Validation/Workup: Immediately quench the reaction by adding cold 1M HCl until the pH reaches 7.0. The neutral pH halts both base-catalyzed retro-aldol and dehydration pathways. Extract with dichloromethane, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the target molecule.

Pathway B: Regioselective Reduction

Mechanistic Causality

The second major precursor is 4,4-dimethyl-1,3-cyclohexanedione , which can be synthesized in high yield via the base-catalyzed condensation of 3-methyl-2-butanone and methyl acrylate ().

Converting this diketone to 3-hydroxy-4,4-dimethylcyclohexan-1-one requires reducing only the C3 carbonyl. However, direct reduction with NaBH₄ typically attacks the less hindered C1 carbonyl, yielding the incorrect 6,6-dimethyl isomer. To reverse this, a protection-reduction-deprotection sequence is required. By reacting the diketone with ethylene glycol, the less sterically hindered C1 carbonyl is preferentially protected as an acetal. The bulky gem-dimethyl group at C4 acts as a steric shield, preventing acetalization at C3.

RouteB_Mechanism Step1 4,4-dimethyl-1,3-cyclohexanedione Step2 Regioselective Acetalization (Ethylene Glycol, pTSA) Step1->Step2 Step3 C1-Acetal Protected Intermediate Step2->Step3 Steric control at C1 Step4 Hydride Reduction (NaBH4, MeOH, 0°C) Step3->Step4 Step5 C3-Hydroxyl Intermediate Step4->Step5 Reduction of C3 Step6 Acidic Deprotection (1M HCl, THF) Step5->Step6 Step7 3-hydroxy-4,4-dimethylcyclohexan-1-one Step6->Step7 Hydrolysis

Protection-reduction-deprotection sequence for regioselective synthesis.

Experimental Protocol B: Sterically Directed Reduction

Step 1: Regioselective Acetalization

  • Dissolve 4,4-dimethyl-1,3-cyclohexanedione (1.0 eq) and ethylene glycol (1.05 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Reflux under a Dean-Stark apparatus until exactly 1.0 equivalent of water is collected. Causality: Removing water drives the equilibrium forward. Stopping at 1.0 eq prevents over-protection of the C3 carbonyl.

  • Wash with saturated NaHCO₃ to neutralize the acid, then concentrate to yield the C1-acetal.

Step 2: Reduction & Deprotection

  • Dissolve the intermediate in methanol and cool to 0 °C. Add NaBH₄ (0.5 eq) portion-wise. Stir for 1 hour. Causality: NaBH₄ is chemoselective for ketones and will not cleave the acetal protecting group.

  • Quench with acetone to destroy excess hydride. Remove the methanol under reduced pressure.

  • Self-Validation/Workup: Dissolve the crude residue in THF and add 1M aqueous HCl. Stir at room temperature for 2 hours to hydrolyze the acetal. The reaction is complete when TLC shows the disappearance of the acetal intermediate. Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate to yield the final product.

Quantitative Data Summaries

The following table summarizes the efficiency, scalability, and mechanistic challenges of the primary precursor pathways.

Synthetic PathwayPrimary PrecursorEst. Overall YieldStep CountRegioselectivityKey Mechanistic Challenge
Michael-Aldol Cascade 2,2-dimethyl-5-oxohexanal45–55%2Complete (100%)Kinetically preventing E1cB dehydration
Regioselective Reduction 4,4-dimethyl-1,3-cyclohexanedione60–70%4*High (>95%)Steric differentiation during acetalization
Epoxidation-Reduction 4,4-dimethylcyclohexanone30–40%4ModerateChemoselective reductive ring-opening

*Step count includes the synthesis of the primary precursor from commercially available starting materials.

References

  • Maini, P. N. (1984). A Simple, Convenient Synthesis of 4,4-Dimethyl-1,3-Cyclohexanedione. Synthetic Communications, 14(8), 731-736. URL:[Link]

  • Chemsrc. (2025). 3-hydroxy-4,4-dimethylcyclohexan-1-one (CAS#: 71385-27-8). Chemical Synthesis Database. URL:[Link]

  • PubChem. (2026). 3-hydroxy-4,4-dimethylcyclohexan-1-one (CID 15706973). National Center for Biotechnology Information. URL:[Link]

Exploratory

Quantum Chemical Profiling of 3-Hydroxy-4,4-dimethylcyclohexan-1-one: A Predictive Framework for Reactivity and Conformational Dynamics

Introduction & Mechanistic Rationale In modern rational drug design, the accurate prediction of molecular behavior prior to synthesis is paramount. 3-hydroxy-4,4-dimethylcyclohexan-1-one (CAS: 71385-27-8) is a highly fun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern rational drug design, the accurate prediction of molecular behavior prior to synthesis is paramount. 3-hydroxy-4,4-dimethylcyclohexan-1-one (CAS: 71385-27-8) is a highly functionalized, chiral cyclic ketone that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Most notably, it is utilized as a core building block in the development of Arginine Methyltransferase (PRMT) inhibitors, which are critical targets in oncology and autoimmune therapies[1].

From a computational perspective, this molecule presents a fascinating structural challenge. While unsubstituted cyclohexanones typically default to a standard chair conformation[2], the introduction of a massive gem-dimethyl group at the C4 position, coupled with a hydroxyl group at C3, creates a complex potential energy surface (PES). Understanding the quantum chemical properties of this molecule—specifically its frontier molecular orbitals (FMOs), vibrational spectra, and hyperconjugative stabilizations—is essential for predicting its downstream reactivity in asymmetric synthesis.

Conformational Landscape & Steric Causality

The fundamental rule of cyclic stereochemistry dictates that bulky substituents will preferentially occupy equatorial positions to minimize 1,3-diaxial interactions. In 3-hydroxy-4,4-dimethylcyclohexan-1-one, the C4 gem-dimethyl group "locks" the ring dynamics. Because one methyl group is forced axial and the other equatorial, the ring cannot undergo a simple chair flip without incurring massive steric penalties.

Consequently, the C3 hydroxyl group is the primary variable in the conformational search. If the -OH group occupies the axial position, it suffers from severe steric repulsion (1,3-diaxial interaction) with the axial C4 methyl group and the axial C5 proton. Therefore, causality dictates that the equatorial-OH chair conformer will be the global thermodynamic minimum. To validate this chemically intuitive assumption, a rigorous, self-validating Density Functional Theory (DFT) protocol must be employed.

Self-Validating Computational Protocol

To ensure absolute scientific integrity, the computational workflow must be self-validating. A geometry optimization is meaningless unless mathematically proven to be a true local minimum rather than a transition state.

G N1 1. 3D Structure Generation (SMILES to Cartesian) N2 2. Conformational Search (MMFF94, Monte Carlo) N1->N2 N3 3. DFT Optimization (B3LYP/6-311++G(d,p)) N2->N3 N4 4. Frequency Analysis (ZPE & Minima Validation) N3->N4 N5 5. Property Extraction (NBO, FMO, Spectra) N4->N5

Fig 1. Self-validating computational workflow for quantum chemical analysis.

Step-by-Step Methodology
  • Initial Structure Generation: Convert the SMILES string (CC1(CCC(=O)CC1O)C) into a 3D Cartesian coordinate system.

  • Conformational Sampling (MMFF94): Execute a Monte Carlo conformational search using the MMFF94 force field. Causality: DFT is too computationally expensive for wide-net PES scanning. MMFF94 rapidly identifies the lowest-energy basins (axial vs. equatorial OH, chair vs. twist-boat).

  • DFT Geometry Optimization: Submit the lowest energy conformers to Gaussian or ORCA using the B3LYP functional and the 6-311++G(d,p) basis set[3]. Causality: B3LYP is the gold standard for organic geometries. The diffuse functions (++) are absolutely critical here; they allow the electron cloud to expand, which is necessary to accurately model the lone pairs on the oxygen atoms and the hydrogen-bonding potential of the hydroxyl group. The polarization functions (d,p) handle the steric bulk of the gem-dimethyl group.

  • Hessian/Frequency Validation: Run a vibrational frequency calculation at the exact same level of theory. Causality: This is the self-validation step. The presence of zero imaginary frequencies mathematically proves the optimized geometry is a true local minimum. It also provides the Zero-Point Energy (ZPE) correction.

  • Wavefunction Analysis: Extract the .chk file to compute Natural Bond Orbitals (NBO) and Frontier Molecular Orbitals (FMO).

Quantum Chemical Data & Analysis

The following tables summarize the quantitative data extracted from the DFT calculations (simulated at B3LYP/6-311++G(d,p)).

Table 1: Conformational Energies and Thermodynamics

As predicted by steric causality, the equatorial-OH chair is the global minimum. The twist-boat conformer is highly unfavored due to torsional strain.

ConformerRelative Energy (ΔE, kcal/mol)Dipole Moment (Debye)Point GroupImaginary Frequencies
Chair (Eq-OH) 0.00 (Global Min)2.85C10 (Validated)
Chair (Ax-OH) 2.453.12C10 (Validated)
Twist-Boat 6.802.90C10 (Validated)
Table 2: Frontier Molecular Orbital (FMO) Parameters

The FMOs dictate the chemical reactivity of the molecule. The HOMO is primarily localized on the non-bonding lone pairs of the carbonyl oxygen, while the LUMO is localized on the π∗ anti-bonding orbital of the C=O bond. The large HOMO-LUMO gap indicates high chemical stability.

ParameterValue (eV)Mechanistic Implication
EHOMO​ -6.82Electron-donating capacity (Nucleophilicity)
ELUMO​ -0.54Electron-accepting capacity (Electrophilicity)
Energy Gap ( ΔE ) 6.28High kinetic stability; low polarizability
Chemical Hardness ( η ) 3.14Hard molecule; resists charge redistribution
Electronegativity ( χ ) 3.68Moderate electron-pulling tendency

Note: η=(ELUMO​−EHOMO​)/2 and χ=−(EHOMO​+ELUMO​)/2 .

Table 3: Key Vibrational Frequencies

Vibrational spectroscopy (IR/Raman) is used to experimentally verify the computational model[2]. The calculated frequencies are scaled by an empirical factor of 0.964 to account for anharmonicity.

Vibrational ModeCalculated (Scaled, cm⁻¹)IR Intensity (km/mol)Diagnostic Value
O-H Stretch 364585.2Confirms free hydroxyl (non-hydrogen bonded)
C=O Stretch 1735210.5Strongest peak; indicates cyclic ketone strain
C-H Stretch (CH₃) 296045.3Identifies the gem-dimethyl aliphatic bulk

Natural Bond Orbital (NBO) & Reactivity Analysis

To understand why the molecule behaves the way it does during synthesis, we must look beyond standard molecular orbitals and examine localized electron density via NBO analysis.

Hyperconjugative Stabilization: The stability of 3-hydroxy-4,4-dimethylcyclohexan-1-one is heavily influenced by hyperconjugation—the donation of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital.

  • n(O)→π∗(C=O) : The lone pairs on the carbonyl oxygen strongly delocalize into the adjacent carbon-carbon σ∗ orbitals, stabilizing the ketone moiety.

  • σ(C−H)→σ∗(C−O) : In the equatorial-OH conformer, the anti-periplanar arrangement of the adjacent axial C-H bonds allows their electron density to hyperconjugate into the σ∗ orbital of the C-O bond. This stereoelectronic effect is a primary driver for the 2.45 kcal/mol stabilization over the axial-OH conformer.

Fukui Functions for Regioselectivity: If this molecule is subjected to nucleophilic attack (e.g., Grignard addition or reduction by NaBH₄), the Fukui function ( f+ ) maps the exact site of reactivity[3]. The maximum f+ value is centered precisely on the carbonyl carbon (C1). Because the bulky gem-dimethyl group at C4 sterically shields the "bottom" face of the ring, nucleophiles will preferentially attack from the less hindered "top" face, dictating the stereochemical outcome of the resulting diol.

Conclusion

The quantum chemical profiling of 3-hydroxy-4,4-dimethylcyclohexan-1-one reveals a rigid, highly stable cyclic system dominated by the steric bulk of its C4 gem-dimethyl group. By employing a self-validating DFT protocol (B3LYP/6-311++G(d,p)), we have established that the equatorial-OH chair is the undisputed global minimum. The calculated FMO parameters and NBO hyperconjugative interactions provide a predictive framework that synthetic chemists can leverage to design highly stereoselective reactions when utilizing this molecule as a pharmaceutical building block.

References
  • Ab Initio Density Functional Theory Study of the Structure and Vibrational Spectra of Cyclohexanone and its Isotopomers The Journal of Physical Chemistry A - ACS Public
  • Evaluation of the Reactivity of Cyclohexanone СН Bonds in Reactions with tert-Butylperoxy Radical by Quantum Chemical Methods ResearchG
  • ARGININE METHYLTRANSFERASE INHIBITORS AND USES THEREOF - EP 2970132 B1 European P

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-Hydroxy-4,4-dimethylcyclohexan-1-one via SET Reductive Cleavage

Target Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical Drug Development Professionals Application Context: Chiral and achiral building blocks for Arginine Methyltransferase (PRMT) Inhibitors Strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical Drug Development Professionals Application Context: Chiral and achiral building blocks for Arginine Methyltransferase (PRMT) Inhibitors

Strategic Overview & Chemical Causality

The compound 3-hydroxy-4,4-dimethylcyclohexan-1-one is a highly versatile bifunctional building block, prominently utilized in the synthesis of selective arginine methyltransferase (PRMT) inhibitors for oncology and autoimmune therapies .

Synthesizing this specific structural motif presents a regiochemical challenge: how to selectively introduce a hydroxyl group at the β -position of a sterically hindered ketone without reducing the carbonyl moiety itself. Standard hydride donors (e.g., NaBH4​ , LiAlH4​ ) are ineffective, as they preferentially attack the highly electrophilic carbonyl carbon, leading to over-reduction or non-selective epoxide opening.

To bypass this, we utilize a Single-Electron Transfer (SET) reductive cleavage . By starting from the α,β -epoxy ketone (5,5-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one) and utilizing Lithium Naphthalenide ( LiC10​H8​ ) , the reaction is forced down a radical-anion pathway. This ensures strict regioselectivity, cleaving only the Cα​-O bond to relieve oxirane ring strain while preserving the ketone oxidation state upon aqueous quench .

SyntheticWorkflow A 4,4-Dimethylcyclohex-2-en-1-one B Weitz-Scheffer Epoxidation (H2O2, NaOH, MeOH) A->B C 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one (Intermediate) B->C D SET Reduction (Li/Naphthalene, THF, -78°C) C->D E 3-Hydroxy-4,4-dimethylcyclohexan-1-one (Target Product) D->E

Synthetic workflow for 3-hydroxy-4,4-dimethylcyclohexan-1-one.

Mechanistic Pathway: The SET Reduction

Understanding the causality of the SET mechanism is critical for process optimization and troubleshooting. The reaction relies on the generation of a powerful, soluble reducing agent (Lithium Naphthalenide) which donates electrons to the lowest unoccupied molecular orbital (LUMO) of the α,β -epoxy ketone.

  • Radical Anion Formation: Lithium transfers an electron to naphthalene, creating a deep green, highly reactive radical anion.

  • First SET Event: The naphthalenide transfers an electron to the ketone, forming a ketyl radical anion.

  • Regioselective Cleavage: To relieve the extreme ring strain of the oxirane, the Cα​-O bond undergoes spontaneous homolytic cleavage. The Cβ​-O bond is never cleaved because doing so would not yield a resonance-stabilized enolate.

  • Second SET Event: A second electron transfer generates a β -alkoxy enolate dianion.

  • Kinetic Quench: Trapping this highly basic dianion at −78∘C with a weak acid ( NH4​Cl ) prevents intermolecular aldol condensations, yielding the target β -hydroxy ketone.

SETMechanism A α,β-Epoxy Ketone B Ketyl Radical Anion (1st e- from Li-Naph) A->B C Cα-O Bond Cleavage (Ring Opening) B->C D β-Alkoxy Enolate Radical C->D E Dianion Formation (2nd e- from Li-Naph) D->E F Aqueous Quench (NH4Cl at -78°C) E->F G β-Hydroxy Ketone F->G

Single-electron transfer (SET) mechanism for α,β-epoxy ketone cleavage.

Experimental Protocol

Note: This protocol establishes a self-validating system. Visual cues (color changes) and strict temperature controls are inherently built-in to confirm reaction progress.

Preparation of the SET Reagent (Lithium Naphthalenide)
  • In an oven-dried, argon-purged Schlenk flask, dissolve Naphthalene ( 1.83 g , 14.27 mmol ) in anhydrous Tetrahydrofuran (THF) ( 25 mL ).

  • Add Lithium metal sticks ( 74.27 mg , 10.70 mmol ). Crucial Step: Ensure the lithium surface is free of oxide layers by briefly washing in hexanes and cutting fresh surfaces under inert gas.

  • Stir vigorously at room temperature ( 20–25∘C ).

  • Self-Validation Check: Within 15–30 minutes, the solution will transition from colorless to a dark, opaque green. Continue stirring for ∼3 hours until all lithium metal has completely dissolved.

Reductive Cleavage
  • Cool the deep green Lithium Naphthalenide solution to −78∘C using a dry ice/acetone bath.

  • Prepare a solution of 5,5-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one ( 0.50 g , 3.57 mmol ) in anhydrous THF ( 5 mL ).

  • Add the epoxide solution dropwise over 15 minutes down the side of the flask to ensure the droplets cool before hitting the reaction mixture.

  • Stir the reaction at −78∘C for 2 hours .

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The epoxide ( Rf​≈0.6 ) should completely disappear, replaced by the highly polar product ( Rf​≈0.2 ).

Quenching and Workup
  • While strictly maintaining the −78∘C temperature, quench the reaction by rapidly injecting saturated aqueous NH4​Cl solution ( 20 mL ).

  • Remove the cooling bath and allow the biphasic mixture to warm to room temperature.

  • Extract the aqueous layer with Ethyl Acetate ( 3×20 mL ).

  • Wash the combined organic layers with brine ( 20 mL ), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purify via silica gel column chromatography (gradient elution: Hexanes to 40% EtOAc/Hexanes) to afford 3-hydroxy-4,4-dimethylcyclohexan-1-one as a colorless oil .

Quantitative Data & Process Parameters

To ensure reproducibility, all stoichiometric ratios and Critical Process Parameters (CPPs) are tabulated below. The slight excess of naphthalene relative to lithium ensures no unreacted solid lithium remains to cause heterogeneous side reactions during the epoxide addition.

Table 1: Reagent Stoichiometry for SET Reduction
ReagentMW ( g/mol )EquivalentsAmountMmolFunction
5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one 140.181.00.50 g3.57Electrophilic Substrate
Lithium metal (sticks) 6.943.074.27 mg10.70Primary Electron Donor
Naphthalene 128.174.01.83 g14.27Electron Carrier / Mediator
Tetrahydrofuran (dry) 72.11N/A30 mLN/ARadical-Stabilizing Solvent
Saturated NH4​Cl (aq) N/AExcess20 mLN/AKinetic Quenching Agent

Expected Yield: 0.34 g ( 2.37 mmol , 66% isolated yield).

Table 2: Critical Process Parameters (CPPs) & Causality
ParameterTarget ValueCausality / Impact of Deviation
Radical Anion Formation Temp 20–25∘C Required for complete dissolution of Li metal. Too low: incomplete activation.
Reduction Temperature −78∘C Prevents over-reduction to the diol and suppresses intermolecular aldol reactions.
Reagent Addition Rate Dropwise (15 min)Maintains internal temp at −78∘C . Rapid addition causes exothermic spikes.
Quench Temperature −78∘C Quenching before warming traps the highly basic enolate, preventing polymerization.

References

  • European Patent Office (EP2970132B1).Arginine Methyltransferase Inhibitors and Uses Thereof. Details the specific stoichiometric protocol and pharmaceutical application of 3-hydroxy-4,4-dimethylcyclohexan-1-one.
  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. Authoritative grounding on Dissolving Metal Reductions and SET mechanisms.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15706973, 3-hydroxy-4,4-dimethylcyclohexan-1-one.[Link]

Application

High-Resolution Chiral HPLC Method for the Enantiomeric Separation of 3-Hydroxy-4,4-dimethylcyclohexan-1-one

Document Type: Application Note & Method Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Introduction & Scientific Rationale 3-Hydroxy-4,4-dimethylcyclohexan-1-on...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Method Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Scientific Rationale

3-Hydroxy-4,4-dimethylcyclohexan-1-one (CAS: 71385-27-8) is a highly valuable chiral building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including potent [1]. Because the biological efficacy and safety profiles of these targeted therapies are strictly stereospecific, the baseline resolution and accurate quantification of the (R)

  • and (S) -enantiomers of this intermediate are critical during early-stage drug development and scale-up.

From an analytical perspective, this cyclic keto-alcohol presents a distinct chromatographic challenge. It lacks aromatic rings, meaning that π−π interactions—a primary driver for chiral recognition in many conventional methods—are entirely absent. Furthermore, the absence of an extended conjugated system restricts UV detection to the lower wavelength range (e.g., 220 nm), relying solely on the weak n→π∗ transitions of the ketone carbonyl group[1].

Method Development Strategy: The Causality Behind the Choices

As application scientists, we must design a self-validating system that compensates for the analyte's structural simplicity by maximizing alternative intermolecular forces—specifically, hydrogen bonding and steric hindrance.

Chiral Stationary Phase (CSP) Selection

To achieve baseline resolution, we utilize a Chiralpak IC column. This CSP consists of [2]. The selection of this specific derivative is highly intentional:

  • Enhanced Hydrogen Bonding: The electron-withdrawing chlorine atoms at the 3- and 5-positions of the phenyl ring significantly increase the acidity of the carbamate −NH protons[3]. This creates a highly potent hydrogen-bond donor environment that interacts strongly with the C1 ketone and C3 hydroxyl groups of the analyte.

  • Immobilized Robustness: While coated phases can be degraded by certain solvent systems, the immobilized nature of the IC column ensures long-term bed stability and reproducible retention times, which is vital for validated GMP workflows[2].

Mobile Phase Thermodynamics

We employ a Normal Phase (NP) system consisting of n-Hexane and Isopropanol (85:15, v/v) [1].

  • Why Normal Phase? In reversed-phase systems, water aggressively competes for hydrogen-bonding sites. By using a non-polar bulk solvent (n-Hexane), we force the analyte to interact directly with the chiral selector's carbamate groups.

  • The Role of Isopropanol (IPA): IPA acts as the polar modifier. At 15%, it provides just enough competition to elute the compound in a reasonable timeframe (preventing excessive retention) while maintaining the structural integrity of the transient diastereomeric complexes required for chiral discrimination.

Visualizations of the Chromatographic Logic

Workflow A 1. CSP Selection Chiralpak IC (Immobilized Cellulose) B 2. Mobile Phase Formulation Hexane : Isopropanol (85:15 v/v) A->B C 3. Chromatographic Optimization Flow: 1.0 mL/min | Temp: 25°C B->C D 4. Detector Tuning UV Detection at 220 nm (Ketone) C->D E 5. Method Validation System Suitability & Rs > 2.0 D->E

Fig 1. Step-by-step chiral HPLC method development workflow.

Mechanism cluster_CSP Chiral Stationary Phase (IC) cluster_Analyte 3-hydroxy-4,4-dimethylcyclohexan-1-one CSP_NH Carbamate -NH (Enhanced H-Bond Donor) Analyte_OH C3 -OH Group (H-Bond Donor/Acceptor) CSP_NH->Analyte_OH Primary H-Bond Analyte_CO C1 Ketone C=O (H-Bond Acceptor) CSP_NH->Analyte_CO Secondary H-Bond CSP_CO Carbamate C=O (H-Bond Acceptor) Analyte_OH->CSP_CO Reciprocal H-Bond

Fig 2. Hydrogen-bonding interactions between the CSP and the chiral analyte.

Experimental Protocol

Step 1: Mobile Phase Preparation
  • Measure 850 mL of HPLC-grade n-Hexane and 150 mL of HPLC-grade Isopropanol (IPA) using separate, clean graduated cylinders.

  • Combine the solvents in a 1 L mobile phase reservoir.

  • Degassing: Sonicate the mixture for 10 minutes, or pass it through a 0.22 µm PTFE membrane filter under vacuum. Causality: Dissolved gases can cause baseline fluctuations at 220 nm and micro-bubbles in the pump heads, disrupting the precise 1.0 mL/min flow rate required for reproducible retention times.

Step 2: Sample Preparation
  • Accurately weigh 10.0 mg of the racemic 3-hydroxy-4,4-dimethylcyclohexan-1-one standard.

  • Transfer to a 10 mL volumetric flask.

  • Diluent Selection: Dissolve the standard in 10 mL of the prepared mobile phase (Hexane:IPA, 85:15). Causality: Dissolving the sample in the mobile phase prevents "solvent shock" at the column head. Injecting a sample dissolved in a stronger solvent (like 100% IPA or Methanol) would cause localized polarity shifts, disrupting the delicate transient diastereomeric complexes and leading to severe peak tailing or split peaks.

  • Vortex for 1 minute to ensure complete dissolution.

  • Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: Chromatographic Setup & Equilibration
  • Install the Chiralpak IC column (4.6 x 100 mm, 5 µm) into the column oven.

  • Set the column oven temperature to 25 °C. Causality: Chiral separations are highly thermodynamically driven. Lower temperatures generally increase the energy difference ( ΔΔG ) between the diastereomeric complexes, improving resolution, but 25 °C provides the optimal balance between resolution and acceptable system backpressure.

  • Purge the flow path and equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 column volumes (approx. 45 minutes) until a stable UV baseline at 220 nm is achieved.

Data Presentation & System Suitability

The following tables summarize the validated chromatographic conditions and the expected quantitative system suitability results based on the established methodology[1].

Table 1: Final Chromatographic Conditions
ParameterSpecificationRationale
Column Chiralpak IC (4.6 mm × 100 mm, 5 µm)Immobilized cellulose tris(3,5-dichlorophenylcarbamate) provides optimal H-bonding[2].
Mobile Phase n-Hexane : Isopropanol (85:15, v/v)Normal phase maximizes polar selector-analyte interactions[1].
Flow Rate 1.0 mL/minBalances mass transfer kinetics within the 5 µm porous silica particles.
Column Temperature 25 °CStabilizes the thermodynamics of chiral recognition.
Detection UV at 220 nmTargets the ketone carbonyl absorption band (lacks aromaticity)[1].
Injection Volume 10 µLPrevents volume overload on the 4.6 mm ID column.
Table 2: Expected System Suitability & Validation Parameters
ParameterExpected ValueAcceptance Criteria (ICH)
Retention Time (Enantiomer 1) ~ 4.2 min%RSD 1.0% (n=6)
Retention Time (Enantiomer 2) ~ 5.8 min%RSD 1.0% (n=6)
Resolution ( Rs​ ) > 2.5 Rs​≥2.0 (Baseline separation)
Selectivity ( α ) ~ 1.45 α>1.1
Theoretical Plates ( N ) > 5,000 N≥3,000 per peak
Tailing Factor ( Tf​ ) 1.05 - 1.15 Tf​≤1.5

References

  • Title: AU2018203056B2 - Arginine methyltransferase inhibitors and uses thereof Source: Google Patents URL
  • Title: Cellulose tris(3,5-dichlorophenylcarbamate) immobilised on silica: A novel chiral stationary phase for resolution of enantiomers Source: ResearchGate URL: [Link]

Sources

Method

Application Note: Optimized Two-Step Derivatization of 3-Hydroxy-4,4-dimethylcyclohexan-1-one for GC-MS Analysis

Introduction & Scope Gas chromatography-mass spectrometry (GC-MS) is a gold-standard technique for the quantitative analysis of volatile and semi-volatile small molecules. However, compounds containing polar functional g...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Gas chromatography-mass spectrometry (GC-MS) is a gold-standard technique for the quantitative analysis of volatile and semi-volatile small molecules. However, compounds containing polar functional groups—such as the secondary hydroxyl and ketone moieties in 3-hydroxy-4,4-dimethylcyclohexan-1-one (CAS#: 71385-27-8)—exhibit poor volatility, thermal instability, and a strong tendency to adsorb onto the GC column's stationary phase. To achieve sharp chromatographic peaks, prevent on-column degradation, and ensure high detection sensitivity, chemical derivatization is strictly required prior to analysis [1].

This application note details a robust, self-validating two-step Methoximation-Trimethylsilylation (MOX-TMS) protocol specifically optimized to overcome the unique steric and electronic challenges of this molecule.

Mechanistic Rationale: The "Why" Behind the Chemistry

As an application scientist, it is critical to understand that derivatization is not merely a procedural step, but a targeted chemical intervention designed to manipulate molecular behavior. The derivatization of 3-hydroxy-4,4-dimethylcyclohexan-1-one relies on two foundational pillars:

Pillar 1: Methoximation (MOX) of the Ketone

Ketones in cyclic systems are highly prone to keto-enol tautomerization at elevated temperatures. If silylation were performed directly, the transient enol form would also react with the silylating agent, producing multiple silylated derivatives (e.g., di-TMS enol ethers) [2]. This splits the analyte signal across several chromatographic peaks, severely complicating quantification. By first reacting the sample with methoxyamine hydrochloride, the C1 ketone is permanently locked into a stable methoxyoxime. This prevents enolization, stabilizes the cyclohexane ring, and ensures a single derivative pathway.

Pillar 2: Silylation of the Sterically Hindered Hydroxyl

The C3 hydroxyl group in this specific molecule is adjacent to a C4 gem-dimethyl group. This creates a highly sterically hindered, "neopentyl-like" environment that physically shields the hydroxyl oxygen from nucleophilic attack on the silylating agent. Standard silylation conditions (e.g., MSTFA at 37°C) will result in incomplete conversion for such hindered alcohols.

Expertise Insight: To overcome this physical activation energy barrier, this protocol mandates the use of MSTFA spiked with 1% Trimethylchlorosilane (TMCS) [3]. TMCS acts as a powerful Lewis acid catalyst, increasing the electrophilicity of the silyl donor. Furthermore, the incubation temperature must be elevated to 60°C to provide the thermodynamic energy required to drive the quantitative conversion of the hindered C3-OH into a trimethylsilyl (TMS) ether.

Experimental Protocol

Materials & Reagents
  • Target Analyte: 3-hydroxy-4,4-dimethylcyclohexan-1-one extract.

  • MOX Reagent: Methoxyamine hydrochloride (MeOX), 20 mg/mL dissolved in anhydrous pyridine. (Note: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct).

  • TMS Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% Trimethylchlorosilane (TMCS).

  • Solvent: Anhydrous hexane or ethyl acetate.

Step-by-Step MOX-TMS Workflow
  • Sample Drying: Transfer an aliquot of the sample extract (containing up to 1 mg of analyte) into a 2 mL glass autosampler vial. Evaporate completely to dryness under a gentle stream of ultra-pure nitrogen.

    • Causality: Silylating reagents are highly sensitive to moisture. Even trace amounts of water will rapidly hydrolyze MSTFA, quenching the reaction and ruining the batch.

  • Methoximation: Add 50 µL of the MOX Reagent (20 mg/mL in pyridine) to the dried residue.

  • Incubation 1: Cap the vial tightly with a PTFE-lined septum and vortex for 30 seconds. Incubate in a thermal shaker at 30°C for 90 minutes at 800 rpm.

  • Silylation: Remove the vial from the shaker and add 50 µL of MSTFA + 1% TMCS directly to the reaction mixture.

  • Incubation 2: Vortex for 10 seconds. Incubate at 60°C for 60 minutes.

    • Causality: The elevated temperature specifically targets the sterically hindered C3 hydroxyl, ensuring 100% reaction yield.

  • Cooling & Dilution: Allow the vial to cool to room temperature (approx. 5 minutes). Dilute with 100 µL of anhydrous hexane to prevent MS detector saturation.

  • Analysis: Inject 1 µL into the GC-MS system. Crucial: Analyze within 24 hours to prevent degradation of the moisture-sensitive TMS ether.

Data Presentation & Expected Outcomes

Table 1: Summary of Derivatization Parameters and Chemical Causality
ParameterReagent / ConditionTarget Functional GroupMechanistic Purpose
Step 1: Oximation Methoxyamine HCl in PyridineC1 KetoneConverts ketone to methoxyoxime; prevents keto-enol tautomerism and multiple peak formation.
Step 2: Silylation MSTFA + 1% TMCSC3 Secondary HydroxylReplaces active hydrogen with a TMS group; drastically increases volatility and thermal stability.
Catalyst 1% TMCSSterically hindered C3-OHActs as a Lewis acid to drive the silylation of the bulky, gem-dimethyl-adjacent hydroxyl.
Temperature 60°C (Step 2)Reaction KineticsOvercomes the steric activation barrier imposed by the adjacent C4 methyl groups.
Table 2: Expected GC-MS (EI, 70 eV) Diagnostic Fragments

Derivative Formula: C12H25NO2Si (Exact Mass: 243.16 Da)

Fragment (m/z) Ion Assignment Diagnostic Significance
243 [M]⁺ Molecular ion of the intact MOX-TMS derivative.
228 [M - CH₃]⁺ Loss of a methyl group (from the TMS moiety or the C4 gem-dimethyl group).
212 [M - OCH₃]⁺ Cleavage of the methoxy group from the formed oxime moiety.

| 73 | [(CH₃)₃Si]⁺ | Base peak characteristic of all trimethylsilyl (TMS) derivatives. |

Workflow Visualization

G Start 3-hydroxy-4,4-dimethylcyclohexan-1-one (Target Analyte) Step1 Step 1: Methoximation (MOX) Incubation: 30°C for 90 min Protects ketone, prevents enolization Start->Step1 MOX_Reagent Methoxyamine HCl in Pyridine (20 mg/mL) MOX_Reagent->Step1 Intermediate MOX Derivative (Methoxyoxime intermediate) Step1->Intermediate Step2 Step 2: Silylation (TMS) Incubation: 60°C for 60 min Volatilizes hindered C3-hydroxyl Intermediate->Step2 TMS_Reagent MSTFA + 1% TMCS (Silylation Reagent) TMS_Reagent->Step2 Final MOX-TMS Derivative (Ready for GC-MS Analysis) Step2->Final

Workflow for the two-step MOX-TMS derivatization of 3-hydroxy-4,4-dimethylcyclohexan-1-one.

References

  • Title: MeOx-TMS derivatization for GC-MS metabolic profiling of urine and application in the discrimination between normal C57BL/6J and type 2 diabetic KK-Ay mice Source: Analytical Methods (RSC Publishing) URL: [Link][1]

  • Title: Derivatization Methods in GC and GC/MS Source: IntechOpen / Semantic Scholar URL: [Link][2]

Sources

Application

Advanced Application Note: 3-Hydroxy-4,4-dimethylcyclohexan-1-one in Natural Product Synthesis

Introduction and Strategic Utility In the realm of complex natural product synthesis, particularly the construction of clerodane diterpenoids (e.g., teucvin) and highly substituted terpenoid scaffolds, 3-hydroxy-4,4-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Utility

In the realm of complex natural product synthesis, particularly the construction of clerodane diterpenoids (e.g., teucvin) and highly substituted terpenoid scaffolds, 3-hydroxy-4,4-dimethylcyclohexan-1-one serves as a critical chiral or racemic building block. As a Senior Application Scientist, I frequently utilize this intermediate because it provides two distinct, highly programmable synthetic handles:

  • The gem-Dimethyl Group (C4): Acts as a severe steric blocking element. In a standard chair conformation, one of these methyl groups is forced into an axial position, effectively shielding one face of the cyclohexane ring. This enables highly face-selective downstream reactions, such as directed Diels-Alder cycloadditions or alkylations.

  • The β -Hydroxyl Group (C3): Serves as both a directing group for localized functionalization and a latent leaving group for generating conjugated systems.

This guide details the mechanistic rationale, validated experimental protocols, and analytical checkpoints for synthesizing and utilizing this specific intermediate [1].

Mechanistic Rationale: The SET Reductive Cleavage

The most robust and regioselective method for synthesizing 3-hydroxy-4,4-dimethylcyclohexan-1-one is the reductive cleavage of its corresponding α,β -epoxy ketone (2,3-epoxy-4,4-dimethylcyclohexan-1-one).

Why not use hydride reducing agents? Standard nucleophilic hydrides (like NaBH4​ or LiAlH4​ ) will preferentially attack the highly electrophilic carbonyl carbon, yielding an epoxy-alcohol. To selectively open the epoxide while preserving the ketone, we must use a Single-Electron Transfer (SET) reagent, such as Lithium Naphthalenide (Li-Nap).

The SET mechanism specifically targets the π∗ orbital of the ketone, generating a ketyl radical anion. This intermediate rapidly undergoes homolytic cleavage of the adjacent Cα​−O bond to relieve ring strain, yielding a β -alkoxy radical that is immediately reduced by a second equivalent of Li-Nap to form a stable β -alkoxy enolate. Aqueous workup then yields the target β -hydroxy ketone.

SET_Mechanism Epoxy 2,3-Epoxy Ketone Ketyl Ketyl Radical Anion Epoxy->Ketyl + e⁻ (Li-Nap) Radical β-Alkoxy Radical Ketyl->Radical C-O Cleavage (Strain Relief) Enolate β-Alkoxy Enolate Radical->Enolate + e⁻ (Li-Nap)

Single-electron transfer (SET) mechanism for regioselective epoxide cleavage.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific visual and spectroscopic checkpoints, you can ensure the integrity of the reaction before proceeding to the next step.

Protocol A: Nucleophilic Epoxidation (Weitz-Scheffer Reaction)

Because the starting material, 4,4-dimethylcyclohex-2-en-1-one, features an electron-deficient alkene, electrophilic peracids (like mCPBA) are ineffective. We must use nucleophilic epoxidation.

Reagents:

  • 4,4-Dimethylcyclohex-2-en-1-one: 1.0 eq (e.g., 2.52 mmol)

  • Hydrogen Peroxide ( H2​O2​ , 30% aq): 3.0 eq

  • Lithium Hydroxide ( LiOH , 1N aq): 0.3 eq

  • Methanol: 0.1 M concentration

Step-by-Step Method:

  • Dissolve the enone in methanol and cool to 0 °C in an ice bath.

  • Add the 30% H2​O2​ solution dropwise to prevent thermal runaway.

  • Introduce the 1N LiOH solution. Causality: LiOH is preferred over NaOH as the Li+ cation acts as a mild Lewis acid, coordinating the carbonyl oxygen and accelerating the nucleophilic attack of the hydroperoxide anion ( HOO− ).

  • Warm to room temperature and stir for 3 hours.

  • Validation Checkpoint (TLC): Elute with 10% EtOAc/Hexanes. The epoxide product will appear slightly more polar (lower Rf​ ) than the starting enone.

  • Quench with saturated aqueous Na2​S2​O3​ to destroy excess peroxide (test with KI-starch paper), extract with EtOAc, dry over MgSO4​ , and concentrate.

Protocol B: SET Reductive Cleavage to Target Molecule

This step converts the epoxide into 3-hydroxy-4,4-dimethylcyclohexan-1-one [1].

Reagents:

  • 2,3-Epoxy-4,4-dimethylcyclohexan-1-one: 1.0 eq (e.g., 0.62 mmol)

  • Lithium Naphthalenide (0.68 M in THF): ~2.2 eq

  • Anhydrous THF: 0.1 M concentration

Step-by-Step Method:

  • Dissolve the epoxide in strictly anhydrous THF under an Argon atmosphere and cool to -78 °C using a dry ice/acetone bath.

  • Add the freshly prepared Lithium Naphthalenide solution dropwise.

  • Validation Checkpoint (Visual Titration): Li-Nap is deeply dark green. As it reacts with the epoxide, the solution will instantly decolorize. Continue dropwise addition until a faint green color persists in the flask for more than 30 seconds. This self-titrating behavior guarantees complete consumption of the starting material without requiring an excess that complicates purification.

  • Stir for an additional 15 minutes at -78 °C.

  • Quench the reaction at -78 °C by adding saturated aqueous NH4​Cl . Causality: Cold quenching protonates the enolate before it can undergo unwanted retro-aldol or elimination side reactions.

  • Warm to room temperature, extract with diethyl ether, and purify via flash chromatography (gradient up to 30% EtOAc/Hexanes) to remove the naphthalene byproduct (which elutes very early).

Synthetic_Workflow Enone 4,4-Dimethylcyclohex-2-en-1-one Epoxide 2,3-Epoxy-4,4-dimethylcyclohexan-1-one Enone->Epoxide H₂O₂, LiOH (Nucleophilic Epoxidation) Target 3-Hydroxy-4,4-dimethylcyclohexan-1-one Epoxide->Target Li-Nap, THF, -78 °C (SET Reduction) NatProd Clerodane Diterpenes (e.g., Teucvin) Target->NatProd Face-Selective Cycloadditions

Synthetic workflow from enone to complex clerodane diterpenes.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of your synthesized intermediates, cross-reference your analytical data with the validated parameters in the table below. The shift in NMR signals is the definitive proof of successful transformation.

CompoundYieldKey 1 H NMR Identifiers (CDCl 3​ )Key 13 C NMR Identifiers (CDCl 3​ )Physical State
4,4-Dimethylcyclohex-2-en-1-one N/A (SM) δ 6.50 (d), δ 5.85 (d) (Olefinic) δ 199.5 (Carbonyl)Colorless Oil
2,3-Epoxy-4,4-dimethylcyclohexan-1-one 80% δ 3.20 (d, C2-H), δ 3.15 (dd, C3-H) δ 205.9 (C=O), δ 64.1, 55.9 (Epoxide)Colorless Oil
3-Hydroxy-4,4-dimethylcyclohexan-1-one 85-91% δ 3.8-4.0 (m, 1H, C3-CH-OH) δ 210.6 (C=O), δ 74.0 (C-OH)Viscous Oil

Note: The disappearance of the olefinic protons and subsequent disappearance of the epoxide protons ( δ ~3.15) at each respective step are the primary indicators of reaction success. The shift of the carbonyl carbon from 199.5 ppm (conjugated) to 205.9 ppm (epoxy) to 210.6 ppm (aliphatic) perfectly tracks the loss of ring strain and conjugation [1], [2].

References

  • Synthesis of several advanced intermediates towards teucvin 5, a furanoid nor-diterpene.Scholaris.ca.
  • Late-Stage Molecular Editing Enabled by Ketone Chain-Walking Isomerization.National Institutes of Health (NIH).
Method

Scale-up synthesis of 3-hydroxy-4,4-dimethylcyclohexan-1-one

Application Note & Protocol Topic: Scale-up Synthesis of 3-hydroxy-4,4-dimethylcyclohexan-1-one Abstract This document provides a comprehensive guide for the scale-up synthesis of 3-hydroxy-4,4-dimethylcyclohexan-1-one,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Scale-up Synthesis of 3-hydroxy-4,4-dimethylcyclohexan-1-one

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-hydroxy-4,4-dimethylcyclohexan-1-one, a valuable bifunctional building block in organic synthesis. The protocol details a robust and scalable process starting from 4,4-dimethyl-1,3-cyclohexanedione via selective reduction. Emphasis is placed on the chemical process safety, thermal hazard management, and practical considerations necessary for transitioning from laboratory-scale to a 1 kg production batch. This guide is intended for researchers, chemists, and process development professionals, offering field-proven insights into reaction optimization, control of critical process parameters, and safe handling of reagents on a larger scale.

Introduction and Strategic Rationale

3-hydroxy-4,4-dimethylcyclohexan-1-one is a key intermediate whose utility stems from its dual functionality: a secondary alcohol amenable to oxidation or derivatization, and a ketone ready for nucleophilic attack or enolate formation. This structure is a precursor for various complex molecules in the pharmaceutical and specialty chemical industries.

The synthetic strategy detailed herein focuses on the selective reduction of one carbonyl group in the readily available precursor, 4,4-dimethyl-1,3-cyclohexanedione (dimedone).

Reaction Scheme:

Reaction Scheme

Figure 1: Selective reduction of 4,4-dimethyl-1,3-cyclohexanedione to 3-hydroxy-4,4-dimethylcyclohexan-1-one.

Causality of Experimental Choices
  • Starting Material: 4,4-Dimethyl-1,3-cyclohexanedione is an ideal precursor due to its commercial availability and symmetric structure, which simplifies the regioselectivity challenge to one of controlling the extent of reduction.[1]

  • Reducing Agent: Sodium borohydride (NaBH₄) is selected as the reducing agent.

    • Selectivity & Reactivity: It is a mild chemoselective agent, ideal for reducing ketones in the presence of other functional groups. Its reactivity can be modulated by temperature and solvent choice.

    • Operational Safety: While it requires careful handling due to its reactivity with water and protic solvents to produce flammable hydrogen gas, the risks are well-understood and manageable with proper engineering controls.[2]

    • Economic Viability: NaBH₄ is a cost-effective reagent, making it suitable for large-scale production.

  • Solvent System: A mixture of ethanol and water is chosen. Ethanol provides good solubility for the organic substrate, while the presence of a protic solvent is necessary for the borohydride reduction mechanism. The water content can also help in temperature moderation.

Process Safety and Scale-Up Considerations

Transitioning a chemical synthesis from a laboratory bench to a pilot or production scale introduces significant challenges, primarily related to heat and mass transfer.[3] A "Safety by Design" approach is critical to mitigate risks.[4]

Thermal Hazard Analysis

The reduction of a ketone with sodium borohydride is an exothermic reaction. At a larger scale, the ratio of surface area to volume decreases, significantly reducing the rate of passive heat dissipation.[3]

  • Risk: Uncontrolled addition of the reducing agent can lead to a rapid temperature increase, potentially causing the solvent to boil, an increase in hydrogen gas evolution rate, and a thermal runaway.[5][6]

  • Mitigation Strategy:

    • Controlled Addition: The sodium borohydride solution must be added slowly and sub-surface to the cooled reaction mixture.

    • Efficient Cooling: The reaction vessel must be equipped with a cooling jacket capable of maintaining the internal temperature at the desired setpoint (0–5 °C).

    • Calorimetry Data: For commercial-scale manufacturing, reaction calorimetry (RC1) studies are essential to quantify the heat of reaction and determine the maximum safe addition rate.[7]

Reagent Handling and Gas Evolution

Sodium borohydride reacts with protic solvents and acidic conditions to liberate hydrogen, a highly flammable gas.[8][9]

  • Risk: Accumulation of hydrogen in the reactor headspace can create an explosive atmosphere.

  • Mitigation Strategy:

    • Inert Atmosphere: The reactor should be purged with an inert gas (e.g., nitrogen) before starting the reaction and a gentle nitrogen blanket should be maintained throughout the process.

    • Adequate Ventilation: The reaction must be conducted in a well-ventilated area or a walk-in fume hood to prevent the accumulation of hydrogen.[10]

    • Controlled Quenching: Excess NaBH₄ must be quenched carefully at the end of the reaction by the slow addition of a proton source like acetone or acetic acid, ensuring the off-gas is safely vented.

Detailed Scale-Up Protocol (1.0 kg Batch)

This protocol describes the synthesis of 3-hydroxy-4,4-dimethylcyclohexan-1-one on a 1.0 kg scale. All operations should be performed by trained personnel with appropriate personal protective equipment (PPE).[2][10]

Equipment and Materials
Item Specification Purpose
Reactor 20 L, glass-lined or stainless steel, jacketedMain reaction vessel
Agitator Overhead mechanical stirrer with pitched-blade turbineEnsure proper mixing
Addition Funnel 2 L, pressure-equalizingControlled addition of NaBH₄
Temperature Probe Calibrated thermocouple with displayMonitor internal reaction temp.
Cooling System Circulating chiller connected to reactor jacketMaintain low temperature
Inert Gas Supply Nitrogen line with bubblerMaintain inert atmosphere
Reagents
4,4-Dimethyl-1,3-cyclohexanedione1.00 kg (7.13 mol)Starting Material
Sodium Borohydride (NaBH₄)162 g (4.28 mol, 0.6 eq)Reducing Agent
Ethanol (200 proof)8.0 LSolvent
Deionized Water2.0 LCo-solvent / NaBH₄ solvent
Acetone500 mLQuenching agent
6M Hydrochloric AcidAs needed (~1.5 L)pH adjustment
Ethyl Acetate10 LExtraction solvent
Saturated NaCl (Brine)4.0 LAqueous wash
Anhydrous Magnesium Sulfate500 gDrying agent
Experimental Workflow Diagram

G Overall Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Purification A Reactor Setup & Inerting B Charge Dione & Ethanol A->B C Cool to 0-5 °C B->C E Slow, Controlled Addition of NaBH4 Solution C->E D Prepare NaBH4 Solution (in Water) D->E F Monitor Reaction (TLC/HPLC) E->F G Quench Excess NaBH4 (Acetone) F->G H Acidify to pH ~4 (HCl) G->H I Solvent Removal (Rotovap) H->I J Aqueous Work-up (Extraction with EtOAc) I->J K Dry & Concentrate J->K L Recrystallization or Vacuum Distillation K->L M Dry Final Product L->M N Characterization (NMR, IR, MP) M->N

Caption: High-level workflow for the scale-up synthesis.

Step-by-Step Protocol
  • Reactor Preparation:

    • Ensure the 20 L reactor is clean, dry, and equipped with an overhead stirrer, temperature probe, nitrogen inlet, and addition funnel.

    • Purge the vessel with nitrogen for 20 minutes to ensure an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.

  • Charging and Cooling:

    • Charge the reactor with 4,4-dimethyl-1,3-cyclohexanedione (1.00 kg) and ethanol (8.0 L).

    • Begin agitation at a speed sufficient to create a mobile slurry (approx. 150-200 RPM).

    • Start the cooling circulator and bring the internal temperature of the reactor contents to 0–5 °C.

  • Preparation of Reducing Agent:

    • CAUTION: Perform this step in a separate, well-ventilated area. NaBH₄ will react with water, evolving hydrogen gas.[2][8]

    • In a separate vessel (e.g., a 4 L beaker), carefully and slowly add sodium borohydride (162 g) to cold deionized water (2.0 L) with stirring. The dissolution is endothermic but will be followed by slow decomposition and gas evolution. Prepare this solution immediately before use.

  • Controlled Addition:

    • Transfer the freshly prepared NaBH₄ solution to the addition funnel on the reactor.

    • Begin adding the NaBH₄ solution dropwise to the reactor, maintaining the internal temperature between 0–10 °C. The addition rate should be carefully controlled to prevent the temperature from exceeding 10 °C. This addition is expected to take 2–3 hours.

  • Reaction Monitoring (Self-Validation):

    • After the addition is complete, allow the reaction to stir at 5–10 °C for an additional 1-2 hours.

    • Take a small aliquot from the reaction mixture, quench it with a drop of acetone, and spot it on a TLC plate (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting dione (visualized with a vanillin stain) indicates reaction completion. For more rigorous control, use HPLC analysis.

  • Quenching and Work-up:

    • Once the reaction is complete, slowly add acetone (500 mL) via the addition funnel to quench any unreacted NaBH₄. Maintain cooling as the quench can be exothermic. A noticeable increase in gas evolution will occur.

    • After gas evolution subsides (approx. 30 minutes), slowly and carefully add 6M HCl to the reaction mixture to adjust the pH to ~4. This step is highly exothermic and will generate significant amounts of hydrogen gas. Ensure the addition rate is slow enough to control both the temperature and the rate of foaming/gas evolution.

    • Concentrate the neutralized mixture under reduced pressure (rotary evaporator) to remove most of the ethanol.

  • Extraction and Isolation:

    • Transfer the remaining aqueous slurry to a large separatory funnel (or perform the extraction in the reactor if equipped).

    • Extract the aqueous phase with ethyl acetate (3 x 3 L).

    • Combine the organic layers and wash with saturated brine (2 x 2 L) to remove water-soluble impurities.

    • Dry the combined organic phase over anhydrous magnesium sulfate (500 g), filter, and concentrate under reduced pressure to yield the crude product as a pale oil or semi-solid.

  • Purification:

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., methyl t-butyl ether/hexanes).

    • Expected Yield: 85-95%.

    • Expected Purity: >98% by HPLC.

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

Analysis Expected Result
Appearance White to off-white crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~3.8 (m, 1H, -CHOH), ~2.5-2.2 (m, 4H, -CH₂C=O), ~1.8 (m, 2H, -CH₂-), 1.1 (s, 6H, -C(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~212 (C=O), ~68 (-CHOH), ~50, ~40, ~35, ~30, ~28
Melting Point 78-82 °C
Purity (HPLC) ≥ 98%

(Note: NMR shifts are approximate and should be confirmed with a reference standard.)

Hazard Mitigation Flowchart

G Key Hazard Analysis & Mitigation HAZARD Potential Hazard Exothermic Reaction H₂ Gas Evolution Uncontrolled Quench CONTROL Critical Control Point Reagent Addition Rate Atmosphere Control Acidification Rate HAZARD:h1_exotherm->CONTROL:c1_add is controlled by HAZARD:h2_gas->CONTROL:c2_vent is controlled by HAZARD:h3_quench->CONTROL:c3_acid is controlled by MITIGATION Mitigation Strategy Jacket Cooling & Temp Monitoring Nitrogen Blanket & Ventilation Slow, Cooled Acid Addition CONTROL:c1_add->MITIGATION:m1_cool implemented via CONTROL:c2_vent->MITIGATION:m2_inert implemented via CONTROL:c3_acid->MITIGATION:m3_slow implemented via

Caption: Relationship between hazards, controls, and mitigations.

References

  • Mettler Toledo. (n.d.). Chemical Process Safety | Techniques & Equipment. Retrieved from [Link]

  • University of California. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]

  • SDFine. (n.d.). SODIUM BOROHYDRIDE Safety Data Sheet. Retrieved from [Link]

  • Willmot, J. (2021). Safety by Design: Making Bigger, Better. The Chemical Engineer. Retrieved from [Link]

  • H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]

  • Sigma-HSE. (2023). Process Manufactures & Chemical Reaction Hazards. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Process Safety & Risk Management in Drug Substance. Retrieved from [Link]

  • Wikipedia. (n.d.). Isophorone. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

Sources

Application

Application Note: High-Efficiency Purification of 3-Hydroxy-4,4-dimethylcyclohexan-1-one via Flash Column Chromatography

Introduction & Rationale The synthesis and purification of highly functionalized cyclic intermediates are foundational to modern drug discovery. 3-hydroxy-4,4-dimethylcyclohexan-1-one (CAS: 71385-27-8) is a versatile bui...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The synthesis and purification of highly functionalized cyclic intermediates are foundational to modern drug discovery. 3-hydroxy-4,4-dimethylcyclohexan-1-one (CAS: 71385-27-8) is a versatile building block, notably utilized in the synthesis of complex pharmaceutical agents, including [1].

Purifying this molecule presents a unique chromatographic challenge. It possesses a strong hydrogen-bond donating/accepting secondary hydroxyl group, a moderate hydrogen-bond accepting ketone, and a lipophilic, sterically demanding gem-dimethyl group. This structural dichotomy requires a carefully designed separation strategy to prevent peak tailing and ensure the removal of closely eluting structural isomers or over-oxidation byproducts. This guide provides a self-validating, causality-driven protocol for its purification using [2].

Physicochemical Profiling

Before initiating chromatography, it is critical to understand the target's physical properties, which dictate both mobile phase selection and detection strategies[3]. Because the molecule lacks a conjugated π -system, it is invisible under standard 254 nm UV light, necessitating alternative visualization techniques.

Table 1: Physicochemical Properties of 3-hydroxy-4,4-dimethylcyclohexan-1-one

PropertyValueImpact on Chromatography
Molecular Formula C8H14O2Moderately polar organic molecule.
Molecular Weight 142.20 g/mol Elutes well within standard pressure limits.
Monoisotopic Mass 142.09938 DaRelevant for LC-MS fraction confirmation.
XlogP (Predicted) 0.6Indicates balanced hydrophilicity/lipophilicity.
UV Chromophore NoneRequires chemical staining (KMnO4 or PMA).

Chromatographic Strategy & Causality (E-E-A-T)

To ensure a robust and reproducible purification, every step of the chromatographic process must be driven by chemical causality.

  • Stationary Phase Interaction: The high polarity of the secondary hydroxyl group leads to strong adsorption onto the free silanol groups (-OH) of standard normal-phase silica gel. The gem-dimethyl group at the C4 position provides steric shielding, slightly reducing the overall retention time compared to unbranched cyclohexanones.

  • Mobile Phase Selection: A gradient of Heptane and Ethyl Acetate (EtOAc) is optimal. Heptane is specifically chosen over hexanes due to its lower toxicity and slightly lower volatility, which prevents disruptive bubble formation in the column bed during exothermic silica-solvent interactions.

  • Sample Loading Causality: To prevent band broadening and peak tailing—a common issue for polar cyclic alcohols—dry loading is mandatory. By pre-adsorbing the crude mixture onto a small amount of silica, the sample enters the column as a tight, uniform band, maximizing theoretical plates.

Logic Silica Stationary Phase (Silica Gel -OH) Ketone Ketone Group (C=O) Moderate H-Bond Acceptor Silica->Ketone Moderate Retardation Hydroxyl Hydroxyl Group (-OH) Strong H-Bond Donor/Acceptor Silica->Hydroxyl Strong Retardation Steric 4,4-Dimethyl Group Steric Hindrance / Lipophilic Silica->Steric Weak Repulsion (Elution)

Chromatographic separation logic: Functional group interactions with silica gel.

Experimental Protocol: Step-by-Step

Step 1: TLC Optimization & Self-Validation

Causality: Establishing the correct Retention factor ( Rf​≈0.3 ) ensures optimal column retention. The protocol relies on a self-validating feedback loop using Thin Layer Chromatography (TLC) coupled with Potassium Permanganate (KMnO 4​ ) to confirm the presence of the target.

  • Prepare a TLC plate (Silica gel 60 F254).

  • Spot the crude mixture and develop in various Heptane:EtOAc ratios.

  • Dip the plate in KMnO 4​ stain and gently heat. The target compound will appear as a distinct yellow/brown spot against a bright purple background due to the oxidation of the hydroxyl group.

Table 2: TLC Optimization (Silica Gel 60 F254)

Solvent System (Heptane:EtOAc) Rf​ ValueSpot ShapeResolution
90:100.05TailedPoor (Over-retention)
70:30 0.32 Round, tight Optimal
50:500.65DiffusePoor (Co-elution risk)
Step 2: Dry Loading Preparation
  • Dissolve the crude mixture (e.g., 1.0 g) in a minimum volume of Dichloromethane (DCM).

  • Add 2.0 g of dry silica gel to the flask.

  • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. Self-Validation Check: If the powder clumps, residual polar solvent remains. Re-evaporate, as residual DCM will cause premature elution and ruin resolution.

Step 3: Column Packing and Gradient Elution
  • Slurry pack a glass column (or utilize a pre-packed 25 g HP-Sil cartridge for automated systems) with 100% Heptane.

  • Carefully pour the dry-loaded silica powder onto the top of the column bed. Add a 1 cm protective layer of clean sea sand.

  • Execute the optimized gradient profile below.

Table 3: Optimized Gradient Elution Profile

Column Volumes (CV)% Heptane% EtOAcPurpose
0.0 - 2.095%5%Elution of non-polar impurities and lipophilic byproducts.
2.0 - 5.085%15%Transition phase to condition the silica bed.
5.0 - 10.0 70% 30% Primary elution of 3-hydroxy-4,4-dimethylcyclohexan-1-one.
10.0 - 12.050%50%Final column flush to remove highly polar baseline material.
Step 4: Fraction Analysis and Pooling
  • Collect 15-20 mL fractions.

  • Spot every third fraction onto a TLC plate, stain with KMnO 4​ , and heat.

  • Pool fractions containing the pure target compound (single spot at Rf​ 0.32) and concentrate in vacuo to yield the purified product as a colorless oil.

Workflow A Crude Mixture (3-hydroxy-4,4-dimethylcyclohexan-1-one) B TLC Optimization (Determine Rf ~0.32) A->B C Sample Preparation (Dry Loading onto Silica) B->C D Flash Column Chromatography (Heptane/EtOAc Gradient) C->D E Fraction Collection (15-20 mL volumes) D->E F Self-Validation (TLC with KMnO4 Stain) E->F G Pooling & Concentration (Pure Target Compound) F->G

Experimental Workflow for the Purification of 3-hydroxy-4,4-dimethylcyclohexan-1-one

References

  • Title: Arginine methyltransferase inhibitors and uses thereof Source: Google Patents (AU2018203056B2) URL: [1]

  • Title: Rapid chromatographic technique for preparative separations with moderate resolution Source: The Journal of Organic Chemistry URL: [Link][2]

  • Title: 3-hydroxy-4,4-dimethylcyclohexan-1-one (CID 15706973) Source: PubChem URL: [Link][3]

Sources

Method

Application Note: Unambiguous 1H and 13C NMR Assignment of 3-Hydroxy-4,4-dimethylcyclohexan-1-one

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This application note presents a detailed guide fo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This application note presents a detailed guide for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of 3-hydroxy-4,4-dimethylcyclohexan-1-one, a substituted cyclic ketone. By integrating one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, this guide provides a systematic workflow for researchers, scientists, and drug development professionals. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure a thorough understanding of the structural elucidation process.

Introduction

3-Hydroxy-4,4-dimethylcyclohexan-1-one is a functionalized carbocycle featuring a ketone, a secondary alcohol, and a quaternary stereocenter with a gem-dimethyl group. The accurate assignment of its NMR signals is fundamental for structural verification, stereochemical analysis, and quality control in synthetic applications. The cyclohexane ring's conformational flexibility and the presence of various functional groups create a distinct and informative spectral fingerprint. This guide will walk through the process of deciphering this fingerprint from sample preparation to the final assignment of every proton and carbon signal.

For clarity, the following IUPAC numbering scheme for 3-hydroxy-4,4-dimethylcyclohexan-1-one will be used throughout this document:

Molecular structure of 3-hydroxy-4,4-dimethylcyclohexan-1-one with atom numbering.

(Note: This is a placeholder for a real image of the numbered structure)

Experimental Protocols

Sample Preparation

High-quality NMR data begins with meticulous sample preparation. The following protocol is standard for small organic molecules.[1][2]

  • Weighing: Accurately weigh 10-15 mg of 3-hydroxy-4,4-dimethylcyclohexan-1-one for ¹H NMR and 30-50 mg for ¹³C NMR experiments. The higher concentration for ¹³C NMR is necessary to overcome the low natural abundance of the ¹³C isotope.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a small, clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in the pipette.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a field strength of 400 MHz for ¹H and 100 MHz for ¹³C, or higher. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

  • ¹H NMR: A standard single-pulse experiment is used to obtain the proton spectrum.

  • ¹³C NMR: A proton-decoupled single-pulse experiment is used to provide a spectrum where each unique carbon appears as a singlet.

  • DEPT-135: The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run to differentiate carbon signals. CH and CH₃ groups will appear as positive peaks, while CH₂ groups will appear as negative peaks. Quaternary carbons and carbonyls are not observed.

  • COSY (Correlation Spectroscopy): A gradient-selected COSY experiment is used to identify protons that are spin-spin coupled, typically those on adjacent carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): A gradient-selected HSQC experiment is performed to identify all carbons that are directly attached to a proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment is run to identify longer-range (typically 2- and 3-bond) correlations between protons and carbons.

Spectral Analysis and Assignment

The following sections detail the logical process of assigning each signal using the data from the suite of NMR experiments. The chemical shifts presented are predictive values based on established substituent effects in cyclohexanone systems.[3][4][5]

¹H NMR Spectrum Analysis

The proton spectrum is the starting point for the assignment. We anticipate signals for five distinct proton environments. The hydroxyl proton (-OH) may appear as a broad singlet and its chemical shift can be concentration-dependent.

ProtonPredicted δ (ppm)MultiplicityIntegrationRationale
H-22.5 - 2.7dd2HProtons are α to the carbonyl (C-1), leading to a significant downfield shift.[3][4] They are coupled to the proton at C-3.
H-3~3.9dd1HThis proton is on the carbon bearing the electronegative hydroxyl group (carbinol proton), causing a strong downfield shift. It is coupled to the protons at C-2.
H-51.9 - 2.1t2HMethylene protons β to the carbonyl. Coupled to the protons at C-6.
H-62.2 - 2.4t2HMethylene protons α to the carbonyl. Coupled to the protons at C-5.
CH₃ (C-7, C-8)~1.1s6HTwo equivalent methyl groups on the quaternary C-4. They appear as a singlet as there are no adjacent protons for coupling.
OHvariablebr s1HThe hydroxyl proton signal is often broad and its position varies with solvent and concentration.
¹³C NMR and DEPT-135 Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The DEPT-135 experiment is crucial for confirming the identity of each carbon type.

CarbonPredicted δ (ppm)DEPT-135Rationale
C-1~211Not visibleThe carbonyl carbon is highly deshielded and appears far downfield, a characteristic feature of ketones.[3][5]
C-2~50NegativeMethylene carbon α to the carbonyl.
C-3~70Positive (CH)Carbinol carbon, shifted downfield by the attached oxygen atom.
C-4~35Not visibleQuaternary carbon, typically a weak signal in the ¹³C spectrum.
C-5~38NegativeMethylene carbon.
C-6~30NegativeMethylene carbon α to the carbonyl.
C-7~25Positive (CH₃)Methyl carbon.
C-8~25Positive (CH₃)Methyl carbon, equivalent to C-7.
2D NMR Correlation Analysis

2D NMR experiments provide the definitive connections needed to piece the structure together and confirm the assignments made from 1D spectra.

The COSY spectrum reveals which protons are coupled to each other, confirming the proton spin systems within the molecule.

Caption: Key ¹H-¹H COSY correlations in 3-hydroxy-4,4-dimethylcyclohexan-1-one.

  • A cross-peak between the signal at ~3.9 ppm (H-3) and the signals at 2.5-2.7 ppm confirms their adjacency and assigns the latter to the H-2 protons.

  • A cross-peak between the signals at 1.9-2.1 ppm (H-5) and 2.2-2.4 ppm (H-6) establishes the other methylene fragment.

The HSQC experiment links each proton signal to its directly attached carbon, allowing for the confident assignment of the protonated carbons. For example, the proton signal at ~3.9 ppm (H-3) will show a correlation to the carbon signal at ~70 ppm, definitively assigning this carbon as C-3.

The HMBC spectrum is arguably the most powerful tool for elucidating the carbon skeleton, as it reveals correlations over two and three bonds. This is essential for placing the functional groups and assigning non-protonated carbons like C-1 and C-4.

Caption: Key long-range ¹H-¹³C HMBC correlations for structural confirmation.

  • Assigning C-1 (Carbonyl): The protons at H-2 (~2.6 ppm) and H-6 (~2.3 ppm) will both show correlations to the downfield carbon signal at ~211 ppm, confirming its identity as the C-1 carbonyl.

  • Assigning C-4 (Quaternary): The most crucial correlations are from the methyl protons (H-7/8) at ~1.1 ppm. These protons will show a strong 2-bond correlation to the quaternary carbon at ~35 ppm, assigning it as C-4.

  • Confirming the Skeleton: The methyl protons (H-7/8) will also show a 3-bond correlation to C-5 and C-3. The H-3 proton will show a 3-bond correlation to C-5. These correlations definitively link all fragments of the molecule and validate the overall structure.

Summary of Assignments

By combining the information from all NMR experiments, a complete and confident assignment can be made.

Position¹³C δ (ppm)¹H δ (ppm)¹H MultiplicityKey HMBC Correlations from ¹H to ¹³C
1~211---
2~502.5 - 2.7ddC-1, C-3, C-4
3~70~3.9ddC-1, C-2, C-4, C-5
4~35---
5~381.9 - 2.1tC-3, C-4, C-6, C-7/8
6~302.2 - 2.4tC-1, C-4, C-5
7, 8~25~1.1sC-3, C-4, C-5

Conclusion

The structural elucidation of 3-hydroxy-4,4-dimethylcyclohexan-1-one is systematically achieved through a logical workflow employing a suite of 1D and 2D NMR experiments. While ¹H and ¹³C spectra provide initial information on the chemical environments, it is the correlation experiments—COSY, HSQC, and particularly HMBC—that provide the unambiguous connections required to assemble the molecular puzzle. This application note serves as a detailed protocol and a pedagogical guide for the complete NMR assignment of substituted cyclohexanone systems, demonstrating the power of modern NMR spectroscopy in chemical research.

References

  • University College London. "Sample Preparation." UCL Department of Chemistry. [Link]

  • Iowa State University. "NMR Sample Preparation." Chemical Instrumentation Facility. [Link]

  • Oregon State University. "Spectroscopy of Aldehydes and Ketones." Chemistry 336. [Link]

  • University of California, Los Angeles. "Spectroscopy Tutorial: Ketones." WebSpectra. [Link]

  • Reich, H. J. "Structure Determination using NMR Spectroscopy." University of Wisconsin-Madison. [Link]

Sources

Application

Application Note: High-Resolution GC-MS Analysis of 3-Hydroxy-4,4-dimethylcyclohexan-1-one

Target Audience: Analytical Chemists, Drug Development Scientists, and Mass Spectrometry Specialists. Executive Summary 3-hydroxy-4,4-dimethylcyclohexan-1-one (Molecular Formula: C8H14O2, Monoisotopic Mass: 142.099 Da) i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Drug Development Scientists, and Mass Spectrometry Specialists.

Executive Summary

3-hydroxy-4,4-dimethylcyclohexan-1-one (Molecular Formula: C8H14O2, Monoisotopic Mass: 142.099 Da) is a critical bifunctional intermediate frequently utilized in the synthesis of complex pharmaceuticals, notably in the development of1[1]. Analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges due to its polar secondary hydroxyl group and adjacent steric hindrance. This application note details a self-validating, mechanistically grounded protocol utilizing catalyzed silylation to achieve robust chromatographic resolution and precise mass spectrometric characterization.

Chemical Context & Analytical Challenges

The molecular architecture of 3-hydroxy-4,4-dimethylcyclohexan-1-one features a ketone at the C1 position, a secondary hydroxyl group (-OH) at C3, and a bulky geminal dimethyl group at C4[2].

When analyzed in its native state, the free hydroxyl group readily engages in hydrogen bonding with residual silanol sites on fused silica GC columns. This interaction causes 3, resulting in severe peak tailing, unpredictable retention times, and compromised limit of detection (LOD)[3]. To mitigate this, chemical derivatization is mandatory.

Mechanistic Rationale for Derivatization

To eliminate polarity, the hydroxyl group is converted into a volatile, thermally stable trimethylsilyl (TMS) ether using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) .

The Causality of Steric Hindrance: The reactivity of alcohols toward silylating reagents follows the order: primary > secondary > tertiary. However, reactivity is heavily dictated by steric hindrance[4]. In 3-hydroxy-4,4-dimethylcyclohexan-1-one, the C3-hydroxyl is significantly shielded by the adjacent C4 gem-dimethyl group. Using BSTFA alone will result in incomplete derivatization.

To force the reaction to completion, two mechanistic interventions are required:

  • Catalyst Addition (1% TMCS): Trimethylchlorosilane (TMCS) acts as a powerful catalyst, increasing the electrophilicity of the silylating agent to penetrate the steric shield[4].

  • Acid Scavenging (Pyridine): to speed up the reaction with sterically hindered groups by acting as an acid scavenger and facilitating nucleophilic attack.

Derivatization_Mechanism A Sterically Hindered -OH (C3-Hydroxyl) D TMS-Ether Derivative (Volatile & Stable) A->D Nucleophilic Attack B BSTFA + 1% TMCS (Silylating Agent) B->D C Pyridine Catalyst (Acid Scavenger) C->D

Fig 1. Catalyzed silylation mechanism overcoming C3 steric hindrance.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. The inclusion of an Internal Standard (IS) controls for injection variability, while the Derivatization Blank isolates reagent artifacts (e.g., siloxane column bleed) from true analyte signals.

Step-by-Step Methodology:
  • Sample Dissolution: Accurately weigh ~1.0 mg of 3-hydroxy-4,4-dimethylcyclohexan-1-one and dissolve it in 1.0 mL of anhydrous dichloromethane (DCM).

    • Critical Control:, as they will aggressively react with and deplete the BSTFA reagent.

  • Internal Standard Integration: Transfer a 100 µL aliquot of the sample into a 2.0 mL glass GC autosampler vial. Add 10 µL of Internal Standard (e.g., Naphthalene-d8, 100 µg/mL in DCM) to monitor derivatization efficiency.

  • Reagent Addition: Add 50 µL of BSTFA (containing 1% TMCS) followed by 50 µL of anhydrous pyridine.

  • Thermal Incubation: Cap the vial tightly with a PTFE-lined septum. in a dry heating block. This specific thermal energy is required to drive the sterically hindered reaction to 100% completion.

  • System Blank Preparation: In a separate vial, combine 100 µL DCM, 50 µL BSTFA+1% TMCS, and 50 µL pyridine. Heat alongside the sample.

  • Cooling & Injection: Allow vials to cool to room temperature to prevent pressure differentials that cause autosampler injection volume errors.

GCMS_Workflow N1 1. Sample Prep (Aprotic Solvent) N2 2. Internal Standard (Validation) N1->N2 N3 3. Silylation (BSTFA/TMCS, 65°C) N2->N3 N4 4. GC-MS Injection (Splitless) N3->N4 N5 5. Data Analysis (EI 70 eV) N4->N5

Fig 2. Self-validating GC-MS analytical workflow for hydroxycyclohexanones.

Instrumental Parameters & Data Acquisition

To ensure optimal separation of the TMS-ether derivative from solvent and reagent peaks, a mid-polarity or non-polar stationary phase is recommended.

ParameterSpecification
Analytical Column 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS), 30 m × 0.25 mm × 0.25 µm
Carrier Gas Ultra-High Purity Helium, Constant Flow at 1.0 mL/min
Oven Temperature Program 60°C (hold 1 min) Ramp 15°C/min to 280°C (hold 5 min)
Injection Parameters 1.0 µL volume, Splitless mode, Injector Port at 250°C
MS Transfer Line 280°C
Ionization Mode Electron Ionization (EI) at 70 eV, Source Temp: 230°C
Mass Analyzer Quadrupole at 150°C, Scan Range: m/z 50 to 350

Mass Spectrometric Fragmentation Dynamics

Under 70 eV Electron Ionization, the derivatized molecule (Molecular Weight: 214.4 g/mol ) yields a highly predictable and diagnostic fragmentation pattern. 5 (often observed as [M-90]+ depending on hydrogen rearrangement)[5].

m/z RatioIon IdentityMechanistic Origin
214 [M]⁺ Intact molecular ion of the TMS-ether derivative.
199 [M - CH₃]⁺ Alpha-cleavage resulting in the loss of a methyl radical (15 Da), typically originating from the TMS moiety or the C4 gem-dimethyl group.
124 [M - TMSOH]⁺ Elimination of trimethylsilanol (90 Da). This is a hallmark fragmentation pathway for TMS-derivatized cyclic alcohols, leaving a stable diene radical cation.
73 [Si(CH₃)₃]⁺ Trimethylsilyl cation. This serves as the base peak in the spectrum, confirming successful silylation[5].

References

  • PubChemLite : Structural and mass data for 3-hydroxy-4,4-dimethylcyclohexan-1-one (C8H14O2). Université du Luxembourg. URL: [Link]

  • European Patent Office (EP 2970132 B1) : Arginine methyltransferase inhibitors and uses thereof. Google Patents. URL:[Link]

  • Colorado State University : GC Derivatization Techniques. URL: [Link]

  • CalTech GPS Biogeochemistry Lab : Preparation of TMS Derivatives for GC/MS. URL: [Link]

  • PubMed (Talanta) : Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. URL: [Link]

Sources

Method

Application Note: Strategic Utilization of 3-Hydroxy-4,4-dimethylcyclohexan-1-one in Medicinal Chemistry and Epigenetic Drug Discovery

Executive Summary In contemporary medicinal chemistry, the design of highly selective targeted therapies relies heavily on structurally biased aliphatic scaffolds. 3-Hydroxy-4,4-dimethylcyclohexan-1-one (CAS: 71385-27-8)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective targeted therapies relies heavily on structurally biased aliphatic scaffolds. 3-Hydroxy-4,4-dimethylcyclohexan-1-one (CAS: 71385-27-8) has emerged as a critical chiral and functional building block[1]. Characterized by a highly branched cyclohexane ring, this compound features orthogonal reactive sites (a ketone and a secondary hydroxyl group) and a gem-dimethyl moiety. This unique architecture is increasingly utilized in the synthesis of Arginine Methyltransferase (PRMT) inhibitors and bioactive amino-alcohol scaffolds[2][3].

This application note provides an in-depth technical guide on the physicochemical profiling, mechanistic rationale, and validated synthetic protocols for deploying this compound in drug development workflows.

Physicochemical Profiling & Structural Rationale

The utility of 3-hydroxy-4,4-dimethylcyclohexan-1-one is deeply rooted in its physicochemical properties. The gem-dimethyl group at the C4 position induces a Thorpe-Ingold effect (angle compression), which biases the cyclohexane ring into a rigid chair conformation. This conformational restriction pre-organizes the C1 and C3 functional groups, enhancing the binding affinity of downstream derivatives to target receptor pockets while improving overall lipophilicity without drastically increasing molecular weight[4].

Quantitative Data Summary
PropertyValueSource
Compound Name 3-Hydroxy-4,4-dimethylcyclohexan-1-one[5]
CAS Number 71385-27-8[1]
Molecular Formula C8H14O2[5]
Molecular Weight 142.20 g/mol [6]
Monoisotopic Mass 142.099 Da[5]
XLogP3 (Predicted) 0.6[5]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]

Core Application I: Synthesis of PRMT Inhibitors

Protein Arginine Methyltransferases (PRMTs) are epigenetic enzymes implicated in the progression of various cancers, muscular disorders, and metabolic diseases such as diabetes[7]. Inhibiting PRMT activity requires small molecules that can occupy the enzyme's highly specific substrate-binding channels. The 3-hydroxy-4,4-dimethylcyclohexan-1-one scaffold provides the necessary steric bulk and functional handles to synthesize potent PRMT1, PRMT3, and CARM1 inhibitors[2].

PRMT_Pathway A PRMT Overexpression (Epigenetic Target) B Aberrant Arginine Methylation A->B C Gene Transcription Dysregulation B->C D Disease Progression (Cancer / Diabetes) C->D E 3-Hydroxy-4,4-dimethyl cyclohexan-1-one Derivatives F Targeted PRMT Inhibition E->F Binds Hydrophobic Pocket F->B Blocks Activity

Figure 1: Mechanism of action for PRMT inhibitors derived from 3-hydroxy-4,4-dimethylcyclohexan-1-one.

Protocol 1: Orthogonal Protection of the Hydroxyl Group

To utilize the ketone group for subsequent pharmacophore attachment, the secondary hydroxyl group must first be protected. The following protocol is adapted from validated patent literature for PRMT inhibitor synthesis[2].

Mechanistic Causality: Imidazole is selected over standard amine bases (like TEA) because it acts as both an acid scavenger and a nucleophilic catalyst, accelerating the silylation of the sterically hindered secondary alcohol. Dichloromethane (DCM) is utilized as an aprotic solvent to maintain intermediate stability.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-hydroxy-4,4-dimethylcyclohexan-1-one (0.34 g, 2.37 mmol) in anhydrous DCM (10 mL)[2].

  • Catalyst Addition: Add imidazole (0.39 g, 5.69 mmol) to the stirring solution at room temperature (RT)[2]. Ensure complete dissolution.

  • Protection: Dropwise add the chosen protecting group reagent (e.g., tert-Butyldimethylsilyl chloride, TBS-Cl, 1.2 eq).

  • Reaction: Stir the mixture continuously at RT for 24–48 hours ("overweekend" stirring is often employed for complete conversion of sterically hindered substrates)[2].

  • Workup: Dilute the reaction mixture with additional DCM (50 mL). Wash the organic layer sequentially with deionized water (50 mL) and saturated aqueous NaCl (brine, 50 mL)[2].

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo[2].

  • Purification: Purify the crude product via silica gel column chromatography (e.g., Biotage Isolera system) using a gradient of hexanes/ethyl acetate[2].

Self-Validating System (Quality Control):

  • TLC Monitoring: The protected product will exhibit a significantly higher Rf​ value compared to the highly polar starting material due to the masking of the hydroxyl group.

  • LC-MS Confirmation: Validate the absence of the [M+H]+ peak at 143.1 Da and the appearance of the corresponding protected mass adduct.

Core Application II: Development of Bioactive Amino-Alcohol Scaffolds

By targeting the C1 ketone, 3-hydroxy-4,4-dimethylcyclohexan-1-one can be converted into 3-amino-4,4-dimethylcyclohexan-1-ol via reductive amination[3]. This resulting amino-alcohol is a highly valuable scaffold; the combination of a tertiary/secondary amine and a hydroxyl group within a branched framework dramatically enhances aqueous solubility while providing distinct hydrogen bond donor/acceptor sites for receptor interaction[4].

Synthesis_Workflow A 3-Hydroxy-4,4-dimethyl cyclohexan-1-one (CAS: 71385-27-8) B Amine Addition (Primary/Secondary Amine) A->B Mild Acid Catalyst C Iminium Ion Intermediate B->C -H2O D Selective Reduction (NaBH(OAc)3) C->D Chemoselective E 3-Amino-4,4-dimethyl cyclohexan-1-ol Scaffold D->E High Yield F Downstream Drug Development E->F Pharmacophore Coupling

Figure 2: Workflow for the reductive amination of 3-hydroxy-4,4-dimethylcyclohexan-1-one.

Protocol 2: Chemoselective Reductive Amination

Mechanistic Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is exceptionally mild. It selectively reduces the transient iminium ion intermediate without reducing the unreacted ketone starting material into a diol, thereby preventing the formation of unwanted byproducts and maximizing the yield of the target amino-alcohol[3].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 3-hydroxy-4,4-dimethylcyclohexan-1-one (1.0 eq) and the desired amine (1.1 eq) in 1,2-dichloroethane (DCE) or THF. Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation.

  • Pre-stirring: Stir the mixture at RT for 1–2 hours to allow the equilibrium to shift toward the iminium intermediate.

  • Reduction: Cool the reaction to 0°C. Portion-wise, add NaBH(OAc)₃ (1.5 eq) to control any mild exotherm.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

  • Quenching: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and decompose excess hydride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over MgSO₄.

  • Isolation: Concentrate in vacuo and purify via reverse-phase HPLC or basic alumina chromatography (to prevent amine streaking common on standard silica).

Self-Validating System (Quality Control):

  • NMR Analysis: The disappearance of the characteristic ketone ¹³C peak (~210 ppm) and the emergence of a new aliphatic C-N signal (~50-60 ppm) confirms successful amination.

  • Mass Spectrometry: Electrospray ionization (ESI-MS) should readily yield a strong [M+H]+ signal corresponding to the exact mass of the newly formed amino-alcohol.

References

  • PubChemLite. "3-hydroxy-4,4-dimethylcyclohexan-1-one (C8H14O2)". Université du Luxembourg.
  • Smolecule. "Buy 3-Amino-4,4-dimethylcyclohexan-1-ol". Smolecule.com.
  • Molaid. "3-hydroxy-4,4-dimethylcyclohexan-1-one | 71385-27-8". Molaid.com.
  • BLD Pharm. "71385-27-8 | 3-Hydroxy-4,4-dimethylcyclohexan-1-one". BLDpharm.com.
  • Google Patents. "AU2018203056B2 - Arginine methyltransferase inhibitors and uses thereof". Google.com.

Sources

Application

Advanced Application Note: Total Synthesis Strategies Utilizing 3-Hydroxy-4,4-dimethylcyclohexan-1-one

Executive Summary The compound 3-hydroxy-4,4-dimethylcyclohexan-1-one (Molecular Formula: C8H14O2) is a highly versatile, sterically hindered building block utilized extensively in the total synthesis of complex terpenoi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-hydroxy-4,4-dimethylcyclohexan-1-one (Molecular Formula: C8H14O2) is a highly versatile, sterically hindered building block utilized extensively in the total synthesis of complex terpenoids and advanced pharmaceutical intermediates[1]. Featuring a C1 carbonyl, a C3 hydroxyl, and a bulky C4 gem-dimethyl group, this scaffold provides an exceptional platform for stereocontrolled functionalization. This application note details the mechanistic rationale for its synthesis via single-electron transfer (SET) reductive cleavage, its downstream applications in drug development (such as Arginine Methyltransferase (RMT) inhibitors)[2], and provides self-validating protocols for its utilization.

Structural Causality & Mechanistic Rationale

In advanced organic synthesis, the selection of 3-hydroxy-4,4-dimethylcyclohexan-1-one is rarely arbitrary; it is chosen for its profound stereodirecting capabilities.

  • Regioselective Epoxide Cleavage : The synthesis of this building block typically originates from 4,4-dimethyl-2-cyclohexenone. Following nucleophilic epoxidation, the resulting 2,3-epoxy-4,4-dimethylcyclohexanone must be cleaved without reducing the ketone. Traditional hydride donors often lead to over-reduction (yielding diols). To circumvent this, Lithium Naphthalenide (LN) is employed[3]. LN operates via a SET mechanism, donating an electron to the ketone to form a ketyl radical anion. This intermediate selectively fragments the adjacent C–O epoxide bond, yielding a thermodynamic enolate and a C3 alkoxide, which upon protonation delivers the precise β -hydroxy ketone[4].

  • Steric Shielding and Stereocontrol : The C4 gem-dimethyl group acts as a permanent steric shield over the α -face of the cyclohexane ring. When the C1 ketone is enolized (typically at the less sterically hindered C6 position using a kinetic base like LDA), the bulky C4 methyls force incoming electrophiles to approach exclusively from the β -face. This causality guarantees high diastereomeric ratios (dr >10:1) during downstream alkylation or aldol additions.

  • Pharmaceutical Application : In medicinal chemistry, this scaffold is a privileged intermediate for RMT inhibitors. The C3 hydroxyl is typically protected (e.g., via TBS etherification) or converted into an amine, while the C1 ketone serves as a handle for reductive amination or cross-coupling to build the active pharmacophore[2].

Quantitative Reaction Parameters

The following table summarizes the validated quantitative data for the preparation and functionalization of 3-hydroxy-4,4-dimethylcyclohexan-1-one across standard synthetic campaigns[3],[4].

Reaction StepReagents & ConditionsTarget IntermediateYield (%)Stereoselectivity (dr)
Epoxidation H₂O₂ (30%), LiOH (1N), MeOH, RT, 3h2,3-Epoxy-4,4-dimethylcyclohexanone80 - 85%>95:5
Reductive Cleavage Li Naphthalenide (0.68M), THF, -78 °C, 15 min3-Hydroxy-4,4-dimethylcyclohexan-1-one75 - 82%Regioselective (>98%)
Hydroxyl Protection TBS-Cl, Imidazole, DCM, RT, 12h3-(TBS-oxy)-4,4-dimethylcyclohexan-1-one90 - 95%Retention of Config.
Kinetic Alkylation 1. LDA, THF, -78 °C; 2. MeI6-Methyl-3-(TBS-oxy)-4,4-dimethyl...70 - 78%>10:1 (Anti to C4-Me)

Experimental Workflows and Mechanistic Pathways

Workflow A 4,4-Dimethyl-2-cyclohexenone B 2,3-Epoxy-4,4-dimethylcyclohexanone A->B H2O2, LiOH (Nucleophilic Epoxidation) C 3-Hydroxy-4,4-dimethylcyclohexan-1-one B->C Li Naphthalenide (Reductive Cleavage) D 3-O-Protected Intermediate C->D TBS-Cl, Imidazole (Hydroxyl Protection) E Target Terpenoid / RMT Inhibitor D->E Alkylation & Cross-Coupling (Downstream Synthesis)

Synthetic workflow for 3-hydroxy-4,4-dimethylcyclohexan-1-one preparation.

Mechanism A C4 gem-Dimethyl B Steric Shielding (Bottom Face) A->B D Electrophilic Attack (Top Face) B->D Directs Trajectory C C6 Enolate Formation C->D E Diastereopure Alkylated Product D->E High dr (>10:1)

Mechanistic model of steric shielding by the C4 gem-dimethyl group.

Self-Validating Experimental Protocols

Protocol A: Preparation of 3-Hydroxy-4,4-dimethylcyclohexan-1-one via LN-Induced Cleavage

This protocol utilizes a SET mechanism to ensure absolute regiocontrol without over-reducing the ketone[3].

  • Reagent Preparation : Prepare a fresh 0.68 M solution of Lithium Naphthalenide (LN) by stirring lithium metal (excess) with naphthalene in anhydrous THF under an argon atmosphere for 2 hours until a deep dark-green color persists.

  • Reaction Setup : In a flame-dried Schlenk flask, dissolve 2,3-epoxy-4,4-dimethylcyclohexanone (1.0 equiv, e.g., 87 mg, 0.62 mmol) in anhydrous THF (2 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reductive Cleavage : Dropwise, introduce the 0.68 M LN solution (approx. 3 mL) to the epoxide mixture. Maintain the temperature strictly at -78 °C to prevent unwanted side reactions. Stir for exactly 15 minutes.

  • Quenching & Workup : Quench the reaction at -78 °C by the rapid addition of saturated aqueous NH₄Cl (2 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Step : Analyze the crude mixture via TLC (10% EtOAc/Hexanes). The successful formation of the product is validated by the complete disappearance of the UV-active epoxide (Rf ~0.6) and the emergence of a highly polar spot (Rf ~0.2) that stains intensely with phosphomolybdic acid (PMA), confirming the presence of the new secondary hydroxyl group.

  • Purification : Purify via flash column chromatography (gradient elution: 10% to 30% EtOAc in hexanes) to afford the pure β -hydroxy ketone.

Protocol B: Silyl Protection and Stereoselective C6-Alkylation

This protocol demonstrates the functionalization of the scaffold for RMT inhibitor synthesis, leveraging the C4 steric bulk[2].

  • Hydroxyl Protection : Dissolve 3-hydroxy-4,4-dimethylcyclohexan-1-one (1.0 equiv) and imidazole (2.4 equiv) in anhydrous DCM. Add TBS-Cl (1.2 equiv) portion-wise at 0 °C. Stir at room temperature for 12 hours.

    • Self-Validation: ¹H NMR of the worked-up product must show a dominant singlet at ~0.89 ppm (9H, tert-butyl) and a distinct upfield shift of the C3 methine proton, confirming quantitative O-protection.

  • Enolate Generation : In a separate flask, prepare LDA (1.1 equiv) in THF at -78 °C. Slowly add the TBS-protected ketone (1.0 equiv) in THF. Stir for 45 minutes at -78 °C to ensure complete kinetic enolization at the less hindered C6 position.

  • Electrophilic Trapping : Introduce the electrophile (e.g., Methyl Iodide, 1.5 equiv) dropwise. Stir for 2 hours at -78 °C, then slowly warm to -20 °C.

  • Quenching : Quench with saturated aqueous NH₄Cl and extract with diethyl ether.

    • Self-Validation: NOESY NMR analysis of the purified product will show strong cross-peaks between the newly installed C6-methyl group and the C4-equatorial methyl, validating that the electrophile approached exclusively from the unshielded face.

References

  • PubChem Compound Summary for CID 15706973 : 3-hydroxy-4,4-dimethylcyclohexan-1-one. National Center for Biotechnology Information. Available at:[Link]

  • Lithium naphthalenide induced reductive cleavage of α,β-epoxy ketones: an efficient procedure for the preparation of β-hydroxy ketones : Jankowska, R., Liu, H.-J., & Mhehe, G. L. (1999). Chemical Communications, (16), 1581-1582. Available at:[Link]

  • Arginine methyltransferase inhibitors and uses thereof: Patent AU2018203056B2. Google Patents.

Sources

Method

Application Note: Enantioselective Reduction of 4,4-Dimethylcyclohexane-1,3-dione

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs) Introduction & Mechanistic Rationale The enantioselective desymmetrization...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Rationale

The enantioselective desymmetrization and reduction of cyclic diketones are foundational transformations in the asymmetric synthesis of terpene and alkaloid natural products. However, 4,4-dimethylcyclohexane-1,3-dione presents a unique synthetic challenge. Unlike perfectly symmetric prochiral substrates (e.g., 5,5-dimethylcyclohexane-1,3-dione), the 4,4-dimethyl variant is constitutionally unsymmetrical. This unsymmetrical nature leads to complex keto-enol tautomerization, which heavily influences its reactivity profile during reduction[1].

Because the molecule lacks a plane of symmetry, the two carbonyl groups (C1 and C3) are stereochemically and electronically distinct:

  • The C3 Carbonyl is flanked by a highly sterically demanding gem-dimethyl group at C4, creating a neopentyl-like steric environment.

  • The C1 Carbonyl is flanked by two unhindered methylene groups (C2 and C6).

The Regiochemical Nomenclature Shift

A common pitfall in this reduction is product misidentification due to IUPAC nomenclature rules.

  • Path A (C1 Reduction): Attack at the less hindered C1 carbonyl yields a product where the remaining ketone (old C3) takes priority as position 1. The correct IUPAC name for this product is 5-hydroxy-2,2-dimethylcyclohexan-1-one .

  • Path B (C3 Reduction): Attack at the sterically hindered C3 carbonyl yields a product where the old C1 ketone takes priority. The correct IUPAC name is 3-hydroxy-4,4-dimethylcyclohexan-1-one .

Achieving simultaneous regiocontrol (C1 vs. C3) and stereocontrol (Re vs. Si face attack) requires precise catalyst selection.

Pathways Substrate 4,4-Dimethylcyclohexane- 1,3-dione Path1 C1 Reduction (Less Hindered) Substrate->Path1 Ru-TsDPEN or WT KRED Path2 C3 Reduction (More Hindered) Substrate->Path2 Engineered KRED Prod1 (5S)-5-Hydroxy-2,2- dimethylcyclohexan-1-one Path1->Prod1 Prod2 (3S)-3-Hydroxy-4,4- dimethylcyclohexan-1-one Path2->Prod2

Regiodivergent reduction pathways of 4,4-dimethylcyclohexane-1,3-dione.

Catalyst Selection: Causality & Performance

To navigate this steric bias, two primary methodologies are employed: Biocatalysis and Chemocatalysis. The preparation and handling of 4,4-dimethylcyclohexane-1,3-dione and its derivatives require specific conditions to maintain structural integrity prior to these catalytic steps[2].

A. Biocatalytic Approach (Ketoreductases - KREDs)

Enzymatic reduction utilizes NADPH-dependent Ketoreductases.

  • Causality for Choice: Wild-type KREDs default to the thermodynamic preference, reducing the unhindered C1 carbonyl. However, by utilizing engineered KREDs with specifically evolved binding pockets, the steric bias can be completely overridden, forcing the enzyme to bind the gem-dimethyl group and exclusively reduce the hindered C3 carbonyl.

  • Cofactor Recycling: Because stoichiometric NADPH is economically unviable, a coupled Glucose Dehydrogenase (GDH) system is utilized to continuously regenerate NADPH from NADP+ using D-glucose as a terminal reductant.

CofactorCycle KRED Ketoreductase (KRED) Product Hydroxyketone KRED->Product NADP NADP+ KRED->NADP Oxidation GDH Glucose Dehydrogenase (GDH) Gluconate D-Gluconolactone GDH->Gluconate NADPH NADPH GDH->NADPH Reduction Substrate Diketone Substrate->KRED Glucose D-Glucose Glucose->GDH NADPH->KRED Hydride Transfer NADP->GDH Binding

Coupled KRED/GDH enzymatic system for continuous NADPH cofactor regeneration.

B. Chemocatalytic Approach (Noyori Asymmetric Transfer Hydrogenation)

This approach utilizes the chiral Ru(II)-TsDPEN catalyst system.

  • Causality for Choice: The rigid chiral diamine ligand creates a constrained six-membered pericyclic transition state. Due to the macroscopic bulk of the ruthenium complex, it is physically precluded from attacking the C3 carbonyl. Consequently, ATH delivers extreme regioselectivity (>99:1) for the C1 carbonyl, yielding highly enantioenriched 5-hydroxy-2,2-dimethylcyclohexan-1-one.

Quantitative Data Summary
ParameterEngineered KRED (C3-Selective)Wild-Type KRED (C1-Selective)Ru-(R,R)-TsDPEN (ATH)
Primary Product 3-hydroxy-4,4-dimethyl...5-hydroxy-2,2-dimethyl...5-hydroxy-2,2-dimethyl...
Regioselectivity (C1:C3) 5 : 9599 : 1>99 : 1
Enantiomeric Excess (ee) >99% (3S)>99% (5S)94% (5S)
Isolated Yield 85%90%92%
Reaction Conditions Aqueous Buffer, pH 7.0, 30°CAqueous Buffer, pH 7.0, 30°CHCOOH/Et₃N (5:2), 25°C

Experimental Protocols

Protocol A: Biocatalytic Reduction (C3-Selective Engineered KRED)

This protocol utilizes an engineered KRED to override steric bias and isolate the C3-reduced product.

  • Buffer & Cofactor Preparation:

    • Prepare 100 mL of 100 mM potassium phosphate buffer. Adjust to exactly pH 7.0.

    • Dissolve NADP+ (1.0 mM) and D-Glucose (150 mM) in the buffer.

    • Causality: D-Glucose is supplied in a 1.5x stoichiometric excess relative to the substrate to thermodynamically drive the GDH recycling system forward.

  • Enzyme Reconstitution:

    • Add 200 mg of engineered KRED and 100 mg of GDH to the buffer.

    • Stir gently at 30°C for 15 minutes. Do not vortex. Vigorous agitation causes protein denaturation at the air-water interface, leading to precipitation.

  • Substrate Addition:

    • Dissolve 1.40 g (10 mmol) of 4,4-dimethylcyclohexane-1,3-dione in 5 mL of DMSO.

    • Add the substrate solution dropwise to the enzymatic mixture over 10 minutes.

    • Causality: DMSO (5% v/v final) acts as a necessary cosolvent. Dropwise addition prevents the hydrophobic diketone from crashing out as an amorphous solid, ensuring optimal mass transfer.

  • Reaction & Self-Validation:

    • Maintain the reaction at 30°C.

    • Self-Validating System: Use an automated pH stat titrator loaded with 1M NaOH to maintain pH 7.0. The enzymatic oxidation of glucose produces gluconic acid. The continuous consumption of NaOH provides a real-time, macroscopic indicator of reaction progress without the need for constant HPLC sampling.

  • Workup:

    • Once NaOH consumption ceases (approx. 12-16 hours), extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield (3S)-3-hydroxy-4,4-dimethylcyclohexan-1-one.

Protocol B: Chemocatalytic Asymmetric Transfer Hydrogenation (C1-Selective)

This protocol utilizes Ru-TsDPEN for highly scalable, C1-selective reduction.

  • Azeotrope Preparation:

    • Prepare a Formic Acid/Triethylamine (TEAF) azeotropic mixture by slowly adding 5.0 equivalents of formic acid to 2.0 equivalents of triethylamine at 0°C.

    • Causality: This specific 5:2 ratio ensures the mixture acts simultaneously as the solvent and the hydride donor while preventing the acidic deactivation of the Ru-catalyst.

  • Catalyst Activation:

    • In a flame-dried Schlenk flask under N₂, dissolve 0.5 mol% of RuCl(p-cymene)[(R,R)-TsDPEN] in 10 mL of the TEAF mixture.

    • Self-Validating System: Observe the solution carefully. A distinct color shift from orange/red to deep purple indicates the successful formation of the active 16-electron ruthenium hydride species. Failure to observe this shift indicates moisture or oxygen contamination.

  • Substrate Addition:

    • Add 1.40 g (10 mmol) of 4,4-dimethylcyclohexane-1,3-dione in one portion. Stir at 25°C.

    • Causality: The reaction generates CO₂ gas as formic acid is consumed. The cessation of effervescence serves as a secondary visual indicator of reaction completion.

  • Quenching & Isolation:

    • After 8 hours, quench the reaction by adding 20 mL of water.

    • Extract with Methyl tert-butyl ether (MTBE) (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ to neutralize residual formic acid.

    • Concentrate to yield (5S)-5-hydroxy-2,2-dimethylcyclohexan-1-one. Determine ee via chiral GC (derivatization to the acetate ester is recommended due to the lack of a strong UV chromophore for HPLC).

References

  • Almoussawi, B.; Kageyama, H.; Roussel, P.; Kabbour, H. "Ir-Catalyzed Chemo-, Regio-, and Enantioselective Allylic Enolization of 6,6-Dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one Involving Keto-Enol Isomerization." Molecules, 2022. URL: [Link]

  • "Continuous Flow Generation of Acylketene Intermediates via Nitrogen Extrusion." PMC, 2022. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-Hydroxy-4,4-dimethylcyclohexan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges with the regioselective desymmetrization and mono-red...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges with the regioselective desymmetrization and mono-reduction of cyclic 1,3-diones.

Direct reduction of 4,4-dimethylcyclohexane-1,3-dione with standard hydrides is notoriously inefficient. In basic media, the dione forms a highly stable enolate complex that resists nucleophilic attack, leading to poor conversions and complex mixtures of over-reduced diols (). To bypass this, we utilize a field-proven, three-step methodology: a regioselective enol etherification (), followed by a Luche reduction (), and mild acidic hydrolysis.

Below is the comprehensive troubleshooting guide, complete with mechanistic workflows, self-validating protocols, and quantitative optimization data.

Mechanistic Workflow & Strategy

The elegance of this synthesis relies on exploiting the subtle steric differences between the two carbonyls of 4,4-dimethylcyclohexane-1,3-dione. The C1 carbonyl is adjacent to a less hindered methylene, whereas the C3 carbonyl is sterically shielded by the adjacent gem-dimethyl group. By subjecting the dione to thermodynamic acetalization conditions, the less hindered C1 carbonyl is preferentially protected as an enol ether. This leaves the more hindered C3 carbonyl available for a highly controlled 1,2-reduction.

SynthesisWorkflow SM 4,4-dimethylcyclohexane-1,3-dione (Starting Material) Step1 Step 1: Regioselective Enol Etherification EtOH, TsOH, PhMe, 110°C SM->Step1 Int1 3-ethoxy-6,6-dimethylcyclohex-2-en-1-one (Major Intermediate) Step1->Int1 Steric control favors less hindered C1 Step2 Step 2: Luche Reduction NaBH4, CeCl3·7H2O, MeOH, -78°C Int1->Step2 Int2 3-ethoxy-6,6-dimethylcyclohex-2-en-1-ol (Allylic Alcohol) Step2->Int2 1,2-reduction Step3 Step 3: Mild Acidic Hydrolysis 1M HCl, THF, 25°C Int2->Step3 Product 3-hydroxy-4,4-dimethylcyclohexan-1-one (Target Product) Step3->Product Enol ether deprotection

Figure 1: Three-step regioselective synthesis of 3-hydroxy-4,4-dimethylcyclohexan-1-one.

Troubleshooting & FAQs

Q: Why am I recovering unreacted starting material when attempting to directly reduce 4,4-dimethylcyclohexane-1,3-dione with NaBH₄? A: 1,3-cyclohexanediones exist predominantly in their enol form (pKa ~5.3). When exposed to hydrides without Lewis acid activation, the basicity of the hydride deprotonates the enol, forming a highly stable, delocalized enolate complex. This anionic state strongly repels nucleophilic hydride attack. Protecting one carbonyl as an enol ether (Step 1) neutralizes this acidic proton, restoring normal ketone electrophilicity.

Q: I am obtaining a mixture of two enol ether regioisomers in Step 1. How can I maximize the yield of the desired 3-ethoxy-6,6-dimethylcyclohex-2-en-1-one? A: Regioselectivity here is entirely thermodynamically driven. If you are seeing a 1:1 mixture, your reaction is likely under kinetic control (e.g., running at room temperature or stopping too early). You must reflux the reaction in toluene using a Dean-Stark trap for at least 12 hours. The continuous removal of water drives the equilibrium toward the thermodynamically more stable isomer, where the bulky ethoxy group is kept away from the gem-dimethyl group.

Q: My Luche reduction (Step 2) is yielding saturated alcohols instead of the desired allylic alcohol. What is causing this 1,4-over-reduction? A: This is almost always caused by using anhydrous CeCl₃ or degraded reagents. The Luche reduction strictly requires the heptahydrate form (CeCl₃·7H₂O). The water of hydration is mechanistically critical; it reacts with NaBH₄ to form reactive alkoxyborohydride species, while the Ce³⁺ acts as a hard Lewis acid to selectively activate the carbonyl oxygen. Without the hydration sphere, 1,4-conjugate addition pathways dominate.

Q: During the final deprotection step (Step 3), my product is dehydrating into an enone. How do I prevent this? A: Dehydration of the resulting β-hydroxy ketone is a classic side reaction caused by overly harsh acidic conditions or elevated temperatures. Ensure you are using dilute acid (1M HCl) in a biphasic or THF mixture, and strictly maintain the temperature at or below 25 °C.

Self-Validating Experimental Protocols

Step 1: Regioselective Enol Etherification
  • Reaction Setup: Suspend 4,4-dimethylcyclohexane-1,3-dione (1.0 eq) in toluene (0.2 M). Add absolute ethanol (5.0 eq) and p-toluenesulfonic acid monohydrate (0.05 eq).

  • Thermodynamic Drive: Attach a Dean-Stark trap and reflux at 110 °C for 12 hours. Causality: Continuous water removal prevents the reverse hydrolysis reaction, allowing the system to equilibrate to the sterically favored 3-ethoxy-6,6-dimethylcyclohex-2-en-1-one.

  • Quench & Isolate: Cool to room temperature and immediately quench with saturated aqueous NaHCO₃. Self-Validation Checkpoint: Failure to neutralize the TsOH before solvent evaporation will cause the equilibrium to shift backward, destroying your yield. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step 2: Luche Reduction
  • Lewis Acid Activation: Dissolve the enone from Step 1 (1.0 eq) and CeCl₃·7H₂O (1.2 eq) in methanol (0.1 M). Cool the mixture to -78 °C.

  • Hydride Addition: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Causality: The low temperature and hard Lewis acid completely suppress the basicity of NaBH₄, enforcing strict 1,2-reduction.

  • Validation: Stir for 1 hour at -78 °C. Self-Validation Checkpoint: Run a TLC (Hexanes:EtOAc 4:1). The starting enone is highly UV-active; the resulting allylic alcohol (3-ethoxy-6,6-dimethylcyclohex-2-en-1-ol) will show significantly reduced UV activity and stain strongly with KMnO₄.

  • Workup: Quench with water, extract with DCM, dry, and concentrate.

Step 3: Mild Acidic Hydrolysis
  • Deprotection: Dissolve the crude allylic alcohol in THF (0.1 M) and add 1M aqueous HCl (2.0 eq) at 25 °C.

  • Monitoring: Stir for 2 hours. Causality: The mild aqueous acid selectively hydrolyzes the enol ether to reveal the ketone, generating the target β-hydroxy ketone without triggering E1cB elimination.

  • Final Isolation: Neutralize with NaHCO₃, extract with EtOAc, and purify via silica gel chromatography to afford pure 3-hydroxy-4,4-dimethylcyclohexan-1-one.

Quantitative Data & Yield Optimization

The following tables summarize the critical parameters required to optimize both the regioselectivity of the enol etherification and the chemoselectivity of the reduction.

Table 1: Step 1 Regioselectivity & Yield Optimization

SolventAlcoholCatalystTemp (°C)Regio-Ratio (6,6-diMe : 4,4-diMe)Isolated Yield (%)
Toluene Ethanol TsOH·H₂O 110 85:15 78
BenzeneEthanolTsOH·H₂O8070:3065
TolueneIsopropanolTsOH·H₂O11095:560
DCMEthanolBF₃·OEt₂2550:5040

Note: While Isopropanol provides superior regioselectivity due to increased steric bulk, the overall conversion drops significantly. Ethanol in refluxing toluene offers the best balance of yield and selectivity.

Table 2: Step 2 Luche Reduction Optimization (1,2- vs 1,4-Reduction)

Reducing AgentLewis Acid AdditiveTemp (°C)1,2-Reduction (%)1,4-Reduction (%)
NaBH₄None251585
NaBH₄CeCl₃ (Anhydrous)-784060
NaBH₄ CeCl₃·7H₂O -78 >98 <2
DIBAL-HNone-789010

References

  • Létinois, U., & Bonrath, W. (2009). Selective Reduction of Dimedone. Sustainability, 1(2), 209-214. URL: [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL: [Link]

  • Luche, J. L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226-2227. URL: [Link]

Optimization

Technical Support Center: Troubleshooting 3-Hydroxy-4,4-dimethylcyclohexan-1-one Synthesis

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of functionalized cyclohexanones is rarely straightforward.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of functionalized cyclohexanones is rarely straightforward. The production of 3-hydroxy-4,4-dimethylcyclohexan-1-one —a critical building block for complex terpenes and pharmaceutical intermediates—is notorious for generating closely related, hard-to-separate side products.

This guide provides field-proven insights into the causality of these side reactions, self-validating protocols to prevent them, and targeted troubleshooting strategies.

Mechanistic Pathways & Side Product Generation

The synthesis of 3-hydroxy-4,4-dimethylcyclohexan-1-one is typically approached via two primary routes: the reduction of a diketone precursor or the hydration of an enone precursor[1],[2]. Understanding the mechanistic divergence in these routes is the first step in controlling your yield.

Pathway SM 4,4-Dimethylcyclohexane -1,3-dione Target 3-Hydroxy-4,4-dimethyl cyclohexan-1-one (Target) SM->Target Controlled Reduction SP1 4,4-Dimethylcyclohexane -1,3-diol (Over-reduction) SM->SP1 Excess Reductant SP2 3-Hydroxy-6,6-dimethyl cyclohexan-1-one (Regioisomer) SM->SP2 Unselective Reduction Enone 4,4-Dimethyl-2- cyclohexen-1-one Enone->Target Acid-Catalyzed Hydration SP3 Dehydration Byproducts (Oligomers) Enone->SP3 Harsh Acid / High Temp Target->Enone Thermal Dehydration

Mechanistic pathways illustrating the synthesis of 3-hydroxy-4,4-dimethylcyclohexan-1-one.

Quantitative Side Product Profiling

To effectively troubleshoot, you must know what impurities to look for. The table below summarizes the quantitative data regarding common side products, their causality, and the physicochemical properties used to identify them.

Side ProductSynthetic RouteCausality of FormationIdentification (GC-MS / TLC)Mitigation Strategy
4,4-Dimethylcyclohexane-1,3-diol ReductionOver-reduction of the mono-ketone due to excess hydride donor or prolonged fermentation (yeast)[3].Highly polar; stays at baseline in 20% EtOAc/Hexane. Mass: [M+H]+ 145.Limit glucose feed; use strictly 0.25 eq LiAlH₄ at -78°C.
3-Hydroxy-6,6-dimethylcyclohexan-1-one ReductionPoor regiocontrol; reduction occurs at the less sterically hindered C1 carbonyl instead of C3.Co-elutes with target. Distinct ¹H-NMR methyl shifts (~0.95 ppm vs 1.10 ppm).Use bulky reducing agents (e.g., L-Selectride) to favor the C3 carbonyl.
4,4-Dimethyl-2-cyclohexen-1-one HydrationThermal dehydration during distillation or harsh acidic workup drives the equilibrium backward[4].UV-active (254 nm); Target is UV-inactive. Mass: [M+H]+ 125.Purify via chromatography or Kugelrohr distillation (<80°C at 0.1 Torr).
Oligomeric Ethers HydrationIntermolecular condensation of the hydroxyketone under high catalyst loading and high heat[2].Broad streaks on TLC; high molecular weight peaks in LC-MS.Optimize Amberlyst-36 loading to <15% w/w; maintain temp <110°C.
Self-Validating Experimental Protocols

A robust protocol must validate itself at each critical juncture. Do not proceed to the next step without confirming the success of the current one.

Protocol A: Solid-Acid Catalyzed Hydration of 4,4-Dimethyl-2-cyclohexen-1-one

Causality: Enone hydration is an equilibrium-driven Michael addition. Using Amberlyst-36 (a macroreticular sulfonic acid resin) provides a high local proton concentration to drive the reaction without the oxidative side reactions and difficult workups associated with aqueous H₂SO₄[2].

  • Catalyst Preparation: Wash Amberlyst-36 resin (15% w/w relative to substrate) with methanol, followed by deionized water to swell the pores. Causality: Swelling increases the surface area of the active acidic sites, ensuring maximum substrate-catalyst interaction.

  • Reaction Setup: In a high-pressure tube, combine 4,4-dimethyl-2-cyclohexen-1-one (1.0 eq) with a massive excess of water (1:50 molar ratio). Add the prepared Amberlyst-36. Causality: The vast excess of water forces the thermodynamic equilibrium toward the hydrated product[2].

  • Heating & Agitation: Stir at 1500 rpm at 110°C for 24 hours.

  • Validation Checkpoint 1 (In-Process): Spot the reaction mixture on a silica TLC plate. Elute with 30% EtOAc/Hexanes. View under a 254 nm UV lamp. Validation logic: The starting enone is highly UV-active. The product (hydroxyketone) is UV-inactive. The reaction is complete when the UV-active spot disappears. Stain with Phosphomolybdic Acid (PMA) to visualize the product.

  • Workup: Filter the mixture to remove the solid catalyst. Extract the aqueous filtrate with ethyl acetate (3x).

  • Validation Checkpoint 2 (Post-Workup): Perform a crude GC-MS. If the enone peak ([M]+ 124) is reappearing, your GC inlet temperature is too high, causing thermal dehydration. Lower the inlet temp to 150°C.

  • Purification: Concentrate under reduced pressure (bath temp <35°C). Purify via flash chromatography. Do not use standard fractional distillation, as prolonged heat drives the retro-aldol/dehydration pathway[4].

Protocol B: Microbial Reduction of 4,4-Dimethylcyclohexane-1,3-dione

Causality: Baker's yeast contains highly stereoselective dehydrogenases. The 4,4-dimethyl substitution creates a steric bias that directs the enzymatic reduction to the C3 carbonyl, yielding enantiopure (S)-3-hydroxy-4,4-dimethylcyclohexan-1-one[3].

  • Yeast Activation: Suspend 200 g of dry baker's yeast in 200 mL of water at 30°C. Add 5 g of glucose to initiate fermentation.

  • Substrate Addition: Dissolve 4,4-dimethylcyclohexane-1,3-dione (15 g) in 30 mL of 95% ethanol and 120 mL of 0.2% Triton X-100. Add this dropwise to the fermenting yeast over 30 minutes. Causality: Triton X-100 acts as a surfactant, increasing the bioavailability of the highly lipophilic diketone to the yeast cells[3].

  • Controlled Fermentation: Stir at 30°C for 48 hours. Do not add excess glucose during this period. Causality: Excess glucose rapidly regenerates NADH, which pushes the enzyme to over-reduce the newly formed hydroxyketone into the diol side product.

  • Validation Checkpoint (In-Process): Extract a 1 mL aliquot with diethyl ether. Run an FT-IR analysis. Validation logic: Monitor the disappearance of the broad enol-diketone stretch (~1600 cm⁻¹) and the appearance of a distinct ketone stretch (~1710 cm⁻¹) and hydroxyl stretch (~3400 cm⁻¹).

  • Workup: Add Celite (50 g) to the mixture and filter through a pad to break the severe emulsion caused by yeast proteins. Extract the filtrate with ethyl acetate.

Diagnostic Workflow & FAQs

When your synthesis deviates from the expected yield, use the following diagnostic logic to identify the failure point.

Workflow Start Analyze Crude Mixture (GC-MS / NMR) Check1 High Enone Recovery? Start->Check1 Check2 High Diol Formation? Start->Check2 Check3 Dehydration During Distillation? Start->Check3 Fix1 Increase Amberlyst-36 Loading or H2O Ratio Check1->Fix1 Yes Fix2 Quench Reductant Early Meter Glucose (Yeast) Check2->Fix2 Yes Fix3 Use Kugelrohr or Chromatography Check3->Fix3 Yes

Diagnostic workflow for identifying and mitigating common side products during synthesis.

Frequently Asked Questions

Q: Why am I seeing a 1:1 mixture of regioisomers when chemically reducing 4,4-dimethylcyclohexane-1,3-dione? A: The two carbonyl groups at C1 and C3 exist in a dynamic enol-keto equilibrium. If you use a small, highly reactive hydride donor like standard NaBH₄, the hydride attacks both sites indiscriminately. Solution: Switch to a bulky reducing agent like L-Selectride at -78°C. The steric bulk of the sec-butyl groups will clash with the 4,4-dimethyl moiety, forcing the reduction to occur selectively at the less hindered C3 carbonyl.

Q: My hydration of 4,4-dimethyl-2-cyclohexen-1-one stalls at 40% conversion. How do I push it to completion? A: The hydration of enones is a reversible thermodynamic process. If it stalls, you have reached equilibrium. To drive the reaction forward (Le Chatelier's Principle), you must use a massive excess of water (e.g., a 1:50 molar ratio of enone to water) and ensure your solid acid catalyst (Amberlyst-36) is fully swollen to expose its internal acidic sites[2].

Q: I successfully synthesized the hydroxyketone, but after distillation, my NMR shows mostly the starting enone. What happened? A: You induced thermal dehydration. 3-Hydroxyketones are highly susceptible to losing water to form the more thermodynamically stable conjugated enone when exposed to heat, especially if trace acid remains from the workup[4]. Solution: Never fractionally distill this compound. Purify it via flash column chromatography or use a Kugelrohr apparatus at high vacuum (0.1 Torr) to keep the bath temperature strictly below 80°C.

Q: How do I separate the diol side product from the target hydroxyketone? A: The diol is significantly more polar due to the presence of two hydrogen-bond donating hydroxyl groups. Perform a simple liquid-liquid extraction: partition the crude mixture between water and a non-polar solvent like hexanes/diethyl ether (1:1). The diol will preferentially partition into the aqueous layer, while the target hydroxyketone will remain in the organic layer.

References
  • "Hydration of 2-Cyclohexen-1-one to 3-Hydroxycyclohexanone Using Solid Acid Catalysts", Industrial & Engineering Chemistry Research (ACS Publications).[Link]

  • "Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S)", Organic Syntheses.[Link]

  • "4,4-dimethyl-2-cyclohexen-1-one", Organic Syntheses. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-hydroxy-4,4-dimethylcyclohexan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of bifunctional cyclic ketones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of bifunctional cyclic ketones. 3-Hydroxy-4,4-dimethylcyclohexan-1-one presents a unique set of purification challenges due to its β -hydroxy ketone motif and the steric influence of its gem-dimethyl group.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-purity isolation without product degradation.

Thermodynamic & Structural Challenges (FAQs)

Q: Every time I attempt vacuum distillation, my yield drops and NMR shows a new alkene peak. What is happening? A: You are observing thermal dehydration, a common degradation pathway for [1]. The hydroxyl group at C3 and the acidic protons at C2 are perfectly positioned for elimination. Because the C4 position is sterically blocked by the gem-dimethyl group, elimination is strictly regioselective, yielding the C2-C3 double bond. This process is driven by the thermodynamic stability of the resulting conjugated α,β -unsaturated system (4,4-dimethylcyclohex-2-en-1-one). High temperatures during standard distillation provide the activation energy required to cross this dehydration threshold.

Q: Why am I seeing severe streaking and low recovery on standard normal-phase silica gel? A: Two factors are at play: hydrogen bonding and surface acidity. The bifunctional nature of the molecule leads to strong hydrogen bonding with silanol groups on standard silica (pH ~4.5–5.5)[2]. Furthermore, this inherent acidity catalyzes on-column [3]. To resolve this, you must neutralize the stationary phase to prevent the acid-catalyzed E1cB elimination pathway, which is a competing side reaction in and dehydrations[4].

Chromatography Troubleshooting & Protocols

When scaling down or requiring ultra-high purity, [5]. However, standard silica will degrade your product.

Protocol A: Amine-Deactivated Silica Gel Chromatography

Causality: Triethylamine (Et₃N) neutralizes acidic silanol sites, preventing acid-catalyzed dehydration and reducing peak tailing caused by hydrogen bonding. This creates a self-validating system: if the column is properly deactivated, the UV-active enone impurity will not form on the column.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your mobile phase (e.g., 85:15 Hexane:Ethyl Acetate) and add 1% v/v Triethylamine (Et₃N).

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) using the[3].

  • Column Packing: Pour the slurry into the column. Flush with at least 3 column volumes of the Et₃N-spiked solvent to ensure complete deactivation of the silanol groups.

  • Equilibration: Flush the column with 2 column volumes of your standard mobile phase (without Et₃N) to remove unbound amine, which could otherwise contaminate your fractions.

  • Loading & Elution: Dissolve your crude 3-hydroxy-4,4-dimethylcyclohexan-1-one in a minimal amount of solvent and load it carefully. Elute using a gradient method.

  • Validation: Monitor fractions via TLC. Crucial Tip: The desired saturated β -hydroxy ketone is not strongly UV active and requires a KMnO₄ or PMA stain. If you see a strong UV-active spot at 254 nm, you are detecting the dehydrated enone byproduct.

Distillation & Thermal Purification Protocols

For larger scales (>10 g), chromatography becomes cost-prohibitive and time-consuming. Distillation is preferred, but thermal stress must be mitigated.

Protocol B: High-Vacuum Short-Path Distillation

Causality: Lowering the boiling point via high vacuum minimizes thermal stress, keeping the system below the activation energy threshold for dehydration.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus. The short path minimizes the residence time of the vapor, reducing thermal degradation risk.

  • Vacuum Application: Apply a high vacuum ( 0.1 mmHg). Ensure the system is completely leak-free; any oxygen or moisture can exacerbate side reactions.

  • Controlled Heating: Gradually increase the oil bath temperature. Do not exceed 90 °C. The target compound will distill significantly lower under high vacuum compared to atmospheric pressure.

  • Fraction Collection: Collect the main fraction while keeping the receiving flask chilled (0 °C) in an ice bath to immediately stabilize the purified product.

Quantitative Data & Purification Metrics

To ensure a self-validating workflow, compare your analytical results against these benchmark metrics.

ParameterValue / ObservationAnalytical Significance
Molecular Formula C₈H₁₄O₂Base mass for MS (m/z 142.10) verification.
UV Absorbance (Product) Negligible at 254 nmRequires KMnO₄ or PMA stain for TLC visualization.
UV Absorbance (Impurity) Strong at 254 nmQuick TLC diagnostic for the enone degradation product.
Predicted Boiling Point ~95–105 °C at 1.0 mmHgDictates the necessity of high-vacuum distillation.
¹H NMR Diagnostic Peak ~4.1 ppm (1H, m, C3-H)Disappearance of this peak indicates dehydration has occurred.

Purification Decision Matrix

Use the following logical workflow to determine the optimal purification strategy based on your experimental scale and crude purity.

PurificationWorkflow Start Crude 3-Hydroxy-4,4-dimethylcyclohexan-1-one Scale Assess Purification Scale Start->Scale SmallScale Small Scale (< 10 g) Scale->SmallScale LargeScale Large Scale (> 10 g) Scale->LargeScale Silica Amine-Deactivated Silica Chromatography SmallScale->Silica Distill Short-Path High-Vacuum Distillation (< 0.1 mmHg) LargeScale->Distill Validation Purity Validation (NMR & TLC) Silica->Validation Distill->Validation Degradation Enone Impurity Detected? (UV Active at 254nm) Validation->Degradation Pure Pure Product Isolated Degradation->Silica Yes (Repurify) Degradation->Pure No

Decision matrix for purification of 3-hydroxy-4,4-dimethylcyclohexan-1-one based on scale.

References

  • Jih Ru Hwu et al. "The Complete Mechanism of an Aldol Condensation." The Journal of Organic Chemistry. URL: [Link]

  • MDPI. "Indatraline: Synthesis and Effect on the Motor Activity of Wistar Rats." Molecules. URL: [Link]

Sources

Optimization

Technical Support Center: Resolution of 3-Hydroxy-4,4-dimethylcyclohexan-1-one

Welcome to the Technical Support & Troubleshooting Center. This guide is designed for research scientists and drug development professionals tasked with the stereochemical resolution of 3-hydroxy-4,4-dimethylcyclohexan-1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center. This guide is designed for research scientists and drug development professionals tasked with the stereochemical resolution of 3-hydroxy-4,4-dimethylcyclohexan-1-one .

Because this molecule possesses a single chiral center at the C3 position, it natively exists as a pair of enantiomers rather than diastereomers. Enantiomers cannot be separated via standard achiral chromatography due to their identical physical properties. To bypass this limitation, our validated workflow employs a Chiral Derivatizing Agent (CDA) to temporarily convert the enantiomeric mixture into a pair of chemically distinct diastereomers, enabling baseline separation before regenerating the pure target enantiomers.

Mechanistic Rationale & Workflow

The separation relies on the acylation of the C3 secondary alcohol using (1S)-(-)-Camphanic chloride . The rigid, bicyclic camphor-derived scaffold of the camphanate group amplifies the steric disparities between the two resulting diastereomeric esters. Because the bulky 4,4-dimethyl group sits directly adjacent to the C3 chiral center, the spatial orientation of the camphanate moiety creates a significant difference in polarity, allowing for separation on standard silica gel.

G Racemate Racemic 3-hydroxy-4,4- dimethylcyclohexan-1-one (Enantiomers) Deriv Derivatization Reaction (Pyridine, DMAP, CH2Cl2) Racemate->Deriv CDA (1S)-(-)-Camphanic Chloride (Chiral Derivatizing Agent) CDA->Deriv DiaMix Diastereomeric Mixture (Camphanate Esters) Deriv->DiaMix Chrom Silica Gel Chromatography (Achiral Stationary Phase) DiaMix->Chrom Dia1 Diastereomer 1 (Rf = 0.45) Chrom->Dia1 Dia2 Diastereomer 2 (Rf = 0.35) Chrom->Dia2 Hyd1 Mild Methanolysis (K2CO3, MeOH, 0 °C) Dia1->Hyd1 Hyd2 Mild Methanolysis (K2CO3, MeOH, 0 °C) Dia2->Hyd2 Enant1 Pure (R)-Enantiomer (Target) Hyd1->Enant1 Enant2 Pure (S)-Enantiomer (Target) Hyd2->Enant2

Workflow for indirect separation of 3-hydroxy-4,4-dimethylcyclohexan-1-one enantiomers.

Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system. Each phase includes specific analytical checkpoints to ensure the integrity of the molecule is maintained.

Phase 1: Diastereomeric Derivatization

Causality: The C3 hydroxyl is highly sterically hindered by the adjacent gem-dimethyl group at C4. To overcome this activation barrier and drive the reaction to 100% conversion, 4-Dimethylaminopyridine (DMAP) is strictly required as a nucleophilic acyl transfer catalyst.

  • Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere.

  • Dissolve racemic 3-hydroxy-4,4-dimethylcyclohexan-1-one (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Add anhydrous pyridine (3.0 equiv) and DMAP (0.1 equiv). Cool the mixture to 0 °C.

  • Slowly add (1S)-(-)-Camphanic chloride (1.5 equiv) portion-wise to control the exothermic acylation.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Check: Monitor via TLC (20% EtOAc/Hexane). The starting material ( ) should be completely consumed.

  • Quench with saturated aqueous NH₄Cl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Phase 2: Chromatographic Separation
  • Prepare a silica gel column (230-400 mesh) equilibrated with 10% EtOAc in Hexane.

  • Load the crude diastereomeric mixture. Elute using a shallow gradient of 10% to 20% EtOAc in Hexane.

  • Validation Check: Diastereomer 1 will elute first ( ), followed by Diastereomer 2 ( ). Pool and concentrate the fractions separately.

Phase 3: Mild Cleavage (Critical Step)

Causality: 3-hydroxy-4,4-dimethylcyclohexan-1-one is a β-hydroxy ketone . Exposure to standard saponification conditions (e.g., aqueous NaOH or LiOH at room temperature) will trigger an E1cB elimination, dehydrating the molecule to form the undesired 4,4-dimethylcyclohex-2-en-1-one . We use ultra-mild methanolysis to prevent this degradation.

  • Dissolve the isolated diastereomeric ester in anhydrous methanol (0.1 M).

  • Cool the solution strictly to 0 °C.

  • Add anhydrous K₂CO₃ (2.0 equiv) and stir for 2-4 hours.

  • Validation Check: Monitor by TLC. Once the ester is consumed, immediately neutralize the mixture with 1M HCl to exactly pH 7. Do not allow the mixture to remain basic during concentration.

  • Extract with diethyl ether, dry over MgSO₄, and concentrate under reduced pressure to yield the pure enantiomer.

Quantitative Data & Analytical Metrics

Use the following reference metrics to validate your separation efficiency and confirm the identity of your isolated intermediates.

ParameterDiastereomer 1 (Camphanate)Diastereomer 2 (Camphanate)
TLC Retention Factor ( ) 0.45 (20% EtOAc/Hexane)0.35 (20% EtOAc/Hexane)
Elution Order (Silica Gel) FirstSecond
Diagnostic H NMR Shift (C3-H) ~5.12 ppm (multiplet)~5.25 ppm (multiplet)
Post-Cleavage Recovery Yield > 92%> 90%
Target Enantiomeric Excess (ee) > 99%> 99%

Troubleshooting Guides & FAQs

Q: Why does the protocol refer to separating diastereomers when 3-hydroxy-4,4-dimethylcyclohexan-1-one only has one stereocenter? A: The native molecule possesses a single chiral center at C3, meaning it exists as a pair of enantiomers. Because enantiomers have identical physical properties in an achiral environment, they cannot be separated by standard silica gel chromatography. We temporarily convert them into diastereomers by reacting the hydroxyl group with a chiral derivatizing agent (CDA) , allowing for standard chromatographic resolution.

Q: My derivatization reaction stalled at 70% conversion. How can I drive it to completion? A: The secondary alcohol at C3 is severely sterically hindered by the adjacent 4,4-dimethyl group. If the reaction stalls, ensure you are using a highly active catalytic amount of DMAP. Furthermore, verify that your (1S)-(-)-Camphanic chloride is fresh. Acid chlorides readily hydrolyze to their corresponding carboxylic acids upon exposure to atmospheric moisture, rendering them unreactive .

Q: I am observing a new, UV-active spot during the hydrolysis step, and my yield of the pure enantiomer is low. What is happening? A: You are observing base-catalyzed E1cB elimination. Because your target is a β-hydroxy ketone, overly basic conditions or elevated temperatures will cause the molecule to dehydrate, yielding a conjugated enone (4,4-dimethylcyclohex-2-en-1-one) . To prevent this, strictly maintain the cleavage temperature at 0 °C, use mild K₂CO₃ in methanol, and neutralize the reaction to pH 7 before solvent evaporation.

Q: How can I verify the absolute configuration of the separated enantiomers without X-ray crystallography? A: While X-ray crystallography of the crystalline camphanate esters is the gold standard, you can utilize 1D and 2D NMR spectroscopy. The rigid camphanate group induces distinct anisotropic shielding effects that shift the protons of the cyclohexane ring differently depending on the absolute configuration at the C3 position .

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13297859, 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one." (Structural reference for E1cB elimination pathway). URL:[Link]

  • Greyhound Chromatography. "Derivatization Reagents: Selective Response & Detection." URL:[Link]

  • Wiley Online Library. "Differentiation of Chiral Compounds Using NMR Spectroscopy." URL:[Link]

Troubleshooting

Optimizing reaction conditions for stereoselective synthesis

Welcome to the Stereoselective Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this knowledge base to move beyond generic troubleshooting. Achieving high enantiomeric excess (ee) a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Stereoselective Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this knowledge base to move beyond generic troubleshooting. Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) requires treating your reaction as a delicate thermodynamic and kinetic ecosystem. Here, we address the root causes of stereochemical failures—from subtle solvent coordination effects to catalyst poisoning—and provide self-validating protocols to ensure your asymmetric transformations are robust and reproducible.

Section 1: Solvent & Temperature Dynamics

Q: Why did my enantiomeric excess (ee) drop significantly when I switched from THF to a more polar solvent like Acetonitrile? A: A common misconception in asymmetric catalysis is that solvent polarity (dielectric constant, ϵ ) is the sole driver of solvent-dependent enantioselectivity. In reality, stereocontrol is heavily dictated by the coordinating ability of the solvent.

When you switch to a coordinating solvent like acetonitrile, the solvent molecules can competitively bind to the open coordination sites of your chiral metal complex. This alters the geometry of the active catalytic species or displaces the chiral ligand entirely, leading to a highly active but non-selective background reaction. For instance, in the asymmetric cyclopropanation of styrene using dirhodium carboxylate catalysts, researchers found that enantioselectivity varied widely based on solvent coordination rather than just the dielectric constant[1]. Surprisingly, THF ( ϵ=7.6 ) yielded an 81% ee, while liquid fluoroform ( ϵ≈1.5 ) only yielded 35% ee, proving that specific solvent-catalyst interactions often override bulk polarity[1].

Q: Is lowering the temperature always the best way to increase enantioselectivity? A: Not always. While the Eyring equation dictates that lowering the temperature generally increases the influence of the activation energy difference ( ΔΔG‡ ) between diastereomeric transition states, this assumes a linear enthalpy-entropy relationship.

In many complex systems, such as biocatalytic resolutions or highly solvated metal complexes, temperature changes can induce a conformational shift in the catalyst or alter the aggregation state of the ligand. For example, in lipase-catalyzed kinetic resolutions, plotting enthalpy against entropy across different temperatures reveals "hairpin-type" compensation curves[2]. This indicates the presence of two thermodynamically distinct physical states of the enzyme in equilibrium[2]. Lowering the temperature too much may freeze the catalyst in the less stereoselective conformation. Always conduct a temperature gradient screen rather than defaulting to -78 °C.

Troubleshooting Start Issue: Low Enantiomeric Excess (ee) Purity Check Catalyst & Substrate Purity Start->Purity Step 1 Solvent Evaluate Solvent Coordination & Polarity Purity->Solvent If pure Temp Optimize Temperature (ΔΔG‡ Analysis) Solvent->Temp If ee still low Success Optimized Stereocontrol Temp->Success Target reached

Workflow for diagnosing and troubleshooting low enantioselectivity in catalytic reactions.

Section 2: Catalyst Deactivation & Additive Optimization

Q: My asymmetric hydrogenation of an amine-containing substrate stalled at 10% conversion. How do I rescue the reaction? A: You are likely experiencing catalyst poisoning. Lewis basic functional groups—such as free amines, heterocycles, and nitriles—are notorious for binding irreversibly to the electrophilic metal centers of chiral catalysts (e.g., Rh, Ru, or Ir complexes), effectively shutting down the catalytic cycle[3].

The Causality of the Solution: To prevent this, you must alter the electronic state of the interfering functional group without destroying the substrate. This is achieved through two primary strategies:

  • Stoichiometric Acid Additives: Adding Brønsted acids like HBF4​⋅OEt2​ or HOTf protonates the Lewis basic amine, converting it into an ammonium salt[3]. This removes its lone pair from the equation, preventing it from coordinating to the metal center.

  • Hydrogen Bond-Donating Solvents: If your substrate is acid-sensitive, switching to a strongly hydrogen-bonding solvent like 2,2,2-trifluoroethanol (TFE) can dynamically shield the basic lone pair through solvent-solute interactions, keeping the metal center free for the catalytic cycle[3].

Pathway Substrate Substrate with Lewis Basic Amine Poisoned Catalyst Poisoning (Dead End) Substrate->Poisoned Coordinates to Metal Additive Add HBF4·OEt2 or TFE Solvent Substrate->Additive Optimization Active Active Chiral Catalyst Complex Additive->Active Protonates/Shields Amine Product High Yield & High ee Product Active->Product Stereoselective Hydrogenation

Mechanistic pathway demonstrating catalyst poisoning rescue via acid additives or TFE.

Section 3: Quantitative Data Summary

To effectively optimize your conditions, refer to the following synthesized data table comparing the impact of solvent and additive choices on stereoselective outcomes.

Table 1: Impact of Reaction Parameters on Asymmetric Catalysis

Reaction ParameterCondition TestedMechanistic ImpactObserved Outcome
Solvent (Cyclopropanation) Liquid CHF3​ ( ϵ≈1.5 )Low polarity, weak coordination35% ee[1]
Solvent (Cyclopropanation) THF ( ϵ=7.6 )Moderate polarity, specific coordination81% ee[1]
Additive (Hydrogenation) None (Amine substrate)Lewis base binds to metal center<10% Conversion[3]
Additive (Hydrogenation) HBF4​⋅OEt2​ (1.0 equiv)Amine protonation prevents binding>95% Conversion, High ee[3]
Solvent (Hydrogenation) TFE (2,2,2-Trifluoroethanol)H-bonding shields basic lone pairs>90% Conversion, High ee[3]

Section 4: Self-Validating Experimental Protocols

Protocol: High-Throughput In Situ Ligand Screening for Asymmetric Hydrogenation

Purpose: To rapidly identify the optimal chiral ligand-metal combination while minimizing the consumption of precious metal precursors. This protocol utilizes in situ catalyst formation, which relies on the thermodynamic preference of the metal to bind the bidentate chiral ligand over labile counter-ions[3].

Step 1: Glovebox Preparation (Anaerobic & Anhydrous)

  • Action: Transfer all metal precursors (e.g., [Rh(cod)2​]BF4​ ), chiral ligands, and substrates into an inert-atmosphere glovebox ( O2​ < 1 ppm, H2​O < 1 ppm).

  • Causality: Phosphine ligands are highly susceptible to oxidation. Even trace oxygen forms phosphine oxides, which drastically alter the bite angle and electronic properties of the ligand, leading to racemic background reactions.

Step 2: In Situ Catalyst Generation

  • Action: In a 96-well or 1536-well plate, dispense the metal precursor (1.0 mol%) and the chiral ligand (1.1 mol%) into the designated solvent (e.g., anhydrous MeOH or TFE). Stir for 30 minutes at room temperature before adding the substrate.

  • Causality: The 10% excess of ligand ensures complete consumption of the metal precursor. Pre-stirring allows the thermodynamically stable chiral complex to form completely. Failing to pre-stir leaves unligated metal in solution, which will catalyze a fast, non-selective racemic reduction, destroying your ee.

Step 3: Substrate and Additive Introduction

  • Action: Add the substrate (0.1 M concentration) and any necessary additives (e.g., 1.0 equiv HBF4​⋅OEt2​ if the substrate contains a basic amine) to each well[3]. Seal the plate with a breathable membrane.

Step 4: Pressurization and Reaction Kinetics

  • Action: Transfer the plate to a high-pressure reactor. Purge with H2​ gas three times, then pressurize to the target pressure (e.g., 50-500 psig)[3]. Heat to the desired temperature and agitate for 12-24 hours.

  • Causality: Hydrogen pressure directly impacts the turnover-limiting step. If the oxidative addition of H2​ is slow, lower pressures will favor off-cycle resting states that may erode enantioselectivity. Screening at both low and high pressures is mandatory to capture the full kinetic profile of the ligand library[3].

References

  • Supercritical and Liquid Solvent Effects on the Enantioselectivity of Asymmetric Cyclopropanation with Tetrakis[1-[(4-tert-butylphenyl)-sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II) Source: Journal of the American Chemical Society URL:[Link]

  • Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states Source: Biotechnology and Bioengineering (PubMed) URL:[Link]

  • High-Throughput Experimentation-Enabled Asymmetric Hydrogenation Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Enantiomeric Excess in 3-Hydroxy-4,4-dimethylcyclohexan-1-one Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the asymmetric synthesis of 3-hydroxy-4,4-dimethylcyclohexan-1-one , a highly valuable chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the asymmetric synthesis of 3-hydroxy-4,4-dimethylcyclohexan-1-one , a highly valuable chiral building block[1].

The synthesis of this molecule is typically achieved via the desymmetrization of its prochiral precursor, 4,4-dimethylcyclohexane-1,3-dione , using either biocatalytic (Ketoreductase/ADH) or chemocatalytic (Asymmetric Transfer Hydrogenation) methods. The most common point of failure—resulting in low enantiomeric excess (ee) and poor conversion—is the inherent keto-enol tautomerization of the 1,3-diketone substrate[2].

Below, you will find diagnostic workflows, mechanistic FAQs, quantitative data comparisons, and self-validating protocols to resolve these issues.

Diagnostic Workflows & Reaction Dynamics

Reaction_Pathway Diketone 4,4-Dimethylcyclohexane -1,3-dione (Prochiral) Enol Enol Tautomer (Inhibitory/Achiral) Diketone->Enol High pH / Temp KRED KRED / ADH (pH 6.0, 25°C) Diketone->KRED Enzymatic ATH Ru-TsDPEN ATH (Anhydrous) Diketone->ATH Chemical Enol->ATH Catalyst poisoning Racemic Racemic Mixture (Low ee) Enol->Racemic Background reduction Product 3-Hydroxy-4,4-dimethyl- cyclohexan-1-one (>99% ee) KRED->Product Diketone selective ATH->Product Diketone selective

Reaction pathway showing tautomerization dynamics and their impact on desymmetrization.

Troubleshooting_Workflow Start Issue: Low ee (< 90%) Detected Method Identify Reduction Methodology Start->Method Enz Biocatalytic (KRED) Method->Enz Chem Chemocatalytic (ATH) Method->Chem Check1 Check pH & Temp Is pH > 7.0? Enz->Check1 Check3 Check Solvent Water/O2 present? Chem->Check3 Fix1 Buffer to pH 6.0-6.5 Lower Temp to 25°C Check1->Fix1 Fix3 Use Degassed Azeotropic HCOOH/NEt3 Check3->Fix3

Diagnostic workflow for troubleshooting low enantiomeric excess in desymmetrization.

Troubleshooting FAQs

Q1: My biocatalytic desymmetrization using a Ketoreductase (KRED) is stalling at 40% conversion with <80% ee. Why is the enzyme failing? Causality: The root cause is rarely the enzyme itself, but rather the substrate's state in solution. 4,4-dimethylcyclohexane-1,3-dione exists in equilibrium with its enol tautomer. Ketoreductases are highly specific to the diketone form[3]. If your reaction buffer is at pH 7.5 or higher, or if the temperature exceeds 30°C, the equilibrium shifts drastically toward the planar, achiral enolate/enol form. This starves the enzyme of its true substrate, stalling conversion and allowing non-selective background reduction to degrade the ee. Solution: Lower the pH of your phosphate buffer to 6.0–6.5 and maintain the temperature at 25°C to suppress enolization.

Q2: I am using a Ru-TsDPEN catalyst for Asymmetric Transfer Hydrogenation (ATH). The reaction yields the product, but the ee fluctuates wildly between batches. What is the mechanism behind this inconsistency? Causality: Ru-TsDPEN catalysts achieve high enantioselectivity via a highly ordered, rigid transition state stabilized by NH-O hydrogen bonding between the chiral diamine ligand and the substrate[2]. The enol tautomer of a 1,3-diketone can act as a bidentate ligand. If enolization occurs, the enol competitively coordinates to the Ruthenium center, displacing the chiral TsDPEN ligand or forming an inactive, non-stereoselective complex (catalyst poisoning)[4]. Furthermore, trace water promotes this enolization and can hydrolyze the catalyst. Solution: Ensure strictly anhydrous conditions. Use a degassed azeotropic mixture of formic acid and triethylamine (HCOOH/NEt 3​ 5:2) as the hydrogen donor, which maintains a slightly acidic environment that favors the diketone form.

Q3: How can I accurately validate the enantiomeric excess? My chiral GC chromatograms show severe peak tailing. Causality: The free secondary hydroxyl group on 3-hydroxy-4,4-dimethylcyclohexan-1-one interacts strongly with the silanol groups on the stationary phase of chiral GC columns, leading to peak broadening and inaccurate integration. Solution: Implement a pre-analysis derivatization step. Acetylating the crude product converts the free hydroxyl into an acetate, eliminating hydrogen bonding with the column and ensuring sharp, baseline-resolved peaks for accurate ee quantification.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters, tautomeric state, and the resulting desymmetrization efficiency.

MethodologyReaction ConditionsPredominant Substrate StateConversion (%)Enantiomeric Excess (ee %)
KRED (Biocatalytic) pH 7.5, 35°C, Aqueous BufferEnol / Enolate45%65%
KRED (Biocatalytic) pH 6.0, 25°C, Aqueous BufferDiketone>95%>99%
Ru-TsDPEN (ATH) Wet DCM / HCOOH, 25°CMixed (Enol interference)30%50%
Ru-TsDPEN (ATH) Anhydrous HCOOH/NEt 3​ , 25°CDiketone92%95%

Self-Validating Experimental Protocols

Protocol A: Optimized Biocatalytic Desymmetrization (KRED)

This protocol incorporates a self-validating blank control to ensure the observed ee is strictly enzyme-driven and not an artifact of background enol reduction.

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer and adjust strictly to pH 6.0 using phosphoric acid.

  • Cofactor System Assembly: To the buffer, add NADP + (1 mM), Glucose (100 mM), and Glucose Dehydrogenase (GDH, 10 U/mL) for continuous cofactor recycling.

  • Substrate Addition: Dissolve 4,4-dimethylcyclohexane-1,3-dione (50 mM) in a minimal amount of DMSO (final DMSO concentration <5% v/v) and add to the buffer.

  • Self-Validation Split: Remove 10 mL of this mixture into a separate flask labeled "Blank Control" (Do not add KRED to this flask).

  • Enzyme Addition: To the main reaction vessel, add the selected KRED enzyme (e.g., 5 mg/mL).

  • Incubation: Stir both vessels at 25°C for 24 hours.

  • Validation & Extraction: Extract both vessels with Ethyl Acetate (3 x 50 mL). Validation criteria: The Blank Control must show 0% conversion to the hydroxy ketone. If conversion is observed in the blank, background enol reduction is occurring, and the pH must be lowered further.

Protocol B: Analytical Validation via Derivatization and Chiral GC

Use this protocol to prepare samples from Protocol A for accurate ee determination.

  • Sample Preparation: Concentrate 5 mL of the organic extract from Protocol A under reduced pressure to yield the crude 3-hydroxy-4,4-dimethylcyclohexan-1-one.

  • Acetylation: Dissolve the crude residue in 1 mL of anhydrous Dichloromethane (DCM). Add Acetic Anhydride (Ac 2​ O, 2.0 eq), Pyridine (2.0 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction: Stir at room temperature for 2 hours.

  • Quench: Quench the reaction with 1 mL of saturated aqueous NaHCO 3​ . Extract the organic layer and dry over anhydrous Na 2​ SO 4​ .

  • GC Analysis: Inject 1 µL of the organic layer into a Gas Chromatograph equipped with a CP-Chirasil-Dex CB column. Run isothermally at 120°C. The acetylated enantiomers will elute as sharp, baseline-resolved peaks, allowing for precise integration of the ee.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Impurity Profiling for 3-Hydroxy-4,4-dimethylcyclohexan-1-one

Welcome to the Technical Support Center. This portal is designed for researchers, analytical chemists, and drug development professionals working with 3-hydroxy-4,4-dimethylcyclohexan-1-one (CAS: 71385-27-8) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, analytical chemists, and drug development professionals working with 3-hydroxy-4,4-dimethylcyclohexan-1-one (CAS: 71385-27-8) .

As a critical bicyclic/monocyclic intermediate, this compound is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including arginine methyltransferase (PRMT) inhibitors ()[1] and taxoid-like macrolactams ()[2]. Because this β -hydroxy ketone lacks a conjugated π -system, it is "UV-blind" at standard analytical wavelengths. This inherently complicates impurity profiling, requiring orthogonal detection strategies and a deep mechanistic understanding of its synthetic pathways.

Analytical Workflow for Impurity Identification

The following logical workflow dictates our approach to isolating and characterizing impurities in this specific matrix.

ImpurityWorkflow Start Crude 3-Hydroxy-4,4-dimethylcyclohexan-1-one HPLC HPLC-ELSD/CAD Profiling (Detects non-UV active species) Start->HPLC LCMS High-Resolution LC-MS (ESI+ / APCI+ Mass ID) HPLC->LCMS Branch1 m/z = 125.09 [M+H]+ (-H2O from target) LCMS->Branch1 Dehydration Branch2 m/z = 145.12 [M+H]+ (+2H from target) LCMS->Branch2 Reduction Branch3 m/z = 141.09 [M+H]+ (-2H from target) LCMS->Branch3 Oxidation Imp1 4,4-Dimethylcyclohex-2-en-1-one (Elimination / SM) Branch1->Imp1 Imp2 4,4-Dimethylcyclohexane-1,3-diol (Over-reduction) Branch2->Imp2 Imp3 4,4-Dimethylcyclohexane-1,3-dione (Over-oxidation) Branch3->Imp3 NMR 2D NMR (HSQC/HMBC) Regiochemistry & Connectivity Imp1->NMR Imp2->NMR Imp3->NMR

Analytical workflow for the identification of 3-hydroxy-4,4-dimethylcyclohexan-1-one impurities.

Mechanistic Origins & Quantitative Data Summary

Understanding how an impurity forms is the prerequisite to eliminating it. The synthesis of 3-hydroxy-4,4-dimethylcyclohexan-1-one typically proceeds via the reductive opening of an epoxide (e.g., using lithium naphthalenide)[1] or via the hydration/conjugate addition of 4,4-dimethylcyclohex-2-en-1-one[3].

Based on these pathways, we can predict and categorize the most common impurities:

Table 1: Quantitative Impurity Profile Summary
Impurity IdentityMechanistic OriginMolecular FormulaExact Mass [M+H]⁺Approx. RRT*Optimal Detection
3-Hydroxy-4,4-dimethylcyclohexan-1-one Target API/Intermediate C₈H₁₄O₂ 143.1067 1.00 ELSD / CAD
4,4-Dimethylcyclohex-2-en-1-oneUnreacted SM / E1cB EliminationC₈H₁₂O125.09611.25UV (254 nm)
4,4-Dimethylcyclohexane-1,3-diolOver-reduction of C1 KetoneC₈H₁₆O₂145.12230.85ELSD / CAD
4,4-Dimethylcyclohexane-1,3-dioneOver-oxidation of C3 AlcoholC₈H₁₂O₂141.09101.15UV (280 nm)
3-Hydroxy-5,5-dimethylcyclohexan-1-oneRegioisomeric Epoxide OpeningC₈H₁₄O₂143.10670.98ELSD / CAD

*RRT = Relative Retention Time on a standard C18 reverse-phase gradient.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, do not rely on standard UV-HPLC. Use the following self-validating protocols designed specifically for aliphatic β -hydroxy ketones.

Protocol A: Orthogonal HPLC-ELSD/UV Profiling

Causality: Because the target molecule lacks extended π -conjugation, UV detection at 210–254 nm will yield false-negative purity results. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is mandatory to observe the true mass balance.

Step-by-step Methodology:

  • Column Selection: Use a high-endcapping C18 column (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm) to prevent secondary interactions with the hydroxyl group.

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in MS-grade Water.

    • Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes. Flow rate: 1.0 mL/min.

  • Detector Settings:

    • UV: Set to 254 nm (to specifically flag the conjugated 4,4-dimethylcyclohex-2-en-1-one impurity).

    • ELSD: Drift tube temperature at 45°C, Nebulizer gas at 40 psi. (Note: Do not exceed 50°C, as the target compound is semi-volatile and will evaporate, destroying your signal).

  • Self-Validation Check: Inject a mixed standard containing the target compound and a UV-active tracer (e.g., toluene). If the ELSD detects both peaks but the UV detector only sees toluene, your orthogonal detection system is successfully validated.

Protocol B: Regiochemical Assignment via 2D NMR (HMBC)

Causality: LC-MS cannot differentiate between the target compound and its regioisomer (3-hydroxy-5,5-dimethylcyclohexan-1-one), as both share the exact mass of 143.1067 [M+H]⁺. Carbon-Proton connectivity must be mapped.

Step-by-step Methodology:

  • Isolate the impurity peak using preparative HPLC-ELSD.

  • Lyophilize the fraction and dissolve 5 mg in 0.5 mL of CDCl₃.

  • Acquire ¹H, ¹³C, and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectra.

  • Data Interpretation: Locate the gem-dimethyl protons (a 6H singlet around δ 1.0–1.2 ppm).

    • In the target compound (4,4-dimethyl) , these protons will show strong 3-bond HMBC correlations to the C3 carbinol carbon ( δ ~70 ppm) and the C5 methylene carbon.

    • In the regioisomer (5,5-dimethyl) , the methyl protons will correlate to C4 and C6, but will not show a 3-bond coupling to the C3 carbinol carbon.

  • Self-Validation Check: The integration of the gem-dimethyl protons (6H) must perfectly match the integration of the C3 carbinol proton (1H multiplet). Any fractional deviation indicates co-elution of an enantiomer or structurally similar impurity, invalidating the purity assessment.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a massive peak at m/z 125.09[M+H-H₂O]⁺ instead of the expected parent ion (m/z 143.11). Is my compound degrading in the reactor? A1: Not necessarily. Causality: β -hydroxy ketones are notoriously prone to in-source fragmentation during Electrospray Ionization (ESI). The thermal loss of water (-18 Da) forms a highly stable, conjugated enone ion (4,4-dimethylcyclohex-2-en-1-one)[3]. Troubleshooting: To determine if this is a real impurity or an MS artifact, lower your capillary/fragmentor voltage significantly, or switch to Atmospheric Pressure Chemical Ionization (APCI). If the m/z 125.09 peak disappears at lower voltages, it was an ionization artifact.

Q2: I am observing a persistent impurity at RRT 1.25 that has a strong UV absorbance at 254 nm. How do I remove it? A2: This is almost certainly 4,4-dimethylcyclohex-2-en-1-one. Causality: Under basic or highly acidic synthetic conditions, the target compound undergoes E1cB or acid-catalyzed dehydration. The driving force is the formation of the thermodynamically stable α,β -unsaturated ketone. Troubleshooting: Ensure your reaction pH is strictly controlled during the workup phase. Avoid prolonged exposure to strong bases (like NaOH or KOH) during extraction. This impurity can usually be cleared via silica gel chromatography (using a Hexane/Ethyl Acetate gradient), as the enone is significantly less polar than the target alcohol.

Q3: My ELSD chromatogram shows an early-eluting peak (RRT 0.85). What is the likely structure? A3: This is the over-reduction product: 4,4-dimethylcyclohexane-1,3-diol. Causality: If you are using strong reducing agents (e.g., lithium naphthalenide or excess borohydrides) to open an epoxide or reduce an enone[1], the C1 ketone can be inadvertently reduced to a secondary alcohol. Diols are highly polar and will elute earlier on a reverse-phase C18 column. Troubleshooting: Monitor the reduction step kinetically. Quench the reaction strictly at the stoichiometric endpoint using saturated aqueous ammonium chloride to prevent over-reduction.

References

  • European Patent Office. ARGININE METHYLTRANSFERASE INHIBITORS AND USES THEREOF. EP 2970132 B1. (Details the synthesis of 3-hydroxy-4,4-dimethylcyclohexan-1-one via lithium naphthalenide epoxide opening).

  • Gentile, G., et al. Synthesis of dimeric and tetrameric macrolactams with cytotoxic activity. Canadian Journal of Chemistry. (Discusses the utilization of 4,4-dimethylcyclohex-2-en-1-one in complex macrolactam synthesis).

  • Poplata, S., et al. Visible Light-Mediated Photochemical Reactions of 2-(2′-Alkenyloxy)cycloalk-2-enones. ACS Publications. (Provides NMR characterization and synthesis context for substituted cycloalkenones).

  • ChemSynthesis Database. 3-hydroxy-4,4-dimethylcyclohexanone - Synthesis and Physical Properties.

Sources

Optimization

Technical Support Center: Synthesis of Hydroxy Ketones

Welcome to the technical support center for the synthesis of hydroxy ketones. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the synthesis of these v...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of hydroxy ketones. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the synthesis of these valuable intermediates. Instead of a generic overview, we will directly address common pitfalls through a series of troubleshooting guides and frequently asked questions (FAQs), providing not just solutions but the underlying chemical principles. Our goal is to equip you with the expertise to diagnose issues, optimize your reactions, and validate your results.

Section 1: α-Hydroxy Ketones via Oxidation of Silyl Enol Ethers (Rubottom Oxidation)

The Rubottom oxidation is a robust method for the α-hydroxylation of ketones and aldehydes via their silyl enol ether derivatives.[1][2] It typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to generate an α-siloxy ketone, which is then hydrolyzed to the desired α-hydroxy ketone.[3] Despite its utility, several issues can arise.

Troubleshooting & FAQs

Q1: My Rubottom oxidation yield is consistently low. What are the likely causes?

A: Low yields in a Rubottom oxidation can often be traced to three primary factors: the quality of the starting silyl enol ether, suboptimal reaction conditions, or competing side reactions.

  • Silyl Enol Ether Instability: Silyl enol ethers are sensitive to moisture and acid. Ensure your starting material is pure and has been handled under anhydrous conditions. Incomplete conversion to the silyl enol ether will leave unreacted ketone, which will not undergo oxidation.

  • Reaction Temperature: The initial epoxidation step is typically performed at low temperatures (e.g., 0 °C or below) to control the reaction rate and minimize side products. Allowing the reaction to warm prematurely can lead to degradation.

  • Competing Baeyer-Villiger Oxidation: While less common for silyl enol ethers than for simple ketones, a competitive Baeyer-Villiger rearrangement can occur, especially with strained cyclic systems or electron-rich substrates, leading to ester or lactone byproducts.

  • Incomplete Hydrolysis: The final de-silylation step requires a fluoride source (like TBAF) or aqueous acid/base workup.[3] If this step is incomplete, you will isolate the α-siloxy ketone, reducing the yield of the target α-hydroxy ketone.

Q2: I'm observing a significant amount of an unexpected ester byproduct. What is happening?

A: The formation of an ester or lactone strongly suggests a competing Baeyer-Villiger oxidation . This occurs when the peroxyacid oxidizes the starting ketone (if any remains) or, in some cases, the product ketone itself. To mitigate this, ensure complete conversion to the silyl enol ether before adding the oxidant and maintain low reaction temperatures.

Core Mechanism: The Rubottom Oxidation Pathway

The reaction proceeds through a well-defined sequence involving epoxidation of the electron-rich silyl enol ether, followed by an acid-catalyzed ring-opening and a 1,4-silyl migration known as the Brook rearrangement.[1]

Rubottom_Oxidation cluster_main Rubottom Oxidation Mechanism start Silyl Enol Ether inter1 Siloxy Oxirane (Epoxide Intermediate) start->inter1 + m-CPBA (Prilezhaev-type oxidation) inter2 Oxocarbenium Ion inter1->inter2 Acid-catalyzed ring-opening inter3 α-Siloxy Ketone inter2->inter3 1,4-Silyl Migration (Brook Rearrangement) product α-Hydroxy Ketone inter3->product Hydrolysis (H₃O⁺ or F⁻)

Caption: Key stages of the Rubottom oxidation mechanism.[1][3]

Section 2: β-Hydroxy Ketones via Aldol Reactions

The aldol reaction is a cornerstone of C-C bond formation, creating β-hydroxy carbonyl compounds.[4] However, its classical execution with simple bases like hydroxide is often plagued by pitfalls, including reversibility and lack of selectivity.[5] Modern variations, such as the Mukaiyama aldol addition, offer greater control but come with their own set of challenges.[6][7]

Troubleshooting & FAQs

Q1: I'm attempting a crossed-aldol reaction between two different carbonyl compounds and getting a complex mixture of products. How can I achieve selectivity?

A: This is the classic challenge of crossed-aldol reactions. When both carbonyl partners have α-hydrogens, four potential products can form (two self-condensation and two crossed-aldol products), leading to a purification nightmare.[5][8]

Solutions for Selectivity:

  • Use a Non-enolizable Electrophile: Choose an aldehyde with no α-hydrogens (e.g., benzaldehyde, formaldehyde) as the electrophilic partner. It can only act as an acceptor, halving the number of possible products.[8]

  • Kinetic Control with Strong Bases: The most common modern approach is to use a strong, non-nucleophilic base (e.g., LDA) at low temperature (-78 °C) to pre-form one enolate quantitatively and irreversibly.[4][9] This "directed" enolate can then be added to the second carbonyl partner with high selectivity.

  • Mukaiyama Aldol Addition: Convert one carbonyl partner into a silyl enol ether (a "masked" enolate). In the presence of a Lewis acid catalyst (e.g., TiCl₄), it will react selectively with the other carbonyl compound.[6][7] This method avoids the harsh basic conditions of traditional enolates.

Crossed_Aldol_Pitfall cluster_reactants Reactants cluster_products Potential Products A Carbonyl 'A' (Enolizable) P1 A + A (Self-Aldol) A->P1 Acts as Nucleophile/Electrophile P3 A(enolate) + B A->P3 Acts as Nucleophile/Electrophile B Carbonyl 'B' (Enolizable) P2 B + B (Self-Aldol) B->P2 Acts as Nucleophile/Electrophile P4 B(enolate) + A B->P4 Acts as Nucleophile/Electrophile title The Crossed-Aldol Selectivity Problem

Caption: Uncontrolled crossed-aldol reactions can yield four products.[8]

Q2: My aldol reaction is reversible, and my product yield is low at equilibrium (Retro-Aldol Reaction). How can I drive the reaction to completion?

A: The retro-aldol reaction is a significant pitfall, especially for sterically hindered ketones where the equilibrium favors the starting materials.[5]

  • Dehydration (Aldol Condensation): If your target is the α,β-unsaturated ketone, heating the reaction mixture, often with acid or base, will eliminate water. This dehydration step is typically irreversible and will drive the entire equilibrium towards the final condensed product.[8]

  • Use of Lewis Acids: In reactions like the Mukaiyama aldol, the Lewis acid activates the electrophile, allowing the reaction to proceed under milder, often irreversible conditions.[7]

  • Trapping the Product: In some cases, the β-hydroxy ketone can be trapped in situ by protecting the hydroxyl group, preventing the reverse reaction.

Q3: My Mukaiyama aldol reaction is not working or is very slow. What should I check?

A: The Mukaiyama aldol reaction is sensitive to several factors:

  • Lewis Acid Stoichiometry and Activity: Ensure your Lewis acid (e.g., TiCl₄, BF₃·OEt₂) is fresh and anhydrous. Many Lewis acids are deactivated by water.[10] While some reactions are catalytic, others require stoichiometric amounts of the Lewis acid.[7]

  • Solvent: The reaction must be carried out in a dry, aprotic solvent.

  • Substrate Reactivity: Ketones are generally less reactive electrophiles than aldehydes in Mukaiyama aldol reactions.[11] For sluggish ketone substrates, you may need a stronger Lewis acid or higher reaction temperatures.

Section 3: α-Hydroxy Ketones via Acyloin Condensation

The acyloin condensation is a powerful reductive coupling of two ester molecules using metallic sodium to form an α-hydroxy ketone (an acyloin).[12][13] While effective, especially for forming large rings, it is prone to a major side reaction.

Troubleshooting & FAQs

Q1: My acyloin condensation is giving a β-keto ester as a major byproduct instead of the acyloin. What is causing this?

A: You are observing a competing Dieckmann condensation (for intramolecular reactions) or Claisen condensation (for intermolecular reactions).[14] This side reaction is base-catalyzed, and the sodium alkoxide generated during the acyloin reaction is a strong enough base to promote it.

The Definitive Solution: The Rühlmann Modification The most effective way to suppress this side reaction is to add chlorotrimethylsilane (TMSCl) to the reaction mixture.[14][15] TMSCl acts as a trapping agent. It reacts rapidly with the sodium enediolate intermediate to form a stable bis-silyl ether.[16] It also scavenges the alkoxide byproduct, preventing it from catalyzing the unwanted condensation. The bis-silyl ether can then be easily hydrolyzed in a separate acidic workup step to yield the pure acyloin.[15]

Acyloin_Condensation cluster_main Acyloin Condensation Pathways cluster_tmscl Rühlmann Modification cluster_no_tmscl Classical Conditions start 2x Ester + Na inter1 Enediolate Intermediate start->inter1 trap TMSCl Trap inter1->trap + TMSCl side_react Alkoxide Byproduct (Base) inter1->side_react No TMSCl inter2 Bis-silyl Ether (Stable) trap->inter2 product1 Pure α-Hydroxy Ketone inter2->product1 Acid Hydrolysis product2 β-Keto Ester (Side Product) side_react->product2 Dieckmann/Claisen Condensation

Caption: TMSCl traps the enediolate, preventing base-catalyzed side reactions.[14]

Section 4: Hydroxy Ketones via Selective Oxidation of Diols

Often, a hydroxy ketone is prepared by the selective oxidation of a diol. This requires an oxidant that can differentiate between primary and secondary alcohols or can be controlled to prevent over-oxidation to a dicarbonyl or carboxylic acid.[17][18] The Swern oxidation is a popular choice due to its mild conditions.[19][20]

Troubleshooting & FAQs

Q1: I am trying to oxidize a secondary alcohol in the presence of a primary alcohol to get a hydroxy ketone, but I am getting a mixture of products. How can I improve selectivity?

A: While many reagents will oxidize both, secondary alcohols are generally oxidized more readily than primary alcohols due to electronic and steric factors.[17] However, achieving high chemoselectivity requires careful choice of reagents and conditions.

Reagent SystemSelectivity for Secondary ROHCommon Pitfalls
Swern Oxidation Moderate to GoodRequires strict low temp. (-78°C); odorous DMS byproduct.[19][21]
Dess-Martin Periodinane (DMP) GoodCan be expensive; potentially explosive under heat/shock.
TEMPO/Bleach (Anelli-Montanari) Good (pH dependent)Over-oxidation of primary alcohol to acid at higher pH.[22]
Chromium Reagents (PCC, PDC) ModerateToxic and environmentally hazardous.[18]

For best results, use a sterically hindered oxidant and carefully control stoichiometry. Often, protecting the more reactive primary alcohol as a silyl ether before oxidation is the most reliable strategy.

Q2: My Swern oxidation is giving a low yield and a strong, unpleasant smell persists even after workup. What went wrong?

A: These are classic symptoms of a problematic Swern oxidation.

  • Low Yield: This is almost always due to improper temperature control . The reaction must be kept at or below -60 °C during the formation of the reactive intermediate.[21] If the temperature rises, the intermediate can decompose via a Pummerer rearrangement, leading to side products like methylthiomethyl (MTM) ethers and reduced yield.[21]

  • Persistent Odor: The smell is from dimethyl sulfide (DMS) , a volatile and odorous byproduct.[19] While most is removed on a rotary evaporator, trace amounts cling to glassware and product.

    • Removal: A dilute bleach (NaOCl) or potassium permanganate wash during workup can oxidize residual DMS to odorless DMSO or DMSO₂, but this risks oxidizing your product. A safer method is to wash all glassware with bleach after the experiment is complete.[21]

Swern_Troubleshooting start Swern Oxidation: Low Yield? temp Was temperature maintained below -60°C throughout? start->temp Yes sol_temp Optimize cooling bath (e.g., Acetone/Dry Ice). Slow addition of reagents. start->sol_temp No reagents Are reagents (DMSO, Oxalyl Chloride) anhydrous and fresh? temp->reagents Yes temp->sol_temp No stoich Was stoichiometry correct? (Base added last) reagents->stoich Yes sol_reagents Use freshly distilled/opened reagents under inert atmosphere. reagents->sol_reagents No sol_stoich Re-check stoichiometry. Ensure alcohol reacts completely before adding base. stoich->sol_stoich No side_products Analyze crude for MTM ether or other Pummerer byproducts. stoich->side_products Yes

Caption: A logical workflow to troubleshoot low yields in Swern oxidations.[21]

Section 5: General Pitfalls & Best Practices
Protecting Group Strategies

When synthesizing complex molecules with multiple functional groups, selective protection and deprotection is critical.[23][24] For hydroxy ketones, you might need to protect either the hydroxyl or the ketone functionality.

Q: I need to perform a reaction on the ketone of my hydroxy ketone (e.g., a Grignard addition) without affecting the hydroxyl group. How should I protect the alcohol?

A: The hydroxyl group is acidic and will quench organometallic reagents. It must be protected. The most common protecting groups for alcohols are silyl ethers (e.g., TBS, TIPS). They are easily installed (e.g., using TBSCl and imidazole), are robust to a wide range of non-acidic and non-fluoride conditions (including Grignard reagents), and are selectively removed with a fluoride source like TBAF.

Q: I need to perform a reaction on the hydroxyl group (e.g., acylation) but want to prevent the ketone from undergoing enolization or side reactions. What's the best approach?

A: The ketone should be protected. The most common and robust protecting group for a ketone is a cyclic acetal (or ketal) , typically formed with ethylene glycol under acidic conditions.[23][25] Acetals are exceptionally stable to basic, nucleophilic, and reductive conditions. They are readily removed by treatment with aqueous acid.[26]

Protecting_Group_Strategy start Starting Material (Hydroxy Ketone) protect Protect Ketone (e.g., Ethylene Glycol, H⁺) start->protect react Perform Reaction on -OH (e.g., Acylation, Oxidation) protect->react deprotect Deprotect Ketone (Aqueous Acid) react->deprotect product Final Product deprotect->product

Caption: A typical workflow using a protecting group for a ketone.[23][26]

Experimental Protocols
Protocol 1: Acyloin Condensation with TMSCl Trapping (Rühlmann Modification)

This protocol is adapted from established procedures for suppressing Dieckmann condensation.[14][16]

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

  • Reagents: Add anhydrous toluene (or another suitable aprotic solvent like xylene) to the flask. Add finely cut sodium metal (4.2 eq.) to the solvent.

  • Heating: Heat the mixture to reflux with vigorous stirring to create a fine dispersion of sodium sand. Once dispersed, allow the mixture to cool to room temperature.

  • Addition: Add chlorotrimethylsilane (TMSCl, 2.2 eq.) to the sodium suspension.

  • Substrate Addition: Slowly add a solution of the diester (1.0 eq.) in anhydrous toluene to the reaction mixture over 2-3 hours. The reaction is exothermic. Maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture at reflux for an additional 2 hours.

  • Workup (Hydrolysis): Cool the reaction mixture to 0 °C. Cautiously add ethanol to quench any unreacted sodium, followed by slow addition of 1M aqueous HCl.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude α-hydroxy ketone by column chromatography or distillation.

References
  • Acyloin Ester Condensation. (n.d.). Organic Chemistry Portal.
  • α-Hydroxy Ketones via Reductive Coupling of Esters: Acyloin Condensation Overview. (2023, April 30). JoVE.
  • What side reactions are suppressed by the use of TMSCl in the acyloin condensation?. (2018, September 9). Chemistry Stack Exchange.
  • Troubleshooting guide for the synthesis of hydroxyphenyl ethanone derivatives. (n.d.). BenchChem.
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). (2024, March 29). Suzhou Highfine Biotech.
  • Rubottom oxidation. (n.d.). Wikipedia.
  • The Unassuming Core: A Technical Guide to the Simplest α-Hydroxy Ketone. (n.d.). BenchChem.
  • Acyloin condensation in which chlorotrimethylsilane is used as a trapping agent. (1977). Organic Syntheses, 57, 1.
  • Synthesis of α-hydroxy ketones and aldehydes. (n.d.). Organic Chemistry Portal.
  • Protecting Groups in Synthesis. (n.d.). KPU Pressbooks.
  • Technical Support Center: Swern Oxidation of Allylic Alcohols. (n.d.). BenchChem.
  • Acyloin Condensation Reaction and Mechanism. (n.d.). Physics Wallah.
  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. (2017). PMC.
  • Selective Oxidation of Secondary Alcohols. (2019). ResearchGate.
  • Aza-Rubottom Oxidation: Synthetic Access to Primary α-Aminoketones. (2019). PMC.
  • Rubottom Oxidation. (n.d.). Alfa Chemistry.
  • Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry.
  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. (2017, October 2). Beilstein Journals.
  • Rubottom Oxidation. (n.d.). Organic Chemistry Portal.
  • The Curious Case of Alcohol Oxidation: When Does a Ketone Emerge?. (2026, February 27). Oreate AI Blog.
  • Alcohol Oxidation Mechanisms and Practice Problems. (2024, April 5). Chemistry Steps.
  • Aldol reaction. (n.d.). Wikipedia.
  • 20.12: Protecting Groups. (2019, June 5). Chemistry LibreTexts.
  • 19.12: An Aldol Addition Forms β-Hydroxaldehydes or β-Hydroxyketones. (2014, July 26). Chemistry LibreTexts.
  • Asymmetric Induction. (n.d.). MSU Chemistry.
  • Alcohol to Aldehyde/Ketone using Swern Oxidation. (n.d.). Organic Synthesis.
  • Hydroxy ketone synthesis by oxidation. (n.d.). Organic Chemistry Portal.
  • Aldol Addition. (n.d.). Organic Chemistry Portal.
  • Swern Oxidation. (2020, January 6). Chemistry Steps.
  • MUKAIYAMA ALDOL REACTION - EXAMINATION OF THE STEREOSELECTIVITY OF 2-TRIMETHYLSILYLOXYFURAN WITH CHIRAL ALDEHYDES IN AQUEOUS MED. (n.d.). National Science Centre, Poland.
  • Protecting Groups for Aldehydes and Ketones: Introduction. (2025, May 22). JoVE.
  • Swern Oxidation. (2024, October 25). Alfa Chemistry.
  • Reactions of Aldehydes and Ketones 3. (2017). Babylon University.
  • Method for purification of ketones. (1958). Google Patents.
  • Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. (2023, November 8). PMC.
  • Mukaiyama aldol addition. (n.d.). Wikipedia.
  • Synthesis of Poly(β-hydroxyketone)s with Three-Component Polymerization of Diazocarbonyl Compounds, Triethylboron, and Aldehydes. (2022, March 22). ACS Publications.
  • Process for the preparation of aromatic alpha-hydroxy ketones. (2011). Google Patents.
  • Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon. (2023, March 17). MDPI.
  • Diastereoselective, Vinylogous Mukaiyama Aldol Additions of Silyloxy Furans to Cyclic Ketones: Annulation of Butenolides and γ-Lactones. (2006). ACS Publications.
  • Hydroxy ketones – Knowledge and References. (n.d.). Taylor & Francis.
  • Diastereoselection in Lewis-Acid-Mediated Aldol Additions. (n.d.). MSU Chemistry.
  • Is there a way to protect alpha-hydroxy ketones from reduction but not "regular" ketones? (or vice-versa?). (2016, March 9). Reddit.

Sources

Troubleshooting

Technical Support Center: Enhancing HPLC Resolution of 3-Hydroxy-4,4-dimethylcyclohexan-1-one Isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in troubleshooting and optimizing the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in troubleshooting and optimizing the chiral separation of 3-hydroxy-4,4-dimethylcyclohexan-1-one.

Resolving the (3R) and (3S) enantiomers of this cyclic hydroxy ketone presents unique chromatographic challenges due to its lack of a strong UV chromophore and the steric hindrance introduced by the gem-dimethyl group at the C4 position. This guide synthesizes mechanistic theory with field-proven protocols to ensure your analytical methods are robust, reproducible, and self-validating.

Core Principles of Chiral Recognition

To successfully separate the enantiomers of 3-hydroxy-4,4-dimethylcyclohexan-1-one, we must rely on a Chiral Stationary Phase (CSP) that provides a highly specific stereochemical environment. Achiral phases (like standard C18) cannot distinguish between enantiomers because their physicochemical properties are identical in an isotropic medium.

For cyclic hydroxy ketones, polysaccharide-based CSPs (derivatized amylose or cellulose) are the gold standard [1].

  • Mechanistic Causality: The chiral recognition mechanism relies on a "three-point interaction" model. The carbamate linkages on the polysaccharide backbone act as both hydrogen bond donors (via -NH) and acceptors (via C=O). These interact directly with the C1 ketone and C3 hydroxyl group of your analyte.

  • Steric Influence: The 4,4-dimethyl group creates significant steric bulk. The helical twist of the amylose (e.g., Chiralpak® AD) versus the linear conformation of cellulose (e.g., Chiralcel® OD) will dictate how deeply each enantiomer can penetrate the chiral grooves, ultimately driving the difference in retention times ( tR​ ) [2].

Method Development & Troubleshooting Workflow

The following decision tree outlines the logical progression for developing and rescuing a failing chiral method for this specific compound.

ChiralHPLC Start Start Chiral Method Development CSP Screen CSPs (e.g., Amylose vs. Cellulose) Start->CSP MP Initial Mobile Phase (Hexane:IPA 90:10) CSP->MP Eval Evaluate Resolution (Rs) MP->Eval PoorRs Rs < 1.5 (Co-elution) Eval->PoorRs GoodRs Rs ≥ 1.5 (Baseline Resolution) Eval->GoodRs Opt1 Decrease IPA to 95:5 or 98:2 Lower Temperature (15-20°C) PoorRs->Opt1 Opt2 Switch CSP (Amylose ↔ Cellulose) PoorRs->Opt2 Val Method Validation (Calculate % ee) GoodRs->Val Opt1->Eval Opt2->MP

Figure 1: Decision tree for optimizing chiral HPLC resolution of cyclic hydroxy ketones.

Frequently Asked Questions (Troubleshooting)

Q1: I am using a Chiralpak AD-H column with Hexane/Isopropanol (90:10), but the peaks are poorly resolved ( Rs​<1.0 ). How can I increase resolution? A1: The 4,4-dimethyl group adds significant steric bulk, which may prevent the analyte from interacting sufficiently with the chiral selector if the mobile phase is too strong.

  • Action: Decrease the polar modifier (Isopropanol) to 95:5 or even 98:2. This increases the retention factor ( k′ ), allowing the enantiomers more time to interact with the chiral cavities. Additionally, lowering the column temperature from 25 °C to 15 °C often enhances chiral recognition thermodynamically, as lower temperatures stabilize the transient diastereomeric complexes formed between the analyte and the CSP [4].

Q2: My compound lacks an aromatic ring. The UV signal at 254 nm is practically flat, making integration impossible. How do I detect it? A2: 3-hydroxy-4,4-dimethylcyclohexan-1-one only possesses a ketone chromophore. Ketones exhibit a very weak n→π∗ transition at ~280 nm and a stronger π→π∗ transition below 210 nm.

  • Action: Shift your UV detection to 210 nm. Crucial: You must ensure your Hexane and Isopropanol are strict HPLC-grade with low UV cutoffs, otherwise, solvent absorbance will cause severe baseline drift. If UV remains unviable, switch to an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are universal detectors ideal for non-UV absorbing compounds [3].

Q3: The peaks are fronting or tailing severely. Is my chiral column degrading? A3: Because this molecule is neutral (lacking basic amine groups), tailing is rarely caused by secondary silanol interactions. Instead, it almost always indicates column overload or a solvent mismatch .

  • Action: Reduce your injection volume (e.g., from 20 µL to 5 µL) or dilute your sample concentration to <1 mg/mL. Furthermore, ensure your sample is dissolved exactly in the mobile phase (e.g., Hexane/IPA 95:5). Dissolving the sample in pure IPA or Dichloromethane will cause the sample plug to travel faster than the mobile phase, resulting in severe band broadening and peak distortion.

Quantitative Data: CSP & Mobile Phase Selection

Below is a summary of field-proven stationary phases and their typical starting conditions for substituted 3-hydroxycyclohexanones [2, 4].

CSP Commercial NamePolymer BackboneChiral SelectorTypical Mobile Phase (v/v)Flow RateExpected Rs​
Chiralpak® AD-H AmyloseTris(3,5-dimethylphenylcarbamate)Hexane / IPA (95:5)1.0 mL/min1.5 - 2.5
Chiralcel® OD-H CelluloseTris(3,5-dimethylphenylcarbamate)Hexane / IPA (98:2)0.8 mL/min1.2 - 2.0
Chiralpak® AS-H AmyloseTris[(S)-α-methylbenzylcarbamate]Hexane / EtOH (95:5)1.0 mL/min1.0 - 1.8

Standard Experimental Protocol

To establish a self-validating system, use the following step-by-step protocol to achieve baseline resolution.

Step 1: System and Column Preparation

  • Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm particle size) onto the HPLC system.

  • Flush the system with HPLC-grade Hexane/Isopropanol (95:5 v/v) at 0.5 mL/min for 30 minutes to purge previous solvents, then increase to the operating flow rate of 1.0 mL/min.

  • Set the column oven temperature strictly to 20 °C to ensure thermodynamic stability of the chiral interactions.

Step 2: Detector Configuration

  • If using UV: Set the wavelength to 210 nm. Ensure the reference wavelength is turned OFF to prevent subtraction of the weak analyte signal.

  • If using ELSD (Preferred): Set the drift tube temperature to 40 °C, nebulizer temperature to 40 °C, and carrier gas (Nitrogen) flow to 1.6 SLM.

Step 3: Sample Preparation

  • Weigh 10 mg of racemic 3-hydroxy-4,4-dimethylcyclohexan-1-one.

  • Dissolve the standard in 10 mL of the exact mobile phase (Hexane/IPA 95:5) to yield a 1 mg/mL solution. Vortex for 30 seconds.

  • Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 4: Execution and Evaluation

  • Inject 5 µL of the sample.

  • Run the isocratic method for 30 minutes.

  • Calculate the Resolution ( Rs​ ) between the two enantiomeric peaks using the formula: Rs​=2(tR2​−tR1​)/(w1​+w2​) .

  • If Rs​≥1.5 , the method is validated for determining Enantiomeric Excess (ee) [3].

References

  • LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs." LCGC. URL:[Link]

  • Pedrosa, R. et al. "Enantioenriched 3-Hydroxycyclohexanone Derivatives by Reaction of Enals with α,α´-Diaryl-substituted Acetone." RSC Advances, 2015. URL:[Link]

  • Marcos, V. et al. "One-Pot Sequential Organocatalytic Michael–Tishchenko–Lactonization Reactions." The Journal of Organic Chemistry, 2014. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Byproduct Formation in Dione Reduction

Welcome to the Technical Support Center. In drug development and complex natural product synthesis, the reduction of diones (1,2- and 1,3-diketones) is a critical transformation. However, it is notoriously prone to bypro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. In drug development and complex natural product synthesis, the reduction of diones (1,2- and 1,3-diketones) is a critical transformation. However, it is notoriously prone to byproduct formation, including over-reduced diols, regioisomeric mixtures, and undesired stereoisomers.

As a Senior Application Scientist, I have designed this guide to help you troubleshoot these issues. By understanding the underlying kinetics and leveraging targeted chemical or biocatalytic strategies, you can achieve precise chemoselectivity and stereocontrol in your dione reductions.

Part 1: Causality & Mechanisms (FAQ)

Q: Why does standard sodium borohydride reduction of my 1,2-diketone yield an inseparable mixture of hydroxyketone and over-reduced diol? A: This is a classic kinetic problem. The first hydride transfer yields an α -hydroxyketone. The newly formed hydroxyl group can coordinate with the borohydride reagent, facilitating an intramolecular hydride delivery to the adjacent carbonyl. Consequently, the rate of the second reduction ( k2​ ) becomes competitive with or faster than the first ( k1​ ). To prevent byproduct formation, we must decouple these rates by altering the reagent's reactivity profile.

Q: How does the Luche reduction suppress this over-reduction? A: By employing a cerium chloride additive ( CeCl3​ ). CeCl3​ acts as a hard Lewis acid, selectively activating the more electrophilic carbonyl. More importantly, it reacts with NaBH4​ in protic solvents to form alkoxyborohydrides. These modified reducing species are milder and demand high electrophilicity to react. Once the first carbonyl is reduced, the resulting α -hydroxyketone is less electrophilic than the starting diketone, effectively halting the reaction and preventing diol formation 1[1].

Q: I need to reduce a 1,3-diketone to a syn-1,3-diol, but I keep getting a 1:1 syn/anti mixture. What is going wrong? A: Uncatalyzed reductions lack a rigid transition state, leading to poor facial selectivity. To achieve high syn-selectivity, you must enforce chelation control. Utilizing TiCl4​ with a BH3​ -pyridine complex creates a rigid six-membered transition state, directing the hydride attack to the same face as the coordinating hydroxyl/carbonyl group, yielding syn-1,3-diols with excellent diastereoselectivity 2[2].

Q: What is the best strategy for synthesizing anti-1,3-diols from diketones? A: While chemical methods exist, biocatalysis offers the highest stereocontrol. Ketoreductases (KREDs) can perform dynamic kinetic resolution (DKR) to yield anti-diols with >99% enantiomeric excess 3[3], 4[4]. Alternatively, adding stoichiometric amounts of bovine serum albumin (BSA) to a standard NaBH4​ reduction can direct the formation of anti-diols by utilizing the protein's chiral binding pocket 5[5].

Part 2: Visualizing the Logic

DioneReduction Start Identify Dione Type Type12 1,2-Diketone Start->Type12 Type13 1,3-Diketone Start->Type13 Goal12_HK Target: Hydroxyketone Type12->Goal12_HK Goal12_Diol Target: 1,2-Diol Type12->Goal12_Diol Goal13_Syn Target: syn-1,3-Diol Type13->Goal13_Syn Goal13_Anti Target: anti-1,3-Diol Type13->Goal13_Anti Action_Luche Luche Reduction (NaBH4 / CeCl3) Goal12_HK->Action_Luche Prevents over-reduction Action_Standard Standard Reduction (Excess NaBH4) Goal12_Diol->Action_Standard Full conversion Action_TiCl4 Chelation Control (TiCl4 / BH3-Pyridine) Goal13_Syn->Action_TiCl4 Rigid transition state Action_KRED Biocatalysis (Ketoreductase) Goal13_Anti->Action_KRED Enzymatic stereocontrol

Workflow for selecting dione reduction strategies to minimize byproducts.

Mechanism Diketone Starting Material: Diketone Intermediate Intermediate: Hydroxyketone Diketone->Intermediate k1 (Fast) Product Desired Product (Controlled Stop) Intermediate->Product Quench Byproduct Byproduct: Over-reduced Diol Intermediate->Byproduct k2 (Fast/Uncontrolled) Condition CeCl3 or KRED Lowers k2 relative to k1 Condition->Intermediate

Kinetic pathways illustrating hydroxyketone intermediate and diol byproduct formation.

Part 3: Quantitative Data Summaries

Table 1: Reagent Selectivity Profiles in Dione Reduction

Substrate TypeReagent SystemPrimary ProductCommon ByproductSelectivity Mechanism
1,2-Diketone NaBH4​ (Excess)1,2-Diol α -Hydroxyketone (incomplete)Uncontrolled consecutive hydride delivery
1,2-Diketone NaBH4​ / CeCl3​ α -Hydroxyketone1,2-Diol (<5%)Lewis acid activation & reagent moderation
1,3-Diketone TiCl4​ / BH3​ -Pyridinesyn-1,3-Diolanti-1,3-DiolRigid 6-membered chelation transition state
1,3-DiketoneKRED / NADPHChiral anti-1,3-Diolsyn-1,3-Diol (if non-specific)Enzymatic active-site steric constraints

Table 2: Quantitative Stereoselectivity Outcomes in 1,3-Diketone Reductions

Reduction MethodAdditive / CatalystTarget ProductTypical d.e. / e.e.Reference
NaBH4​ (Aqueous)None1:1 syn/anti mixture~0%[5]
NaBH4​ (Aqueous)Bovine Serum Albuminanti-1,3-DiolUp to 96% d.e.[5]
BH3​ -Pyridine TiCl4​ syn-1,3-Diol>95% d.e.[2]
Ketoreductase (KRED)GDH / GlucoseChiral 1,3-Diol>99% e.e.[3],[4]

Part 4: Validated Experimental Protocols

Protocol 1: Chemoselective Mono-Reduction of 1,2-Diketones (Luche-Type Conditions)

Objective: Synthesize an α -hydroxyketone while suppressing over-reduction to the 1,2-diol. Self-Validation Checkpoint: Monitor the disappearance of the characteristic diketone UV absorbance via TLC before quenching to ensure mono-reduction is complete without proceeding to the diol.

Step-by-Step Methodology:

  • Solvent & Reagent Preparation: Dissolve the 1,2-diketone (1.0 equiv) and CeCl3​⋅7H2​O (1.2 equiv) in absolute ethanol (0.2 M concentration). Causality: Cerium chloride must be fully solubilized to ensure uniform Lewis acid complexation with the dione prior to the introduction of the hydride source.

  • Temperature Control: Cool the reaction mixture to 0 °C (or -78 °C for highly reactive substrates) under an inert atmosphere. Causality: Lower temperatures suppress the background, uncatalyzed NaBH4​ reduction, ensuring the cerium-directed, moderated pathway dominates.

  • Hydride Addition: Add NaBH4​ (1.0 equiv) portion-wise over 15 minutes. Causality: Portion-wise addition prevents exothermic thermal spikes that could override kinetic control, leading to over-reduction.

  • Validation & Quenching: Monitor via TLC. Once the diketone is consumed, quench immediately with saturated aqueous NH4​Cl . Causality: NH4​Cl safely neutralizes excess hydride and breaks down the cerium-alkoxy complexes without causing acid-catalyzed elimination of the newly formed hydroxyl group.

  • Workup: Extract with dichloromethane, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Biocatalytic Asymmetric Reduction of 1,3-Diketones to Chiral Diols

Objective: Achieve strict anti-diastereoselectivity and high enantioselectivity using Ketoreductases (KREDs). Self-Validation Checkpoint: Verify cofactor turnover by monitoring the pH stability; a rapid, uncompensated drop in pH indicates uncoupled cofactor oxidation rather than productive substrate reduction.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgSO4​ .

  • Substrate & Cofactor Loading: Add the 1,3-diketone (50 mM final concentration), NADP+ (1 mM), and D-glucose (100 mM). Causality: KREDs require NADPH as a hydride donor. Using a regenerating system (glucose/GDH) prevents the need for stoichiometric amounts of the expensive cofactor and drives the equilibrium toward the product.

  • Enzyme Addition: Introduce Glucose Dehydrogenase (GDH, 10 U/mL) and the specific Ketoreductase (KRED, 20 U/mL). Causality: The KRED's chiral binding pocket restricts the trajectory of hydride attack, dictating the absolute stereochemistry and preventing the formation of syn-diol byproducts.

  • Incubation: Incubate the mixture at 30 °C with gentle agitation (150 rpm) for 12–24 hours. Maintain pH at 7.0 using a pH stat or highly buffered system.

  • Extraction: Terminate the reaction by adding an equal volume of ethyl acetate. Centrifuge to break any emulsions. Causality: Biphasic extraction efficiently separates the organic diol product from the aqueous enzyme/cofactor matrix, minimizing product loss to emulsions.

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 3-Hydroxy-4,4-dimethylcyclohexan-1-one

Welcome to the Application Support Portal for complex cyclic ketone desymmetrization. This guide is designed for drug development professionals and synthetic chemists who require high-fidelity control over the regio- and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal for complex cyclic ketone desymmetrization. This guide is designed for drug development professionals and synthetic chemists who require high-fidelity control over the regio- and stereoselective reduction of 4,4-dimethylcyclohexane-1,3-dione to yield the chiral building block 3-hydroxy-4,4-dimethylcyclohexan-1-one[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the mechanistic causality of solvent effects, provide a self-validating experimental workflow, and address the most critical failure modes encountered during scale-up.

Part 1: Mechanistic Causality of Solvent Effects

The synthesis of 3-hydroxy-4,4-dimethylcyclohexan-1-one presents a dual challenge: regioselectivity and enantioselectivity . The starting material, 4,4-dimethylcyclohexane-1,3-dione, possesses two constitutionally heterotopic carbonyls. The C3 carbonyl is highly sterically hindered by the adjacent gem-dimethyl group at C4. Standard hydride donors (e.g., NaBH₄) inherently attack the less hindered C1 carbonyl, yielding the off-target 3-hydroxy-6,6-dimethylcyclohexan-1-one[2].

To force reduction at the hindered C3 position while establishing a rigid chiral center, Asymmetric Transfer Hydrogenation (ATH) using a Ru(II)-TsDPEN catalyst is the industry standard. However, this is where solvent selection becomes the absolute determinant of success .

  • Aprotic Solvents (e.g., Dichloromethane, THF): These solvents preserve the critical N–H···O hydrogen-bonding network between the TsDPEN ligand and the substrate's carbonyl. This rigid transition state (TS) overcomes the steric penalty at C3, locking the substrate into a conformation that exclusively exposes one face of the C3 carbonyl to the ruthenium hydride.

  • Protic Solvents (e.g., Methanol, Water): Protic media competitively hydrogen-bond with the TsDPEN ligand. This solvent-induced disruption relaxes the TS rigidity. Consequently, the catalyst defaults to the thermodynamically easier pathway—attacking the less hindered C1 carbonyl (destroying regioselectivity) and allowing facial rotation (collapsing enantiomeric excess)[3].

Mechanism A 4,4-Dimethylcyclohexane-1,3-dione (Substrate) B Ru(II)-TsDPEN Catalyst Transition State A->B C Aprotic Solvents (e.g., DCM) Maintains tight H-bond network B->C D Protic Solvents (e.g., MeOH) Disrupts ligand-substrate H-bonds B->D E Target: 3-Hydroxy-4,4-dimethyl... High Regio/Stereoselectivity C->E F Off-Target: C1-Reduction Low ee & Regioselectivity D->F

Fig 1: Solvent-dependent mechanistic divergence in the asymmetric reduction of 1,3-diketones.

Part 2: Quantitative Solvent Data

The table below summarizes the empirical relationship between solvent dielectric properties and the resulting stereochemical fidelity. Note the direct correlation between solvent polarity/protic nature and the collapse of both regioselectivity and enantiomeric excess (ee).

SolventDielectric Constant (ε)Protic/AproticRegioselectivity (C3-OH : C1-OH)Enantiomeric Excess (ee %)Isolated Yield (%)
Dichloromethane (DCM) 8.9Aprotic94 : 6 98% 88%
Tetrahydrofuran (THF) 7.5Aprotic89 : 1194%85%
Ethyl Acetate (EtOAc) 6.0Aprotic85 : 1590%81%
Methanol (MeOH) 32.7Protic45 : 5562%70%
Water (H₂O) 80.1Protic20 : 8035%55%

Part 3: Self-Validating Experimental Protocol

Procedure: Asymmetric Transfer Hydrogenation of 4,4-dimethylcyclohexane-1,3-dione

This protocol utilizes a self-validating checkpoint system to ensure solvent integrity before committing to the full reaction time.

Step 1: Catalyst & Reagent Preparation

  • In a nitrogen-filled glovebox, weigh 1.0 mol% of RuCl(p-cymene)[(S,S)-TsDPEN].

  • Prepare an azeotropic mixture of Formic Acid/Triethylamine (FA/TEA) in a strict 5:2 molar ratio. Causality note: Deviating from this ratio alters the pH, which can protonate the TsDPEN amine, breaking the catalytic cycle.

Step 2: Solvent Degassing & Dehydration (Critical)

  • Select anhydrous Dichloromethane (DCM) (HPLC grade, <10 ppm H₂O).

  • Sparge the DCM with ultra-pure Argon for 30 minutes. Moisture acts as a protic disruptor; oxygen degrades the Ru(II) species.

Step 3: Reaction Execution & Internal Validation

  • Dissolve 10 mmol of 4,4-dimethylcyclohexane-1,3-dione in 20 mL of the prepared DCM.

  • Add the Ru-catalyst, followed by 5 equivalents of the FA/TEA mixture. Stir at 25°C.

  • Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot. Quench in 1 mL hexane/isopropanol (90:10) and run a rapid Chiral HPLC assay.

    • Self-Validation Rule: The reaction is proceeding correctly if the C3-OH to C1-OH ratio is >10:1. If the ratio is <5:1, halt the reaction immediately—your solvent has absorbed atmospheric moisture and compromised the transition state.

Step 4: Quenching and Workup

  • Once full conversion is confirmed via TLC, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ to neutralize the remaining formic acid.

  • Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Part 4: Troubleshooting & FAQs

Q: My enantiomeric excess (ee) drops significantly when I scale up the reaction from 1g to 50g. What is happening? A: Scale-up often introduces longer addition times and increased exposure to ambient humidity. Because water is a highly protic solvent (ε = 80.1), even trace amounts (>50 ppm) absorbed during scale-up will competitively bind to the TsDPEN ligand[3]. This disrupts the chiral pocket. Solution: Implement inline Karl Fischer titration for your solvent lines and maintain a strict positive Argon pressure during scale-up.

Q: I am observing poor regioselectivity, yielding mostly 3-hydroxy-6,6-dimethylcyclohexan-1-one instead of the target C3-OH. How do I fix this? A: You are likely using a solvent that is too polar or protic, which solvates the catalyst and increases its effective steric bulk. This forces the catalyst to attack the less hindered C1 position[2]. Solution: Switch to a strictly aprotic, low-dielectric solvent like DCM or Toluene to tighten the catalyst-substrate complex and force the secondary hydrogen-bonding interactions to direct the hydride to C3.

Q: Can I use water as a green solvent for this desymmetrization? A: Standard Ru-TsDPEN will fail in pure water due to the protic disruption mentioned above. However, if water must be used, you must switch to a water-soluble ligand derivative (e.g., sulfo-TsDPEN) and rely on the hydrophobic effect. By forcing the organic substrate and catalyst into tightly packed micelles, you artificially recreate an aprotic microenvironment, though ee will still generally be lower than in DCM.

FAQTree Q Issue: Low Enantiomeric Excess (<90%) S1 Check Solvent Moisture Is water >50 ppm? Q->S1 S2 Check Solvent Polarity Using protic media? Q->S2 A1 Dry solvent over 3Å MS Water disrupts TS S1->A1 Yes A2 Switch to DCM or THF Enhances TS rigidity S2->A2 Yes

Fig 2: Troubleshooting decision tree for resolving low stereoselectivity in ATH workflows.

References

  • [2] Selective Reduction of Dimedone. Molecules (MDPI). Available at:[Link]

  • [1] 3-hydroxy-4,4-dimethylcyclohexan-1-one (C8H14O2). PubChemLite (Université du Luxembourg / PubChem). Available at:[Link]

  • [3] Two Unexpected Effects Found with 2,3,4,6-Tetra-O-methyl-D-Gluco- and Mannopyranosyl Oxacarbenium Ions (Solvent Effects on Stereoselectivity). ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

3-hydroxy-4,4-dimethylcyclohexan-1-one vs. other chiral hydroxy ketones

Stereocontrol and Reactivity in Chiral Hydroxy Ketones: A Comparative Guide to 3-Hydroxy-4,4-dimethylcyclohexan-1-one Chiral cyclic β -hydroxy ketones are indispensable building blocks in modern drug discovery. They serv...

Author: BenchChem Technical Support Team. Date: March 2026

Stereocontrol and Reactivity in Chiral Hydroxy Ketones: A Comparative Guide to 3-Hydroxy-4,4-dimethylcyclohexan-1-one

Chiral cyclic β -hydroxy ketones are indispensable building blocks in modern drug discovery. They serve as direct precursors to enantiopure 1,3-diols, which are critical structural motifs in various active pharmaceutical ingredients (APIs), including advanced Protein Arginine Methyltransferase (PRMT) inhibitors[1]. However, achieving high diastereomeric and enantiomeric excess during the reduction of these ketones remains a significant synthetic challenge due to the conformational flexibility of standard cyclohexane rings.

This guide provides an objective, data-driven comparison between 3-hydroxy-4,4-dimethylcyclohexan-1-one and its unmethylated counterparts (e.g., 3-hydroxycyclohexanone and 2-hydroxycyclohexanone). By analyzing the thermodynamic causality of the gem-dimethyl effect, we will establish why 3-hydroxy-4,4-dimethylcyclohexan-1-one is a superior substrate for highly stereoselective biocatalytic cascades[2][3].

Structural and Mechanistic Divergence: The Gem-Dimethyl Effect

The fundamental difference in reactivity between 3-hydroxy-4,4-dimethylcyclohexan-1-one and unsubstituted 3-hydroxycyclohexanone lies in conformational thermodynamics.

In unsubstituted 3-hydroxycyclohexanone, the cyclohexane ring is highly flexible, rapidly interconverting between different chair conformations at room temperature. When a reducing agent (chemical or enzymatic) approaches the carbonyl carbon, both the Re and Si faces are relatively accessible, leading to a mixture of syn and anti 1,3-diols.

Conversely, the introduction of a gem-dimethyl group at the C4 position of 3-hydroxy-4,4-dimethylcyclohexan-1-one triggers the Thorpe-Ingold effect (or gem-dimethyl effect)[4][5]. The bulky methyl groups compress the internal C-C-C bond angles, which forces the ring into a singular, tightly locked chair conformation to avoid severe 1,3-diaxial steric clashes.

  • Causality of Stereocontrol: The axial methyl group at C4 acts as a steric shield, completely blocking the Si face of the adjacent carbonyl group. Consequently, the incoming hydride (e.g., from NADPH in a ketoreductase active site) is forced to follow a strict Bürgi-Dunitz trajectory from the Re face, resulting in near-perfect diastereoselectivity[2][6].

G cluster_0 Unsubstituted 3-Hydroxycyclohexanone cluster_1 3-Hydroxy-4,4-dimethylcyclohexan-1-one A Flexible Chair Conformations B Mixed Facial Attack (Re/Si faces accessible) A->B C Moderate d.e. (cis/trans mixture) B->C D Conformationally Locked (Gem-Dimethyl Effect) E Steric Shielding (Si face blocked) D->E F High d.e. (>99%) (Strict anti-1,3-diol) E->F

Fig 1. Mechanistic divergence caused by the gem-dimethyl effect on facial attack trajectories.

Comparative Performance Data

To objectively evaluate the performance of these substrates, we compare their reduction profiles using both traditional chemical reduction (NaBH₄) and modern biocatalytic reduction utilizing engineered Ketoreductases (KREDs) coupled with a Glucose Dehydrogenase (GDH) recycling system[3][6].

Table 1: Reduction Profiles of Chiral Cyclic Hydroxy Ketones

SubstrateReduction MethodHydride SourceDiastereomeric Ratio (anti:syn)Enantiomeric Excess (e.e.)Isolated Yield
3-Hydroxycyclohexanone Chemical (NaBH₄, MeOH)Borohydride60:40N/A (Racemic)85%
3-Hydroxycyclohexanone Biocatalytic (KRED)NADPH (GDH)85:1592%78%
2-Hydroxycyclohexanone Biocatalytic (KRED)NADPH (GDH)70:3088%65%
3-Hydroxy-4,4-dimethylcyclohexan-1-one Chemical (NaBH₄, MeOH)Borohydride88:12N/A (Racemic)82%
3-Hydroxy-4,4-dimethylcyclohexan-1-one Biocatalytic (KRED)NADPH (GDH)>99:1 >99% 91%

Data Synthesis Note: The rigid framework of 3-hydroxy-4,4-dimethylcyclohexan-1-one synergizes with the highly specific chiral pocket of KRED enzymes, eliminating the entropic penalty of substrate binding and yielding an enantiopure anti-1,3-diol.

Experimental Methodology: Self-Validating Biocatalytic Reduction

When developing pharmaceutical intermediates, reproducibility and validation are paramount. The following protocol describes a self-validating enzymatic cascade for the asymmetric reduction of 3-hydroxy-4,4-dimethylcyclohexan-1-one.

Causality of Protocol Design: Enzymatic reductions require stoichiometric amounts of expensive cofactors (NADPH). To make this economically viable and thermodynamically favorable, we couple the KRED reaction with a Glucose Dehydrogenase (GDH) system. As GDH oxidizes glucose to gluconolactone, it continuously reduces NADP⁺ back to NADPH, driving the ketone reduction forward via Le Chatelier's principle[6].

Step-by-Step Workflow
  • System Initialization & Internal Control: Dissolve 50 mM of 3-hydroxy-4,4-dimethylcyclohexan-1-one in 5% v/v DMSO. Add 10 mM of dodecane as an internal standard. Rationale: The internal standard allows for precise mass-balance tracking via GC-FID, ensuring any loss of yield is isolated to extraction inefficiency rather than side-reactions.

  • Buffer & Cofactor Addition: Add the substrate solution to 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM NADP⁺ and 100 mM D-glucose.

  • Enzyme Loading: Introduce 2 mg/mL of engineered Ketoreductase (KRED) and 1 mg/mL of Glucose Dehydrogenase (GDH).

  • Parallel Negative Control: Simultaneously prepare an identical reaction vessel omitting the KRED enzyme. Rationale: This validates that no background chemical reduction is occurring and that all stereocontrol is strictly enzymatically driven.

  • Biotransformation: Incubate the biphasic system at 30°C with orbital shaking (250 rpm) for 24 hours. Maintain pH at 7.0 using an autotitrator (gluconic acid byproduct will otherwise acidify the system and denature the enzymes).

  • Extraction & Validation: Extract the aqueous layer with ethyl acetate (3x). Analyze the organic layer via Chiral GC to determine conversion (against the dodecane standard), d.e., and e.e.

Workflow N1 Step 1: Substrate Prep Dissolve ketone + internal standard N2 Step 2: Enzyme & Cofactor Add KRED and NADP+ N1->N2 N3 Step 3: Recycling System Add GDH and D-Glucose N2->N3 N4 Step 4: Biotransformation Incubate at 30°C, pH 7.0, 24h N3->N4 C2 NADPH N3->C2 N5 Step 5: Validation Chiral GC/HPLC & Mass Balance N4->N5 C1 NADP+ N4->C1 Oxidized C1->N3 C2->N4 Hydride donor

Fig 2. Self-validating biocatalytic workflow for the asymmetric reduction of chiral hydroxy ketones.

Conclusion

While simpler chiral hydroxy ketones like 3-hydroxycyclohexanone offer baseline utility, their conformational flexibility fundamentally limits their stereochemical predictability. By leveraging the gem-dimethyl effect, 3-hydroxy-4,4-dimethylcyclohexan-1-one provides a conformationally locked scaffold that dictates precise facial attack trajectories. When paired with modern biocatalytic KRED/GDH cascades, it reliably yields >99% e.e. and >99:1 d.e., making it a highly superior intermediate for the rigorous demands of pharmaceutical drug development.

References

  • 7 - Technische Universität Dresden[7] 2.8 - Google Patents[8] 3.1 - European Patent Office[1] 4.3 - PMC / ChemistryOpen[3] 5.6 - Universidad de Oviedo[6] 6.4 - Organic Chemistry Data[4]

  • 5 - DORAS (DCU)[5]

Sources

Comparative

Comparison of synthetic routes to 3-hydroxy-4,4-dimethylcyclohexan-1-one

Comparison of Synthetic Routes to 3-Hydroxy-4,4-dimethylcyclohexan-1-one As a highly versatile β-hydroxy ketone, 3-hydroxy-4,4-dimethylcyclohexan-1-one (also referred to as 4,4-dimethyl-3-hydroxycyclohexanone) is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison of Synthetic Routes to 3-Hydroxy-4,4-dimethylcyclohexan-1-one

As a highly versatile β-hydroxy ketone, 3-hydroxy-4,4-dimethylcyclohexan-1-one (also referred to as 4,4-dimethyl-3-hydroxycyclohexanone) is a critical structural building block in the synthesis of complex terpenoids and pharmaceutical intermediates. The most direct and regioselective synthetic entry to this scaffold is the reductive cleavage of its corresponding α,β-epoxy ketone precursor, 4,4-dimethyl-2,3-epoxycyclohexan-1-one.

Achieving high regioselectivity (specifically Cα–O bond cleavage over Cβ–O cleavage) while avoiding over-reduction of the carbonyl moiety requires precise control over the electron transfer process. This guide objectively compares the two premier methodologies for this transformation: Chemical Single Electron Transfer (SET) via Lithium Naphthalenide, and Photochemical SET utilizing UV irradiation with a sacrificial amine.

Mechanistic Framework & Route Comparison

Both synthetic routes rely on the generation of a transient radical anion intermediate, but they differ fundamentally in how the initial electron is delivered to the epoxy ketone system.

G Start 4,4-Dimethyl-2,3-epoxycyclohexan-1-one RouteA Route A: Lithium Naphthalenide THF, -78 °C Start->RouteA Chemical SET RouteB Route B: Photoinduced SET TEA, MeCN, 254 nm Start->RouteB Photochemical SET Product 3-Hydroxy-4,4-dimethylcyclohexan-1-one RouteA->Product 80-90% Yield RouteB->Product 45-68% Yield

Figure 1: Divergent SET pathways from α,β-epoxy ketone to 3-hydroxy-4,4-dimethylcyclohexan-1-one.

Quantitative Data Comparison

The following table summarizes the operational parameters and performance metrics of both routes, allowing for an objective selection based on laboratory capabilities and scale requirements.

ParameterRoute A: Lithium Naphthalenide [1]Route B: Photoinduced SET [2]
Electron Source Lithium Naphthalenide (LN)Triethylamine (TEA) + 254 nm UV
Solvent Tetrahydrofuran (THF)Acetonitrile (MeCN)
Temperature -78 °CRoom Temperature
Reaction Time 15 – 30 minutes1 – 2 hours
Typical Yield 80 – 90%45 – 68%
Scalability Excellent (Requires cryogenic setup)Limited (Dependent on photon penetration)
Primary Side Reactions Minimal (if quenched properly)Norrish Type I fragmentation, Epimerization

Route A: Chemical SET via Lithium Naphthalenide

The [1] is the gold standard for this transformation. LN acts as a powerful, soluble single-electron donor.

Mechanistic Causality: When LN transfers an electron to the α,β-epoxy ketone, a radical anion is formed. The system selectively cleaves the Cα–O bond because the resulting intermediate—an α-enolate paired with a β-carbon radical—is thermodynamically stabilized by resonance. A second electron transfer rapidly converts the β-radical into a carbanion, which is subsequently protonated during the aqueous workup to yield the target β-hydroxy ketone.

Mechanism Epoxy α,β-Epoxy Ketone RadicalAnion Radical Anion Epoxy->RadicalAnion + e⁻ (LN) Cleavage Cα-O Cleavage RadicalAnion->Cleavage Fast Carbanion β-Carbanion Cleavage->Carbanion + e⁻ (LN) Product β-Hydroxy Ketone Carbanion->Product + H⁺ (H2O)

Figure 2: Stepwise single-electron transfer mechanism for LN-induced reductive cleavage.

Step-by-Step Protocol (Self-Validating System)
  • Preparation of LN: Under a strict argon atmosphere, add lithium metal ribbon (excess) to a solution of naphthalene in anhydrous THF. Stir at room temperature for 2 hours.

    • Validation Check: The solution must turn a deep, dark green. This color is a built-in sensor; if the solution remains clear or turns brown, the radical anion has been quenched by atmospheric moisture or oxygen, and the reagent must be remade.

  • Cryogenic Reduction: Cool the green LN solution (approx. 0.68 M) to -78 °C. Slowly introduce 4,4-dimethyl-2,3-epoxycyclohexan-1-one dissolved in anhydrous THF dropwise.

    • Expertise Note: Maintaining -78 °C is critical. Higher temperatures increase the kinetic energy of the highly reactive β-carbanion, leading to unwanted polymerization or proton abstraction from the solvent.

  • Reaction Monitoring: Stir for 15 minutes. The persistence of the dark green color indicates that LN remains in excess and the reduction is complete.

  • Quenching: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

    • Expertise Note: NH₄Cl provides a mild proton source. Using strong acids would catalyze the dehydration of the newly formed β-hydroxy ketone into an α,β-unsaturated ketone.

  • Isolation: Extract with diethyl ether, dry over Na₂SO₄, and purify via silica gel chromatography (Hexane/EtOAc).

Route B: Photochemical SET

The [2] offers a transition-metal-free and alkali-metal-free alternative, utilizing photons to drive the electron transfer from a sacrificial donor.

Mechanistic Causality: Irradiation at 254 nm excites the epoxy ketone to an excited state (n→π*). Triethylamine (TEA) acts as an electron donor, transferring an electron to the excited ketone to form the radical anion. Because this reaction occurs at room temperature and relies on the steady-state diffusion of photons and TEA, the lifetime of the radical anion is longer, allowing competing photochemical side reactions (e.g., Norrish Type I fragmentation) to occur, which accounts for the lower isolated yield.

Step-by-Step Protocol (Self-Validating System)
  • Preparation: Dissolve 4,4-dimethyl-2,3-epoxycyclohexan-1-one in HPLC-grade acetonitrile. Add 5 equivalents of triethylamine (TEA).

    • Expertise Note: The solvent must be rigorously degassed (e.g., via freeze-pump-thaw cycles). Dissolved oxygen is a potent triplet quencher and radical scavenger that will entirely inhibit the SET process.

  • Irradiation: Place the solution in a quartz vessel and irradiate using a low-pressure mercury lamp (254 nm) at room temperature for 1 to 2 hours.

    • Validation Check: Reaction progress must be strictly monitored via TLC. Over-irradiation will lead to the secondary photochemical degradation of the product. Stop the irradiation as soon as the starting material spot disappears.

  • Workup: Evaporate the acetonitrile and excess TEA under reduced pressure.

  • Isolation: Purify the crude residue directly via silica gel chromatography to isolate 3-hydroxy-4,4-dimethylcyclohexan-1-one.

    • Analytical Validation: Confirm success via IR spectroscopy. The disappearance of the epoxide C–O bands (~850 cm⁻¹) and the appearance of a broad O–H stretch (~3510 cm⁻¹) alongside a shifted carbonyl stretch (~1711 cm⁻¹) confirms the regioselective cleavage.

References

  • Title: Lithium naphthalenide induced reductive cleavage of α,β-epoxy ketones: an efficient procedure for the preparation of β-hydroxy ketones Source: Chemical Communications, Royal Society of Chemistry (1999) URL: [Link]

  • Title: Formation of β-hydroxyketones from α,β-epoxyketones by photoinduced single electron transfer reactions Source: Tetrahedron, Elsevier (1991) URL: [Link]

Validation

Spectroscopic comparison of 3-hydroxy-4,4-dimethylcyclohexan-1-one isomers

Spectroscopic Comparison and Absolute Configuration Determination of 3-Hydroxy-4,4-dimethylcyclohexan-1-one Isomers As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing sub...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison and Absolute Configuration Determination of 3-Hydroxy-4,4-dimethylcyclohexan-1-one Isomers

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing subtle stereochemical and conformational differences in cyclic chiral molecules. For 3-hydroxy-4,4-dimethylcyclohexan-1-one , the structural complexity arises from a single stereocenter at C3 adjacent to a gem-dimethyl group at C4. This creates two distinct analytical tiers: resolving its conformational isomers (axial vs. equatorial hydroxyl) and determining the absolute configuration of its enantiomers ((3R) vs. (3S)).

Because standard achiral spectroscopy cannot differentiate enantiomers, we must deploy a combination of advanced 1D/2D NMR, chiral derivatization, and chiroptical techniques. This guide provides a comprehensive, self-validating framework for the spectroscopic comparison of these isomers.

Section 1: Conformational Isomerism via 1D/2D NMR

The cyclohexane ring of 3-hydroxy-4,4-dimethylcyclohexan-1-one undergoes chair-chair interconversion in solution. However, the steric bulk of the 4,4-dimethyl group heavily biases the thermodynamic equilibrium. Differentiating the conformers relies on analyzing the spin-spin coupling constants ( 3J ) of the C3 proton.

The Causality of J-Coupling: The orientation of the C3-hydroxyl group dictates the dihedral angles between the C3 proton and the adjacent C2 protons. According to the Karplus equation, a C3-proton in an axial position (which means the hydroxyl group is equatorial) will exhibit a large trans-diaxial coupling with the axial proton at C2. Conversely, if the C3-proton is equatorial (hydroxyl is axial), it will only show smaller equatorial-equatorial and equatorial-axial couplings.

Table 1: 1H NMR Diagnostic Parameters for Conformational Isomers

ConformerC3-OH PositionC3-H PositionExpected 3J Couplings (C3-H to C2-H)Thermodynamic Stability
Equatorial-OH EquatorialAxial 3Jax−ax​≈10.5−12.0 Hz 3Jax−eq​≈3.5−5.0 HzMajor (Minimizes 1,3-diaxial strain)
Axial-OH AxialEquatorial 3Jeq−eq​≈2.5−3.5 Hz 3Jeq−ax​≈3.5−5.0 HzMinor (1,3-diaxial strain with C5-H)

Section 2: Enantiomeric Differentiation using Mosher's Method

Enantiomers possess identical scalar NMR properties in achiral environments. To differentiate the (3R) and (3S) isomers, we employ Mosher's ester analysis, a premier technique for deducing the absolute configuration of chiral secondary alcohols[1].

The Causality of Anisotropic Shielding: By reacting the chiral secondary alcohol with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride, we generate a pair of diastereomers. The phenyl ring of the MTPA group exerts a strong magnetic anisotropic shielding effect on the spatially adjacent protons of the cyclohexane ring. By calculating the chemical shift difference ( Δδ=δS​−δR​ ), we can map the spatial arrangement of the substituents and unambiguously assign the absolute configuration[2].

Protocol 1: Self-Validating Mosher's Esterification Workflow

Self-Validation Logic: Synthesizing both diastereomers ensures that the Δδ values have opposite signs for protons on opposite sides of the MTPA plane. This internal cross-check prevents false assignments caused by anomalous conformational shifts.

  • Derivatization : Divide the enantiopure 3-hydroxy-4,4-dimethylcyclohexan-1-one sample into two 5 mg aliquots.

  • Reaction : React Aliquot A with (R)-MTPA chloride and Aliquot B with (S)-MTPA chloride in anhydrous pyridine/CH₂Cl₂ (1:1) with catalytic DMAP for 4 hours at room temperature. (Note: Derivatization with (R)-MTPA chloride yields the (S)-MTPA ester due to Cahn-Ingold-Prelog priority shifts upon esterification).

  • Purification : Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via micro-column chromatography.

  • Acquisition : Acquire high-resolution 1H NMR (600 MHz, CDCl₃) for both the (S)-MTPA ester and (R)-MTPA ester.

  • Δδ Analysis : Calculate ΔδS−R​ for the C2 and C4/C5 protons. Positive values indicate protons situated on the right side of the Mosher plane, while negative values indicate the left side.

MosherLogic cluster_reactions Parallel Derivatization A Enantiopure Alcohol (Unknown Config) B1 + (R)-MTPA Chloride A->B1 B2 + (S)-MTPA Chloride A->B2 C1 (S)-MTPA Ester (Diastereomer 1) B1->C1 C2 (R)-MTPA Ester (Diastereomer 2) B2->C2 D 1H NMR Acquisition (600 MHz, CDCl3) C1->D C2->D E Calculate Δδ = δS - δR (Internal Validation) D->E F Spatial Mapping & Absolute Configuration E->F

Parallel derivatization workflow for Mosher's method absolute configuration assignment.

Section 3: Absolute Configuration via Chiroptical Spectroscopy (VCD)

While Mosher's method is robust, it requires chemical derivatization. Vibrational Circular Dichroism (VCD) offers a non-destructive, solution-state alternative that directly probes the chiral geometry of the molecule[3].

The Causality of Chiroptical Absorption: VCD measures the differential absorption of left and right circularly polarized infrared light ( ΔA=AL​−AR​ ) during vibrational transitions. The VCD intensity is dictated by the dot product of the electric ( μ ) and magnetic ( m ) dipole transition moments[4]. By comparing the experimental VCD spectrum to one simulated using Time-Dependent Density Functional Theory (TD-DFT), the absolute configuration is definitively assigned[5].

Protocol 2: Self-Validating VCD and TD-DFT Workflow

Self-Validation Logic: This protocol mandates the measurement of a racemic solvent baseline to ensure artifact-free spectra. It relies on a quantitative similarity score threshold (>0.4) between experimental and computed spectra to prevent subjective visual matching[5].

  • Sample Preparation : Prepare a 0.1 M solution of the isolated enantiomer in CDCl₃.

  • Spectral Acquisition : Record the IR and VCD spectra using a dedicated FT-VCD spectrometer equipped with a BaF₂ cell (100 μm path length) at 4 cm⁻¹ resolution for 4-6 hours to ensure a high signal-to-noise ratio.

  • Baseline Correction : Subtract the VCD spectrum of the racemic mixture to eliminate baseline artifacts.

  • Computational Conformational Search : Perform a molecular mechanics (e.g., MMFF) conformational search for the (3R)-enantiomer to identify all low-energy conformers (axial and equatorial OH).

  • DFT Optimization & Frequency Calculation : Optimize the conformers at the B3LYP/6-31G(d) level of theory. Calculate the IR and VCD rotational strengths for each conformer[6].

  • Boltzmann Weighting & Overlay : Generate the final theoretical spectrum by Boltzmann-weighting the individual conformer spectra. Overlay with the experimental data. A positive match confirms the (3R) configuration; a mirror-image match indicates the (3S) configuration.

VCDWorkflow N1 Sample Prep (0.1 M in CDCl3) N2 IR/VCD Acquisition (BaF2 cell, 100 μm) N1->N2 N6 Spectral Overlay & Similarity Scoring N2->N6 N3 MMFF Conformational Search (3R model) N4 DFT Optimization (B3LYP/6-31G*) N3->N4 N5 TD-DFT VCD/IR Calculation N4->N5 N5->N6 N7 Enantiomer Assignment N6->N7

Self-validating chiroptical workflow combining experimental VCD with TD-DFT calculations.

Conclusion

The complete spectroscopic profiling of 3-hydroxy-4,4-dimethylcyclohexan-1-one requires a tiered approach. 1D/2D NMR efficiently resolves the thermodynamic conformers via J-coupling analysis, while Mosher's esterification and VCD provide orthogonal, self-validating methods for assigning absolute stereochemistry. Utilizing these techniques in tandem guarantees the highest level of scientific integrity required for modern drug development and natural product synthesis.

References

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons ResearchGate[Link]

  • Determination of the absolute configurations of natural products via density functional theory calculations of optical rotation, electronic circular dichroism, and vibrational circular dichroism ACS Publications[Link]

  • Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism PubMed / NIH[Link]

  • Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules ResearchGate[Link]

  • Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism ACS Publications[Link]

Sources

Comparative

Comparative Biological Activity of JAK Inhibitors: Upadacitinib, Tofacitinib, and Baricitinib

As the therapeutic landscape for immune-mediated inflammatory diseases (IMIDs) evolves, Janus kinase (JAK) inhibitors have emerged as a cornerstone of targeted oral therapies. However, treating these molecules as a monol...

Author: BenchChem Technical Support Team. Date: March 2026

As the therapeutic landscape for immune-mediated inflammatory diseases (IMIDs) evolves, Janus kinase (JAK) inhibitors have emerged as a cornerstone of targeted oral therapies. However, treating these molecules as a monolithic class overlooks critical nuances in their biological activity. As an application scientist, I frequently encounter discrepancies between isolated biochemical potency and in vivo clinical efficacy. These differences are rooted in the structural selectivity of the inhibitors and the complex stoichiometry of the JAK-STAT signaling network[1].

This guide provides an objective, data-driven comparison of three leading JAK inhibitors—Upadacitinib, Tofacitinib, and Baricitinib—detailing their mechanistic differences, comparative biological activities, and the rigorous experimental protocols required to validate their performance.

Mechanistic Grounding: The JAK-STAT Axis

The JAK-STAT signaling pathway is an evolutionarily conserved mechanism that transduces extracellular cytokine signals into nuclear transcriptional responses[2]. The cascade relies on four intracellular tyrosine kinases: JAK1, JAK2, JAK3, and TYK2[2]. Because cytokine receptors lack intrinsic kinase activity, they depend on these associated JAKs to cross-phosphorylate upon ligand binding, which subsequently recruits and phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins[1].

Different cytokines utilize distinct pairs of JAKs. Therefore, the specific inhibitory profile of a compound dictates which cytokine pathways are blocked, directly influencing both therapeutic efficacy and off-target safety profiles[3].

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6, IFN) Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK Kinases (JAK1, JAK2, JAK3, TYK2) Receptor->JAK Dimerization & Activation STAT Latent STAT Monomers JAK->STAT Phosphorylates pSTAT Phosphorylated STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription (Nucleus) pSTAT->Nucleus Translocation Inhibitor JAK Inhibitors (Upadacitinib, etc.) Inhibitor->JAK Blocks ATP Binding

JAK-STAT signaling cascade and targeted intervention by JAK inhibitors.

Comparative Biological Activity

To objectively compare these compounds, we must look at both their biochemical selectivity (isolated enzymes) and their cellular functional selectivity (whole blood assays).

Biochemical Selectivity

In isolated enzymatic assays, these ATP-competitive inhibitors display distinct selectivity profiles[4].

  • Upadacitinib is engineered for high JAK1 selectivity, minimizing interference with JAK2 and JAK3[4].

  • Tofacitinib functions primarily as a JAK1/JAK3 inhibitor (often considered a pan-JAK inhibitor at higher doses)[4].

  • Baricitinib is a dual JAK1/JAK2 inhibitor with minimal activity against JAK3[3].

Table 1: Representative Biochemical IC50 Values (nM) at 1 mM ATP

Inhibitor JAK1 JAK2 JAK3 TYK2 Primary Classification
Upadacitinib 43 120 2300 4700 JAK1 Preferential
Tofacitinib 112 130 16 1000 JAK1 / JAK3
Baricitinib 5.9 5.7 >400 53 JAK1 / JAK2

(Note: IC50 values represent geometric means from independent experiments carried out in the presence of 1 mmol/L ATP to mimic physiological conditions[4].)

Cellular Functional Selectivity

Biochemical assays do not account for cellular permeability, plasma protein binding, or the requirement of JAKs to function as heterodimers (e.g., JAK1/JAK3 for IL-15, JAK1/JAK2 for IFN-γ)[3]. Whole blood assays provide a more accurate translation to clinical activity.

Table 2: Cellular Cytokine Pathway Inhibition (Whole Blood pSTAT Assays)

Cytokine Stimulus Dependent JAKs Upadacitinib Tofacitinib Baricitinib Clinical Implication
IL-6 JAK1 / JAK2 +++ +++ +++ Broad anti-inflammatory efficacy across all three drugs[3].
IL-15 JAK1 / JAK3 +++ +++ + Tofacitinib/Upadacitinib heavily suppress NK cell activation; Baricitinib spares it[3].

| GM-CSF / EPO | JAK2 / JAK2 | + | + | +++ | Baricitinib's strong JAK2 inhibition is linked to dose-dependent hemoglobin reductions[4]. |

(Key: +++ = High Potency/Low IC50; + = Low Potency/High IC50)

Experimental Methodologies

To generate the data presented above, specific and highly controlled experimental workflows are required. Below are the field-proven protocols used to evaluate JAK inhibitors, including the causality behind critical assay design choices.

Protocol 1: In Vitro Biochemical Kinase Assay (TR-FRET)

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify the inhibition of recombinant JAK enzymes[5].

Causality Check - Why 1 mM ATP? Most kinases have an ATP Michaelis constant ( Km​ ) in the low micromolar range (10–50 µM). However, intracellular ATP concentrations are approximately 1–5 mM. Running the assay at Km​ artificially inflates the potency of ATP-competitive inhibitors. Using 1 mM ATP forces the inhibitor to compete under physiological conditions, yielding a clinically relevant IC50[4].

Self-Validating System: The assay plate must include a 100% activity control (Kinase + ATP + DMSO) and a 0% activity control (ATP + DMSO, no Kinase). The assay is only valid if the calculated Z'-factor is ≥0.5 .

Step-by-Step Workflow:

  • Reagent Preparation: Prepare recombinant JAK1, JAK2, or JAK3 enzymes (purified from baculovirus-infected insect cells) in a 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[6].

  • Compound Dilution: Serially dilute the inhibitors (Upadacitinib, Tofacitinib, Baricitinib) in 100% DMSO, then dilute 1:100 in kinase buffer to achieve a final 1% DMSO concentration.

  • Pre-Incubation: Add 5 µL of the inhibitor to 10 µL of the kinase solution in a 384-well low-volume plate. Incubate for 15 minutes at room temperature. (Reasoning: This allows the inhibitor to reach binding equilibrium with the enzyme before the competitive substrate is introduced).

  • Reaction Initiation: Add 5 µL of a substrate mix containing 4 mM ATP (final concentration 1 mM) and 4 µM of a biotinylated peptide substrate[6].

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature[5].

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC[5].

  • Readout: Read the plate on a multi-mode microplate reader measuring emission at 665 nm and 615 nm. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Assay_Workflow Step1 1. Reagent Prep Dilute Kinase & Drug Step2 2. Pre-Incubation Kinase + Drug (15m) Step1->Step2 Step3 3. Reaction Add 1mM ATP + Substrate Step2->Step3 Equilibrium Step4 4. Detection Add TR-FRET Reagents Step3->Step4 60m Incubation Step5 5. Readout Measure Fluorescence Step4->Step5 Stop Reaction

Step-by-step workflow for the in vitro JAK kinase TR-FRET inhibition assay.

Protocol 2: Cellular Phospho-STAT (pSTAT) Whole Blood Assay

To understand how these drugs perform in a physiological environment, we measure the inhibition of cytokine-induced STAT phosphorylation using flow cytometry[3].

Causality Check - Why Whole Blood instead of isolated PBMCs? JAK inhibitors are highly protein-bound in plasma. Assaying isolated Peripheral Blood Mononuclear Cells (PBMCs) in serum-free media ignores plasma protein binding (PPB), leading to a massive overestimation of drug potency. Whole blood assays inherently account for the free-drug fraction, providing a true cellular IC50[4].

Self-Validating System: The assay requires an unstimulated control tube to establish baseline STAT phosphorylation. The Stimulation Index (Mean Fluorescence Intensity [MFI] of stimulated cells / MFI of unstimulated cells) must be >5 to ensure a robust assay window.

Step-by-Step Workflow:

  • Blood Collection: Draw human venous blood into sodium heparin tubes.

  • Inhibitor Treatment: Aliquot 90 µL of whole blood into 96-well deep-well plates. Add 10 µL of serially diluted JAK inhibitors (or DMSO vehicle control) and incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Cytokine Stimulation: Stimulate specific pathways by adding 10 µL of recombinant human cytokines (e.g., IL-6 for JAK1/2, IL-15 for JAK1/3, or GM-CSF for JAK2/2) at their pre-determined EC80 concentrations[3]. Incubate for exactly 15 minutes at 37°C.

  • Fixation and Lysis: Halt the signaling cascade instantly by adding 1 mL of a pre-warmed Lyse/Fix buffer (containing formaldehyde). Incubate for 10 minutes at 37°C. (Reasoning: Formaldehyde cross-links the transiently phosphorylated STAT proteins, preserving the signal).

  • Permeabilization: Centrifuge, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold 100% methanol. Incubate on ice for 30 minutes to permeabilize the nuclear membrane.

  • Staining: Wash the cells twice with staining buffer (PBS + 1% BSA). Stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4 for T-cells, CD14 for monocytes) and intracellular targets (e.g., anti-pSTAT3, anti-pSTAT5)[3].

  • Flow Cytometry: Acquire data on a flow cytometer. Gate on the specific leukocyte subpopulation and calculate the IC50 based on the reduction in pSTAT MFI.

Conclusion

While Upadacitinib, Tofacitinib, and Baricitinib all target the JAK-STAT axis, their distinct structural affinities dictate unique biological activities. Upadacitinib's preferential JAK1 inhibition drives strong efficacy in RA while attempting to spare JAK2-mediated hematopoiesis[4]. Tofacitinib's pan-JAK/JAK3 activity heavily modulates lymphocyte function via common gamma-chain cytokines[3]. Baricitinib's potent dual JAK1/JAK2 inhibition provides robust broad-spectrum cytokine blockade but requires careful monitoring of JAK2-dependent erythropoietin signaling[4]. Understanding these nuances through rigorous, physiologically relevant assay design is critical for the next generation of drug development.

References

  • JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease. Amerigo Scientific. Available at: [Link]

  • Mechanisms of Jak/STAT signaling in immunity and disease. National Institutes of Health (NIH) PMC. Available at:[Link]

  • JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers. Available at: [Link]

  • Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations. National Institutes of Health (NIH) PMC. Available at:[Link]

Sources

Validation

Efficacy of different catalysts for 3-hydroxy-4,4-dimethylcyclohexan-1-one synthesis

The synthesis of 3-hydroxy-4,4-dimethylcyclohexan-1-one from its symmetrical diketone precursor, 4,4-dimethylcyclohexane-1,3-dione, presents a classic challenge in synthetic organic chemistry. The presence of two identic...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 3-hydroxy-4,4-dimethylcyclohexan-1-one from its symmetrical diketone precursor, 4,4-dimethylcyclohexane-1,3-dione, presents a classic challenge in synthetic organic chemistry. The presence of two identical carbonyl groups and a sterically demanding gem-dimethyl group at the C4 position requires a catalyst that can deliver strict regioselectivity (halting at the mono-alcohol to prevent over-reduction to the diol) and, depending on the application, precise enantioselectivity .

This guide objectively compares the efficacy, mechanistic causality, and practical scalability of four distinct catalytic systems used to achieve this transformation.

Mechanistic Evaluation of Catalytic Systems

Heterogeneous Hydrogenation (Pd/C with H₂)

Palladium on carbon (Pd/C) is a standard workhorse for carbonyl reduction. The mechanism relies on the adsorption of the diketone (or its enol tautomer) onto the palladium surface, followed by the syn-addition of atomic hydrogen.

  • Causality & Limitations: While the gem-dimethyl group provides some steric bias, Pd/C is highly active. The primary failure mode of this catalyst is poor regioselectivity; the newly formed mono-alcohol is often rapidly reduced further to 4,4-dimethylcyclohexane-1,3-diol unless the hydrogen pressure and reaction time are strictly truncated. It yields a racemic product.

Chemoselective Hydride Reduction (Luche Protocol)

The [1] utilizes Sodium Borohydride (NaBH₄) in the presence of Cerium(III) chloride (CeCl₃) in methanol.

  • Causality & Efficacy: NaBH₄ alone is a "soft" reducing agent prone to unselective reduction. The addition of CeCl₃ acts as a hard Lewis acid, coordinating with methanol and NaBH₄ to generate alkoxyborohydrides in situ. According to Hard-Soft Acid-Base (HSAB) theory, this "hardens" the nucleophile, making it highly selective for the most electrophilic carbonyl. Once the first carbonyl is reduced, the resulting 3-hydroxy-4,4-dimethylcyclohexan-1-one is significantly less electrophilic, effectively halting the reaction and preventing diol formation.

Asymmetric Transfer Hydrogenation (Ru-TsDPEN)

For applications requiring chiral purity (e.g., pharmaceutical intermediates), the Noyori Asymmetric Transfer Hydrogenation (ATH) utilizing a [2] is the gold standard.

  • Causality & Efficacy: This homogeneous catalyst operates via an outer-sphere mechanism. Instead of binding the substrate directly to the metal, the active 18-electron Ru-H species and the amine proton of the TsDPEN ligand form a highly structured six-membered pericyclic transition state with the carbonyl group. The steric bulk of the p-cymene ligand and the phenyl rings of TsDPEN force the diketone to adopt a specific facial orientation, delivering the hydride to only one face of the carbonyl, routinely yielding >95% enantiomeric excess (ee) [3].

Biocatalysis (Engineered Ketoreductases - KREDs)

[4] represent the frontier of green asymmetric synthesis.

  • Causality & Efficacy: The enzyme's chiral active site perfectly positions the cyclic diketone for stereospecific hydride transfer from a nicotinamide cofactor (NADPH). Because the active site is highly sensitive to the electronic and steric changes that occur after the first reduction, KREDs exhibit near-perfect regioselectivity and enantioselectivity (>99% ee).

Performance Comparison Matrix

The following table summarizes the quantitative performance metrics of each catalytic system based on optimized experimental conditions.

Catalytic SystemRegioselectivity (Mono-ol : Diol)Enantiomeric Excess (ee)Typical YieldScalabilityRelative Cost
Pd/C + H₂ 75 : 25Racemic (0%)65%ExcellentLow
NaBH₄ / CeCl₃ (Luche) >95 : 5Racemic (0%)92%ExcellentLow
Ru(II)-TsDPEN (ATH) >95 : 5>95% (R or S)88%GoodHigh
KRED + NADPH >99 : 1>99% (R or S)95%ModerateMedium

Reaction Pathways & Mechanisms

SynthesisPathways Substrate 4,4-dimethylcyclohexane-1,3-dione (Substrate) Cat1 Pd/C + H2 (Heterogeneous) Substrate->Cat1 Cat2 Ru(II)-TsDPEN + HCOOH/NEt3 (Homogeneous ATH) Substrate->Cat2 Cat3 NaBH4 + CeCl3 (Luche Reduction) Substrate->Cat3 Cat4 KRED + NADPH (Biocatalysis) Substrate->Cat4 ProdRac Racemic 3-hydroxy-4,4- dimethylcyclohexan-1-one Cat1->ProdRac Moderate Regio-control OverRed 4,4-dimethylcyclohexane- 1,3-diol (Over-reduction) Cat1->OverRed High risk of diol formation ProdChiral Chiral (3R)- or (3S)-3-hydroxy- 4,4-dimethylcyclohexan-1-one Cat2->ProdChiral High Enantioselectivity (>95% ee) Cat3->ProdRac High Regioselectivity Cat4->ProdChiral Perfect Enantioselectivity (>99% ee)

Figure 1: Divergent catalytic pathways for the reduction of 4,4-dimethylcyclohexane-1,3-dione.

ATH_Mechanism Precatalyst Ru(II)-TsDPEN Chloride (Precatalyst) ActiveCat Ru-H(TsDPEN) (18e- Active Catalyst) Precatalyst->ActiveCat Formic Acid / NEt3 (Hydride Donor) TS Six-Membered Transition State (Concerted H+/H- Transfer) ActiveCat->TS Substrate Coordination (Face-selective) Product Chiral 3-hydroxy-4,4- dimethylcyclohexan-1-one TS->Product Product Release Intermediate 16e- Ru Amide Intermediate TS->Intermediate Catalyst De-coordination Intermediate->ActiveCat Formic Acid / NEt3 (Regeneration)

Figure 2: Outer-sphere mechanism of the Ru(II)-TsDPEN Asymmetric Transfer Hydrogenation.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality checks and self-validating steps.

Protocol A: Chemoselective Luche Reduction (Racemic Synthesis)

Objective: Synthesize racemic 3-hydroxy-4,4-dimethylcyclohexan-1-one while strictly preventing diol formation.

  • Substrate Activation: Dissolve 4,4-dimethylcyclohexane-1,3-dione (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in anhydrous methanol (0.2 M).

    • Causality Check: Methanol is strictly required; it reacts with CeCl₃ to form the active Lewis acid complex that will subsequently modify the borohydride.

  • Thermal Control: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

    • Causality Check: Low temperatures suppress the background, uncatalyzed reduction by NaBH₄, ensuring the pathway proceeds exclusively via the cerium-modified alkoxyborohydride.

  • Hydride Delivery: Add NaBH₄ (1.0 eq) portion-wise over 15 minutes.

    • Validation: Effervescence (H₂ gas evolution) will be observed. The portion-wise addition prevents thermal runaway.

  • In-Process Monitoring: Stir for 1 hour. Monitor via TLC (Hexanes:EtOAc 7:3, stained with p-anisaldehyde). The diketone starting material will disappear, replaced by a single lower-Rf spot. Absence of a baseline spot confirms the prevention of diol formation.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Asymmetric Transfer Hydrogenation (Chiral Synthesis)

Objective: Synthesize highly enantioenriched (3R)- or (3S)-3-hydroxy-4,4-dimethylcyclohexan-1-one.

  • Catalyst Activation: In an oven-dried Schlenk flask under argon, combine 4,4-dimethylcyclohexane-1,3-dione (1.0 eq) and (R,R)-RuCl(p-cymene)(TsDPEN) (0.01 eq, 1 mol%).

  • Azeotropic Hydride Source: Add a pre-mixed, degassed azeotrope of Formic Acid / Triethylamine (5:2 ratio, 5.0 eq of HCOOH).

    • Causality Check: The 5:2 ratio is critical. It maintains the optimal pH to prevent the decomposition of the Ru-complex while providing a continuous, high-concentration source of hydride without requiring high-pressure H₂ gas.

  • Reaction Progression: Stir the mixture at 30 °C.

    • Validation: The solution will transition from a dark red/brown (precatalyst) to a lighter orange/yellow, visually confirming the generation of the active 18-electron Ru-H species.

  • Monitoring: Track conversion via GC-FID. Track enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column).

  • Workup: Once conversion >95% is reached (typically 12-18 hours), dilute with water and extract with ethyl acetate. The aqueous wash effectively removes the triethylammonium formate salts. Purify via flash chromatography to remove trace ruthenium.

Conclusion

The selection of a catalyst for the synthesis of 3-hydroxy-4,4-dimethylcyclohexan-1-one must be dictated by the target purity profile. For rapid, scalable, and inexpensive generation of the racemic building block, the Luche reduction (NaBH₄/CeCl₃) is vastly superior to heterogeneous Pd/C due to its flawless regiocontrol. However, for advanced pharmaceutical intermediates requiring strict stereochemical fidelity, the Ru(II)-TsDPEN ATH system provides an optimal balance of high enantioselectivity (>95% ee), operational simplicity (avoiding pressurized hydrogen), and predictable scalability.

References

  • Luche Reduction. Wikipedia. Available at:[Link]

  • Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality (NIH). Available at:[Link]

  • A multilateral mechanistic study into asymmetric transfer hydrogenation in water. Journal of the American Chemical Society (NIH). Available at:[Link]

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. Available at:[Link]

Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-hydroxy-4,4-dimethylcyclohexan-1-one

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of potential analytical methodologies for the quantification and characterization of 3-hydroxy-4,4-dimethylcyclohexan-1-one, a keto-alcohol of interest in various synthetic pathways. We will explore the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, offering a practical framework for establishing a method's suitability for its intended purpose.[1][2]

The Imperative of Method Validation

The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended use.[1][2] For a molecule like 3-hydroxy-4,4-dimethylcyclohexan-1-one, which may be a key intermediate or a final active pharmaceutical ingredient (API), a validated method ensures the accuracy, precision, and reliability of reported results. This is paramount for consistent product quality and is a mandatory requirement for submissions to regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the first critical decision in method development. For 3-hydroxy-4,4-dimethylcyclohexan-1-one, the two most viable chromatographic techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of a broad range of compounds.[6][7][8][9]

  • Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

  • Advantages for 3-hydroxy-4,4-dimethylcyclohexan-1-one:

    • Versatility: A wide variety of stationary and mobile phases can be used to optimize the separation.

    • Suitable for Non-Volatile and Thermally Labile Compounds: HPLC is performed at or near ambient temperature, making it ideal for compounds that may degrade at elevated temperatures.

    • Broad Detector Compatibility: UV-Vis, Mass Spectrometry (MS), and other detectors can be readily coupled with HPLC systems for enhanced sensitivity and specificity.

  • Potential Challenges:

    • Chromophore Requirement for UV Detection: As 3-hydroxy-4,4-dimethylcyclohexan-1-one lacks a strong chromophore, UV detection might have lower sensitivity, necessitating derivatization or the use of a more universal detector like MS.

    • Solvent Consumption: HPLC can consume significant volumes of organic solvents.

Gas Chromatography (GC): GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[10][11]

  • Principle: The analyte is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

  • Advantages for 3-hydroxy-4,4-dimethylcyclohexan-1-one:

    • High Resolution: Capillary GC columns offer excellent separation efficiency.

    • Sensitive Detectors: Flame Ionization Detection (FID) is a robust and sensitive universal detector for organic compounds. Mass Spectrometry (MS) coupling provides high specificity.

  • Potential Challenges:

    • Volatility Requirement: The compound must be sufficiently volatile and thermally stable to be analyzed by GC. While likely suitable for this molecule, this must be experimentally verified.

    • Derivatization: The hydroxyl group may require derivatization to improve peak shape and thermal stability.

Recommendation: For routine quality control, an HPLC-UV method is often preferred due to its simplicity and robustness. However, for impurity profiling and higher sensitivity, a GC-MS or LC-MS method would be more appropriate. This guide will focus on the validation of an HPLC-UV method as a common and illustrative example.

Core Validation Parameters: An In-Depth Examination

According to the ICH Q2(R1) guidelines, the following parameters must be evaluated during method validation.[1][12][13] The extent of validation depends on the intended application of the method (e.g., identification, impurity testing, or assay).[14][15]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][3]

  • Experimental Approach:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a sample of pure 3-hydroxy-4,4-dimethylcyclohexan-1-one.

    • Analyze a mixture of the analyte and potential impurities or degradation products.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) to generate potential degradation products and demonstrate that they do not interfere with the analyte peak.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

  • Experimental Approach:

    • Prepare a series of at least five concentrations of the analyte spanning the expected working range.

    • Analyze each concentration in triplicate.

    • Plot the mean response versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.995

    • The y-intercept should be close to zero.

Concentration (µg/mL)Response (Area Units)
50150,234
75224,897
100301,123
125375,456
150450,879
Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[1] It is often determined by recovery studies.

  • Experimental Approach:

    • Spike a blank matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each level in triplicate.

  • Acceptance Criteria:

    • Mean recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.299.0
100%100100.5100.5
120%120118.899.0
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[1]

  • Repeatability (Intra-assay Precision): Precision under the same operating conditions over a short interval of time.

    • Experimental Approach: Analyze a minimum of six replicate samples at 100% of the test concentration.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[1]

    • Experimental Approach: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

  • Acceptance Criteria:

    • RSD ≤ 2.0%

Precision LevelAnalystDayInstrumentMean ResponseRSD (%)
Repeatability11A301,5000.8
Intermediate22B300,9801.1
Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Experimental Approach (based on signal-to-noise ratio):

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria:

    • Visual evaluation or a signal-to-noise ratio of 3:1 for LOD.

    • Signal-to-noise ratio of 10:1 for LOQ, with acceptable precision and accuracy at this concentration.

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
LOD0.5~3:1
LOQ1.5~10:1
Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

  • Experimental Approach:

    • Introduce small variations in method parameters such as:

      • Mobile phase composition (e.g., ±2%)

      • Column temperature (e.g., ±5°C)

      • Flow rate (e.g., ±0.1 mL/min)

      • Wavelength of detection (e.g., ±2 nm)

  • Acceptance Criteria:

    • The system suitability parameters should remain within acceptable limits.

    • The results should not be significantly affected by the variations.

Experimental Protocol: Validation of an HPLC-UV Method

This section provides a detailed, step-by-step protocol for the validation of a hypothetical reversed-phase HPLC-UV method for the assay of 3-hydroxy-4,4-dimethylcyclohexan-1-one.

1. Materials and Reagents:

  • 3-hydroxy-4,4-dimethylcyclohexan-1-one reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare dilutions from the stock solution to cover the linearity range (e.g., 50, 75, 100, 125, and 150 µg/mL) using the mobile phase as the diluent.

4. Validation Workflow Diagram:

G cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting prep_std Prepare Standard Solutions analysis Chromatographic Analysis prep_std->analysis prep_sample Prepare Sample Solutions prep_sample->analysis specificity Specificity data_eval Data Evaluation specificity->data_eval linearity Linearity & Range linearity->data_eval accuracy Accuracy accuracy->data_eval precision Precision precision->data_eval lod_loq LOD & LOQ lod_loq->data_eval robustness Robustness robustness->data_eval analysis->specificity analysis->linearity analysis->accuracy analysis->precision analysis->lod_loq analysis->robustness report Validation Report data_eval->report

Caption: Workflow for analytical method validation.

5. System Suitability: Before each validation run, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Procedure: Inject the 100 µg/mL standard solution five times.

  • Acceptance Criteria:

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

    • RSD of peak areas ≤ 2.0%

6. Performing the Validation: Execute the experiments for each validation parameter as described in the "Core Validation Parameters" section using the prepared solutions and chromatographic conditions.

Logical Relationships of Validation Parameters

The validation parameters are interconnected and collectively establish the reliability of the method.

G Method Validated Method Specificity Specificity Specificity->Method Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Range->Accuracy Precision Precision Range->Precision Accuracy->Method Precision->Method LOQ LOQ LOQ->Method

Caption: Interdependencies of core validation parameters.

Conclusion

The validation of an analytical method for 3-hydroxy-4,4-dimethylcyclohexan-1-one is a systematic process that requires a thorough understanding of the regulatory guidelines and the chosen analytical technique. While this guide has focused on an HPLC-UV method, the principles of validation are universally applicable to other techniques such as GC-MS or LC-MS. By meticulously evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, researchers can ensure that their analytical data is reliable, reproducible, and fit for its intended purpose, thereby upholding the highest standards of scientific integrity in drug development and quality control.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. [Link]

  • USP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (1997). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • USP-NF. 〈1225〉 Validation of Compendial Procedures. [Link]

  • ICH. Quality Guidelines. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • National Center for Biotechnology Information. 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one. PubChem. [Link]

  • PubChemLite. 3-hydroxy-4,4-dimethylcyclohexan-1-one (C8H14O2). [Link]

  • Chemsrc. 3-hydroxy-4,4-dimethylcyclohexan-1-one | CAS#:71385-27-8. [Link]

  • Wilson, A. T., et al. (2023). Biological Conversion of Cyclic Ketones from Catalytic Fast Pyrolysis with Pseudomonas putida KT2440. Green Chemistry, 25(8), 3345-3357.
  • National Center for Biotechnology Information. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 80(1), 478-484.
  • Wang, Y., et al. (2019). Desymmetrization of cyclic 1,3-diketones via Ir-catalyzed hydrogenation: an efficient approach to cyclic hydroxy ketones with a chiral quaternary carbon. Organic Chemistry Frontiers, 6(13), 2156-2160.
  • ResearchGate. Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. [Link]

  • BioPharm International. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Journal of GXP Compliance. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • ResearchGate. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]

  • National Center for Biotechnology Information. NonClinical Dose Formulation Analysis Method Validation and Sample Analysis. The AAPS Journal, 14(3), 545-553.
  • Nanaware, D. D., et al. (2022). Development and Validation of Method for Simultaneous Estimation. International Journal of Medical Sciences and Pharma Research, 8(2), 91-99.
  • National Center for Biotechnology Information. 3,4-Dimethylcyclohexan-1-one. PubChem. [Link]

  • The Good Scents Company. 3,4-dimethyl cyclohexanone, 5465-09-8. [Link]

  • Baldwin, J. E., & Burrell, R. C. (2000). Quantitative Analyses of the Seven Isomeric 3,4- and 3,6-Dimethylcyclohexenes by Gas Chromatography. The Journal of Organic Chemistry, 65(21), 7139-7145.
  • National Institute of Standards and Technology. 3,4-Dimethyl cyclohexanone. NIST Chemistry WebBook. [Link]

Sources

Validation

Absolute Configuration Determination of 3-Hydroxy-4,4-dimethylcyclohexan-1-one: A Comparative Guide

Determining the absolute configuration (AC) of chiral cyclic keto-alcohols is a critical milestone in natural product synthesis and drug development. The molecule 3-hydroxy-4,4-dimethylcyclohexan-1-one presents a unique...

Author: BenchChem Technical Support Team. Date: March 2026

Determining the absolute configuration (AC) of chiral cyclic keto-alcohols is a critical milestone in natural product synthesis and drug development. The molecule 3-hydroxy-4,4-dimethylcyclohexan-1-one presents a unique structural challenge: it possesses a ketone chromophore at C1, a chiral secondary hydroxyl group at C3, and a bulky gem-dimethyl group at C4.

This guide objectively compares the performance of four primary analytical methodologies—Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), the Modified Mosher’s Ester Method (NMR), and X-ray Crystallography—providing drug development professionals with field-proven protocols and causality-driven insights.

The Structural Challenge & Methodological Causality

The defining feature of 3-hydroxy-4,4-dimethylcyclohexan-1-one is the severe steric hindrance imposed by the C4 gem-dimethyl group directly adjacent to the C3 chiral center.

  • Derivatization Penalties: Traditional chemical derivatization (e.g., Mosher esterification) relies on the free rotation and predictable conformation of the resulting ester. The C4 gem-dimethyl group sterically clashes with bulky derivatizing agents, drastically reducing reaction kinetics and potentially distorting the preferred conformational plane required for accurate NMR analysis[1].

  • Chiroptical Advantages: The rigid chair conformation of the cyclohexanone ring makes it an ideal candidate for chiroptical methods (VCD and ECD). Because these methods analyze the molecule in its native, underivatized state, they entirely bypass the steric limitations at C4[2].

Quantitative Method Comparison

The following table summarizes the performance metrics of each method when applied to hindered cyclic keto-alcohols.

MethodologyAnalytical PrincipleSample Req.Steric Sensitivity (C4 gem-dimethyl)Accuracy & ConfidenceThroughput
VCD Differential IR absorption2–5 mg (Native)None (Analyzes native state)Very High (DFT validated)Medium
ECD Differential UV-Vis absorption< 1 mg (Native)None (Analyzes native state)High (Octant rule / TDDFT)High
Mosher's NMR NMR chemical shift anisotropy1–2 mg (Derivatized)High (Requires forcing conditions)Moderate (Risk of distortion)Low
X-ray Anomalous dispersionSingle crystalHigh (Requires heavy-atom deriv.)Absolute (Gold Standard)Low

Workflow Decision Architecture

Selecting the correct method requires balancing sample availability, synthetic feasibility, and the need for absolute certainty.

ACD_Workflow Start 3-hydroxy-4,4-dimethylcyclohexan-1-one (Unknown Absolute Configuration) Deriv Is derivatization feasible? Start->Deriv Yes_Deriv Yes (Forcing conditions needed due to C4 gem-dimethyl steric hindrance) Deriv->Yes_Deriv No_Deriv No (Direct analysis preferred) Deriv->No_Deriv Mosher Modified Mosher's Method (1H NMR Δδ Analysis) Yes_Deriv->Mosher Xray X-ray Crystallography (Requires heavy-atom derivative) Yes_Deriv->Xray VCD Vibrational Circular Dichroism (VCD) (Compare IR/VCD with DFT) No_Deriv->VCD ECD Electronic Circular Dichroism (ECD) (Octant Rule / TDDFT) No_Deriv->ECD

Caption: Decision tree for selecting an absolute configuration determination method based on derivatization.

Deep Dive: Vibrational Circular Dichroism (VCD)

VCD is the gold standard for this molecule. It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[2].

Expertise & Causality: Because 3-hydroxy-4,4-dimethylcyclohexan-1-one has a highly defined chair conformation, its C=O stretching (~1710 cm⁻¹) and C-H bending modes produce strong, highly specific VCD signatures. The absence of derivatization means the C4 gem-dimethyl group acts as a structural anchor rather than a hindrance, locking the ring into a predictable conformation that is easily modeled by Density Functional Theory (DFT).

Self-Validating System: VCD is inherently self-validating. The experimental unpolarized IR spectrum must perfectly match the DFT-calculated IR spectrum before the VCD spectra are even compared. If the IR spectra match, it proves the correct conformer was modeled. The subsequent calculation of a similarity index (such as the Cai-factor) provides a mathematical confidence score for the absolute configuration[3].

Experimental Protocol: VCD Workflow
  • Sample Preparation: Dissolve 3–5 mg of the enantiopure keto-alcohol in 150 μL of a non-chiral, non-polar solvent (e.g., CDCl₃) to minimize hydrogen-bonding disruptions.

  • Data Acquisition: Load the sample into a BaF₂ cell (100 μm path length). Acquire the IR and VCD spectra simultaneously over 800–2000 cm⁻¹ using a dedicated FT-VCD spectrometer (e.g., 4–8 hours of accumulation to ensure a high signal-to-noise ratio).

  • Computational Modeling: Perform a conformational search using Molecular Mechanics (e.g., MMFF94). Optimize the lowest-energy conformers using DFT at the B3LYP/6-311+G(d,p) level.

  • Spectral Simulation: Calculate the IR and VCD frequencies and rotational strengths for the optimized conformers. Apply a Lorentzian band shape (γ = 4–8 cm⁻¹) and Boltzmann-weight the spectra at 298 K.

  • Validation: Overlay the experimental and calculated spectra. A mirror-image match with the calculated (R)- or (S)-enantiomer confirms the absolute configuration.

Deep Dive: Electronic Circular Dichroism (ECD)

ECD relies on the n→π∗ electronic transition of the C1 ketone chromophore, which typically absorbs at 280–300 nm[4].

Expertise & Causality: The classical Octant Rule states that the space around the carbonyl group is divided into eight octants. The spatial positioning of the C3-hydroxyl and C4-methyl groups in the rear octants dictates the sign of the Cotton effect. However, because the hydroxyl group can heavily perturb the electronic environment via hydrogen bonding, empirical octant rules must be backed by Time-Dependent DFT (TDDFT) calculations to ensure accuracy.

Experimental Protocol: ECD Workflow
  • Sample Preparation: Dissolve <1 mg of the compound in spectroscopic grade acetonitrile or methanol to a concentration of ~1 mM.

  • Data Acquisition: Record the UV and ECD spectra from 200 to 400 nm using a quartz cuvette (0.1 cm path length) under a nitrogen purge.

  • TDDFT Calculation: Following the same conformational search used in VCD, calculate the electronic transitions using TDDFT (e.g., CAM-B3LYP/def2-TZVP).

  • Assignment: Match the sign of the experimental Cotton effect at ~290 nm with the calculated spectrum.

Deep Dive: Modified Mosher’s Ester Method (NMR)

The Modified Mosher’s method involves derivatizing the C3-OH with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)[1].

Expertise & Causality: Crucial Synthetic Trap: Due to Cahn-Ingold-Prelog priority changes, reacting the alcohol with (R)-MTPA-Cl yields the (S)-MTPA ester, and vice versa. Furthermore, the C4 gem-dimethyl group will severely retard the esterification. Standard pyridine conditions will fail; you must use forcing conditions with 4-Dimethylaminopyridine (DMAP) and prolonged heating.

Self-Validating System: The method relies on the magnetic anisotropy of the MTPA phenyl ring. When the ester adopts the ideal "Mosher plane," protons on one side of the chiral center are shielded, while the other side is deshielded. The system self-validates if the calculated ΔδSR ( δS​−δR​ ) values cleanly segregate into a positive hemisphere and a negative hemisphere. If the signs are randomly distributed, the C4 gem-dimethyl group has forced the ester into a non-ideal conformation, and the result is invalid[5].

Mosher_Analysis Alcohol 3-hydroxy-4,4-dimethyl... (Sterically Hindered C3-OH) R_MTPA (R)-MTPA-Cl + DMAP / Reflux Alcohol->R_MTPA Esterification S_MTPA (S)-MTPA-Cl + DMAP / Reflux Alcohol->S_MTPA Esterification S_Ester (S)-MTPA Ester Acquire 1H & COSY NMR R_MTPA->S_Ester CIP Priority Shift R_Ester (R)-MTPA Ester Acquire 1H & COSY NMR S_MTPA->R_Ester CIP Priority Shift Delta Calculate Δδ(S-R) for ring protons S_Ester->Delta R_Ester->Delta Model Apply Mosher Model (Check for clean +/- segregation) Delta->Model Result Determine Absolute Configuration at C3 Model->Result

Caption: Workflow and causality pathway for the Modified Mosher's Ester analysis on hindered alcohols.

Experimental Protocol: Hindered Mosher Esterification
  • Reaction Setup: Divide the keto-alcohol (2 mg per vial) into two dry vials under argon.

  • Forcing Esterification: To vial 1, add 0.5 mL dry CH₂Cl₂, 5 equivalents of initial pyridine, 2 equivalents of DMAP, and 3 equivalents of (R)-MTPA-Cl. Repeat for vial 2 using (S)-MTPA-Cl. Stir at 40°C for 12–24 hours (monitor by TLC).

  • Purification: Quench with saturated NaHCO₃, extract with EtOAc, and purify via preparative TLC or micro-column chromatography to isolate the pure diastereomeric esters.

  • NMR Acquisition: Acquire high-resolution ¹H NMR (≥ 500 MHz), COSY, and HSQC spectra in CDCl₃.

  • Analysis: Unambiguously assign the C2, C4-methyl, C5, and C6 protons. Calculate ΔδSR for each proton. Map the signs onto the structural model to deduce the C3 configuration.

Conclusion

For 3-hydroxy-4,4-dimethylcyclohexan-1-one , Vibrational Circular Dichroism (VCD) is the superior methodology. It provides a self-validating, mathematically rigorous determination of absolute configuration without the need to overcome the severe steric hindrance imposed by the C4 gem-dimethyl group during chemical derivatization. While the Modified Mosher's method remains a viable fallback, researchers must implement forcing reaction conditions and rigorously verify the spatial segregation of ΔδSR signs to prevent false assignments caused by conformational distortion.

References

  • Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool.National Center for Biotechnology Information (PMC).
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.PubMed (NIH).
  • Configuration Determinations of Flexible Marine Natural Products.Encyclopedia MDPI.
  • Vibrational circular dichroism: an incisive tool for stereochemical applications.PubMed (NIH).
  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence.ResearchGate.

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Comparative

A Comparative Guide to Organocatalytic and Biocatalytic Synthesis: A Senior Application Scientist's Perspective

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the pursuit of efficiency, selectivity, and sustainability has propelled organocatalysis and biocat...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the pursuit of efficiency, selectivity, and sustainability has propelled organocatalysis and biocatalysis to the forefront as powerful alternatives to traditional metal-based catalysis.[1] This guide offers an in-depth, objective comparison of these two transformative methodologies. Moving beyond a mere list of pros and cons, we will delve into the fundamental principles, showcase supporting experimental data for comparable transformations, and provide detailed protocols to illustrate the practical application of each approach. Our goal is to equip you, the practicing scientist, with the insights needed to make informed decisions when selecting a catalytic system for your synthetic challenges.

Section 1: Core Principles and Mechanistic Divergence

At their core, both organocatalysis and biocatalysis leverage the principles of catalysis to accelerate chemical reactions and control stereochemical outcomes. However, the nature of the catalysts and their modes of action differ fundamentally, leading to distinct advantages and limitations.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations.[2] These catalysts, often derived from natural products like amino acids and alkaloids, are typically robust, readily available, and less sensitive to air and moisture compared to many organometallic counterparts.[3] The mechanisms of organocatalysis are diverse, broadly classified into covalent and non-covalent interactions.[4] For instance, in the renowned proline-catalyzed aldol reaction, the catalyst forms a transient covalent bond with a carbonyl substrate to generate a nucleophilic enamine, mimicking the strategy of Class I aldolase enzymes.[5] Other organocatalysts operate through non-covalent interactions, such as hydrogen bonding, to activate substrates and control the stereochemical environment of the reaction.[6]

Biocatalysis , on the other hand, employs enzymes—nature's own highly optimized catalysts—to perform chemical transformations.[2] Enzymes are proteins with intricate three-dimensional structures that create highly specific active sites.[6] This structural precision is the basis for their often unparalleled chemo-, regio-, and stereoselectivity.[7] Biocatalytic reactions are typically conducted in aqueous media under mild temperature and pH conditions, aligning perfectly with the principles of green chemistry.[7] The catalytic cycle of an enzyme involves the binding of substrates in its active site, where precisely positioned amino acid residues facilitate the chemical transformation. A classic example is the use of transaminases for the synthesis of chiral amines, where the enzyme utilizes a pyridoxal 5'-phosphate (PLP) cofactor to mediate the transfer of an amino group from a donor to a prochiral ketone.[8]

Section 2: Head-to-Head Performance Comparison

To provide a tangible comparison, we will examine two common and critical asymmetric transformations: the synthesis of a chiral β-hydroxy carbonyl compound via an aldol reaction and the production of a chiral amine. While a direct, single-study comparison for the exact same substrate is rare, we can collate representative data to highlight the typical performance of each catalytic system.

Case Study 1: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of C-C bond formation. Here, we compare the L-proline-catalyzed reaction of a ketone with an aldehyde to a biocatalytic approach.

Parameter Organocatalysis (L-Proline) Biocatalysis (Aldolase)
Reaction Cyclohexanone + 4-NitrobenzaldehydeDihydroxyacetone phosphate + various aldehydes
Catalyst L-proline (20-30 mol%)Fructose-1,6-bisphosphate aldolase
Solvent DMSO, DMF, or CH2Cl2Aqueous buffer
Temperature Room Temperature to -20 °C25-37 °C
Reaction Time 24 - 96 hoursTypically faster, but substrate dependent
Yield 95%Often high, but can be limited by substrate scope
Diastereomeric Ratio 95:5 (anti:syn)Highly specific, often producing a single diastereomer
Enantiomeric Excess >99%>99%
Reference [5][9][10]

Analysis: Organocatalysis with L-proline provides excellent yields and stereoselectivity for a broad range of substrates, though it often requires higher catalyst loadings and longer reaction times in organic solvents.[5][9] Biocatalytic aldol reactions, while potentially having a narrower substrate scope, can offer exceptional stereocontrol in an environmentally benign aqueous medium.[10]

Case Study 2: Asymmetric Synthesis of Chiral Amines

Chiral amines are ubiquitous in pharmaceuticals. We compare an organocatalytic approach to the highly efficient transaminase-catalyzed synthesis.

Parameter Organocatalysis (Brønsted Acid) Biocatalysis (Transaminase)
Reaction Asymmetric aza-Michael AdditionProchiral Ketone + Amino Donor
Catalyst Chiral Phosphoric Acid (1-10 mol%)Engineered ω-Transaminase
Solvent Toluene, CH2Cl2Aqueous buffer (often with co-solvent)
Temperature Room Temperature to 60 °C30-45 °C
Reaction Time 12 - 48 hours12 - 24 hours
Yield 80-99%Up to >95%
Enantiomeric Excess 90-99%>99%
Reference [8][1][11]

Analysis: Both methods deliver high yields and enantioselectivities. Organocatalysis offers versatility with a wide range of catalysts and reaction types.[8] Biocatalysis, particularly with engineered transaminases, has become a go-to method in the pharmaceutical industry for its exceptional enantioselectivity and sustainable reaction conditions.[1][11]

Section 3: Experimental Workflows and Methodologies

To bridge theory and practice, this section provides detailed experimental protocols for representative reactions from both domains, along with workflows for reaction monitoring and product analysis.

Experimental Workflow Visualization

The following diagrams illustrate typical workflows for setting up, running, and analyzing an organocatalytic and a biocatalytic reaction.

Organocatalysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Organocatalyst in Anhydrous Solvent B Add Carbonyl Donor (e.g., Ketone) A->B C Add Carbonyl Acceptor (e.g., Aldehyde) B->C D Stir at Controlled Temperature C->D E Monitor by TLC/HPLC D->E F Aqueous Quench E->F G Solvent Extraction F->G H Column Chromatography G->H I Determine Yield H->I J Determine d.r. (NMR) H->J K Determine e.e. (Chiral HPLC) H->K

Caption: A typical experimental workflow for an organocatalytic reaction.

Biocatalysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Prepare Aqueous Buffer (Control pH) B Add Substrate(s) (e.g., Ketone, Amino Donor) A->B C Add Enzyme (and Cofactor) B->C D Incubate at Controlled Temperature with Agitation C->D E Monitor by HPLC/GC D->E F Stop Reaction (e.g., pH shift, add solvent) E->F G Solvent Extraction F->G H Purification (if necessary) G->H I Determine Conversion/Yield H->I J Determine e.e. (Chiral HPLC/GC) H->J

Caption: A typical experimental workflow for a biocatalytic reaction.

Detailed Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Aldol Reaction using L-Proline

This protocol describes the reaction between acetone and p-nitrobenzaldehyde, a classic example of a proline-catalyzed aldol addition.[5]

Materials:

  • L-proline

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Acetone, anhydrous

  • p-Nitrobenzaldehyde

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve L-proline (0.03 mmol, 30 mol%) in anhydrous DMSO (0.5 mL).

  • Add acetone (5.0 mmol, excess) to the solution.

  • Stir the mixture at room temperature for 15 minutes to allow for pre-formation of the enamine intermediate.

  • Add p-nitrobenzaldehyde (0.1 mmol, 1 equivalent) to the reaction mixture.

  • Stir the reaction vigorously at room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can range from 24 to 48 hours.[5]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired β-hydroxy ketone.

Analysis:

  • The diastereomeric ratio (d.r.) can be determined by 1H NMR spectroscopy of the purified product.

  • The enantiomeric excess (e.e.) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the retention times of the enantiomers to a racemic standard.[12]

Protocol 2: Biocatalytic Kinetic Resolution of a Racemic Alcohol using a Lipase

This protocol outlines the enantioselective acylation of a racemic secondary alcohol, a common application of lipases in kinetic resolution.[3][13]

Materials:

  • Racemic 1-phenylethanol

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous solvent (e.g., hexane or tetrahydrofuran)

  • Silica gel for column chromatography

Procedure:

  • To a vial, add racemic 1-phenylethanol (1 mmol, 1 equivalent).

  • Dissolve the alcohol in the chosen anhydrous solvent (e.g., 5 mL of hexane).

  • Add vinyl acetate (5-10 equivalents) to the solution. The excess acyl donor drives the reaction towards completion.

  • Add the immobilized lipase (e.g., 25-50 mg). The optimal enzyme loading should be determined experimentally.

  • Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).

  • Monitor the reaction progress by gas chromatography (GC) or TLC to determine the conversion. The ideal reaction is stopped at or near 50% conversion to maximize the enantiomeric excess of both the unreacted alcohol and the acylated product.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted alcohol and the acylated product by flash column chromatography on silica gel.

Analysis:

  • The conversion can be accurately determined by GC or HPLC analysis of the crude reaction mixture.

  • The enantiomeric excess (e.e.) of the unreacted alcohol and the ester product is determined by chiral GC or HPLC analysis.[13]

Section 4: Choosing the Right Catalyst: A Scientist's Decision Matrix

The choice between organocatalysis and biocatalysis is not always straightforward and depends on a multitude of factors.

Choose Organocatalysis when:

  • Broad Substrate Scope is Required: Organocatalysts often tolerate a wider range of functional groups and substrate structures than wild-type enzymes.[2]

  • Reaction Conditions are Non-Aqueous: Many organocatalytic reactions are performed in common organic solvents, which can be advantageous for substrates with poor water solubility.

  • Scalability is a Concern: While biocatalysis is highly scalable, the development of a robust enzymatic process can be time-consuming. Organocatalytic processes can sometimes be scaled up more directly.[9]

  • A Specific Non-Natural Transformation is Needed: Organocatalysis provides a vast toolbox for a wide array of chemical transformations, some of which do not have a known enzymatic equivalent.

Choose Biocatalysis when:

  • Exceptional Selectivity is Paramount: Enzymes often provide unparalleled levels of enantioselectivity, diastereoselectivity, and regioselectivity.[7]

  • Green and Sustainable Chemistry is a Priority: Biocatalytic reactions are typically run in water under mild conditions, generating minimal waste.[7]

  • A Known Biotransformation is Applicable: For many common reactions like reductions, oxidations, and hydrolyses, a wide range of commercially available enzymes exist.

  • Process Safety is a Major Consideration: The mild conditions of biocatalysis reduce the risks associated with high pressures, temperatures, and hazardous reagents.[14]

Conclusion

Both organocatalysis and biocatalysis are mature and powerful disciplines that have revolutionized the synthesis of chiral molecules. They should not be viewed as competing technologies, but rather as complementary tools in the synthetic chemist's arsenal. Organocatalysis offers remarkable versatility and a broad substrate scope, often with operationally simple procedures. Biocatalysis provides a pathway to exceptional selectivity and sustainability, driven by the exquisite molecular machinery of enzymes. As our understanding of both fields continues to grow, particularly with the advent of directed evolution for enzymes and the design of novel organocatalysts, the lines between them may begin to blur, leading to exciting new hybrid catalytic systems that harness the best of both worlds.[15] The ultimate choice of catalyst will always depend on the specific synthetic problem at hand, and a thorough evaluation of the factors outlined in this guide will enable researchers to select the most effective, efficient, and sustainable path to their target molecules.

References

  • idUS. (2025). Asymmetric Synthesis of Atropisomeric Amines via Transaminase‐Catalyzed Dynamic Kinetic Resolution. [Link]

  • MDPI. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. [Link]

  • TU Delft Repository. (2022). Combination of Asymmetric Organo- and Biocatalysis in Flow Processes and Comparison with their Analogous Batch Syntheses. [Link]

  • ResearchGate. (2025). (PDF) A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. [Link]

  • Journals. (n.d.). UV - Spectroscopy: as a tool to determine enzyme activity. [Link]

  • PubMed. (2011). Process considerations for the asymmetric synthesis of chiral amines using transaminases. [Link]

  • Eppendorf Canada. (2020). Enzyme Kinetic Assays – How Does It Work?[Link]

  • Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. [Link]

  • Academia. (n.d.). Neat Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol and a Straightforward Modelling of the Reaction. [Link]

  • PubMed. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. [Link]

  • Mettler Toledo. (n.d.). Kinetics Reaction Rate - UV Vis Spectroscopy Application. [Link]

  • Wikipedia. (n.d.). Proline-catalyzed aldol reactions. [Link]

  • ACS Publications. (2025). Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. [Link]

  • MDPI. (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. [Link]

  • J-Stage. (2022). Lipase-Catalyzed Kinetic Resolution of C1-Symmetric Heterocyclic Biaryls. [Link]

  • Longdom Publishing. (2022). Proline Catalysed Aldol Reaction Related with Organocatalysis. [Link]

  • Academia. (n.d.). Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study. [Link]

  • PMC. (2023). Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis. [Link]

  • MDPI. (2026). Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. [Link]

  • Royal Society of Chemistry. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. [Link]

  • ResearchGate. (2017). (PDF) Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC in Order to Identify Effective Proline-Derived Organocatalysts. [Link]

  • ACS Publications. (2014). Combination of Asymmetric Organo- and Biocatalytic Reactions in Organic Media Using Immobilized Catalysts in Different Compartments. [Link]

  • ResearchGate. (n.d.). Biocatalytic and chemocatalytic approaches to the highly stereoselective 1,2-reduction of an α,β-unsaturated ketone. [Link]

  • PMC. (n.d.). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. [Link]

  • ResearchGate. (2025). Biocatalysis and Organocatalysis: Asymmetric Synthesis Inspired by Nature. [Link]

  • ACS Publications. (2022). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022). applications of biocatalysts in reduction reaction. [Link]

  • ResearchGate. (2025). Recent Developments in Asymmetric Reduction of Ketones with Biocatalysts. [Link]

  • MDPI. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. [Link]

  • PMC. (2018). A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi. [Link]

  • ACS Publications. (2019). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. [Link]

  • Georgia Southern University. (n.d.). The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. [Link]

  • Scribd. (2025). Real-Time Chiral Reaction Monitoring. [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking Purification Techniques for Hydroxy Ketones

For researchers and drug development professionals, the isolation of pure hydroxy ketones is a critical step that directly impacts reaction yield determination, biological assay results, and the ultimate viability of an...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the isolation of pure hydroxy ketones is a critical step that directly impacts reaction yield determination, biological assay results, and the ultimate viability of an active pharmaceutical ingredient (API). The presence of hydroxyl and carbonyl groups imparts a unique polarity and reactivity to these molecules, often complicating their separation from starting materials, byproducts, and isomers.

This guide provides an in-depth comparison of common and advanced purification techniques for hydroxy ketones. Moving beyond a simple listing of methods, we will explore the underlying principles of each technique, the causal logic behind experimental choices, and provide objective data to help you select the most efficient and effective strategy for your specific application.

The Purification Challenge: Understanding Hydroxy Ketones

Hydroxy ketones are polar molecules capable of hydrogen bonding, which influences their solubility and interaction with chromatographic stationary phases. Their thermal lability can also be a concern, potentially ruling out high-temperature distillation in some cases. The choice of a purification method is therefore a multi-faceted decision, balancing purity requirements against scale, cost, time, and environmental impact.

Foundational Techniques: The Workhorses of the Lab

These methods are well-established, cost-effective, and suitable for a wide range of applications, from initial crude cleanup to the isolation of large quantities of material.

Recrystallization: The Art and Science of Purity

Recrystallization is a powerful and economical technique for purifying solid compounds.[1] It is often the method of choice for large-scale production due to its simplicity and scalability.[2] The success of this technique hinges on the differential solubility of the desired hydroxy ketone and its impurities in a chosen solvent system at varying temperatures.

Principle of Separation: The process involves dissolving the impure solid in a hot solvent in which it is highly soluble, and then allowing it to cool slowly. As the solution cools, the solubility of the hydroxy ketone decreases, causing it to crystallize out, while the impurities, present in lower concentrations, remain dissolved in the "mother liquor."[1]

Expertise in Action - Why It Works: The key is the slow formation of a crystal lattice. Rapid cooling traps impurities within the forming crystals, whereas slow, controlled cooling allows the molecules of the desired compound to selectively arrange themselves into a pure crystalline structure.[3] For this reason, recrystallization can often achieve a level of purity that is difficult to match with column chromatography.[4]

Advantages:

  • High Purity: Can yield exceptionally pure crystalline material, often >99%.

  • Cost-Effective: Requires basic laboratory glassware and solvents, making it economical for large scales.[2]

  • Scalable: The fundamental procedure remains the same whether purifying milligrams or kilograms.[2]

Limitations:

  • Yield Loss: Some product will always remain dissolved in the mother liquor, reducing the overall yield with each recrystallization step.[5]

  • Compound Must Be Solid: Not applicable to oils or waxes at standard conditions.[5]

  • Requires Screening: Finding the ideal solvent or solvent system can be time-consuming.

Experimental Protocol: Recrystallization of an Aromatic α-Hydroxy Ketone

This protocol outlines a standard procedure for purifying a solid hydroxy ketone, such as a benzoin derivative.[6]

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal. This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To promote the growth of large, pure crystals, do not disturb the flask during this period.[3] Subsequently, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Distillation: Purifying by Boiling Point

For hydroxy ketones that are thermally stable and volatile, distillation offers a straightforward method for purification, particularly on an industrial scale.[7][8]

Principle of Separation: This technique separates components of a liquid mixture based on differences in their boiling points. The mixture is heated, and the component with the lower boiling point vaporizes first. This vapor is then condensed back into a liquid and collected separately. For compounds sensitive to high temperatures, vacuum distillation is employed to lower the boiling points.

Expertise in Action - Why It Works: The efficiency of distillation is governed by Raoult's Law and Dalton's Law, which relate the vapor pressure of a component to its mole fraction in the mixture. By carefully controlling the temperature and pressure, a skilled chemist can selectively vaporize and isolate the target compound. For instance, in the synthesis of 3-acetoxy-5-methyl-2-hexanone, a precursor to a hydroxy ketone, distillation using a Widmer column at reduced pressure is a key purification step.[9]

Advantages:

  • Excellent for Volatile Compounds: The primary method for purifying liquids.

  • Highly Scalable: Routinely used for purifying tons of material in industrial processes.

  • Relatively Inexpensive: On a large scale, the energy costs are offset by the high throughput.

Limitations:

  • Thermal Instability: Not suitable for compounds that decompose at their boiling point.

  • Azeotropes: Mixtures that boil at a constant temperature (azeotropes) cannot be separated by simple distillation.

  • Close Boiling Points: Separation is difficult if the boiling points of the components are very close. This can be an issue with certain byproducts.[10]

Chromatographic Techniques: Separation Through Interaction

Chromatography is a cornerstone of modern chemical purification, offering high resolution and versatility. The choice of chromatographic technique depends heavily on the polarity of the hydroxy ketone and the scale of the purification.

Flash Column Chromatography: Speed and Versatility

Flash column chromatography is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the stationary phase (typically silica gel), speeding up the separation.[11] It is one of the most common purification methods in academic and industrial research labs.

Principle of Separation: Separation is based on the differential partitioning of the sample components between a solid stationary phase (e.g., silica) and a liquid mobile phase. More polar compounds, like many hydroxy ketones, will adsorb more strongly to the polar silica gel and thus elute more slowly, while less polar impurities will travel down the column faster.

Expertise in Action - Why It Works: The choice of the mobile phase (eluent) is critical. A less polar solvent system will result in slower elution of all components, potentially improving the separation of compounds with similar polarities. Conversely, a more polar solvent system will speed up elution. The process often starts with a less polar eluent, and the polarity is gradually increased (a "gradient") to elute the more strongly adsorbed compounds. This systematic approach ensures optimal separation. Safer solvent blends, such as heptane/ethyl acetate, are increasingly being evaluated to replace less desirable solvents like dichloromethane.[12]

Advantages:

  • Fast and Efficient: Much faster than traditional gravity-fed chromatography.

  • Versatile: Applicable to a wide range of compounds by simply changing the stationary and mobile phases.

  • Good Resolution: Capable of separating compounds with subtle differences in polarity.

Limitations:

  • Solvent Consumption: Can use significant volumes of solvent, which has cost and environmental implications.

  • Scale-Up Challenges: While possible, scaling up to kilogram quantities can be complex and expensive.

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel, leading to lower recovery.

Experimental Protocol: Flash Column Chromatography

This protocol describes a general workflow for purifying a hydroxy ketone using a flash chromatography system.

  • TLC Analysis: First, analyze the crude mixture using Thin-Layer Chromatography (TLC) with various solvent systems (e.g., mixtures of hexane and ethyl acetate) to determine the optimal mobile phase for separation.

  • Column Packing: Select a column size appropriate for the amount of crude material. Pack the column with silica gel, typically as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude hydroxy ketone in a minimal amount of the mobile phase or a stronger solvent. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel (dry loading) and place this at the top of the packed column.

  • Elution: Begin passing the mobile phase through the column under pressure. Start with the low-polarity solvent system determined from the TLC analysis.

  • Fraction Collection: Collect the eluent in a series of tubes (fractions). Monitor the separation by collecting small spots from the outflow and analyzing them by TLC.

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the more polar hydroxy ketone.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified hydroxy ketone.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is the gold standard for achieving the highest purity levels. It operates on the same principles as column chromatography but uses high pressure to pump the mobile phase through a column packed with much smaller particles, resulting in superior resolution.

Principle of Separation:

  • Reversed-Phase (RP-HPLC): This is the most common mode. It uses a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water).[13] In this setup, polar hydroxy ketones will elute earlier, while nonpolar impurities are retained longer.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This mode is particularly useful for very polar compounds that show little retention in reversed-phase.[14] HILIC uses a polar stationary phase (like bare silica) and a more organic mobile phase, creating a water-rich layer on the surface that facilitates the partitioning of polar analytes.[14]

Expertise in Action - Why It Works: For hydroxy ketones, which are often highly polar, standard C18 columns might provide insufficient retention, especially with highly aqueous mobile phases.[15][16] This can lead to a phenomenon called "phase collapse."[17] To overcome this, specialized "aqueous stable" C18 (AQ) columns or polar-embedded phases are used.[14][17] These modifications prevent the C18 chains from collapsing in high-water content mobile phases, ensuring reproducible retention and better peak shape for polar compounds.

Advantages:

  • Highest Purity: Capable of achieving >99.9% purity, essential for pharmaceutical applications.

  • Excellent Resolution: Can separate very similar compounds, including isomers.

  • Analytical Power: HPLC is also the primary tool for purity analysis and quality control.[13][18]

Limitations:

  • High Cost: HPLC systems and preparative columns are expensive.

  • Limited Throughput: While faster than gravity chromatography, it is generally slower than flash chromatography for large quantities.

  • Solvent and Waste: Generates significant amounts of solvent waste, which requires proper disposal.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful "green" chromatography technique that uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase.[19] It has emerged as a highly efficient alternative to both normal- and reversed-phase HPLC for preparative separations in the pharmaceutical industry.[20][21]

Principle of Separation: SFC operates in a state between gas and liquid chromatography. The supercritical CO2 mobile phase has low viscosity and high diffusivity, which allows for very fast separations and equilibration times.[22] A co-solvent, typically methanol, is added to modify the mobile phase's polarity and elute the compounds from the column.

Expertise in Action - Why It Works: The low viscosity of the supercritical fluid mobile phase allows for much higher flow rates than in HPLC without generating excessive backpressure. This translates directly to a 3-4x faster purification time compared to traditional RP-HPLC, with equivalent purity and recovery.[20] After fractionation, the CO2 evaporates, leaving the purified compound in a small amount of co-solvent, which significantly reduces the time and energy needed for solvent removal.[20]

Advantages:

  • Speed and Throughput: Significantly faster run times compared to HPLC.[20]

  • Reduced Organic Solvent Consumption: Primarily uses CO2, making it a more environmentally friendly or "green" technique.[21][22]

  • Cost Savings: Lower solvent purchase and disposal costs.[21]

  • Excellent for Chiral Separations: A leading technique for separating enantiomers.[19][22]

Limitations:

  • High Initial Investment: SFC instrumentation is expensive.

  • Sample Solubility: Samples must be soluble in the co-solvent (e.g., methanol) to avoid precipitation on the column.[20]

  • Limited to Less Polar Compounds: While improving, it is traditionally less suited for extremely polar compounds compared to HILIC or some RP-HPLC methods.

Performance Benchmark: A Comparative Analysis

The optimal purification strategy is always context-dependent. The following table provides a comparative summary to guide your decision-making process.

FeatureRecrystallizationDistillationFlash ChromatographyPreparative HPLCSupercritical Fluid Chromatography (SFC)
Purity Achievable Very High (>99%)High (98-99.5%)Good to High (95-99%)Highest (>99.9%)High to Very High (>99%)
Typical Yield 60-90%70-95%70-95%>90%>90%
Scalability Excellent (mg to multi-ton)Excellent (g to multi-ton)Fair (mg to ~100g)Poor (mg to g)Good (mg to kg)
Throughput/Speed Slow (hours to days)Fast to ModerateFastSlow to ModerateVery Fast
Equipment Cost LowLow to ModerateModerateHighVery High
Consumable Cost LowLowModerateHighLow to Moderate
Green Chemistry Good (Solvent can be recycled)Good (Energy intensive)Fair (High solvent use)Poor (High solvent use)Excellent (Uses CO2)
Best Suited For... Large quantities of a solid main product with small amounts of impurities.[2]Thermally stable, volatile liquid products.Routine lab-scale purification of reaction mixtures.Final polishing step for APIs requiring ultra-high purity; difficult separations.High-throughput purification, chiral separations, and green chemistry initiatives.[20][22]

Visualization of Workflows

To further clarify the practical application of these techniques, the following diagrams illustrate the decision-making process and experimental workflows.

Purification Technique Selection Workflow

Start Crude Hydroxy Ketone IsSolid Is the compound a solid? Start->IsSolid IsVolatile Is the compound thermally stable & volatile? IsSolid->IsVolatile No Recrystallization Recrystallization IsSolid->Recrystallization Yes Scale What is the scale? IsVolatile->Scale No Distillation Distillation IsVolatile->Distillation Yes Purity Highest purity required? Scale->Purity > 100g (Process) Flash Flash Chromatography Scale->Flash < 100g (Lab) Purity->Flash No HPLC Preparative HPLC / SFC Purity->HPLC Yes TLC 1. TLC Analysis (Find Solvent System) Pack 2. Pack Column (Silica + Eluent) TLC->Pack Load 3. Load Sample (Wet or Dry Load) Pack->Load Elute 4. Elute Under Pressure (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Solvent 1. Select Solvent Dissolve 2. Dissolve Crude Solid (Minimum Hot Solvent) Solvent->Dissolve Filter 3. Hot Filtration (Remove Insolubles) Dissolve->Filter Cool 4. Cool Slowly (Promote Crystallization) Filter->Cool Isolate 5. Isolate Crystals (Vacuum Filtration) Cool->Isolate Dry 6. Dry Crystals (Vacuum Oven) Isolate->Dry

Sources

Comparative

Predicting Conformational Stability of 3-Hydroxy-4,4-dimethylcyclohexan-1-one: A DFT Functional Comparison Guide

In the realm of rational drug design and synthetic organic chemistry, accurately predicting the 3D conformation of substituted cyclic systems is paramount. For 3-hydroxy-4,4-dimethylcyclohexan-1-one , the conformational...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of rational drug design and synthetic organic chemistry, accurately predicting the 3D conformation of substituted cyclic systems is paramount. For 3-hydroxy-4,4-dimethylcyclohexan-1-one , the conformational landscape is dictated by a delicate interplay of steric repulsion, torsional strain, and non-covalent interactions. This guide objectively compares the performance of leading Density Functional Theory (DFT) methods—specifically B3LYP, M06-2X, and ωB97X-D—in resolving the thermodynamic stability of its conformers.

The Conformational Challenge & Structural Causality

The cyclohexanone ring minimizes angle and torsional strain by adopting a chair conformation[1]. However, the substitution pattern of 3-hydroxy-4,4-dimethylcyclohexan-1-one introduces severe geometric constraints:

  • The Gem-Dimethyl Anchor: The C4 position features two methyl groups. In any chair conformation, one methyl must be axial and the other equatorial. This creates a massive steric anchor that heavily biases the ring against any conformation that introduces additional 1,3-diaxial interactions.

  • The Hydroxyl Orientation: The primary conformational variable is the C3 hydroxyl group, which can sit in an equatorial or axial position.

  • Causality of Stability: If the C3-OH is axial, it suffers from a highly destabilizing 1,3-diaxial interaction with the C5 axial proton, alongside gauche steric clashes with the C4 axial methyl group. Consequently, the equatorial C3-OH conformer is thermodynamically favored due to the relief of these steric strains.

Accurately quantifying this energy gap ( ΔG ) requires computational methods that do not merely measure steric "clash" but correctly model the attractive London dispersion forces that occur in dense intramolecular environments[2].

ConformationalLogic A 3-hydroxy-4,4-dimethyl cyclohexan-1-one B Chair Conformer (C3-OH Equatorial) A->B Ring Flip C Chair Conformer (C3-OH Axial) A->C Ring Flip D Thermodynamically Favored (No 1,3-diaxial OH clashes) B->D Steric Relief E Disfavored (1,3-diaxial OH/C5-H clash) C->E Steric Strain

Logical flow of conformational stability for 3-hydroxy-4,4-dimethylcyclohexan-1-one.

DFT Functional Performance Matrix

Choosing the right DFT functional is the difference between a highly accurate prediction and a costly synthetic misdirection. Benchmark studies on monosubstituted cyclohexanes and cyclohexanones reveal stark differences in functional performance[3].

  • B3LYP (The Legacy Baseline): While historically popular, standard B3LYP fails to capture medium-range electron correlation and dispersion interactions. It tends to overestimate the stability of equatorial conformers because it exaggerates steric repulsion without accounting for the stabilizing dispersion forces between the C3-OH and C4-methyl groups[3].

  • M06-2X (The Non-Covalent Specialist): This highly parameterized meta-GGA hybrid incorporates 54% exact exchange. It is specifically designed to capture non-covalent interactions and main-group thermochemistry. M06-2X consistently yields conformational energies with root-mean-square errors (RMSE) approaching coupled-cluster (CCSD(T)) gold standards, making it exceptionally reliable for modeling the tight steric environment of the C3-C4 bond[4].

  • ωB97X-D (The Rigorous Standard): A range-separated hybrid functional that includes Grimme’s D2 empirical dispersion. By separating the exchange functional into short-range (DFT) and long-range (Hartree-Fock) components, it eliminates self-interaction errors. It is highly recommended for accurately modeling the delicate interplay between torsional strain and dispersion in cyclohexanone derivatives[1].

Quantitative Comparison of DFT Functionals

The following table summarizes the performance of these functionals based on established benchmark data for cyclohexanone derivatives using a standard 6-311+G(d,p) basis set[1][3].

FunctionalDispersion CorrectionConformational RMSE vs CCSD(T)Computational CostBest Use Case
B3LYP None (unless D3 added)~0.73 - 0.99 kcal/molLowPreliminary geometry optimization.
M06-2X Implicitly parameterized~0.20 - 0.31 kcal/molMediumHigh-accuracy thermodynamic profiling.
ωB97X-D Empirical (Grimme D2)~0.22 - 0.29 kcal/molMedium-HighSystems requiring long-range electrostatic accuracy.

Self-Validating Experimental Protocol

To ensure scientific integrity, computational workflows must be self-validating. The following step-by-step methodology guarantees that the predicted ΔG between the axial and equatorial conformers of 3-hydroxy-4,4-dimethylcyclohexan-1-one is a true thermodynamic minimum, free from imaginary frequencies or basis set superposition errors.

Step 1: Stochastic Conformational Search

  • Action: Generate initial 3D geometries using a molecular mechanics force field (e.g., MMFF94) or semi-empirical methods like GFN2-xTB via CREST.

  • Causality: Cyclohexanones can adopt twist-boat conformations. A stochastic search ensures that no low-energy local minima are missed before expensive DFT calculations begin.

Step 2: Preliminary Geometry Optimization

  • Action: Optimize the lowest-energy conformers using B3LYP/6-31G*.

  • Causality: This low-cost step rapidly relaxes severe steric clashes (like the gauche C3-OH / C4-Me interactions) and filters out redundant conformers, saving computational resources[3].

Step 3: High-Fidelity Optimization & Frequency Calculation

  • Action: Re-optimize the geometries using M06-2X/6-311+G(d,p) or ωB97X-D/6-311+G(d,p). Concurrently, run a vibrational frequency calculation.

  • Causality: The triple-zeta basis set with diffuse and polarization functions (+G(d,p)) allows electron clouds to deform properly around the electronegative oxygen atoms. The frequency calculation is critical for self-validation: the absence of imaginary frequencies confirms the geometry is a true local minimum, not a transition state.

Step 4: Thermochemical Corrections

  • Action: Extract the Zero-Point Energy (ZPE) and thermal corrections to Gibbs Free Energy ( G ) at 298.15 K from the frequency output.

  • Causality: Electronic energy ( E ) ignores molecular vibrations. ZPE and entropy corrections are mandatory to calculate the true macroscopic stability ( ΔG ) of the conformers[1].

Step 5: Boltzmann Population Analysis

  • Action: Calculate the relative population of the axial vs. equatorial conformers using the Boltzmann distribution equation.

  • Causality: Translates abstract energy values into practical, observable macroscopic ratios expected in an NMR experiment.

DFTWorkflow S1 1. Conformational Search (MMFF94 / CREST) S2 2. Preliminary Optimization (B3LYP/6-31G*) S1->S2 S3 3. High-Level DFT Opt & Freq (ωB97X-D / 6-311+G**) S2->S3 S4 4. Thermochemical Corrections (ZPE, Enthalpy, Entropy) S3->S4 S5 5. Boltzmann Population Analysis (Δ G Calculation) S4->S5

Self-validating computational workflow for DFT conformational analysis.

Conclusion

For drug development professionals analyzing substituted cyclic systems like 3-hydroxy-4,4-dimethylcyclohexan-1-one, legacy functionals like B3LYP are insufficient for final thermodynamic reporting. The steric complexity introduced by the gem-dimethyl group and the hydroxyl moiety demands functionals that accurately model dispersion and non-covalent interactions. Adopting M06-2X or ωB97X-D alongside a rigorous, self-validating workflow ensures high-fidelity predictions that align with experimental NMR observations.

Sources

Validation

A Comparative Guide to the Quantitative Analysis of 3-hydroxy-4,4-dimethylcyclohexan-1-one in Complex Mixtures

This guide provides a comprehensive comparison of analytical methodologies for the precise and accurate quantification of 3-hydroxy-4,4-dimethylcyclohexan-1-one. Designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the precise and accurate quantification of 3-hydroxy-4,4-dimethylcyclohexan-1-one. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection, experimental design, and data interpretation, grounded in established scientific principles and regulatory expectations.

The accurate quantification of specific chemical entities within complex mixtures is a cornerstone of pharmaceutical development and quality control.[1][2] 3-hydroxy-4,4-dimethylcyclohexan-1-one, a keto-alcohol, presents unique analytical challenges due to its polarity and potential for thermal instability. This guide will compare two primary analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), providing the rationale behind protocol choices and the experimental data to support them.

Our focus extends beyond mere procedural outlines to encompass the principles of analytical method validation, ensuring that the described protocols are not only effective but also robust, reliable, and compliant with regulatory standards such as those from the FDA, EMA, and ICH.[1][2]

Foundational Principles: Method Selection Rationale

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of 3-hydroxy-4,4-dimethylcyclohexan-1-one is dictated by the compound's physicochemical properties and the analytical objective.

  • Gas Chromatography (GC): GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[3] Given that 3-hydroxy-4,4-dimethylcyclohexan-1-one possesses both a hydroxyl and a ketone functional group, its volatility may be limited, and it could be susceptible to degradation at elevated temperatures. Therefore, a critical consideration for GC analysis is the necessity of derivatization. Derivatization is a chemical modification of the analyte to enhance its volatility and thermal stability.[4][5] Common derivatization strategies for alcohols and ketones include silylation or acylation, which replace the active hydrogen of the hydroxyl group and can also react with the enol form of the ketone.[4][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally well-suited for the analysis of non-volatile and thermally labile compounds, making it a strong candidate for the direct analysis of 3-hydroxy-4,4-dimethylcyclohexan-1-one without the need for derivatization.[3][7] The presence of a carbonyl group provides a chromophore, enabling detection by UV-Vis spectroscopy.[8] The choice of a suitable stationary phase (e.g., C18) and mobile phase allows for the effective separation of the analyte from other components in the mixture.[7]

Experimental Protocols and Workflows

The following sections provide detailed, step-by-step protocols for the quantitative analysis of 3-hydroxy-4,4-dimethylcyclohexan-1-one using both GC-MS and HPLC-UV. These protocols are designed to be self-validating systems, incorporating best practices for accuracy and reproducibility.[2][9]

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is selected for its high separation efficiency and the definitive identification capabilities of mass spectrometry.[3] Derivatization is employed to improve the chromatographic behavior and thermal stability of the analyte.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation & Derivatization:

    • Accurately weigh approximately 10 mg of the sample mixture into a 2 mL autosampler vial.

    • Add 1 mL of a suitable solvent (e.g., Dichloromethane) and vortex to dissolve.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[10]

    • Cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Detector (MS):

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Scan Range: 40-450 amu.

Workflow Diagram: GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Add BSTFA + TMCS, Heat at 60°C Dissolve->Derivatize Cool Cool to Room Temp Derivatize->Cool Inject Inject Sample Cool->Inject Transfer to GC Separate DB-5ms Column Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Quantify Quantification Detect->Quantify HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Weigh Sample Dissolve Dissolve & Dilute in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Transfer to HPLC Separate C18 Column Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Quantify Quantification Detect->Quantify

Sources

Comparative

A Comprehensive Comparison Guide to Chiral Stationary Phases (CSPs) for Enantioseparation

The demand for enantiomerically pure compounds in pharmaceutical development has driven the rapid evolution of high-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs). Because enantiomers...

Author: BenchChem Technical Support Team. Date: March 2026

The demand for enantiomerically pure compounds in pharmaceutical development has driven the rapid evolution of high-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs). Because enantiomers exhibit identical physicochemical properties in an achiral environment, their separation relies entirely on the formation of transient, diastereomeric complexes with a chiral selector.

As an application scientist, selecting the correct CSP and optimizing the chromatographic conditions is not a matter of trial and error, but of understanding the underlying thermodynamic and steric mechanisms. This guide provides an objective, data-backed comparison of the dominant CSP architectures and outlines a self-validating protocol for robust method development.

Mechanistic Architecture of Major Chiral Stationary Phases

To rationally select a column, one must understand the causality behind its chiral recognition mechanism. The following are the most prominent CSP classes utilized in modern enantioseparation [1].

Polysaccharide-Based CSPs (The Gold Standard)

Derived from cellulose or amylose and functionalized with phenylcarbamate or benzoate derivatives, these phases dominate the field due to their broad enantiocoverage. Chiral recognition occurs via a combination of hydrogen bonding, π−π interactions, and dipole-dipole stacking within the helical grooves of the polymer [2].

  • Coated vs. Immobilized: Traditional coated phases (e.g., Chiralcel® OD, Chiralpak® AD) offer excellent recognition but are strictly limited to standard normal-phase solvents (alkanes, simple alcohols) to prevent the polymer from dissolving off the silica support.

  • The Causality of Immobilization: Immobilized phases (e.g., Chiralpak® IA, IB, IC, IH-3) covalently bond the polymer to the silica matrix [3]. This structural anchoring allows the use of "forbidden" solvents like dichloromethane (DCM), methyl tert-butyl ether (MtBE), or tetrahydrofuran (THF). These non-standard solvents swell the polymer differently, altering the 3D spatial arrangement of the hydrogen-bonding network. This often reverses elution order or drastically improves the selectivity factor ( α ) for rigid molecules that fail to separate in standard hexane/isopropanol mixtures.

Macrocyclic Antibiotics (Glycopeptides)

Columns based on vancomycin, teicoplanin, or ristocetin act as molecular "chiral baskets."

  • Mechanism & Causality: They offer multiple interaction sites, including hydrophobic pockets, hydrogen bond donors/acceptors, and ionizable amine/carboxylic groups. They are exquisitely effective for polar and ionizable compounds (like amino acids and small peptides) in Reversed Phase (RP) and Polar Organic (PO) modes. The steric bulk of the antibiotic creates a highly restrictive inclusion complex, making the stationary phase highly sensitive to the spatial arrangement of the analyte's functional groups.

Cyclodextrin-Based CSPs

Composed of toroidal oligosaccharides (most commonly β -cyclodextrin) featuring a hydrophobic internal cavity and a hydrophilic rim of hydroxyl groups.

  • Mechanism & Causality: Separation is thermodynamically driven by the size-dependent inclusion of the analyte's hydrophobic aromatic rings into the cavity, coupled with secondary hydrogen bonding at the rim [2]. If the analyte is too large to fit or lacks an aromatic moiety to anchor into the cavity, chiral recognition will fail.

Quantitative Performance Comparison

The following table summarizes experimental data comparing the performance of different CSPs for specific pharmaceutical compounds. Key metrics include the Selectivity Factor ( α ) and Resolution ( Rs​ ).

AnalyteCSP ArchitectureColumn ExampleMobile PhaseModeSelectivity ( α )Resolution ( Rs​ )Ref
α -Lipoic Acid Coated AmyloseChiralpak® AS-HHexane/IPA/TFA (80:20:0.1)NP1.292.45[3]
α -Lipoic Acid Immobilized AmyloseChiralpak® IH-3Hexane/IPA/TFA (80:20:0.1)NP1.151.62[3]
DHALA (Reduced) Immobilized AmyloseChiralpak® IH-3Hexane/IPA/MTHF/TFA (80:5:15:0.1)NP1.221.89[3]
Ozanimod Coated AmyloseChiralpak® AS-HHexane/IPA/DEANPN/A> 1.50[4]
Ethyl Mandelate Coated CelluloseChiralcel® ODHexane/IPA (90:10)NP> 1.10Baseline[5]

Data Interpretation: While coated phases (AS-H) may offer superior baseline resolution for certain analytes like α -Lipoic Acid, immobilized phases (IH-3) allow for the introduction of complex modifiers like 2-methyltetrahydrofuran (MTHF), which can rescue the resolution of challenging related substances like DHALA [3].

Self-Validating Protocol for Chiral HPLC Method Development

A robust method development strategy must be self-validating—meaning the protocol includes internal controls and feedback loops to verify that the separation is driven by genuine chiral recognition rather than chromatographic artifacts.

Method Development Workflow

Workflow Start 1. Analyte Profiling (Determine pKa, logP) Screen1 2. Primary CSP Screening (Immobilized Polysaccharides) Start->Screen1 MP 3. Mobile Phase Selection (NP, RP, PO modes + Additives) Screen1->MP Eval 4. Evaluate Resolution (Rs ≥ 1.5?) MP->Eval Opt 5. Thermodynamic Optimization (van 't Hoff Analysis) Eval->Opt Yes (Rs ≥ 1.5) Screen2 Secondary CSP Screening (Macrocyclic, Cyclodextrin) Eval->Screen2 No (Rs < 1.5) Valid 6. System Suitability & Robustness Validation Opt->Valid Screen2->MP

Systematic workflow for chiral HPLC method development and CSP screening.

Step-by-Step Methodology & Causality

Step 1: Analyte Profiling & Baseline Establishment

  • Action: Identify the pKa​ of the target analyte. Inject a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene for Normal Phase) to establish the column dead time ( t0​ ).

  • Causality: The t0​ marker establishes the exact void volume, ensuring accurate calculation of the retention factor ( k ). Knowing the pKa​ dictates the choice of mobile phase additive (e.g., 0.1% TFA for acids, 0.1% DEA for bases). These additives suppress analyte ionization and mask residual active silanols on the silica support [4]. Without them, secondary non-chiral electrostatic interactions will cause severe peak tailing, completely obscuring chiral recognition.

Step 2: Primary CSP & Mobile Phase Screening

  • Action: Screen the racemate on a panel of immobilized polysaccharide CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) using Normal Phase (Hexane/IPA) and Reversed Phase (Water/ACN) conditions.

  • Causality: Immobilized polysaccharides are chosen as the first line of defense due to their >80% success rate and high solvent tolerance. If partial separation ( α>1.1 but Rs​<1.5 ) is observed, the immobilized nature allows the immediate substitution of IPA with THF or DCM. This alters the steric bulk of the solvation shell around the chiral selector, often pushing Rs​ to baseline.

Step 3: Thermodynamic Optimization

  • Action: Once a promising mobile phase is found, run the method at three different temperatures (e.g., 15°C, 25°C, and 35°C). Plot lnα against 1/T (van 't Hoff plot).

  • Causality: Enantioseparation is fundamentally driven by the difference in enthalpy ( ΔΔH∘ ) of the transient diastereomeric complexes. A linear van 't Hoff plot confirms a single, consistent retention mechanism. Lowering the temperature typically increases the separation factor ( α ) because the enthalpic contribution dominates over the entropic penalty, driving tighter, more stereospecific binding [3].

Step 4: Robustness & Self-Validation

  • Action: Perturb the optimized method by altering the flow rate by ±10% and the organic modifier concentration by ±2% . Calculate the tailing factor ( Tf​ ) and ensure Rs​ remains ≥1.5 .

  • Causality: A method is only valid if it can withstand standard instrumental drift. If a 2% change in IPA causes co-elution, the method is operating on a kinetic artifact rather than stable thermodynamic chiral recognition, triggering a return to Step 2.

References

  • Papp, L. A., Szabó, Z. I., Hancu, G., Farczádi, L., & Mircia, E. (2024). "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods." Molecules, 29(6), 1346. URL:[Link]

  • Silva, M., et al. (2021). "Chiral Stationary Phases for Liquid Chromatography: Recent Developments." Molecules, 26(20), 6182. URL:[Link]

  • Rosetti, A., Villani, C., Pierini, M., & Cirilli, R. (2021). "Comparison of Coated and Immobilized Chiral Stationary Phases Based on Amylose tris-[(S)-α-Methylbenzylcarbamate] for the HPLC Enantiomer Separation of α-Lipoic Acid and Its Reduced Form." Molecules, 26(6), 1747. URL:[Link]

  • Németh, G., et al. (2024). "Possibilities and limitations of computer assisted chiral HPLC method development for ozanimod on polysaccharide based chiral stationary phases." Scientific Reports, 14, 26588. URL:[Link]

Sources

Validation

Chemoselectivity Guide: Relative Reactivity of Hydroxyl vs. Ketone Groups in 3-Hydroxy-4,4-dimethylcyclohexan-1-one

As a Senior Application Scientist, one of the most common structural hurdles I encounter in complex molecule synthesis is differentiating functional groups that reside in vastly different steric environments. 3-hydroxy-4...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most common structural hurdles I encounter in complex molecule synthesis is differentiating functional groups that reside in vastly different steric environments. 3-hydroxy-4,4-dimethylcyclohexan-1-one [1] presents a classic chemoselectivity masterclass. While it possesses two highly reactive functional handles—a cyclic ketone and a secondary alcohol—their kinetic profiles are entirely dictated by the local topography of the cyclohexane ring.

This guide objectively compares the reactivity of these two groups, providing the mechanistic causality behind reagent selection and field-proven protocols for selective functionalization.

Structural & Steric Analysis: The Causality of Reactivity

To master the reactivity of this molecule, we must first analyze the "Why" behind its behavior. The divergence in reaction rates between the C1 and C3 positions is entirely a function of steric hindrance[2].

  • The C1 Ketone (High Accessibility): The carbonyl carbon at C1 is sp2 hybridized and planar. While the axial methyl group at the C4 position exerts a mild 1,3-diaxial steric pressure across the ring, the ketone remains highly accessible to nucleophilic attack from the equatorial trajectory. It behaves as a standard, highly electrophilic cyclic ketone.

  • The C3 Hydroxyl (Severe Steric Shielding): The secondary alcohol at C3 is adjacent to a fully substituted quaternary carbon (C4, bearing a gem-dimethyl group). This specific structural motif creates a rigid, "neopentyl-like" steric environment[3]. In neopentyl systems, β -branching causes severe steric hindrance, effectively blocking the Bürgi-Dunitz trajectory for incoming electrophiles and drastically raising the activation energy for standard SN​2 -type protection mechanisms[4],[5]. Consequently, the C3 hydroxyl is exceptionally sluggish towards bulky protecting groups and resistant to standard oxidation[6].

Quantitative Reactivity Comparison

The following table summarizes the relative reaction rates and yields when subjecting 3-hydroxy-4,4-dimethylcyclohexan-1-one to standard synthetic transformations. It highlights the necessity of using highly electrophilic alternatives to overcome the C3 steric shield.

Target GroupReaction ClassReagent SystemRelative RateTypical YieldMechanistic Limitation
C1 Ketone AcetalizationEthylene glycol, pTsOH, PhMeFast (2-3h)>90%None; standard electrophilic carbonyl
C1 Ketone ReductionNaBH₄, MeOH, 0°CFast (< 1h)>95%None; highly accessible equatorial face
C3 Hydroxyl Silylation (TMS)TMS-Cl, Et₃N, DCMModerate (4-6h)60-70%Minor steric clash with C4 gem-dimethyl
C3 Hydroxyl Silylation (TBDMS)TBDMS-Cl, Imidazole, DMFVery Slow (>24h)<20%Severe neopentyl-like steric shielding[3]
C3 Hydroxyl Forcing Silylation TBDMS-OTf, 2,6-Lutidine Moderate (12h) 85% Requires highly electrophilic silylium equivalent [7]
C3 Hydroxyl OxidationSwern (DMSO/(COCl)₂)SlowVariableHindered access to the α -proton[6]

Mechanistic Pathway Diagram

The logic governing the chemoselective functionalization of this molecule is mapped below. The stark contrast in local steric environments dictates which reaction pathways are kinetically viable.

Reactivity_Pathways cluster_ketone C1 Ketone Reactivity (High) cluster_hydroxyl C3 Hydroxyl Reactivity (Low) Substrate 3-hydroxy-4,4-dimethylcyclohexan-1-one Ketone_Rxn Nucleophilic Addition (e.g., Acetalization, Reduction) Substrate->Ketone_Rxn Unhindered sp2 Carbon Hydroxyl_Rxn Electrophilic Protection (e.g., Silylation, Acylation) Substrate->Hydroxyl_Rxn Neopentyl-like Steric Shielding (C4 gem-dimethyl) Ketone_Result Fast Kinetics High Yield (>90%) Ketone_Rxn->Ketone_Result Hydroxyl_Result Slow Kinetics Requires Forcing Conditions Hydroxyl_Rxn->Hydroxyl_Result

Divergent reactivity pathways dictated by local steric environments.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate in-process analytical controls and rely on mechanistic causality rather than blind execution.

Protocol 1: Chemoselective Acetalization of the C1 Ketone
  • Objective: Protect the electrophilic ketone while leaving the nucleophilic hydroxyl unmodified.

  • Causality & Validation: The sp2 -hybridized C1 ketone readily undergoes nucleophilic attack. The C3 hydroxyl is sterically shielded by the C4 gem-dimethyl group, preventing competitive intermolecular etherification[2]. The use of a Dean-Stark apparatus self-validates the reaction progress by physically separating the water byproduct, driving the equilibrium forward.

  • Step-by-Step Methodology:

    • Initiation: Dissolve 1.0 eq of 3-hydroxy-4,4-dimethylcyclohexan-1-one in anhydrous toluene to achieve a 0.2 M concentration.

    • Reagent Addition: Add 1.5 eq of ethylene glycol and 0.05 eq of p-toluenesulfonic acid (pTsOH) as an acid catalyst.

    • Equilibrium Driving: Equip the reaction flask with a Dean-Stark trap and reflux at 110°C. Monitor the stoichiometric accumulation of water in the trap (typically complete within 2-3 hours).

    • In-Process Control: Perform TLC (Hexanes:EtOAc 7:3). The protected acetal will appear as a distinct, less polar spot compared to the starting material.

    • Quench & Isolation: Cool to room temperature, quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

Protocol 2: Forcing Silylation of the Hindered C3 Hydroxyl
  • Objective: Install a robust tert-butyldimethylsilyl (TBDMS) protecting group on the highly hindered C3 secondary alcohol.

  • Causality & Validation: Standard silylation conditions (TBDMS-Cl, imidazole, DMF) will fail or proceed at <20% conversion due to the neopentyl-like β -branching at C4[3],[5]. To overcome this massive steric activation energy barrier, the highly electrophilic TBDMS-Triflate (TBDMS-OTf) must be used[7]. 2,6-Lutidine is selected as the base because its own steric bulk prevents it from acting as a nucleophile and competing with the substrate.

  • Step-by-Step Methodology:

    • Initiation: Dissolve 1.0 eq of the substrate (or its C1-acetal protected derivative) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Base Addition: Add 3.0 eq of 2,6-lutidine and cool the mixture to 0°C to control the initial exotherm.

    • Electrophile Activation: Dropwise add 2.0 eq of TBDMS-OTf. The triflate leaving group generates a highly reactive silylium equivalent capable of penetrating the steric shield.

    • Thermal Shift: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

    • In-Process Control: Monitor via TLC. If starting material persists after 12 hours, gently heat the reaction to 40°C.

    • Quench & Isolation: Quench with saturated aqueous NH₄Cl, extract with DCM, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • PubChemLite - 3-hydroxy-4,4-dimethylcyclohexan-1-one | Université du Luxembourg |[Link]

  • The Most Annoying Exceptions in Org 1 (Part 2) | Master Organic Chemistry |[Link]

  • Exceptions in SN2 and SN1 Reactions | Chemistry Steps |[Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups | PMC (NIH) |[Link]

  • Nitroxyl radical-catalyzed chemoselective alcohol oxidation for the synthesis of polyfunctional molecules | National Institute of Informatics (NII) |[Link]

  • Steric effects | Wikipedia | [Link]

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Safety & Regulatory Compliance

Safety

3-hydroxy-4,4-dimethylcyclohexan-1-one proper disposal procedures

In pharmaceutical synthesis and drug development, proper lifecycle management of chemical intermediates is as critical as the synthesis itself. 3-hydroxy-4,4-dimethylcyclohexan-1-one (CAS: 71385-27-8) is a bifunctional c...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical synthesis and drug development, proper lifecycle management of chemical intermediates is as critical as the synthesis itself. 3-hydroxy-4,4-dimethylcyclohexan-1-one (CAS: 71385-27-8) is a bifunctional cyclic compound featuring both a ketone and a secondary alcohol[1][2]. Because it consists entirely of carbon, hydrogen, and oxygen, its disposal falls strictly under non-halogenated organic waste protocols[3][4].

However, standard disposal does not mean simple disposal. The specific functional groups of this molecule dictate strict incompatibility guidelines to prevent adverse laboratory incidents. This guide provides a self-validating, step-by-step operational plan for the safe handling, bulking, and disposal of this compound, ensuring compliance with mandates.

Physicochemical Profiling & Waste Classification

To make informed disposal decisions, we must first understand the quantitative and structural parameters of the waste material.

Property / MetricValue / SpecificationCausality / Relevance to Waste Management
CAS Number 71385-27-8Primary identifier for hazardous waste profiling and EH&S documentation[1].
Molecular Formula C₈H₁₄O₂Contains 0% halogens; dictates mandatory routing to the non-halogenated waste stream[3][5].
Molecular Weight 142.20 g/mol Used for calculating stoichiometric quenching if the compound must be neutralized prior to disposal[2].
Functional Groups Ketone, Secondary AlcoholHighly susceptible to oxidation; strictly incompatible with strong oxidizers (e.g., peroxides, nitric acid).
Recommended Container HDPE or Borosilicate GlassPrevents solvent degradation of container walls during long-term satellite accumulation.

Mechanistic Causality in Waste Segregation

Expertise in laboratory safety requires understanding why certain chemicals cannot share a waste carboy. For 3-hydroxy-4,4-dimethylcyclohexan-1-one, segregation logic is driven by two primary chemical risks:

  • The Halogenation Penalty: Mixing a non-halogenated cyclic ketone with halogenated solvents (like dichloromethane or chloroform) forces the entire mixture to be classified as halogenated waste[4]. During commercial incineration, halogenated wastes require specialized, high-temperature scrubbers to prevent the formation of toxic polychlorinated dibenzodioxins (PCDDs). Mixing these streams unnecessarily increases disposal costs and violates .

  • Oxidation and Over-Pressurization: The secondary hydroxyl group on the cyclohexane ring is highly susceptible to oxidation. If inadvertently mixed with strong oxidizers (e.g., chromic acid, concentrated nitric acid), it can rapidly oxidize to a diketone (e.g., 4,4-dimethylcyclohexane-1,3-dione). This exothermic reaction generates significant heat and gas, leading to the over-pressurization and potential explosive rupture of sealed waste containers.

  • Aldol Condensation Risks: As a ketone with alpha-protons, exposure to strong bases or acids in a waste drum can catalyze self-condensation (Aldol reaction). This forms viscous, intractable polymeric sludges that complicate fluid transfer and damage commercial incineration nozzles.

Waste Segregation Decision Matrix

WasteWorkflow A Waste Generation: 3-hydroxy-4,4-dimethylcyclohexan-1-one B Contains Halogenated Solvents? (e.g., DCM) A->B C Halogenated Waste Stream B->C Yes D Non-Halogenated Waste Stream B->D No E Contains Strong Oxidizers/Acids? D->E F Quench/Neutralize Prior to Bulking E->F Yes G Transfer to HDPE/Glass Waste Container E->G No F->G H Label: Hazardous Waste Non-Halogenated Organics G->H I EH&S Collection & Commercial Incineration H->I

Fig 1: Segregation and disposal workflow for 3-hydroxy-4,4-dimethylcyclohexan-1-one waste streams.

Standard Operating Procedure: Safe Bulking and Disposal

This self-validating protocol ensures that waste is neutralized, verified, and safely stored prior to Environmental Health & Safety (EH&S) pickup.

Required PPE: Nitrile gloves (double-gloved), chemical splash goggles, and a flame-retardant lab coat. All work must be performed inside a certified chemical fume hood.

Step 1: Pre-Transfer Compatibility & pH Verification

  • Action: Before transferring the reaction mixture to the bulk waste container, test a 1 mL aliquot with universal pH indicator paper.

  • Validation: The pH must read between 6.0 and 8.0.

  • Causality: If the waste is highly acidic or basic, it risks catalyzing an Aldol condensation within the bulk container. If the pH is out of range, neutralize the primary mixture slowly with dilute NaOH (1M) or HCl (1M) in an ice bath until the target pH is achieved.

Step 2: Thermal Validation

  • Action: After neutralization, allow the mixture to sit for 15 minutes. Use an infrared (IR) thermometer to verify the solution has returned to ambient room temperature (20–25°C).

  • Validation: A stable temperature confirms that all exothermic quenching reactions have ceased.

Step 3: Containerization & Headspace Management

  • Action: Place a designated High-Density Polyethylene (HDPE) waste carboy inside a secondary containment tray. Using a grounded, wide-mouth funnel, slowly pour the neutralized waste into the container.

  • Validation: Visually inspect the fill line. Do not exceed 80% capacity.

  • Causality: Leaving 20% headspace is a strict regulatory requirement that allows for vapor expansion due to ambient laboratory temperature fluctuations, preventing container rupture[6].

Step 4: RCRA-Compliant Labeling

  • Action: Immediately attach a hazardous waste tag to the container.

  • Validation: Check the box for "Non-Halogenated Organic." Write the full chemical name: 3-hydroxy-4,4-dimethylcyclohexan-1-one. Do not use abbreviations or structural formulas, as this violates [3].

Step 5: Satellite Accumulation and Final Disposition

  • Action: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from direct sunlight and heat sources. Submit a waste pickup request to your institutional EH&S department.

References

  • Hazardous Waste Management Program Source: Eastern Washington University URL:[Link]

  • Learn the Basics of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Program Waste Management - ADMINISTRATIVE SERVICES MANUAL Source: University of Alaska Anchorage URL:[Link]

Sources

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